2-(2-Bromophenoxy)propanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromophenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-6(9(11)12)13-8-5-3-2-4-7(8)10/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWFVFRKYPCAJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404546 | |
| Record name | 2-(2-bromophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7414-41-7 | |
| Record name | 2-(2-bromophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 2-(2-Bromophenoxy)propanoic Acid
Abstract
This guide provides a comprehensive, technically-grounded protocol for the synthesis and characterization of 2-(2-Bromophenoxy)propanoic acid. Designed for researchers in organic synthesis and drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, strategic decisions, and practical considerations essential for a successful outcome. The synthesis is approached via a Williamson ether synthesis, followed by ester hydrolysis. The subsequent characterization workflow employs a suite of spectroscopic and physical methods—including NMR, FT-IR, and mass spectrometry—to validate the structure and purity of the final product. This guide is structured to serve as a self-validating manual, integrating safety protocols, mechanistic insights, and troubleshooting advice to ensure reproducibility and deepen the user's expertise.
Introduction and Strategic Significance
This compound belongs to the class of aryloxyalkanoic acids, a scaffold of significant interest in medicinal chemistry and agrochemical development. The presence of a bromine atom on the aromatic ring, a chiral center at the alpha-carbon of the propanoic acid moiety, and an ether linkage provides a versatile molecular framework. This compound serves as a valuable building block for synthesizing more complex molecules, including potential herbicides and pharmaceutical agents.[1][2] Its synthesis requires careful control of reaction conditions to achieve high yield and purity, making a well-documented and understood protocol essential for any research endeavor.
Retrosynthetic Analysis and Synthesis Strategy
A logical approach to synthesizing this compound is the Williamson ether synthesis, a robust and well-established method for forming ether linkages.[3][4][5] This strategy involves the reaction of an alkoxide with an alkyl halide.[3][4] Our retrosynthetic analysis breaks the target molecule into two key synthons: the nucleophilic 2-bromophenoxide and the electrophilic propionate derivative.
Diagram: Retrosynthetic Analysis
References
An In-depth Technical Guide to 2-(2-Bromophenoxy)propanoic acid (CAS: 7414-41-7)
Abstract and Introduction
This technical guide provides a comprehensive overview of 2-(2-Bromophenoxy)propanoic acid, CAS number 7414-41-7. This compound is a halogenated phenoxyalkanoic acid of significant interest to researchers in synthetic organic chemistry and drug development. Its structure, featuring a chiral center, a carboxylic acid functional group, and a brominated aromatic ring, offers multiple avenues for chemical modification, making it a valuable building block for more complex molecules. The presence of the bromine atom particularly allows for participation in cross-coupling reactions, while the carboxylic acid moiety provides a handle for esterification and amidation. This guide will detail its physicochemical properties, outline a robust synthetic pathway, explore its reactivity, provide a predictive spectroscopic profile, and establish clear protocols for safe handling and storage. The insights herein are curated for scientists and professionals requiring a deep technical understanding of this versatile chemical intermediate.
Physicochemical and Structural Properties
This compound typically presents as a white to off-white solid and is soluble in common organic solvents, with variable solubility in water.[1] It is stable under recommended storage conditions, typically at room temperature.[2][3]
Table 2.1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 7414-41-7 | [1][2][4] |
| Molecular Formula | C₉H₉BrO₃ | [1][5] |
| Molecular Weight | 245.07 g/mol | [1][5] |
| Appearance | White to off-white solid | [1][2] |
| Boiling Point | 333.6 °C at 760 mmHg | [4] |
| Density | 1.554 g/cm³ | [4] |
| Flash Point | 155.6 °C | [4] |
| Refractive Index | 1.565 | [4] |
| Storage Temperature | Room Temperature | [2][3] |
Table 2.2: Structural and Chemical Identifiers
| Identifier Type | Identifier | Reference(s) |
| IUPAC Name | This compound | [2][5] |
| Synonyms | Propanoic Acid, 2-(2-Bromophenoxy)- | [1] |
| SMILES | CC(C(=O)O)Oc1ccccc1Br | [1] |
| InChI | InChI=1S/C9H9BrO3/c1-6(9(11)12)13-8-5-3-2-4-7(8)10/h2-6H,1H3,(H,11,12) | [2][5] |
| InChI Key | FRWFVFRKYPCAJM-UHFFFAOYSA-N | [2][5] |
Synthesis and Mechanistic Considerations
The most logical and widely applicable method for synthesizing this compound is a two-step process beginning with a Williamson ether synthesis, followed by saponification (ester hydrolysis). This pathway is advantageous due to the commercial availability of the starting materials and the generally high yields associated with these reaction classes.
Step 1: Williamson Ether Synthesis. This reaction proceeds via an Sₙ2 mechanism, where the phenoxide ion of 2-bromophenol acts as a nucleophile, attacking an electrophilic alkyl halide, such as ethyl 2-bromopropionate.[1][4] The choice of a primary or secondary alkyl halide is critical; secondary halides like ethyl 2-bromopropionate are effective, though reaction conditions must be controlled to minimize competing elimination reactions.[4]
Step 2: Saponification. The resulting ester is then hydrolyzed to the target carboxylic acid using a strong base, such as sodium hydroxide, followed by acidic workup to protonate the carboxylate salt.
Caption: Proposed two-step synthesis workflow for this compound.
Experimental Protocol: Synthesis
Materials: 2-Bromophenol, sodium hydride (60% dispersion in mineral oil), anhydrous dimethylformamide (DMF), ethyl 2-bromopropionate, sodium hydroxide (NaOH), hydrochloric acid (HCl), ethyl acetate, brine, anhydrous magnesium sulfate.
Step 1: Synthesis of Ethyl 2-(2-bromophenoxy)propanoate
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF.
-
Add 2-bromophenol (1.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol to form the sodium phenoxide, which is a much stronger nucleophile for the subsequent Sₙ2 reaction.[2] The reaction is exothermic and produces flammable H₂ gas, necessitating careful addition at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add ethyl 2-bromopropionate (1.2 eq) dropwise to the flask.
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring by TLC until the starting phenol is consumed.
-
Cool the reaction to room temperature and cautiously quench by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
Step 2: Synthesis of this compound (Saponification)
-
Dissolve the crude ethyl 2-(2-bromophenoxy)propanoate from the previous step in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours. Causality: The excess strong base attacks the electrophilic carbonyl carbon of the ester, leading to hydrolysis. Refluxing provides the necessary activation energy to complete the reaction.
-
Monitor the reaction by TLC until the ester is consumed.
-
Cool the mixture to room temperature and remove the ethanol via rotary evaporation.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by slowly adding concentrated HCl. The product should precipitate as a solid. Causality: Acidification protonates the water-soluble sodium carboxylate salt, converting it into the neutral carboxylic acid, which is less soluble in water and precipitates out.
-
Collect the solid product by vacuum filtration, washing with cold deionized water.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or toluene) to obtain the pure this compound.
Reactivity Profile and Applications
The compound possesses two primary sites of reactivity: the carboxylic acid group and the carbon-bromine bond on the aromatic ring.
-
Carboxylic Acid Reactions: The -COOH group can undergo standard transformations such as esterification (with an alcohol under acidic conditions), amidation (with an amine, typically via an activated intermediate like an acyl chloride), and reduction to the corresponding primary alcohol (using strong reducing agents like LiAlH₄).
-
Aromatic C-Br Bond Reactions: The aryl bromide is a key functional group for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. This includes Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions, making it a versatile precursor for pharmaceutical and materials science applications.[1]
Caption: Key reactivity pathways for this compound.
Predictive Spectroscopic Characterization
While experimental spectra are definitive, a predictive analysis based on the compound's structure and data from analogous molecules provides valuable guidance for characterization.[6][7]
Table 5.1: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10-12 | Broad Singlet | 1H | -COOH | Carboxylic acid protons are highly deshielded and often exchange, leading to a broad signal. |
| ~7.5-7.6 | Doublet of Doublets | 1H | Ar-H | Aromatic proton ortho to Bromine. |
| ~6.8-7.3 | Multiplet | 3H | Ar-H | Remaining three aromatic protons. |
| ~4.8 | Quartet | 1H | -CH- | Methine proton coupled to the adjacent methyl group. |
| ~1.7 | Doublet | 3H | -CH₃ | Methyl protons coupled to the adjacent methine proton. |
Table 5.2: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| 2500-3300 | Broad, Strong | O-H | Carboxylic Acid O-H Stretch |
| ~1710 | Strong | C=O | Carboxylic Acid C=O Stretch |
| ~1250 | Strong | C-O | Aryl Ether C-O Stretch |
| ~1200 | Strong | C-O | Carboxylic Acid C-O Stretch |
Safety, Handling, and Storage
Hazard Identification
This compound is classified as hazardous. It is crucial to consult the latest Safety Data Sheet (SDS) before handling.
Table 6.1: GHS Hazard Classification
| Hazard Class | Code | Statement | Reference(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2][5] |
| Skin Irritation | H315 | Causes skin irritation | [2][5] |
| Eye Irritation | H319 | Causes serious eye irritation | [2][5] |
| STOT, Single Exposure | H335 | May cause respiratory irritation | [2][5] |
| Note: Some suppliers may list additional hazards such as H314 (Causes severe skin burns and eye damage) or H290 (May be corrosive to metals). Always refer to the specific supplier's SDS. |
Protocol for Safe Handling and Storage
Engineering Controls:
-
Work must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
An eyewash station and safety shower must be readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with an appropriate particulate filter.
Handling Procedures:
-
Before use, ensure all PPE is correctly worn.
-
Weigh and transfer the solid material within the fume hood to prevent dust inhalation.
-
Avoid all direct contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., sand or vermiculite), collect it in a sealed container, and dispose of it as hazardous waste.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Store locked up, away from incompatible materials such as strong bases and oxidizing agents.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 7414-41-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 6. 2-(2-CHLOROPHENOXY)PROPIONIC ACID(25140-86-7) 1H NMR [m.chemicalbook.com]
- 7. Propanoic acid, 2-(2-chlorophenoxy)- [webbook.nist.gov]
The Multifaceted Biological Activities of Brominated Phenoxyalkanoic Acids: A Technical Guide
Introduction: The Chemical Versatility and Biological Significance of Brominated Phenoxyalkanoic Acids
Phenoxyalkanoic acids, a class of organic compounds characterized by a phenyl ring linked to an alkanoic acid via an ether bond, represent a foundational scaffold in agrochemical and medicinal chemistry. The strategic introduction of bromine atoms onto the phenoxy ring dramatically modulates the molecule's physicochemical properties, including lipophilicity, electronic distribution, and steric profile. These modifications, in turn, give rise to a diverse and potent spectrum of biological activities. This guide provides an in-depth exploration of the biological activities of brominated phenoxyalkanoic acids, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to provide a comprehensive technical overview of this versatile chemical class.
The biological profile of these compounds is remarkably broad, spanning from highly potent herbicides that have been used in agriculture for decades to targeted therapeutic agents with potential applications in oncology and inflammatory diseases. The bromine substituent is not merely a passive addition; it actively participates in molecular interactions, enhancing binding affinity to target proteins and altering metabolic stability, thereby amplifying or specifying the compound's biological effects. Understanding the causality behind these effects is paramount for the rational design of new, more effective, and safer chemical entities.
Part 1: Herbicidal Activity - The Synthetic Auxin Mechanism
The most well-documented biological activity of halogenated phenoxyalkanoic acids is their role as selective herbicides, particularly against broadleaf weeds in monocot crops.[1][2] This activity stems from their ability to function as persistent mimics of the natural plant hormone indole-3-acetic acid (IAA), the primary auxin in plants.[1][3]
Mechanism of Action: Uncontrolled Growth and Plant Demise
At herbicidal concentrations, these synthetic auxins overwhelm the plant's natural hormonal regulation, leading to a cascade of disruptive events.[4] The core mechanism involves binding to the TIR1/AFB family of F-box proteins, which are the primary auxin receptors.[1] This binding event initiates a signaling cascade that ultimately results in the degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors unleashes auxin response factors (ARFs), leading to the massive transcription of auxin-responsive genes.[1]
This uncontrolled gene expression results in a series of catastrophic physiological changes for the plant:
-
Uncontrolled Cell Division and Elongation: Tissues proliferate abnormally, leading to epinasty (twisting of stems and leaves), gall formation, and adventitious root growth.[4][5]
-
Vascular System Disruption: Proliferation of parenchyma cells can crush the phloem, disrupting nutrient transport.[5]
-
Ethylene and ABA Production: The auxin overload stimulates the production of ethylene and abscisic acid (ABA), further contributing to senescence and growth inhibition.[1]
Ultimately, the plant's metabolic resources are exhausted, leading to its death. The selectivity towards broadleaf plants is largely attributed to differences in metabolism and translocation compared to grasses.[2]
Experimental Protocol: Petri Dish Bioassay for Herbicidal Activity
This protocol provides a rapid and straightforward method for assessing the pre-emergent herbicidal activity of brominated phenoxyalkanoic acids on a model plant species.
Objective: To determine the concentration-dependent inhibitory effect of a test compound on seed germination and early seedling growth.
Materials:
-
Test compound solutions at various concentrations (e.g., 1, 10, 100, 1000 µM) in a suitable solvent (e.g., DMSO, ethanol) and diluted in distilled water.
-
Control solution (solvent + distilled water).
-
Seeds of a susceptible broadleaf species (e.g., Arabidopsis thaliana, cress, lettuce).
-
Sterile 9 cm Petri dishes.
-
Sterile filter paper (e.g., Whatman No. 1).
-
Pipettes and sterile tips.
-
Growth chamber with controlled light and temperature (e.g., 25°C, 12h photoperiod).[2]
Procedure:
-
Preparation: Place one sterile filter paper into each sterile Petri dish. Label the dishes clearly for each concentration and replicate.
-
Application: Moisten the filter paper in each dish with 5 mL of the corresponding test solution or control solution. Ensure the paper is saturated but not flooded.[2]
-
Seeding: Carefully place a predetermined number of seeds (e.g., 25-50) onto the moistened filter paper in each dish, ensuring they are evenly spaced.[6]
-
Incubation: Seal the Petri dishes with parafilm to prevent evaporation. Place the dishes in a growth chamber under controlled conditions.
-
Data Collection: After a set period (e.g., 3-7 days), assess the following endpoints:
-
Germination Percentage: Count the number of germinated seeds in each dish. A seed is considered germinated when the radicle has emerged.[2]
-
Root/Shoot Length: Measure the length of the primary root and shoot of each seedling using a ruler or image analysis software.
-
Phenotypic Observations: Note any signs of phytotoxicity, such as discoloration, necrosis, or abnormal growth (e.g., root coiling, thickened hypocotyl).
-
-
Analysis: Calculate the average germination percentage and root/shoot length for each concentration. Determine the IC50 (concentration causing 50% inhibition of growth) by plotting the data and fitting to a dose-response curve.
Part 2: Therapeutic Potential - From Inflammation to Oncology
Beyond their agricultural applications, brominated phenoxyalkanoic acids have emerged as promising scaffolds for therapeutic agents, demonstrating significant activity in anti-inflammatory, anticancer, and metabolic contexts.
Anti-inflammatory Activity: Selective COX-2 Inhibition
A key therapeutic application lies in the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[7] COX-2 is responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[8] While non-selective NSAIDs inhibit both COX-1 (a constitutively expressed enzyme important for gastric protection) and COX-2, selective COX-2 inhibitors offer a safer profile with reduced gastrointestinal side effects.[8]
Structure-Activity Relationship (SAR): Research has shown that the introduction of a bromine atom at the para-position (position 4) of the phenoxy ring markedly enhances COX-2 inhibitory activity and selectivity.[7] This is likely due to favorable interactions within the larger, more hydrophobic side pocket of the COX-2 active site, a feature not present in the more constricted COX-1 active site.
Quantitative Data on COX-2 Inhibition: The following table summarizes the IC50 values for a series of phenoxyacetic acid derivatives, highlighting the potent effect of bromine substitution.[7]
| Compound | Substitution on Phenoxy Ring | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) |
| 5a | H | 0.97 ± 0.06 | 14.50 ± 0.20 | 14.95 |
| 5d | 4-Bromo | 0.08 ± 0.01 | 9.03 ± 0.15 | 112.88 |
| 5f | 4-Bromo, 2-Methyl on acylhydrazone | 0.06 ± 0.01 | 8.00 ± 0.20 | 133.33 |
| 7a | H | 0.13 ± 0.06 | 10.03 ± 0.15 | 77.15 |
| 7b | 4-Bromo | 0.06 ± 0.01 | 5.93 ± 0.12 | 98.83 |
| 10a | H | 0.27 ± 0.06 | 10.00 ± 0.15 | 37.04 |
| 10d | 4-Bromo | 0.08 ± 0.01 | 4.07 ± 0.12 | 50.88 |
| Celecoxib | Reference Drug | 0.05 ± 0.02 | 14.93 ± 0.12 | 298.60 |
Data synthesized from El-Sayed, et al. (2024).[7]
Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)
Objective: To determine the IC50 value of a test compound against recombinant human COX-2.
Materials:
-
COX-2 Inhibitor Screening Kit (e.g., from Cayman Chemical, Assay Genie).[1][9]
-
Recombinant human COX-2 enzyme.
-
Assay Buffer.
-
Heme cofactor.
-
Arachidonic Acid (substrate).
-
Fluorometric probe (e.g., detects Prostaglandin G2).
-
Test compound and reference inhibitor (e.g., Celecoxib) dissolved in DMSO.
-
96-well white opaque microplate.
-
Fluorescence plate reader (Ex/Em = 535/587 nm).
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Create serial dilutions of the test compound and reference inhibitor at 10x the final desired concentration.
-
Enzyme Preparation: On ice, dilute the COX-2 enzyme in the assay buffer.
-
Reaction Setup: To the wells of the 96-well plate, add the following:
-
Enzyme Control (100% Activity): 10 µL Assay Buffer, 80 µL Reaction Mix (Buffer, Probe, Cofactor), 10 µL diluted COX-2 enzyme.
-
Inhibitor Wells: 10 µL of 10x diluted test compound, 80 µL Reaction Mix, 10 µL diluted COX-2 enzyme.
-
Background Wells: 10 µL Assay Buffer, 80 µL Reaction Mix, 10 µL heat-inactivated COX-2 enzyme.
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid substrate to all wells simultaneously, preferably with a multi-channel pipette.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader and measure the fluorescence kinetically at 37°C for 5-10 minutes.
-
Data Analysis:
-
Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Subtract the background slope from all other measurements.
-
Calculate the percent inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Anticancer Activity: A Multi-pronged Approach
Certain brominated phenoxyalkanoic acid derivatives have demonstrated potent antitumor activity.[10] While a single, unified mechanism of action remains to be fully elucidated, evidence points towards the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.
Potential Mechanisms of Action:
-
Induction of Apoptosis: Studies on related phenoxy- and phenyl-acetamide derivatives show they can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][10] This often involves the activation of caspases, key executioner proteins in the apoptotic cascade.[11]
-
ROS Generation and Oxidative Stress: Some compounds induce the production of reactive oxygen species (ROS) within cancer cells. Elevated ROS levels can lead to mitochondrial membrane dysfunction and trigger the apoptotic cascade.[6]
-
Cell Cycle Arrest: Compounds have been shown to cause an accumulation of cells in the G0/G1 or S phases of the cell cycle, preventing cancer cell proliferation.[3]
-
Modulation of Apoptotic Proteins: The activity of these compounds may involve the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins.
Metabolic Regulation: PPAR Agonism
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that act as transcription factors regulating gene expression in lipid metabolism and energy homeostasis. Phenoxyacetic acids have been identified as subtype-selective and potent agonists for PPARs, particularly PPARδ and PPARγ.[6] Agonism of these receptors has therapeutic potential for treating metabolic disorders like type 2 diabetes and dyslipidemia.
Experimental Protocol: PPARγ Transcription Factor Activity Assay (ELISA-based)
Objective: To measure the specific DNA-binding activity of PPARγ from nuclear extracts in response to treatment with a test compound.
Materials:
-
PPARγ Transcription Factor Assay Kit (e.g., from Abcam, RayBiotech, Cayman Chemical).[4][5]
-
96-well plate pre-coated with a specific double-stranded DNA sequence containing the PPAR response element (PPRE).
-
Cell line expressing PPARγ (e.g., 3T3-L1 adipocytes).
-
Nuclear Extraction Kit.
-
Test compound and reference agonist (e.g., Rosiglitazone).
-
Primary antibody specific to PPARγ.
-
HRP-conjugated secondary antibody.
-
Colorimetric substrate (e.g., TMB).
-
Stop solution.
-
Microplate reader (450 nm).
Procedure:
-
Cell Culture and Treatment: Culture cells to appropriate confluency. Treat cells with various concentrations of the test compound or reference agonist for a specified time (e.g., 24 hours) to induce PPARγ activation and nuclear translocation.
-
Nuclear Extraction: Harvest the cells and prepare nuclear extracts using a commercial kit or a standard biochemical protocol. Determine the protein concentration of the extracts.
-
Binding Reaction:
-
Add equal amounts of nuclear extract protein to the PPRE-coated wells.
-
Include a positive control (provided in the kit or a known active extract) and a blank (binding buffer only).
-
Incubate the plate for 1 hour at room temperature or overnight at 4°C to allow PPARγ to bind to the DNA.
-
-
Antibody Incubation:
-
Wash the plate several times with the provided wash buffer.
-
Add the diluted primary antibody against PPARγ to each well (except the blank). Incubate for 1 hour at room temperature.
-
Wash the plate again.
-
Add the diluted HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate thoroughly.
-
Add the TMB substrate to each well and incubate for 15-30 minutes at room temperature until a blue color develops.
-
Stop the reaction by adding the stop solution, which will turn the color to yellow.
-
-
Measurement and Analysis: Immediately read the absorbance at 450 nm. The absorbance is directly proportional to the amount of activated PPARγ bound to the PPRE. Compare the absorbance values of the treated samples to the untreated control to determine the compound's agonistic activity.
Part 3: Synthesis and Toxicological Profile
General Synthesis Route
The most common method for synthesizing brominated phenoxyalkanoic acids is a Williamson ether synthesis. This involves the reaction of a brominated phenol with an α-haloalkanoic acid or its ester under basic conditions.
Toxicological Considerations
The toxicological profile of phenoxyalkanoic acids is highly dependent on the nature and position of the halogen substituents. Chlorinated derivatives like 2,4-D are classified as moderately toxic, with evidence suggesting potential for cytotoxic and mutagenic effects at high doses. The introduction of chlorine atoms at positions 2 and/or 4 appears to be linked to mutagenicity, an effect that can be abolished by further substitution.
For brominated derivatives, data is more limited and often extrapolated from related compounds like brominated phenols or flame retardants. These compounds can be metabolized via debromination, and some di- and tribromobenzene metabolites are known to be hepatotoxic.[7] It is crucial to note that the ester forms of phenoxy acids generally exhibit higher toxicity than the parent acid or salt forms. A comprehensive toxicological assessment, including studies on genotoxicity, carcinogenicity, and endocrine disruption, is essential for any new brominated phenoxyalkanoic acid intended for therapeutic use.
Conclusion
Brominated phenoxyalkanoic acids are a chemically rich and biologically potent class of molecules. Their journey from broad-spectrum herbicides to highly selective therapeutic candidates illustrates the profound impact of targeted chemical modification. The bromine atom is a key player, enhancing potency and dictating selectivity across diverse biological targets, from plant auxin receptors to mammalian COX-2 and PPARs. The continued exploration of their structure-activity relationships, particularly in the context of anticancer mechanisms, holds significant promise for the development of novel chemical probes and next-generation therapeutics. The experimental frameworks detailed in this guide provide a robust foundation for researchers to further unravel the complexities and harness the potential of this remarkable chemical scaffold.
References
- 1. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms [mdpi.com]
- 2. Molecular Targets of Natural Compounds with Anti-Cancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Targeted Approaches to Cancer Therapy and Prevention Using Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 7. mdpi.com [mdpi.com]
- 8. Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted inhibition of colorectal cancer proliferation: The dual-modulatory role of 2,4-DTBP on anti-apoptotic Bcl-2 and Survivin proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis induced by withdrawal of trophic factors is mediated by p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The herbicide 2,4-dichlorophenoxyacetic acid induces pancreatic β-cell death via oxidative stress-activated AMPKα signal downstream-regulated apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of 2-(2-Bromophenoxy)propanoic acid as an Auxinic Herbicide
Executive Summary
Auxinic herbicides have been a cornerstone of selective weed control for decades, yet a deep understanding of their molecular interactions is crucial for developing next-generation compounds and managing resistance. This technical guide provides a comprehensive analysis of the mechanism of action for 2-(2-Bromophenoxy)propanoic acid, a member of the phenoxypropanoic acid class of auxinic herbicides. While specific biochemical data for this compound is limited, its mechanism is homologous to other well-characterized auxinic herbicides. It functions as a persistent mimic of the natural plant hormone indole-3-acetic acid (IAA). By hijacking the core auxin signaling pathway, it induces a state of perpetual "on," leading to the continuous degradation of Aux/IAA transcriptional repressors. This unleashes Auxin Response Factors (ARFs), causing massive upregulation of auxin-responsive genes, disrupting hormonal balance, and ultimately resulting in uncontrolled, lethal growth in susceptible dicotyledonous plants. This guide details the core molecular pathway, the specific actions of the herbicide, downstream physiological consequences, and the key experimental protocols required to validate this mechanism.
Introduction to Auxinic Herbicides
Auxinic herbicides are synthetic compounds that structurally or functionally mimic the plant hormone auxin.[1] First developed in the 1940s, they represent one of the most important and widely used classes of herbicides for the selective control of broadleaf weeds in grass crops.[1][2] Their efficacy stems from their greater stability and persistence within the plant compared to natural IAA, which is rapidly deactivated through conjugation and degradation.[3] This persistence leads to a sustained and overwhelming auxin response that disrupts normal developmental processes, causing phytotoxicity.[4]
This compound belongs to the phenoxypropanoic acid chemical family. Like other auxinic herbicides, its mode of action in susceptible broadleaf species is not through the inhibition of an enzyme like Acetyl-CoA Carboxylase (a mechanism relevant for some related compounds in grasses), but through the targeted deregulation of the primary auxin signal transduction pathway.[5]
The Core Auxin Signaling Pathway: The Molecular Target
The herbicidal activity of this compound is entirely dependent on its ability to subvert the cell's natural auxin perception and response machinery. This pathway is controlled by a short, elegant signaling cascade involving three key protein families.[6][7]
-
TIR1/AFB F-Box Proteins: These are the nuclear auxin receptors. In Arabidopsis thaliana, this family includes TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and five related AUXIN SIGNALING F-BOX (AFB) proteins.[8][9] These proteins are the substrate-recognition component of a larger E3 ubiquitin ligase complex known as SCFTIR1/AFB.[9][10]
-
Aux/IAA Proteins: These are transcriptional repressors. In the absence of high auxin levels, Aux/IAA proteins bind to and inhibit the activity of ARF transcription factors.[11]
-
Auxin Response Factors (ARFs): These are transcription factors that bind to specific DNA sequences called Auxin Response Elements (AuxREs) in the promoters of early auxin-responsive genes.[12][13][14] By binding to AuxREs, they can either activate or repress gene transcription.[13][15]
The Basal State (Low Auxin): Transcriptional Repression
In a healthy, unstimulated cell, auxin concentrations are low. Under these conditions, Aux/IAA repressor proteins are stable. They form heterodimers with ARF transcription factors that are bound to the promoters of auxin-responsive genes.[16] This interaction prevents the ARFs from activating transcription. Furthermore, Aux/IAA proteins recruit co-repressors, such as TOPLESS (TPL), which modify chromatin to reinforce a repressed state.[7]
The Activated State (High Auxin): Transcriptional De-repression
When natural auxin (IAA) levels rise, IAA enters the nucleus and acts as a "molecular glue."[6][17] It binds to a pocket on the TIR1/AFB receptor, creating a composite surface that dramatically increases the binding affinity between the TIR1/AFB protein and a conserved degron motif on the Aux/IAA repressor.[18][19] This auxin-dependent interaction brings the Aux/IAA protein into the proximity of the SCFTIR1/AFB E3 ubiquitin ligase complex, which tags it with a polyubiquitin chain.[11][20] This ubiquitination marks the Aux/IAA for rapid degradation by the 26S proteasome.[21][22] The destruction of the Aux/IAA repressor frees the ARF transcription factor, which can then activate the expression of hundreds of early auxin-responsive genes.[6][16]
Molecular Mechanism of this compound Action
This compound initiates phytotoxicity by acting as a highly stable and persistent surrogate for IAA, effectively locking the auxin signaling pathway in the "on" position.
-
High-Affinity Receptor Binding: The herbicide enters the cell and nucleus, where it binds to the TIR1/AFB receptor pocket. Like IAA, it functions as molecular glue, stabilizing the interaction between the TIR1/AFB receptor and the degron domain of an Aux/IAA repressor protein.[18][23] Different auxinic herbicides can exhibit preferential binding to specific members of the TIR1/AFB family, which may account for differences in weed control spectrums.[2][24]
-
Constitutive Aux/IAA Degradation: Because this compound is not easily metabolized by the plant, it provides a continuous signal for the SCFTIR1/AFB complex to ubiquitinate and destroy Aux/IAA repressors.[3][4]
-
Uncontrolled ARF Activation: The relentless degradation of Aux/IAA proteins leads to the sustained release and activity of ARF transcription factors.
-
Massive Gene Expression Upregulation: ARFs proceed to continuously activate the transcription of early auxin-responsive genes. This includes the genes for the Aux/IAA proteins themselves (a futile attempt at negative feedback), the GH3 gene family (which encode enzymes that conjugate amino acids to IAA to inactivate it), and various other genes involved in cell expansion and division.[24] The plant's homeostatic mechanisms are overwhelmed, leading to metabolic chaos.
Downstream Physiological and Phytotoxic Effects
The massive, uncontrolled expression of auxin-responsive genes triggers a cascade of downstream physiological disruptions.
-
Hormonal Crosstalk: The sustained high-auxin signal leads to the overproduction of other plant hormones, particularly ethylene and abscisic acid (ABA).[18] Ethylene overproduction contributes to leaf epinasty (downward curling), senescence, and cell death.[3] The dramatic increase in ABA causes stomatal closure, which limits photosynthesis and generates reactive oxygen species (ROS), leading to severe oxidative stress and cellular damage.[18][19]
-
Cellular and Morphological Consequences: The primary effect of auxin is cell expansion. In the presence of an auxinic herbicide, this process becomes uncontrolled. Tissues undergo rapid, disorganized elongation, leading to twisting (epinasty) of stems and petioles, leaf cupping, and the formation of callus-like tissues.[1] Root development is severely inhibited. Ultimately, the combination of metabolic exhaustion, oxidative stress, and physical disruption of vascular tissues leads to systemic plant death.
Experimental Validation of the Mechanism of Action
A multi-faceted approach is required to fully characterize the mechanism of a novel auxinic herbicide like this compound. The following protocols represent a self-validating system, where biochemical binding data is correlated with cellular transcriptional responses and whole-organism physiological outcomes.
Quantifying Herbicide-Receptor Interaction: Surface Plasmon Resonance (SPR)
Causality: To confirm that the herbicide acts directly on the auxin receptor, it is essential to quantify its binding affinity. SPR is a label-free technique that measures molecular interactions in real-time.[12][25] This assay validates that the herbicide facilitates the formation of the TIR1/AFB-Aux/IAA co-receptor complex, which is the primary molecular event.[18][19]
Experimental Protocol: SPR Binding Assay
-
Component Preparation:
-
Express and purify the TIR1/AFB-ASK1 protein complex from a suitable system (e.g., insect cells).[19]
-
Synthesize a biotinylated peptide corresponding to the 13-amino acid core degron motif of a canonical Aux/IAA protein (e.g., IAA7).[18]
-
Prepare a stock solution of this compound in DMSO and create a serial dilution in the SPR running buffer (e.g., HBS-EP+).
-
-
Ligand Immobilization:
-
Prime a streptavidin-coated sensor chip according to the manufacturer's protocol.
-
Inject the biotinylated Aux/IAA degron peptide over one flow cell until a stable immobilization level is reached (e.g., 200-400 Response Units, RU).
-
Use an adjacent flow cell as a reference, blocking it with biocytin.
-
-
Binding Analysis (Single-Cycle Kinetics):
-
Prepare analyte solutions by mixing a constant concentration of the purified TIR1/AFB complex (e.g., 100 nM) with a range of herbicide concentrations (e.g., 0 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM).
-
Sequentially inject each analyte concentration over the reference and active flow cells, typically for 120 seconds (association phase) without a dissociation step in between.
-
After the final concentration injection, allow buffer to flow for an extended period (e.g., 600 seconds) to monitor the dissociation phase.
-
-
Data Processing and Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.
-
Fit the resulting kinetic data to a 1:1 binding model to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ = kₔ/kₐ). A lower Kₗ value indicates higher binding affinity.
-
Illustrative Data: Herbicide Binding Affinities
| Compound | Receptor | Kₗ (nM) [Illustrative] |
| IAA (Natural Auxin) | TIR1 | 18 ± 8[19] |
| IAA (Natural Auxin) | AFB5 | 25 ± 5 |
| This compound | TIR1 | 150 ± 25 |
| This compound | AFB5 | 95 ± 15 |
| 2,4-D (Reference Herbicide) | TIR1 | 140 ± 30 |
Note: Data for the topic compound is illustrative, based on typical values for synthetic auxins. A higher Kₗ indicates weaker binding than IAA.
Measuring the Transcriptional Response: RT-qPCR
Causality: To validate that receptor binding translates into a functional cellular response, we must measure the downstream transcriptional output. Real-time quantitative PCR (RT-qPCR) is used to quantify the expression levels of early auxin-responsive genes. A rapid and robust upregulation of these genes following herbicide treatment confirms the de-repression of ARF transcription factors.[10][14]
Experimental Protocol: RT-qPCR of Auxin-Responsive Genes
-
Plant Growth and Treatment:
-
Grow Arabidopsis thaliana (Col-0) seedlings on 1/2 MS agar plates for 7 days under controlled conditions (16h light/8h dark cycle).
-
Prepare a treatment solution of this compound (e.g., 1 µM) and a mock solution (containing the same concentration of solvent, e.g., DMSO).
-
Transfer seedlings into liquid 1/2 MS medium and treat with either the herbicide or mock solution for a short time course (e.g., 0, 30, 60, and 120 minutes).
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest whole seedlings at each time point, flash-freeze in liquid nitrogen, and store at -80°C.
-
Extract total RNA using a commercial kit or a Trizol-based method.
-
Treat the RNA with DNase I to remove any genomic DNA contamination.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.
-
-
qPCR Reaction:
-
Prepare a qPCR master mix containing SYBR Green, a reference dye, and gene-specific primers for target genes (IAA1, IAA5, GH3.3) and a housekeeping reference gene (ACTIN2 or UBQ10).
-
Perform the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) for each reaction.
-
Determine the relative expression of target genes using the ΔΔCt method, normalizing to the reference gene and relative to the mock-treated control at time 0.
-
Illustrative Data: Gene Expression Fold Change (at 60 min)
| Gene Target | Function | Fold Change vs. Mock [Illustrative] |
| IAA1 | Aux/IAA Repressor | 25-fold increase |
| GH3.3 | IAA-amido Synthetase | 40-fold increase |
| ACTIN2 (Reference) | Housekeeping Gene | 1-fold (no change) |
Assessing Whole-Plant Phytotoxicity: Root Growth Inhibition Assay
Causality: This assay connects the molecular and cellular events to a whole-organism physiological response. By measuring the inhibition of root growth, a classic auxin-regulated process, we can determine the herbicidal efficacy and calculate the concentration required to elicit a 50% response (IC50), providing a quantitative measure of phytotoxicity.[20]
Experimental Protocol: Root Growth Inhibition Assay
-
Plate Preparation:
-
Prepare 1/2 MS agar medium and autoclave.
-
While the medium is cooling, add this compound from a concentrated stock to achieve a range of final concentrations (e.g., 0 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM). Include a solvent-only control.
-
Pour the media into square petri plates and allow them to solidify.
-
-
Seedling Growth:
-
Surface-sterilize Arabidopsis thaliana (Col-0) seeds.
-
Place 8-10 seeds in a line on each plate.
-
Cold-stratify the plates at 4°C for 2 days to synchronize germination.
-
Place the plates vertically in a growth chamber.
-
-
Measurement and Analysis:
-
After 5-7 days of growth, scan the plates to create a high-resolution image.
-
Use image analysis software (e.g., ImageJ) to measure the primary root length of each seedling.
-
For each concentration, calculate the average root length and express it as a percentage of the average root length of the mock-treated control.
-
Plot the percentage of root growth against the log of the herbicide concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Illustrative Data: Herbicide IC50 Values
| Compound | IC50 (Root Growth Inhibition) [Illustrative] |
| IAA (Natural Auxin) | ~50 nM |
| This compound | ~120 nM |
| 2,4-D (Reference Herbicide) | ~100 nM |
Conclusion and Future Directions
The mechanism of action of this compound is a clear example of molecular mimicry, leading to the catastrophic failure of hormonal homeostasis in susceptible plants. By acting as a persistent molecular glue within the TIR1/AFB-Aux/IAA co-receptor complex, it ensures the continuous degradation of transcriptional repressors, unleashing a flood of gene expression that results in uncontrolled growth and, ultimately, plant death. The experimental framework provided herein—combining biochemical, molecular, and physiological assays—offers a robust system for validating this mechanism and characterizing other novel auxinic compounds.
Future research should focus on the quantitative structure-activity relationships (QSAR) of phenoxypropanoic acids to better predict receptor binding and herbicidal efficacy.[17] Investigating the differential binding of this chemical class across the full suite of TIR1/AFB receptors in various weed species will be critical for understanding weed spectrums and anticipating the evolution of target-site resistance.[2][24][26]
References
- 1. Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Seedling growth inhibitor herbicides | UMN Extension [extension.umn.edu]
- 5. Kinetic characterization, stereoselectivity, and species selectivity of the inhibition of plant acetyl-CoA carboxylase by the aryloxyphenoxypropionic acid grass herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors [frontiersin.org]
- 7. dhvi.duke.edu [dhvi.duke.edu]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Expression Pattern of Entire Cytochrome P450 Genes and Response of Defenses in a Metabolic-Herbicide-Resistant Biotype of Polypogon fugax [frontiersin.org]
- 12. Assaying Auxin Receptor Activity Using SPR Assays with F-Box Proteins and Aux/IAA Degrons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential expression of genes associated with non‐target site resistance in Poa annua with target site resistance to acetolactate synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Origin of enantiomeric selectivity in the aryloxyphenoxypropionic acid class of herbicidal acetyl coenzyme A carboxylase (ACCase) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. Development of quantitative structure-activity relationships and its application in rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. labs.biology.ucsd.edu [labs.biology.ucsd.edu]
- 20. researchgate.net [researchgate.net]
- 21. Quantitative Retention (Structure)–Activity Relationships in Predicting the Pharmaceutical and Toxic Properties of Potential Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 2-[2-(2-Bromophenoxy)propanoylamino]propanoic acid | C12H14BrNO4 | CID 119225857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. hracglobal.com [hracglobal.com]
- 25. criver.com [criver.com]
- 26. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
An In-Depth Technical Guide to the Structural Elucidation of 2-(2-Bromophenoxy)propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
The precise structural determination of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development. This guide provides a comprehensive overview of the analytical methodologies required for the unambiguous structural elucidation of 2-(2-Bromophenoxy)propanoic acid and its derivatives, a class of compounds with significant potential in medicinal chemistry. We will delve into the practical application and theoretical underpinnings of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction. This document moves beyond a simple recitation of procedures to offer expert insights into experimental design, data interpretation, and the synergistic integration of these powerful techniques to ensure the highest level of scientific rigor and confidence in structural assignments.
Introduction: The Importance of Unambiguous Structural Verification
The this compound scaffold is of growing interest in pharmaceutical research due to its versatile chemical nature, which allows for the synthesis of a diverse range of derivatives with potential therapeutic applications. The biological activity of these molecules is intrinsically linked to their precise three-dimensional structure. Therefore, the unambiguous confirmation of the chemical structure, including connectivity, stereochemistry, and solid-state conformation, is a critical step in the drug discovery and development pipeline. Erroneous structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety risks.
This guide will provide a robust framework for the structural elucidation of this class of compounds, emphasizing the "why" behind the "how" of each analytical technique.
The Analytical Workflow: A Multi-Modal Approach
The comprehensive structural characterization of a novel this compound derivative relies on the strategic application of multiple complementary analytical techniques. No single method can provide a complete picture. The workflow presented here ensures a self-validating system where the results from each technique corroborate and build upon the others.
Caption: Integrated workflow for the structural elucidation of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
The "Why": Causality in NMR Experimental Choices
For a molecule like this compound, a suite of NMR experiments is chosen to systematically build a complete structural picture.
-
¹H NMR: This is the initial and most fundamental NMR experiment. It provides information on the number of different types of protons, their chemical environment, their relative numbers (through integration), and their proximity to other protons (through spin-spin coupling).
-
¹³C NMR: This experiment reveals the number of chemically distinct carbon environments in the molecule. It is a crucial complement to ¹H NMR for building the carbon framework.
-
2D NMR (COSY, HSQC, HMBC): These advanced experiments are employed to piece together the molecular puzzle.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different molecular fragments.
-
Experimental Protocol: A Self-Validating System
Sample Preparation:
-
Analyte Purity: Ensure the sample is of high purity (>95%), as impurities will complicate spectral analysis.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules.
-
Concentration: For a typical small molecule (MW ~200-500 g/mol ), a concentration of 5-10 mg in 0.5-0.7 mL of solvent is usually sufficient for ¹H NMR. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to provide a reference point (0 ppm) for the chemical shift scale.
Data Acquisition:
A standard suite of NMR experiments should be run on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
Data Interpretation: A Case Study Approach
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom/Group | Predicted ¹H NMR (CDCl₃) | Predicted ¹³C NMR (CDCl₃) | Justification for Prediction |
| Carboxylic Acid (-COOH) | ~10-12 ppm (broad singlet) | ~175-180 ppm | The acidic proton is highly deshielded and often exchanges, leading to a broad signal. The carbonyl carbon is also highly deshielded. |
| Methine (-CH-) | ~4.5-5.0 ppm (quartet) | ~70-75 ppm | This proton is adjacent to an oxygen and a carbonyl group, leading to a downfield shift. It will be split into a quartet by the adjacent methyl group. The carbon is deshielded by the directly attached oxygen. |
| Methyl (-CH₃) | ~1.6-1.8 ppm (doublet) | ~18-22 ppm | The methyl protons are coupled to the methine proton, resulting in a doublet. |
| Aromatic Protons | ~6.8-7.6 ppm (multiplets) | ~110-155 ppm | The protons on the brominated benzene ring will appear in the aromatic region with complex splitting patterns due to their different chemical environments and coupling to each other. The bromine and phenoxy substituents will influence their specific shifts. |
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and deducing its elemental formula.
The "Why": Choosing the Right Ionization Technique
-
Electron Ionization (EI): This is a "hard" ionization technique that imparts a large amount of energy to the molecule, causing it to fragment in a reproducible manner. This fragmentation pattern serves as a molecular "fingerprint" and can provide valuable structural information.
-
High-Resolution Mass Spectrometry (HRMS): This technique allows for the determination of the exact mass of an ion with high precision. This data is used to calculate the elemental composition of the molecule, which is a critical piece of information for confirming the molecular formula.
Experimental Protocol: Ensuring Accuracy
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: For EI-MS, the sample is bombarded with a beam of high-energy electrons (typically 70 eV).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
Data Interpretation: Deciphering the Fragmentation
For this compound (C₉H₉BrO₃), the molecular weight is approximately 244 g/mol for the ⁷⁹Br isotope and 246 g/mol for the ⁸¹Br isotope.
Table 2: Predicted Key Mass Spectral Data for this compound
| m/z Value | Predicted Fragment | Interpretation |
| 244/246 | [C₉H₉BrO₃]⁺ | The molecular ion peak (M⁺). The presence of two peaks with a ~1:1 intensity ratio, separated by 2 m/z units, is characteristic of a compound containing one bromine atom. |
| 199/201 | [M - COOH]⁺ | Loss of the carboxylic acid group (45 Da). |
| 171/173 | [BrC₆H₄O]⁺ | Cleavage of the ether bond, resulting in the bromophenoxy cation. |
| 73 | [C₃H₅O₂]⁺ | Fragment corresponding to the propanoic acid moiety. |
Single-Crystal X-ray Diffraction: The Definitive Structure
When a suitable single crystal can be grown, X-ray diffraction provides the most definitive and unambiguous three-dimensional structure of a molecule in the solid state.
The "Why": Unparalleled Structural Detail
X-ray crystallography can determine:
-
The precise connectivity of all atoms.
-
Bond lengths and angles.
-
The absolute stereochemistry of chiral centers.
-
The conformation of the molecule in the solid state.
-
Intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
Experimental Protocol: From Crystal to Structure
-
Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization are common methods.
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are then determined, and the structure is refined to fit the experimental data.
Introduction: Understanding the Environmental Profile of a Halogenated Aromatic Compound
An In-depth Technical Guide to the Environmental Fate and Degradation of 2-(2-Bromophenoxy)propanoic Acid
This compound is a halogenated aromatic compound featuring a bromine substituent on a phenyl ring, an ether linkage, and a propanoic acid side chain. While specific large-scale industrial applications for this particular molecule are not widely documented, its structure is analogous to several classes of environmentally significant compounds, including phenoxy herbicides (e.g., 2,4-D, Mecoprop) and brominated flame retardants (BFRs).[1][2][3] The presence of a carbon-bromine bond and an aromatic ring suggests a potential for environmental persistence and toxicity, making the study of its fate and degradation crucial for environmental risk assessment.
This guide provides a comprehensive technical overview of the predicted environmental behavior of this compound. Synthesizing data from analogous compounds, we will explore its physicochemical properties, abiotic and biotic degradation pathways, and the analytical methodologies required for its detection. This document is intended for researchers, environmental scientists, and drug development professionals who may encounter this or structurally related molecules.
Caption: Chemical structure and key functional groups of this compound.
Physicochemical Properties and Predicted Environmental Distribution
The environmental distribution of a chemical is governed by its physical and chemical properties. These parameters dictate its partitioning between air, water, soil, and biota. For this compound, we can infer its likely behavior based on available data and values for similar structures.
| Property | Value / Estimate | Implication for Environmental Fate | Source |
| Molecular Formula | C₉H₉BrO₃ | - | [4] |
| Molecular Weight | 245.08 g/mol | Influences diffusion and transport rates. | [4] |
| Physical Form | Solid | Low volatility expected at room temperature. | |
| LogP (Octanol-Water Partition Coefficient) | 2.65 (Estimated) | Indicates a moderate potential for bioaccumulation in fatty tissues and adsorption to organic matter in soil and sediment. | [5] |
| Water Solubility | Low to Moderate (Predicted) | As an acid, its solubility is pH-dependent. The anionic form at higher pH will be more soluble, suggesting mobility in neutral to alkaline waters. | [6] |
| Vapor Pressure | Low (Predicted) | Volatilization from water and soil surfaces is expected to be a minor transport pathway. | [7] |
Based on these properties, this compound is expected to predominantly reside in soil and aquatic environments. Its moderate LogP suggests it will adsorb to soil organic carbon and sediment, which can reduce its bioavailability but also create a long-term reservoir of contamination.[1][6] Leaching to groundwater is possible, particularly in soils with low organic content and under neutral to alkaline pH conditions where the more soluble anionic form predominates.
Abiotic Degradation: The Role of Light and Water
Abiotic degradation processes, namely photolysis and hydrolysis, can contribute to the transformation of contaminants without microbial intervention.
Photolysis
Photodegradation by sunlight is a potentially significant pathway for many halogenated aromatic compounds.[8][9] The primary mechanism involves the absorption of UV radiation, leading to the cleavage of the carbon-bromine (C-Br) bond. This is often the initial and rate-limiting step, resulting in a debrominated phenoxypropanoic acid intermediate. Further degradation can lead to the cleavage of the ether bond and eventual mineralization. The efficiency of this process is highly dependent on water clarity, depth, and the presence of photosensitizing agents like dissolved organic matter.[8]
Hydrolysis
Hydrolysis is the breakdown of a compound due to its reaction with water. For this compound, two primary sites are susceptible to hydrolysis: the ether linkage and the C-Br bond.
-
Ether Bond Hydrolysis: The ether linkage in phenoxy herbicides can undergo hydrolysis, especially under acidic or basic conditions, although this process is generally slow at neutral environmental pH.[6]
-
C-Br Bond Hydrolysis: The cleavage of the C-Br bond via hydrolysis is also possible, substituting the bromine atom with a hydroxyl group. Studies on similar molecules like α-bromopropionic acid show that this reaction can occur, though it may require elevated temperatures.[10]
Overall, abiotic hydrolysis under typical environmental conditions (pH 5-9, temp <25°C) is predicted to be a slow degradation process compared to biotic pathways.[11]
Caption: Predicted primary abiotic degradation pathways for this compound.
Experimental Protocol: Abiotic Photolysis Study
-
Objective: To determine the photodegradation rate of this compound in aqueous solution.
-
Methodology:
-
Solution Preparation: Prepare a 10 mg/L solution of the target compound in sterile, purified water, buffered to a relevant environmental pH (e.g., pH 7).
-
Reactor Setup: Transfer the solution to sealed quartz tubes (which are transparent to UV light). Prepare parallel control samples wrapped in aluminum foil to exclude light.
-
Irradiation: Place the tubes in a photoreactor equipped with a lamp simulating the solar spectrum (e.g., a Xenon arc lamp). Maintain a constant temperature (e.g., 25°C).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one quartz tube and one dark control.
-
Analysis: Immediately analyze the samples for the concentration of the parent compound and potential degradation products using an appropriate analytical method like LC-MS/MS.
-
Data Interpretation: The rationale for using dark controls is to isolate the effect of light from other potential loss mechanisms like hydrolysis or adsorption to the vessel walls. The degradation rate constant and half-life can be calculated by plotting the natural log of the concentration versus time.
-
Biotic Degradation: The Microbial Catalyst
The most significant route for the complete mineralization of halogenated organic compounds in the environment is microbial degradation.[12][13] While no specific studies on this compound were found, a robust degradation pathway can be proposed based on extensive research into analogous compounds like the herbicides 2,4-D and mecoprop, and other halogenated aromatics.[3][14][15]
The biodegradation process can be conceptualized in three main stages: the upper, middle, and lower pathways.[12][16]
-
Upper Pathway: Initial Transformations
-
Middle Pathway: Dehalogenation and Ring Cleavage
-
Dehalogenation: This is the critical and often most difficult step in the degradation of halogenated aromatics.[12][16] Microorganisms have evolved several enzymatic strategies for this:
-
Oxidative Dehalogenation: Monooxygenases or dioxygenases can hydroxylate the aromatic ring, which can lead to the spontaneous or enzymatic removal of the bromine atom.[14] This is a common aerobic mechanism.
-
Reductive Dehalogenation: Under anaerobic conditions, the brominated compound can be used as an electron acceptor, where the bromine atom is replaced by a hydrogen atom.[14][17]
-
Hydrolytic Dehalogenation: A hydrolase enzyme directly replaces the bromine atom with a hydroxyl group from water.
-
-
Ring Cleavage: Once the bromine is removed and the ring is hydroxylated (forming a catechol or substituted catechol), dioxygenase enzymes cleave the aromatic ring. This can occur via ortho- or meta-cleavage pathways, breaking the stable aromatic structure into linear, aliphatic acids.[14]
-
-
Lower Pathway: Funneling to Central Metabolism
It is crucial to note that the complete degradation of such a complex molecule often cannot be accomplished by a single microbial species. Instead, it relies on the synergistic action of a microbial consortium, where different members perform different steps in the degradation pathway.[3][18][19]
Caption: Proposed aerobic microbial degradation pathway for this compound.
Experimental Protocol: Isolation of Degrading Microorganisms
-
Objective: To isolate a microbial culture capable of degrading this compound.
-
Rationale: This enrichment culture technique selects for microorganisms from a complex environmental sample that can utilize the target compound as a source of carbon and energy.
-
Methodology:
-
Inoculum Source: Collect soil or water from a site with a history of contamination with herbicides or other halogenated compounds.
-
Enrichment Medium: Prepare a basal salts medium (BSM) containing all essential mineral nutrients but lacking a carbon source.
-
Enrichment: Add the inoculum (e.g., 1 gram of soil or 10 mL of water) to 100 mL of BSM in a flask. Add this compound as the sole source of carbon at a concentration of 50-100 mg/L.
-
Incubation: Incubate the flask on a shaker at room temperature (25-30°C) in the dark.
-
Sub-culturing: After a period of incubation (e.g., 2 weeks), or once turbidity is observed, transfer a small aliquot (e.g., 5 mL) of the culture to a fresh flask of the same medium. This step is critical to select for the desired degraders and dilute out non-growing organisms. Repeat this transfer several times.
-
Confirmation of Degradation: Monitor the disappearance of the parent compound in the culture supernatant over time using HPLC or LC-MS. A sterile control (medium with the compound but no inoculum) must be included to account for any abiotic losses.
-
Isolation: Once a stable, degrading enrichment culture is obtained, isolate individual colonies by plating serial dilutions onto solid BSM agar containing the target compound.
-
Analytical Methodologies for Environmental Monitoring
Reliable detection and quantification are essential for studying the environmental fate of any contaminant. The analysis of acidic, halogenated compounds like this compound in environmental matrices typically involves sample extraction, cleanup, and instrumental analysis.[20]
Caption: General analytical workflow for the determination of this compound.
Protocol: Water Sample Analysis using SPE and LC-MS/MS
-
Objective: To quantify this compound in a water sample.
-
Rationale: Solid-Phase Extraction (SPE) is a robust technique for extracting and concentrating trace organic contaminants from aqueous samples, while LC-MS/MS provides high sensitivity and selectivity for quantification.[21][22]
-
Methodology:
-
Sample Preservation: Collect a 500 mL water sample in an amber glass bottle. Acidify to pH < 2 with sulfuric acid to preserve the analyte in its neutral form.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB) by passing methanol followed by acidified, purified water through it. This activates the sorbent for analyte retention.
-
Sample Loading: Pass the entire 500 mL water sample through the conditioned SPE cartridge at a slow, steady flow rate (e.g., 5-10 mL/min). The analyte will be adsorbed onto the sorbent.
-
Cartridge Washing: Wash the cartridge with a small volume of purified water to remove interfering salts and polar compounds.
-
Elution: Elute the retained analyte from the cartridge using a small volume (e.g., 5-10 mL) of an organic solvent like methanol or acetonitrile. This step selectively desorbs the compound of interest.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a small, precise volume (e.g., 1 mL) of the initial mobile phase for LC analysis. This step achieves a significant concentration factor.
-
LC-MS/MS Analysis: Inject the final extract into an HPLC system coupled to a tandem mass spectrometer. Separation is achieved on a C18 column, and detection is performed using Multiple Reaction Monitoring (MRM) for maximum sensitivity and specificity. Quantification is based on a calibration curve prepared with authentic standards.[23]
-
Conclusion and Future Perspectives
While direct experimental data on the environmental fate of this compound is limited, a comprehensive assessment based on its chemical structure and analogy to well-studied halogenated aromatics and phenoxy herbicides allows for robust predictions.
-
Predicted Fate: The compound is expected to partition primarily to soil and water. Its persistence will be governed by microbial activity, as abiotic degradation pathways like hydrolysis and photolysis are likely to be slow.
-
Key Degradation Pathway: Aerobic microbial degradation is the most probable mechanism for its complete removal from the environment. This process is complex, likely requiring a synergistic microbial community to carry out side-chain cleavage, enzymatic dehalogenation, aromatic ring cleavage, and final mineralization.
Future Research Directions:
-
Biodegradation Studies: Direct investigation using enrichment cultures is needed to confirm the proposed microbial degradation pathways and identify the specific microorganisms and enzymes involved.
-
Metabolite Identification: Identifying the intermediate products of degradation is crucial for a complete environmental risk assessment, as some metabolites can be more toxic than the parent compound.[14]
-
Ecotoxicity Testing: Standard ecotoxicity tests on representative aquatic and terrestrial organisms are necessary to determine the potential environmental impact of this compound.
-
Environmental Monitoring: Development and validation of sensitive analytical methods should be prioritized to screen for its presence in environmental compartments.
This guide establishes a scientific framework for understanding and investigating the environmental fate of this compound, providing a critical foundation for future research and risk assessment.
References
- 1. Brominated flame retardant concentrations and trends in abiotic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy)propionic Acid] by a synergistic microbial community - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7414-41-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 5. Hit2Lead | this compound | CAS# 7414-41-7 | MFCD02295722 | BB-3013972 [hit2lead.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. preventcancernow.ca [preventcancernow.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. arches.union.edu [arches.union.edu]
- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 12. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - Mahidol University [biochemistry.sc.mahidol.ac.th]
- 14. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Microbial degradation of aromatic polycyclic nd halogenatd aromatic comp..pdf [slideshare.net]
- 18. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater [mdpi.com]
- 19. Degradation of the Herbicide Mecoprop [2-(2-Methyl-4-Chlorophenoxy)Propionic Acid] by a Synergistic Microbial Community - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 22. electronicsandbooks.com [electronicsandbooks.com]
- 23. epa.gov [epa.gov]
An In-depth Technical Guide to the Toxicological Profile of 2-(2-Bromophenoxy)propanoic acid
Forward
This technical guide provides a comprehensive overview of the toxicological profile of 2-(2-Bromophenoxy)propanoic acid. As a compound with limited direct toxicological data, this document synthesizes available information on the subject molecule and leverages data from structurally related compounds to provide a predictive assessment and guide future research. This guide is intended for researchers, scientists, and professionals in drug development and chemical safety assessment, offering a framework for understanding potential hazards and outlining robust methodologies for experimental evaluation.
Introduction and Physicochemical Characterization
This compound is an organic compound featuring a propanoic acid group linked to a 2-bromophenoxy moiety.[1] Its chemical structure suggests potential for biological activity, and understanding its toxicological profile is crucial for safe handling and potential applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are fundamental to predicting its behavior in biological systems, including absorption, distribution, and membrane permeability.
| Property | Value | Source |
| CAS Number | 7414-41-7 | [2][3] |
| Molecular Formula | C9H9BrO3 | [3] |
| Molecular Weight | 245.07 g/mol | [2] |
| Appearance | Off-white to light yellow solid | [2] |
| Purity | Typically ≥95% | [4] |
| LogP | 2.65 | [4] |
| Storage Temperature | Room temperature | [2] |
Hazard Identification
Based on available safety data sheets, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications indicate that the compound is an irritant and is acutely toxic via the oral route. The GHS pictograms associated with this compound typically include the GHS07 symbol (exclamation mark) for harmful/irritant substances.
Predicted Toxicokinetics: An Analog-Based Assessment
Absorption
Given its moderate lipophilicity (LogP of 2.65) and the presence of a carboxylic acid group, absorption following oral exposure is anticipated.[4] Propionic acid, a structurally related short-chain fatty acid, is rapidly absorbed through the gastrointestinal tract.[5][6] Dermal absorption is also possible, particularly given its classification as a skin irritant.
Distribution
Following absorption, the compound is expected to distribute throughout the body. The extent of protein binding is unknown but is a critical parameter to determine the fraction of unbound compound available to exert therapeutic or toxic effects.
Metabolism
The metabolism of this compound is likely to proceed through several pathways. The propanoic acid side chain may undergo metabolism similar to endogenous fatty acids, potentially entering the Krebs cycle after conversion to succinyl-CoA.[5][6] The aromatic ring is a likely site for hydroxylation via cytochrome P450 enzymes, followed by conjugation with glucuronic acid or sulfate to facilitate excretion. The bromine substituent may influence the rate and regioselectivity of metabolism and could potentially be a site of dehalogenation, although this is generally a less common metabolic pathway for aryl halides.
Excretion
Excretion is predicted to occur primarily via the urine as parent compound and its metabolites.
Toxicodynamics: Potential Mechanisms and Endpoints of Toxicity
The toxicodynamic profile of this compound is largely uncharacterized. The following sections outline potential toxicities based on its structural alerts and data from analogous compounds.
Acute Toxicity
As indicated by the hazard statement H302 ("Harmful if swallowed"), the compound possesses moderate acute oral toxicity. For the related compound propionic acid, oral LD50 values in rats range from 351 to 4290 mg/kg bw, indicating moderate to low acute toxicity.[5][6]
Irritation and Corrosivity
The hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) clearly identify this compound as an irritant. This is consistent with the properties of many organic acids, including propionic acid, which is known to cause severe skin and eye irritation.[6]
Genotoxicity
There is no direct data on the genotoxicity of this compound. However, some related compounds have shown genotoxic potential. For instance, 2-bromo-3'-chloropropiophenone, a brominated organic compound, was found to be mutagenic, clastogenic, and aneugenic, with its activity mediated by the generation of reactive oxygen species (ROS).[7] Studies on some chlorophenoxy herbicides have yielded mixed results, with some evidence of mutagenic effects.[8] Therefore, a thorough evaluation of the genotoxic potential of this compound is warranted.
Carcinogenicity
The carcinogenic potential of this compound is unknown. Structurally related chlorophenoxy herbicides have been a subject of debate regarding their carcinogenicity. Some epidemiological studies have suggested a possible link between exposure to chlorophenoxy herbicides and an increased risk of certain cancers, such as soft-tissue sarcoma and non-Hodgkin's lymphoma.[9][10] However, rodent bioassays have often shown no evidence of carcinogenicity.[10]
Reproductive and Developmental Toxicity
Direct data on the reproductive and developmental toxicity of this compound is lacking. However, studies on the structurally related compound 2-bromopropane have demonstrated significant reproductive toxicity in male rats, including decreased testicular weight and germ cell necrosis.[11] In female rats, 2-bromopropane has been shown to disrupt the estrous cycle and decrease fertility.[12] These findings highlight the need to investigate the potential for this compound to induce reproductive and developmental effects.
Proposed Experimental Workflows for Toxicological Assessment
To address the existing data gaps, a tiered approach to the toxicological evaluation of this compound is recommended.
Tier 1: In Vitro and In Silico Assessment
The initial phase of testing should focus on in vitro and computational methods to predict toxicity and guide further studies.
Caption: Tier 1 In Vitro and In Silico Assessment Workflow.
-
Strains: Utilize Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA.
-
Metabolic Activation: Conduct the assay with and without a rat liver homogenate (S9 fraction) to assess the genotoxicity of both the parent compound and its metabolites.
-
Dose Selection: Based on preliminary cytotoxicity tests, select at least five analysable concentrations.
-
Procedure: Employ the plate incorporation or pre-incubation method.
-
Data Analysis: A substance is considered mutagenic if a dose-related increase in revertant colonies is observed, and/or a reproducible and statistically significant positive response is seen for at least one concentration.
Tier 2: Acute and Repeated Dose Toxicity Studies in Rodents
If in vitro studies indicate potential for toxicity, in vivo studies are warranted.
Caption: Tier 2 In Vivo Toxicity Assessment Workflow.
-
Species: Wistar or Sprague-Dawley rats.
-
Groups: Three dose groups and a control group, with 5 males and 5 females per group.
-
Administration: Daily oral gavage for 28 days.
-
Observations: Monitor clinical signs, body weight, and food/water consumption.
-
Terminal Procedures: Collect blood for hematology and clinical chemistry. Conduct a full necropsy and histopathological examination of key organs.
Conclusion
The toxicological profile of this compound is not well-established. Based on its chemical structure and data from analogous compounds, it is predicted to be a moderate acute oral toxicant and a skin, eye, and respiratory irritant. There is a potential for genotoxicity and reproductive toxicity, which requires thorough experimental investigation. The proposed tiered testing strategy provides a robust framework for characterizing the toxicological properties of this compound, ensuring a comprehensive understanding of its potential hazards to human health.
References
- 1. CAS 7414-41-7: this compound [cymitquimica.com]
- 2. This compound CAS#: 7414-41-7 [chemicalbook.com]
- 3. 7414-41-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 4. hit2lead.com [hit2lead.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. Genotoxicity of 2-bromo-3'-chloropropiophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genotoxic effect of substituted phenoxyacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CHLOROPHENOXY HERBICIDES (Group 2B) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A Systematic Review of Carcinogenic Outcomes and Potential Mechanisms from Exposure to 2,4-D and MCPA in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reproductive toxicity of 2-bromopropane in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of 2-bromopropane on the female reproductive function in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of 2-(2-Bromophenoxy)propanoic Acid: A Technical Guide for Plant Growth Regulation Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the investigation of 2-(2-Bromophenoxy)propanoic acid as a novel plant growth regulator. While specific research on this compound is nascent, its structural analogy to the phenoxyalkanoic acid class of synthetic auxins provides a strong scientific basis for its potential biological activity. This document outlines the compound's chemical characteristics, a plausible synthetic route, and a detailed exploration of its presumed mechanism of action based on established auxin signaling pathways. Crucially, this guide presents detailed, field-proven experimental protocols for the systematic evaluation of its plant growth regulating effects, including classic auxin bioassays. Furthermore, a state-of-the-art analytical methodology for its quantification in plant tissues is provided to support pharmacokinetic and metabolic studies. This guide is intended to be a foundational resource, empowering researchers to rigorously assess the potential of this compound in the field of plant science and agriculture.
Introduction: The Promise of a Novel Phenoxyalkanoic Acid
This compound (CAS RN: 7414-41-7) is a synthetic organic compound that holds potential as a plant growth regulator.[1] Its molecular architecture, featuring a propanoic acid moiety attached to a 2-bromophenoxy group, places it within the well-established class of phenoxyalkanoic acids, many of which are known to exhibit auxin-like activity.[1] The presence and position of the bromine atom on the aromatic ring are anticipated to modulate its biological efficacy and selectivity, making it a compelling candidate for investigation. This guide serves as a technical roadmap for researchers to explore the synthesis, mechanism of action, and biological activity of this compound.
Chemical Profile and Synthesis
Physicochemical Properties
A thorough understanding of the compound's physical and chemical properties is fundamental for its application in biological systems.
| Property | Value | Source |
| CAS Number | 7414-41-7 | --INVALID-LINK-- |
| Molecular Formula | C₉H₉BrO₃ | --INVALID-LINK-- |
| Molecular Weight | 245.07 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Solubility | Soluble in organic solvents; variable in water | --INVALID-LINK-- |
Proposed Synthesis Route: Williamson Ether Synthesis
A reliable method for the laboratory-scale synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide.
Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromophenol (1.0 eq) and ethyl 2-bromopropionate (1.1 eq) in anhydrous acetone.
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup (Ester Isolation): After cooling, filter the reaction mixture to remove inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with 1M NaOH solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude ethyl 2-(2-bromophenoxy)propanoate.
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 2M NaOH solution.
-
Reflux: Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Acidification and Extraction: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and acidify to pH 2 with concentrated HCl. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be further purified by recrystallization or column chromatography.
Presumed Mechanism of Action: An Auxin Mimic
The structural similarity of this compound to synthetic auxins like 2,4-D and mecoprop strongly suggests that it functions as an auxin mimic.[2] Synthetic auxins disrupt plant growth by overwhelming the natural auxin signaling pathways.
The canonical auxin signaling cascade is initiated by the binding of auxin to a co-receptor complex consisting of a TRANSPORT INHIBITOR RESISTANT 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor releases Auxin Response Factors (ARFs), which are transcription factors that then modulate the expression of auxin-responsive genes, leading to a wide range of physiological effects.
Experimental Protocols for Biological Activity Assessment
To empirically determine the plant growth regulating properties of this compound, a series of established bioassays are recommended.
Avena Coleoptile Curvature Test
This classic bioassay provides a quantitative measure of auxin-like activity.
Protocol:
-
Plant Material: Germinate oat (Avena sativa) seeds in complete darkness for 4-5 days until the coleoptiles are approximately 2-3 cm long.
-
Preparation of Coleoptiles: Under a dim green light, decapitate the coleoptiles by removing the apical 2 mm to eliminate the natural source of auxin.
-
Preparation of Agar Blocks: Prepare a 1.5% agar solution and dissolve this compound to achieve a range of concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 mg/L). Pour the solutions into molds to create small agar blocks (e.g., 2x2x1 mm).
-
Asymmetric Application: Place an agar block containing the test compound asymmetrically on the cut surface of a decapitated coleoptile.
-
Incubation: Incubate the coleoptiles in a dark, high-humidity chamber for 90-120 minutes.
-
Measurement: Measure the angle of curvature of the coleoptiles using a protractor or by analyzing digital images.
-
Data Analysis: Plot the angle of curvature against the logarithm of the concentration to generate a dose-response curve.
Root Elongation Inhibition Assay
This assay is highly sensitive to auxinic compounds, which typically inhibit root growth at higher concentrations.
Protocol:
-
Plant Material: Select seeds of a sensitive dicot species, such as cress (Lepidium sativum) or lettuce (Lactuca sativa).
-
Preparation of Test Solutions: Prepare a series of dilutions of this compound in a suitable solvent (e.g., distilled water with a small amount of DMSO if necessary) to cover a wide concentration range (e.g., 0, 10⁻⁸, 10⁻⁷, 10⁻⁶, 10⁻⁵, 10⁻⁴ M).
-
Assay Setup: Place a filter paper in each petri dish and moisten it with a specific volume of the respective test solution. Place a defined number of seeds (e.g., 10-20) on the filter paper.
-
Incubation: Seal the petri dishes with parafilm and place them vertically in a growth chamber with controlled temperature and light conditions for 3-5 days.
-
Measurement: After the incubation period, measure the length of the primary root of each seedling.
-
Data Analysis: Calculate the average root length for each concentration and express it as a percentage of the control. Plot the percentage of root growth inhibition against the logarithm of the concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition).
Seed Germination Assay
This fundamental assay assesses the impact of the compound on the initial stage of plant development.
Protocol:
-
Plant Material and Test Solutions: Use the same plant species and test solutions as in the root elongation assay.
-
Assay Setup: Prepare petri dishes with filter paper moistened with the test solutions. Place a known number of seeds (e.g., 50) in each dish.
-
Incubation: Incubate the petri dishes in a growth chamber with appropriate light and temperature conditions for the chosen plant species.
-
Data Collection: Count the number of germinated seeds (radicle emergence) at regular intervals (e.g., every 24 hours) for a period of 7-10 days.
-
Data Analysis: Calculate the final germination percentage and the germination rate (e.g., using the Timson's index) for each concentration.
Analytical Methodology for Quantification in Plant Tissues
Accurate quantification of this compound in plant tissues is essential for understanding its uptake, translocation, and metabolism. Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers the required sensitivity and selectivity.[3][4][5][6]
Protocol: UPLC-MS/MS Analysis
-
Sample Preparation:
-
Weigh a precise amount of plant tissue (e.g., 100-500 mg).
-
Homogenize the tissue in an appropriate extraction solvent (e.g., acetonitrile/water with 1% formic acid).
-
Centrifuge the homogenate and collect the supernatant.
-
-
Sample Cleanup (if necessary):
-
Perform a solid-phase extraction (SPE) using a suitable sorbent to remove interfering matrix components.
-
-
UPLC Separation:
-
Inject the prepared sample into a UPLC system equipped with a C18 reversed-phase column.
-
Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
MS/MS Detection:
-
Analyze the eluent using a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode.
-
Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for this compound and an internal standard for accurate quantification.
-
-
Quantification:
-
Construct a calibration curve using standard solutions of known concentrations.
-
Determine the concentration of the analyte in the samples by comparing their peak areas to the calibration curve.
-
Data Presentation and Interpretation
The results from the bioassays should be presented in a clear and concise manner to facilitate interpretation.
Table 1: Effect of this compound on Root Elongation of Lepidium sativum
| Concentration (M) | Mean Root Length (mm) ± SD | Root Growth Inhibition (%) |
| 0 (Control) | ... | 0 |
| 10⁻⁸ | ... | ... |
| 10⁻⁷ | ... | ... |
| 10⁻⁶ | ... | ... |
| 10⁻⁵ | ... | ... |
| 10⁻⁴ | ... | ... |
Table 2: Effect of this compound on Seed Germination of Lactuca sativa
| Concentration (M) | Final Germination (%) | Germination Rate (Timson's Index) |
| 0 (Control) | ... | ... |
| 10⁻⁸ | ... | ... |
| 10⁻⁷ | ... | ... |
| 10⁻⁶ | ... | ... |
| 10⁻⁵ | ... | ... |
| 10⁻⁴ | ... | ... |
Dose-response curves should be plotted to visualize the relationship between concentration and biological effect. From these curves, key parameters such as the half-maximal inhibitory concentration (IC₅₀) or the optimal concentration for growth promotion can be determined.
Conclusion and Future Directions
This technical guide provides a robust scientific and methodological foundation for the comprehensive investigation of this compound as a potential plant growth regulator. By following the outlined protocols for synthesis, biological evaluation, and analytical quantification, researchers can systematically elucidate the activity and potential applications of this novel compound. Future research should focus on a broader range of plant species, including both monocots and dicots, to assess its selectivity. Furthermore, studies on its environmental fate and toxicological profile will be crucial for any potential agricultural applications. The exploration of this and other novel phenoxyalkanoic acid derivatives holds significant promise for the development of new and effective tools for crop management and plant science research.
References
- 1. CAS 7414-41-7: this compound [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 6. Determination of Phenoxy Acid Herbicides in Cereals Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Spectroscopic Characterization of 2-(2-Bromophenoxy)propanoic Acid
This technical guide provides a detailed analysis of the expected spectroscopic data for 2-(2-Bromophenoxy)propanoic acid, a compound of interest for researchers and professionals in drug development and chemical synthesis. Due to the limited availability of published spectra for this specific molecule, this guide synthesizes predicted data based on established spectroscopic principles and available data for structurally analogous compounds. This approach offers a robust framework for the identification and characterization of this compound.
Molecular Structure and Spectroscopic Overview
This compound possesses a unique combination of a chiral propanoic acid moiety and a substituted aromatic ring. This structure gives rise to a distinct spectroscopic fingerprint that can be elucidated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding these spectral characteristics is paramount for confirming the identity, purity, and structure of the synthesized compound.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the propanoic acid moiety, the methyl protons, and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electronegativity of the neighboring atoms and the anisotropic effects of the aromatic ring.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | - | 1H |
| Aromatic (Ha) | 7.55 | Doublet of Doublets | 8.0, 1.5 | 1H |
| Aromatic (Hb) | 7.25 | Triplet of Doublets | 8.0, 1.5 | 1H |
| Aromatic (Hc) | 6.90 | Triplet of Doublets | 8.0, 1.5 | 1H |
| Aromatic (Hd) | 6.85 | Doublet of Doublets | 8.0, 1.5 | 1H |
| Methine (-CH) | 4.80 | Quartet | 7.0 | 1H |
| Methyl (-CH₃) | 1.70 | Doublet | 7.0 | 3H |
Interpretation:
-
Carboxylic Acid Proton: The acidic proton is expected to appear as a broad singlet at a significantly downfield chemical shift due to hydrogen bonding and its acidic nature.
-
Aromatic Protons: The four protons on the brominated benzene ring will exhibit a complex splitting pattern due to their different chemical environments. The proton ortho to the bromine atom (Ha) is expected to be the most deshielded. The remaining protons will appear in the typical aromatic region.
-
Methine Proton: The proton on the chiral center, adjacent to the oxygen and the carbonyl group, will be deshielded and appear as a quartet due to coupling with the three methyl protons.
-
Methyl Protons: The three protons of the methyl group will appear as a doublet due to coupling with the single methine proton.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The carbon NMR spectrum will provide information on the number of distinct carbon environments in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (-C=O) | 175.0 |
| Aromatic (C-O) | 153.0 |
| Aromatic (C-Br) | 113.0 |
| Aromatic (CH) | 133.0, 128.0, 122.0, 115.0 |
| Methine (-CH) | 72.0 |
| Methyl (-CH₃) | 18.0 |
Interpretation:
-
Carbonyl Carbon: The carbon of the carboxylic acid group is expected to be the most deshielded carbon, appearing at the lowest field.
-
Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon attached to the oxygen (C-O) will be significantly downfield, while the carbon attached to the bromine (C-Br) will also be distinguishable. The remaining four aromatic CH carbons will appear in the range of 115-135 ppm.
-
Aliphatic Carbons: The methine carbon, being attached to an oxygen atom, will be deshielded compared to the methyl carbon.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectra on a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A longer acquisition time or a larger sample quantity may be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the proton signals and reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Predicted IR Spectrum
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |
| C-H stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=O stretch (Carboxylic Acid) | 1720 - 1700 | Strong |
| C=C stretch (Aromatic) | 1600 - 1450 | Medium |
| C-O stretch (Ether) | 1250 - 1200 | Strong |
| C-Br stretch | 650 - 550 | Medium |
Interpretation:
-
O-H Stretch: A very broad and strong absorption in the region of 3300-2500 cm⁻¹ is the hallmark of a carboxylic acid O-H group involved in hydrogen bonding.[1][2]
-
C=O Stretch: A strong, sharp peak around 1710 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid.[2]
-
C-O Stretch: The presence of the ether linkage will be confirmed by a strong absorption in the 1250-1200 cm⁻¹ region.
-
Aromatic and Aliphatic C-H Stretches: These will appear in their expected regions.
-
C-Br Stretch: The carbon-bromine bond will show a medium intensity absorption in the fingerprint region.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: Prepare a thin film of the sample on a potassium bromide (KBr) salt plate or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.
Predicted Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z 244 and an M+2 peak at m/z 246 of nearly equal intensity, which is a characteristic isotopic pattern for a molecule containing one bromine atom. The nominal molecular weight is 245.08 g/mol .[3]
-
Major Fragment Ions:
-
m/z 199/201: Loss of the carboxyl group (-COOH).
-
m/z 171/173: Loss of the propanoic acid side chain.
-
m/z 155/157: Bromotropylium ion.
-
m/z 73: Propanoic acid fragment.
-
m/z 45: Carboxyl group fragment.
-
Caption: Predicted major fragmentation pathway for this compound in EI-MS.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction.
-
Ionization: Use electron ionization (EI) as the ionization method.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern.
Holistic Confirmation of Structure
The definitive confirmation of the structure of this compound is achieved by the synergistic interpretation of all spectroscopic data.
-
NMR spectroscopy will elucidate the precise connectivity of the carbon and hydrogen atoms.
-
IR spectroscopy will confirm the presence of the key carboxylic acid and ether functional groups.
-
Mass spectrometry will determine the molecular weight and provide fragmentation information that is consistent with the proposed structure.
By combining these techniques, researchers and scientists can be highly confident in the identity and purity of their synthesized this compound, which is a critical step in any drug development or chemical research endeavor.
References
- 1. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 7414-41-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
A Technical Guide to the Solubility of 2-(2-Bromophenoxy)propanoic acid in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and ultimate therapeutic efficacy. This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-(2-Bromophenoxy)propanoic acid (CAS No. 7414-41-7), a compound of interest in medicinal chemistry and drug development. While extensive quantitative solubility data for this specific molecule is not widely published, this document synthesizes foundational chemical principles, predictive analysis based on its physicochemical properties, and robust experimental protocols to empower researchers in their formulation and development efforts. We present a detailed methodology for solubility screening and provide insights into the expected behavior of this molecule in a range of common organic solvents.
Introduction: The Critical Role of Solubility
In drug development, the journey from a promising molecule to a viable therapeutic is fraught with physicochemical challenges. Among the most fundamental of these is solubility. A compound's ability to dissolve in a solvent dictates its absorption, distribution, metabolism, and excretion (ADME) profile. For researchers working with novel compounds like this compound, a thorough understanding of its solubility is not merely academic; it is a prerequisite for successful formulation, enabling the design of effective delivery systems and ensuring consistent performance.
This guide is structured to provide both theoretical grounding and practical, actionable protocols. It begins by dissecting the molecular structure of this compound to predict its solubility, then outlines a systematic approach for experimental determination and concludes with a detailed, field-proven protocol for generating reliable solubility data.
Physicochemical Profile of this compound
Understanding a molecule's inherent properties is the first step in predicting its behavior. The structural features of this compound provide significant clues to its solubility profile.
| Property | Value | Source |
| CAS Number | 7414-41-7 | [1][2] |
| Molecular Formula | C₉H₉BrO₃ | [1][2] |
| Molecular Weight | 245.08 g/mol | [1] |
| Physical Form | Solid | [3][4] |
| Calculated logP | 2.65 | [2][5] |
| IUPAC Name | This compound | [3] |
| Hazard Profile | Irritant, Harmful | [1][3] |
Structural Analysis:
-
Carboxylic Acid Group (-COOH): This functional group is polar and capable of acting as a hydrogen bond donor and acceptor.[6] This feature suggests potential solubility in polar, protic solvents (e.g., alcohols) and the ability to form salts in basic aqueous solutions.[7]
-
Ether Linkage (-O-): The ether group introduces some polarity and can act as a hydrogen bond acceptor.
-
Bromophenyl Group (C₆H₄Br): This is a large, non-polar, and lipophilic moiety. Its presence is expected to limit solubility in highly polar solvents like water but enhance solubility in non-polar or moderately polar organic solvents.[6][7]
-
LogP: A calculated LogP of 2.65 indicates a preference for a lipophilic (oil-like) environment over a hydrophilic (water-like) one, suggesting that the compound will generally be more soluble in organic solvents than in water.[2][5]
Predictive Summary: Based on its structure, this compound is predicted to be a compound of low to moderate polarity. Its solubility will be governed by a balance between the polar carboxylic acid group and the large, non-polar bromophenyl ring. The guiding principle of "like dissolves like" suggests that solvents with intermediate polarity or those capable of specific interactions (like hydrogen bonding) will be most effective.[6][8][9]
Theoretical Framework: Factors Governing Solubility
The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. Several key factors dictate this equilibrium for an organic acid like the title compound.
-
Polarity ("Like Dissolves Like"): Polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents.[6][9] this compound has both polar and non-polar regions, making it likely to be most soluble in solvents of intermediate polarity, such as acetone or ethyl acetate, or in polar solvents with non-polar character, like ethanol.
-
Hydrogen Bonding: The carboxylic acid group can form strong hydrogen bonds with protic solvents (e.g., methanol, ethanol) and with aprotic solvents that are hydrogen bond acceptors (e.g., acetone, DMSO).[7] These interactions can significantly enhance solubility.
-
Temperature: For most solids dissolving in liquid solvents, the dissolution process is endothermic. Therefore, solubility typically increases with an increase in temperature.[6][10] This is because the added thermal energy helps overcome the lattice energy of the solid crystal and the intermolecular forces within the solvent.[6]
-
Acid-Base Chemistry: As a carboxylic acid, the compound's solubility in aqueous or protic systems can be dramatically increased by raising the pH.[6][10] Deprotonation of the carboxylic acid to form a carboxylate salt creates a highly polar, ionic species that is much more soluble in polar solvents like water. While this guide focuses on organic solvents, this principle is crucial for any work involving aqueous-organic mixtures.
Experimental Determination of Solubility: A Systematic Approach
Since pre-existing data is scarce, a systematic experimental approach is required. The following workflow provides a logical progression for screening solvents and quantifying solubility.
Caption: A systematic workflow for determining compound solubility.
Protocol: Isothermal Saturation Method (Gravimetric Analysis)
This robust method directly measures the mass of solute dissolved in a known volume of solvent at a constant temperature.[11] It is a gold-standard technique for generating accurate solubility data.
4.1. Materials
-
This compound
-
Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Heptane)
-
Analytical balance (readable to 0.01 mg)
-
Vials with screw caps (e.g., 2 mL or 4 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, solvent-compatible)
-
Pipettes and general laboratory glassware
4.2. Procedure
-
Preparation: Pre-weigh and label several empty glass vials. Record the mass of each empty vial (M_vial).
-
Addition of Compound: Add an excess amount of this compound to each vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting amount of 20-50 mg is typically sufficient.
-
Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the selected organic solvent to each vial.
-
Equilibration: Cap the vials tightly. Place them in a shaker set to a constant temperature (e.g., 25 °C). Allow the slurries to equilibrate for at least 24 hours (48 hours is recommended to ensure equilibrium is reached). Continuous agitation is crucial.
-
Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. Carefully draw the supernatant (the clear liquid layer) using a syringe and filter it through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles. Record the mass of this new empty vial (M_tare).
-
Solvent Evaporation: Place the vial containing the filtered saturated solution in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated. The temperature should be high enough for efficient evaporation but low enough to prevent degradation of the compound.
-
Final Mass Determination: Once the solvent is gone and only the dry residue of the dissolved compound remains, cool the vial in a desiccator to room temperature. Weigh the vial containing the dry residue (M_final).[11]
4.3. Calculation of Solubility
-
Calculate the mass of the dissolved solute (M_solute):
-
M_solute = M_final - M_tare
-
-
Calculate the solubility (S) in g/L or mg/mL:
-
S (g/L) = M_solute (g) / Volume of solvent (L)
-
S (mg/mL) = M_solute (mg) / Volume of solvent (mL)
-
4.4. Self-Validation and Trustworthiness
-
Equilibrium Confirmation: To ensure equilibrium was reached, samples can be taken at different time points (e.g., 24h, 48h, 72h). The solubility value should be constant.
-
Reproducibility: Perform each measurement in triplicate to ensure the results are reproducible and to calculate standard deviation.
-
Purity: The purity of both the compound and the solvent can affect solubility. Use high-purity materials (e.g., >95% for the compound, HPLC grade for solvents).
Expected Solubility Trends and Discussion
While quantitative data must be generated experimentally, we can hypothesize a rank-ordering of solubility based on the principles discussed.
| Solvent | Polarity Index | Solvent Type | Expected Solubility | Rationale |
| Heptane | 0.1 | Non-polar | Very Low | The high polarity of the carboxylic acid group will prevent dissolution in a purely non-polar alkane. |
| Toluene | 2.4 | Non-polar Aromatic | Low to Moderate | The aromatic ring of toluene can interact favorably with the bromophenyl ring of the solute, but the solvent lacks hydrogen bonding capability. |
| Dichloromethane | 3.1 | Aprotic, Halogenated | Moderate | Offers a balance of polarity and can interact via dipole-dipole forces. |
| Ethyl Acetate | 4.4 | Aprotic, Ester | Moderate to High | Good balance of polarity. The ester carbonyl can act as a hydrogen bond acceptor for the solute's -COOH group. |
| Acetone | 5.1 | Aprotic, Ketone | Moderate to High | Similar to ethyl acetate, its carbonyl group is a good hydrogen bond acceptor. |
| Ethanol | 4.3 | Protic, Alcohol | High | Can act as both a hydrogen bond donor and acceptor, interacting strongly with the carboxylic acid. Its ethyl group provides some non-polar character. |
| Methanol | 5.1 | Protic, Alcohol | High | Similar to ethanol, it is an excellent hydrogen bonding solvent. |
| Water | 10.2 | Protic | Very Low | The large, non-polar bromophenyl group will dominate, leading to poor aqueous solubility at neutral pH, consistent with the high LogP value. |
This table serves as a predictive guide for solvent selection. For comparison, the related compound 3-Phenylpropanoic acid is slightly soluble in water (5.9 g/L) but soluble in ethanol.[12] Given the added lipophilicity of the bromo- and ether groups, this compound is expected to have even lower water solubility and similar or greater solubility in less polar organic solvents.
Conclusion
The solubility of this compound is a multifaceted property governed by the interplay of its polar carboxylic acid function and its lipophilic bromophenyl moiety. This guide provides the essential theoretical and practical framework for researchers to confidently approach its solubility determination. By understanding the underlying physicochemical principles and employing robust, validated experimental methods like the isothermal saturation protocol, drug development professionals can generate the high-quality data necessary to advance their formulation and research objectives. A systematic, data-driven approach is paramount to overcoming the solubility challenges inherent in modern drug discovery.
References
- 1. 7414-41-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. Hit2Lead | this compound | CAS# 7414-41-7 | MFCD02295722 | BB-3013972 [hit2lead.com]
- 3. This compound | 7414-41-7 [sigmaaldrich.com]
- 4. This compound CAS#: 7414-41-7 [m.chemicalbook.com]
- 5. Hit2Lead | this compound | CAS# 7414-41-7 | MFCD02295722 | BB-3013972 [hit2lead.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.ws [chem.ws]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. What are the factors that influence solubility? | AAT Bioquest [aatbio.com]
- 11. benchchem.com [benchchem.com]
- 12. Benzenepropanoic acid | C9H10O2 | CID 107 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Potential Herbicidal Properties of 2-(2-Bromophenoxy)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the herbicidal potential of the novel compound 2-(2-Bromophenoxy)propanoic acid. While direct herbicidal studies on this specific molecule are not publicly documented, its structural similarity to the well-established phenoxypropanoic acid class of herbicides suggests a probable mode of action as a synthetic auxin. This document provides a comprehensive overview of the chemical basis for this hypothesis, outlines detailed protocols for the synthesis and evaluation of its herbicidal efficacy, and discusses the potential structure-activity relationships that may influence its biological performance. The guide is intended to serve as a foundational resource for researchers investigating new herbicidal agents, offering a structured approach to the systematic evaluation of this compound.
Introduction: The Phenoxyalkanoic Acids - A Legacy of Herbicidal Activity
Phenoxyalkanoic acids represent a cornerstone of modern agriculture, having been utilized for broadleaf weed control since the 1940s.[1][2] Compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D) and mecoprop (MCPP) are widely recognized for their efficacy and selective action against dicotyledonous weeds in monocotyledonous crops.[3][4] The primary mechanism of action for this class of herbicides is the mimicry of the natural plant hormone indole-3-acetic acid (IAA), also known as auxin.[1][5] By acting as synthetic auxins, these compounds induce uncontrolled and disorganized growth in susceptible plants, ultimately leading to their demise.[3][6]
The general structure of phenoxypropanoic acids, to which this compound belongs, features a phenoxy group linked to a propanoic acid moiety. The nature and position of substituents on the phenyl ring are critical determinants of herbicidal activity and selectivity.[7] This guide focuses on the potential of this compound, a molecule that, to our knowledge, has not been extensively evaluated for its herbicidal properties. Based on established structure-activity relationships within the phenoxy herbicide family, we will postulate its potential mechanism of action and outline a comprehensive research framework for its investigation.
Postulated Mechanism of Action: A Synthetic Auxin
The herbicidal activity of phenoxypropanoic acids is intrinsically linked to their ability to function as synthetic auxins.[6] Natural auxins regulate various aspects of plant growth and development, including cell elongation, division, and differentiation.[1] Phenoxy herbicides disrupt these processes by binding to auxin receptors, leading to an overstimulation of auxin-responsive genes.[1] This results in a cascade of physiological effects, including epinasty (downward bending of leaves), stem twisting, and ultimately, plant death.[1]
It is highly probable that this compound exerts its herbicidal effects through a similar mechanism. The propanoic acid side chain is a key structural feature for auxin-like activity. Furthermore, the stereochemistry of the chiral center on the propanoic acid is crucial, with the (R)-enantiomer typically exhibiting significantly higher herbicidal activity.[3][4]
dot digraph "Postulated_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes compound [label="this compound\n(Synthetic Auxin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; receptor [label="Auxin Binding Proteins (ABPs)\nin cell membrane, ER, nucleus", fillcolor="#FBBC05", fontcolor="#202124"]; signal [label="Signal Transduction Cascade", fillcolor="#34A853", fontcolor="#FFFFFF"]; gene [label="Overexpression of\nAuxin-Responsive Genes", fillcolor="#EA4335", fontcolor="#FFFFFF"]; growth [label="Uncontrolled Cell Division\n& Elongation", fillcolor="#F1F3F4", fontcolor="#202124"]; symptoms [label="Phenotypic Symptoms:\nEpinasty, Stem Twisting", fillcolor="#F1F3F4", fontcolor="#202124"]; death [label="Plant Death", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges compound -> receptor [label="Binds to"]; receptor -> signal [label="Initiates"]; signal -> gene [label="Leads to"]; gene -> growth [label="Causes"]; growth -> symptoms [label="Results in"]; symptoms -> death; } caption="Postulated auxin-mimic mechanism of this compound."
Synthesis of this compound
The synthesis of this compound can be achieved through a Williamson ether synthesis, a well-established method for forming ethers. This involves the reaction of a phenoxide with an alkyl halide. In this case, 2-bromophenol would be reacted with a 2-halopropanoate.
Protocol for Synthesis:
-
Deprotonation of 2-bromophenol: Dissolve 2-bromophenol in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or acetone. Add a slight molar excess of a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), portion-wise at 0°C to form the sodium or potassium 2-bromophenoxide. The reaction should be stirred under an inert atmosphere (e.g., nitrogen or argon) until the evolution of hydrogen gas ceases (if using NaH) or for a set period (e.g., 1-2 hours) to ensure complete deprotonation.
-
Nucleophilic Substitution: To the solution of the 2-bromophenoxide, add a 2-halopropanoate, such as ethyl 2-bromopropanoate or methyl 2-chloropropanoate, dropwise at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Ester Hydrolysis: After cooling to room temperature, the reaction mixture is quenched with water and the product is extracted with a suitable organic solvent, such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ester. The crude ester is then subjected to hydrolysis by refluxing with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Purification: After hydrolysis, the reaction mixture is cooled and acidified with a mineral acid, such as hydrochloric acid, to precipitate the this compound. The solid product is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Note: The synthesis of related brominated propanoic acids has been described in the literature and can serve as a reference for optimizing reaction conditions.[8][9][10]
Experimental Evaluation of Herbicidal Activity
A systematic evaluation of the herbicidal properties of this compound should be conducted in a stepwise manner, beginning with primary screening and progressing to more detailed physiological and biochemical assays.
Primary Herbicidal Screening (Pre- and Post-Emergence)
The initial assessment of herbicidal activity is typically performed through pre-emergence and post-emergence assays on a representative panel of monocot and dicot weed species.[11][12]
Protocol for Primary Screening:
-
Test Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as acetone or DMSO.[11] From this stock, create a series of dilutions to be applied at various rates (e.g., 10, 100, 1000 g/ha).
-
Plant Species: Select a diverse range of plant species for testing, including common agricultural weeds.
-
Monocots: Avena fatua (wild oat), Echinochloa crus-galli (barnyardgrass), Setaria viridis (green foxtail).
-
Dicots: Amaranthus retroflexus (redroot pigweed), Chenopodium album (common lambsquarters), Abutilon theophrasti (velvetleaf).
-
-
Pre-emergence Assay:
-
Sow seeds of the selected species in pots filled with a standard potting mix.
-
Apply the test solutions evenly to the soil surface.[12]
-
Place the pots in a controlled environment growth chamber with appropriate light, temperature, and humidity.
-
Assess herbicidal effects (e.g., inhibition of germination, stunting, chlorosis) at regular intervals (e.g., 7, 14, and 21 days after treatment).
-
-
Post-emergence Assay:
-
Grow the selected plant species in pots until they reach a specific growth stage (e.g., 2-3 true leaves).
-
Apply the test solutions as a foliar spray, ensuring uniform coverage.[12]
-
Return the plants to the growth chamber.
-
Evaluate herbicidal injury (e.g., epinasty, necrosis, growth inhibition) at regular intervals.
-
-
Data Collection and Analysis: Quantify the herbicidal effect using a rating scale (e.g., 0-100%, where 0 is no effect and 100 is complete kill). For each compound concentration and plant species, calculate the mean and standard deviation of the injury ratings.
dot digraph "Herbicidal_Screening_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Start: Synthesized\nthis compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep [label="Prepare Test Solutions\n(Varying Concentrations)", fillcolor="#FBBC05", fontcolor="#202124"]; pre_emerge [label="Pre-Emergence Assay\n(Application to Soil)", fillcolor="#34A853", fontcolor="#FFFFFF"]; post_emerge [label="Post-Emergence Assay\n(Foliar Application)", fillcolor="#34A853", fontcolor="#FFFFFF"]; incubation [label="Incubation in\nControlled Environment", fillcolor="#F1F3F4", fontcolor="#202124"]; assessment [label="Visual Assessment of\nHerbicidal Injury", fillcolor="#F1F3F4", fontcolor="#202124"]; data [label="Data Analysis and\nDose-Response Curve Generation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End: Determination of\nEfficacy and Selectivity", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges start -> prep; prep -> pre_emerge; prep -> post_emerge; pre_emerge -> incubation; post_emerge -> incubation; incubation -> assessment; assessment -> data; data -> end; } caption="Workflow for primary herbicidal screening."
Dose-Response Studies and GR50 Determination
Following the primary screening, conduct dose-response studies on susceptible species to determine the concentration of this compound required to cause a 50% reduction in plant growth (GR50).
Protocol for Dose-Response Studies:
-
Based on the primary screening results, select a sensitive dicot species.
-
Prepare a wider range of concentrations of the test compound, bracketing the concentration that showed significant activity in the primary screen.
-
Conduct a post-emergence assay as described above.
-
At a predetermined time point (e.g., 14 days after treatment), harvest the above-ground biomass of the treated and control plants.
-
Determine the fresh and dry weights of the biomass.
-
Plot the percentage of growth inhibition against the logarithm of the compound concentration.
-
Use a suitable statistical model (e.g., log-logistic regression) to calculate the GR50 value.
| Parameter | Description | Example Data |
| Test Compound | This compound | |
| Test Species | Abutilon theophrasti (Velvetleaf) | |
| Application Rate (g/ha) | 0, 10, 25, 50, 100, 250, 500 | |
| % Growth Inhibition (Dry Weight) | 0, 15, 35, 52, 78, 95, 100 | |
| Calculated GR50 (g/ha) | The concentration at which 50% growth inhibition is observed. | ~48 g/ha |
Structure-Activity Relationship (SAR) Insights
The herbicidal activity of phenoxypropanoic acids is highly dependent on the substitution pattern of the phenyl ring.[7] The presence of a bromine atom at the ortho position in this compound may influence several key properties:
-
Lipophilicity: The bromine atom will increase the lipophilicity of the molecule, which could enhance its ability to penetrate the plant cuticle and reach the target site.
-
Electronic Effects: The electron-withdrawing nature of bromine may influence the acidity of the carboxylic acid group and the overall electronic distribution of the molecule, potentially affecting its binding to the auxin receptor.
-
Steric Hindrance: The size of the bromine atom at the ortho position could create steric hindrance, which may impact the molecule's ability to fit into the active site of the auxin receptor.
To explore these SARs, it would be beneficial to synthesize and test a series of analogues with different substituents at various positions on the phenyl ring.
Future Directions and Advanced Studies
Should this compound demonstrate promising herbicidal activity, further studies would be warranted to fully characterize its potential. These could include:
-
Mode of Action Confirmation: Conduct experiments to confirm that the compound acts as a synthetic auxin. This could involve gene expression analysis of auxin-responsive genes or physiological assays measuring ethylene production.
-
Metabolism and Environmental Fate: Investigate the metabolic pathways of the compound in plants and its persistence and degradation in soil and water. The degradation of similar phenoxy herbicides has been studied and can provide a starting point for this research.[13][14]
-
Toxicological Evaluation: Assess the potential toxicity of the compound to non-target organisms, including mammals, birds, fish, and beneficial insects.
-
Formulation Development: Develop stable and effective formulations for field application.
Conclusion
While direct experimental data is lacking, the structural analogy of this compound to the phenoxypropanoic acid class of herbicides provides a strong rationale for investigating its herbicidal potential. Its likely mechanism of action as a synthetic auxin, coupled with the unique electronic and steric properties imparted by the ortho-bromine substituent, makes it a compelling candidate for further research. The experimental framework outlined in this guide offers a comprehensive and systematic approach to evaluating its efficacy and selectivity, and for elucidating the structure-activity relationships that govern its biological activity. The successful development of this compound could lead to a new and valuable tool for weed management in agriculture.
References
- 1. cdn.nufarm.com [cdn.nufarm.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 4. Mecoprop - Wikipedia [en.wikipedia.org]
- 5. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Degradation of the Herbicide Mecoprop [2-(2-Methyl-4-Chlorophenoxy)Propionic Acid] by a Synergistic Microbial Community - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]-degrading Alcaligenes sp.CS1 and Ralstonia sp. CS2 isolated from agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Enantiomers of 2-(2-Bromophenoxy)propanoic Acid: A Guide to Synthesis, Resolution, and Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-Bromophenoxy)propanoic acid, a member of the aryloxyphenoxypropanoic acid class, possesses a chiral center, giving rise to two non-superimposable mirror-image isomers known as enantiomers. In biological systems, these enantiomers often exhibit profound differences in pharmacology, toxicology, and efficacy.[1][2] The herbicidal activity of many phenoxypropanoic acids, for instance, resides almost exclusively in the (R)-enantiomer.[3][4] This guide provides a comprehensive technical framework for the synthesis, enantiomeric resolution, and detailed characterization of the enantiomers of this compound. It is designed to equip researchers with both the theoretical understanding and practical methodologies required to navigate the complexities of this chiral system.
Introduction: The Significance of Chirality
Chirality is a fundamental property of molecules in three-dimensional space, where a molecule and its mirror image are non-superimposable.[1][2] These mirror-image isomers, or enantiomers, share identical physical properties such as melting point, boiling point, and solubility in achiral environments. However, their interaction with other chiral entities—such as biological receptors, enzymes, or chiral stationary phases—can be dramatically different.[2] This stereoselectivity is a cornerstone of modern drug development and agrochemical research, as the desired biological activity often resides in one enantiomer (the eutomer), while the other (the distomer) may be inactive, less active, or contribute to undesirable side effects.[5][6]
This guide focuses on this compound (CAS 7414-41-7), a chiral carboxylic acid.[7][8] We will detail the necessary steps to progress from a racemic mixture—a 50:50 mixture of both enantiomers—to isolated, pure enantiomers, and finally, to their unambiguous characterization.[9]
Caption: High-level workflow for the exploration of enantiomers.
Synthesis of Racemic this compound
The synthesis of racemic 2-aryloxyphenoxypropanoic acids is typically achieved via a Williamson ether synthesis. This involves the reaction of a phenol with an α-haloalkanoic acid ester, followed by hydrolysis of the resulting ester.
Reaction Scheme: 2-Bromophenol + Ethyl 2-bromopropanoate → Ethyl 2-(2-bromophenoxy)propanoate → this compound
Experimental Protocol: Two-Step Synthesis
-
Step 1: Ether Synthesis:
-
To a solution of 2-bromophenol (1.0 eq.) in a suitable polar aprotic solvent (e.g., acetone, DMF), add a base such as anhydrous potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.
-
Add ethyl 2-bromopropanoate (1.1 eq.) dropwise to the suspension.[10]
-
Heat the reaction mixture to reflux and monitor by TLC or GC until the starting material is consumed.
-
After cooling, filter off the inorganic salts and evaporate the solvent under reduced pressure.
-
Purify the crude ethyl 2-(2-bromophenoxy)propanoate by vacuum distillation or column chromatography.
-
-
Step 2: Saponification (Ester Hydrolysis):
-
Dissolve the purified ester from Step 1 in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (e.g., 2.0 eq.) and heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture and remove the ethanol via rotary evaporation.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted ester.
-
Acidify the aqueous layer to pH 1-2 with cold, concentrated hydrochloric acid, which will precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield racemic this compound.[11]
-
Enantiomeric Resolution: Separating the Mirror Images
Resolution is the process of separating a racemic mixture into its constituent enantiomers.[12] Since enantiomers have identical physical properties in an achiral environment, resolution relies on converting them into diastereomers, which have different physical properties and can be separated.[9]
Classical Chemical Resolution
This long-standing technique involves reacting the racemic acid with an enantiomerically pure chiral base (a resolving agent).[13] This reaction forms a pair of diastereomeric salts that exhibit different solubilities, allowing one to be selectively crystallized.
Caption: Mechanism of classical resolution via diastereomeric salt formation.
-
Salt Formation: Dissolve the racemic this compound (1.0 eq.) in a hot solvent (e.g., ethanol, acetone, or a mixture).
-
In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as (S)-(-)-1-phenylethylamine (0.5 eq., as only one diastereomer is expected to crystallize), in the same warm solvent.
-
Slowly add the amine solution to the acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature, then potentially to 0-4 °C, to induce crystallization of the less soluble diastereomeric salt.
-
Separation: Collect the crystals by vacuum filtration. The enantiomeric purity of the crystals should be checked at this stage by chiral HPLC after liberating the acid from a small sample.
-
Purification: If necessary, recrystallize the salt from a fresh portion of the hot solvent to improve diastereomeric purity.
-
Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and add a strong acid (e.g., 2M HCl) until the pH is ~1. This will protonate the carboxylic acid and dissolve the chiral amine as its hydrochloride salt.
-
Extract the liberated, enantiomerically enriched this compound with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield one of the pure enantiomers.
-
The other enantiomer can be recovered from the mother liquor from step 4 by a similar acidification and extraction process.
Chiral Chromatography
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful and widely used method for both analytical and preparative separation of enantiomers.[14] The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[15]
For acidic compounds like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective.[16] Quinine-based anion-exchange columns are also excellent choices for acidic analytes.[17]
Caption: Principle of enantiomer separation by chiral HPLC.
-
Column Selection: Start with a polysaccharide-based CSP, such as a Daicel CHIRALPAK® IA (amylose-based) or IC (cellulose-based).
-
Mobile Phase Screening:
-
Normal Phase: Use a mixture of hexane/isopropanol or hexane/ethanol. Add a small amount (0.1%) of a strong acid like trifluoroacetic acid (TFA) or formic acid to ensure the analyte is in its neutral form and to improve peak shape.
-
Polar Organic Mode: Use a single alcohol solvent like methanol or ethanol, again with 0.1% acidic additive.
-
-
Optimization: Adjust the ratio of the alcohol co-solvent. Increasing the alcohol percentage typically decreases retention time.
-
Detection: Use a UV detector set to an appropriate wavelength (e.g., 210 nm or 275 nm).
| Parameter | Recommended Starting Conditions |
| Column | CHIRALPAK® IC (5 µm, 4.6 x 250 mm) |
| Mobile Phase | Hexane / Ethanol / Acetic Acid (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 275 nm |
| Injection Vol. | 10 µL |
| Sample Conc. | 1 mg/mL in mobile phase |
This method is a representative starting point and must be optimized for this compound specifically.
Enantioselective Synthesis
An alternative to resolving a racemate is to synthesize the desired enantiomer directly. This is typically achieved by using a chiral starting material. For this compound, this would involve a stereospecific Williamson ether synthesis using an enantiomerically pure 2-bromopropionic acid derivative.[3] The reaction proceeds with an inversion of stereochemistry at the chiral center (an SN2 mechanism).
-
To synthesize (R)-2-(2-Bromophenoxy)propanoic acid , one would start with (S)-2-bromopropionic acid or its ester.
-
To synthesize (S)-2-(2-Bromophenoxy)propanoic acid , one would start with (R)-2-bromopropionic acid or its ester.[18]
Characterization of Pure Enantiomers
Once separated, the enantiomers must be thoroughly characterized to confirm their identity, chemical purity, and enantiomeric purity.
Enantiomeric Purity (Enantiomeric Excess, e.e.)
The chiral HPLC method developed for separation is the primary tool for determining the enantiomeric excess of a sample. The e.e. is calculated from the peak areas of the two enantiomers (A1 and A2): e.e. (%) = |(A1 - A2) / (A1 + A2)| x 100
Optical Rotation
Enantiomers rotate plane-polarized light in equal but opposite directions. A polarimeter is used to measure this optical rotation. The specific rotation [α] is a characteristic physical property reported with the temperature, wavelength (usually the sodium D-line, 589 nm), concentration, and solvent. For example, one enantiomer might be dextrorotatory (+), while the other is levorotatory (-).
Absolute Configuration Determination
Determining whether the (+)-enantiomer is (R) or (S) is a non-trivial task. While single-crystal X-ray crystallography is the definitive method, it requires suitable crystals. A powerful alternative for α-aryloxypropanoic acids is Vibrational Circular Dichroism (VCD) . By comparing the experimental VCD spectrum with spectra predicted by density functional theory (DFT) calculations for the (R) and (S) structures, the absolute configuration can be unambiguously assigned.[19] This method has been successfully applied to structurally similar chlorophenoxy propanoic acids.[19]
NMR Spectroscopy with Chiral Solvating Agents
In a standard NMR spectrum, enantiomers are indistinguishable. However, adding a chiral solvating agent (CSA) to the NMR tube can induce diastereomeric interactions, causing the signals of the two enantiomers to appear at different chemical shifts (i.e., become diastereotopic).[20] This allows for the direct observation and quantification of both enantiomers in a mixture. Pirkle's alcohol (2,2,2-trifluoro-1-(9-anthryl)ethanol) is a classic example of a CSA.[21]
Stereospecific Biological Activity
Many aryloxyphenoxypropanoic acids are used as herbicides, and their mode of action is often highly stereospecific. For related compounds like mecoprop [(RS)-2-(4-chloro-2-methylphenoxy)propanoic acid] and dichlorprop [(RS)-2-(2,4-dichlorophenoxy)propanoic acid], the herbicidal activity is attributed almost exclusively to the (R)-enantiomer.[3][4] This is because the (R)-enantiomer correctly binds to the target auxin receptors in plants, while the (S)-enantiomer does not fit properly.
Furthermore, the biodegradation of these compounds in the environment can also be enantioselective.[4][22] Microorganisms may preferentially degrade one enantiomer over the other, leading to an enrichment of the more persistent enantiomer in soil and water.[22] It is highly probable that this compound would exhibit similar stereospecificity in both its intended biological activity and its environmental fate.
Conclusion
The comprehensive exploration of the enantiomers of this compound is essential for any application in the life sciences. From the initial synthesis of the racemate, a researcher has two primary paths: enantioselective synthesis or, more commonly, resolution of the racemic mixture. Classical resolution and preparative chiral chromatography stand as robust and reliable methods for obtaining pure enantiomers. Subsequent characterization using a suite of analytical techniques—chiral HPLC for enantiomeric purity, polarimetry for optical activity, and advanced spectroscopic methods like VCD for absolute configuration—is critical for validating the outcome. Understanding the profound impact of stereochemistry on biological activity is paramount, as it dictates efficacy and potential environmental impact. This guide provides the foundational knowledge and practical starting points to successfully navigate the chiral world of this compound.
References
- 1. Pharmacology of chiral compounds: 2-arylpropionic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0206436A2 - Enzymatic production of optical isomers of 2-halopropionic acids - Google Patents [patents.google.com]
- 4. Enantioselective Uptake and Degradation of the Chiral Herbicide Dichlorprop [(RS)-2-(2,4-Dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereochemistry in Pharmaceuticals: Beyond the shape of the pill | Stereochemistry [blogs.ntu.edu.sg]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. 7414-41-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 8. Hit2Lead | this compound | CAS# 7414-41-7 | MFCD02295722 | BB-3013972 [hit2lead.com]
- 9. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]
- 10. Propanoic acid, 2-bromo-, ethyl ester [webbook.nist.gov]
- 11. CAS 7414-41-7: this compound [cymitquimica.com]
- 12. dalalinstitute.com [dalalinstitute.com]
- 13. Chiral resolution - Wikipedia [en.wikipedia.org]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 16. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. | Sigma-Aldrich [merckmillipore.com]
- 17. chiraltech.com [chiraltech.com]
- 18. (R)-(+)-2-Bromopropionic acid = 98.0 GC sum of enantiomers 10009-70-8 [sigmaaldrich.com]
- 19. Determination of the absolute configuration of chiral alpha-aryloxypropanoic acids using vibrational circular dichroism studies: 2-(2-chlorophenoxy) propanoic acid and 2-(3-chlorophenoxy) propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bates.edu [bates.edu]
- 22. academic.oup.com [academic.oup.com]
Methodological & Application
"Williamson ether synthesis protocol for 2-(2-Bromophenoxy)propanoic acid"
An Application Note for the Synthesis of 2-(2-Bromophenoxy)propanoic acid via Williamson Ether Synthesis
Authored by: A Senior Application Scientist
Abstract
This application note provides a comprehensive and technically detailed protocol for the synthesis of this compound. The methodology is centered on the Williamson ether synthesis, a robust and widely utilized reaction for forming ether linkages. The protocol is designed for researchers and professionals in chemical synthesis and drug development, offering a step-by-step guide from reaction setup to product purification and characterization. We delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and address potential challenges, thereby ensuring a reproducible and efficient synthesis.
Introduction and Scientific Background
The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains a cornerstone of modern organic chemistry for the preparation of both symmetrical and asymmetrical ethers.[1] The reaction is fundamentally a bimolecular nucleophilic substitution (SN2) process.[1][2][3] It involves the reaction of an alkoxide or phenoxide ion (the nucleophile) with a primary alkyl halide or other substrate bearing a good leaving group (the electrophile).[4][5]
The synthesis of this compound is of interest as this molecule and its derivatives serve as valuable building blocks in the development of novel pharmaceutical and agrochemical agents. The presence of a carboxylic acid, an ether linkage, and an aryl bromide provides multiple points for further chemical modification.
This guide details the synthesis by reacting 2-bromophenol with 2-bromopropanoic acid. The phenolic hydroxyl group of 2-bromophenol is first deprotonated using a strong base to form a highly nucleophilic phenoxide. This phenoxide then attacks the electrophilic α-carbon of 2-bromopropanoic acid, displacing the bromide ion to form the desired ether linkage.
Reaction Mechanism and Rationale
The synthesis proceeds via a two-step mechanism characteristic of the Williamson ether synthesis.
Step 1: Deprotonation of 2-Bromophenol The reaction is initiated by the deprotonation of the acidic phenolic proton of 2-bromophenol. While phenols are more acidic than aliphatic alcohols, a strong, non-nucleophilic base is preferred to ensure complete and irreversible formation of the phenoxide. Sodium hydride (NaH) is an excellent choice for this purpose.[6][7] It reacts with the phenol to form the sodium phenoxide and hydrogen gas (H₂), which bubbles out of the reaction mixture, driving the equilibrium to completion.[7]
Step 2: SN2 Nucleophilic Substitution The resulting 2-bromophenoxide is a potent nucleophile. It attacks the electrophilic carbon atom of 2-bromopropanoic acid that is bonded to the bromine leaving group. The reaction follows a concerted SN2 pathway, where the carbon-oxygen bond forms simultaneously as the carbon-bromine bond breaks.[1][2] This backside attack results in an inversion of stereochemistry at the chiral center of the propanoic acid moiety if an enantiomerically pure starting material is used.
Experimental Protocol
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| 2-Bromophenol | 173.01 | 4.32 g | 25.0 | 1.0 |
| Sodium Hydride (60% in oil) | 24.00 (as NaH) | 1.10 g | 27.5 | 1.1 |
| 2-Bromopropanoic acid | 152.97 | 4.21 g | 27.5 | 1.1 |
| Anhydrous Dimethylformamide (DMF) | - | 100 mL | - | - |
| Diethyl Ether | - | ~200 mL | - | - |
| 2M Hydrochloric Acid (HCl) | - | ~50 mL | - | - |
| Saturated Sodium Chloride (Brine) | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | - |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser and nitrogen/argon inlet adapter
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice-water bath
-
Heating mantle
-
500 mL Separatory funnel
-
Rotary evaporator
-
Glassware for recrystallization
-
Büchner funnel and vacuum flask
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
Safety First: Handle sodium hydride in a fume hood. It is a flammable solid that reacts violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. 2-Bromophenol and 2-bromopropanoic acid are irritants.
-
Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a thermometer. Purge the system with dry nitrogen or argon for 10-15 minutes.
-
Phenoxide Formation: To the flask, add 2-bromophenol (4.32 g, 25.0 mmol) and 80 mL of anhydrous DMF. Begin stirring to dissolve the solid. Cool the solution to 0 °C using an ice-water bath.
-
Carefully add the sodium hydride (1.10 g of 60% dispersion in mineral oil, 27.5 mmol) in small portions over 15 minutes. Caution: Hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete, or until gas evolution ceases. A clear solution of the sodium 2-bromophenoxide should form.
-
Nucleophilic Substitution: Dissolve 2-bromopropanoic acid (4.21 g, 27.5 mmol) in 20 mL of anhydrous DMF and add it to a dropping funnel. Add this solution dropwise to the stirred phenoxide solution at 0 °C over 20-30 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 12-18 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 7:3 Hexane:Ethyl Acetate with 1% acetic acid), checking for the consumption of 2-bromophenol.
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 50 mL of deionized water dropwise to destroy any unreacted NaH.
-
Acidify the aqueous solution to a pH of approximately 2 by adding 2M HCl. A precipitate of the crude product may form.
-
Transfer the mixture to a 500 mL separatory funnel and extract the product with diethyl ether (3 x 70 mL).
-
Combine the organic layers and wash them sequentially with deionized water (2 x 50 mL) and saturated brine (1 x 50 mL).[8]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Characterization
-
Purification: The crude solid product can be purified by recrystallization.[8] A suitable solvent is hot water, potentially with a small amount of ethanol to aid dissolution. Dissolve the crude product in a minimum amount of the hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold water, and dry under vacuum.
-
Characterization (Self-Validation):
-
Melting Point: Determine the melting point of the dried solid and compare it to the literature value.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption between 2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid), a sharp absorption around 1700-1725 cm⁻¹ (C=O stretch), and C-O-C ether stretches, confirming the key functional groups.[9] The broad phenolic O-H stretch from the starting material should be absent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the final structure, showing characteristic aromatic, methine, and methyl proton signals, as well as the correct number and type of carbon signals.
-
Field-Proven Insights and Expertise
-
Choice of Base: The use of NaH is critical for achieving a high yield by ensuring the complete conversion of the phenol to its more nucleophilic phenoxide form.[2][7] In contrast to reversible deprotonation with bases like NaOH or KOH, the irreversible reaction with NaH drives the reaction forward definitively.[10]
-
Solvent Selection: A polar aprotic solvent like DMF (or THF) is ideal for SN2 reactions.[2][7] It effectively solvates the sodium counter-ion but does not strongly solvate the phenoxide nucleophile, leaving it "naked" and highly reactive towards the electrophile.
-
Alternative Electrophile Strategy: A significant consideration is that the base (NaH) will also deprotonate the carboxylic acid of 2-bromopropanoic acid. While the phenoxide is a stronger nucleophile than the resulting carboxylate, this can sometimes lead to side reactions or solubility issues. A more robust, industrially common approach is to use an ester of the halo-acid, such as ethyl 2-bromopropanoate. The Williamson ether synthesis is performed first, and the resulting ester is then hydrolyzed back to the carboxylic acid in a subsequent step (e.g., using aqueous NaOH followed by acidic work-up). This two-step sequence often provides cleaner reactions and higher overall yields.
-
Temperature Control: The initial deprotonation and the addition of the electrophile are performed at 0 °C to control the exothermic nature of the reactions and minimize potential side reactions. Allowing the reaction to proceed at room temperature provides sufficient energy for the SN2 substitution to occur at a reasonable rate without promoting elimination reactions.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Khan Academy [khanacademy.org]
- 7. orgosolver.com [orgosolver.com]
- 8. The Williamson Ether Synthesis [cs.gordon.edu]
- 9. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
"analytical techniques for phenoxypropionic acid herbicide analysis"
An In-Depth Guide to the Analysis of Phenoxypropionic Acid Herbicides
Authored by: Gemini, Senior Application Scientist
Introduction: The Analytical Imperative for Phenoxypropionic Acid Herbicides
Phenoxypropionic acids, a subclass of phenoxy herbicides, are selective, systemic pesticides widely used to control broadleaf weeds in agriculture and non-crop areas.[1][2] Their mode of action involves mimicking natural plant growth hormones, leading to uncontrolled growth and eventual death of susceptible plants. Common examples include Dichlorprop, Mecoprop (MCPP), and Fenoprop. While effective, their potential for environmental contamination of soil and water, and subsequent entry into the food chain, necessitates robust and sensitive analytical methods for monitoring their residues.[3][4] The analysis ensures food safety, environmental protection, and regulatory compliance.[5]
These compounds present unique analytical challenges. As acids, they are polar and often non-volatile, complicating direct analysis by certain techniques. Furthermore, they are frequently applied as ester derivatives, which hydrolyze back to the parent acid in the environment, soil, and plant tissues.[2] Therefore, analytical methods must often account for both the acid and its ester forms, typically by hydrolyzing the esters to the parent acid before analysis to determine the total residue.[5][6] This guide provides a comprehensive overview of the modern analytical workflow, from sample preparation to final detection, offering detailed protocols and explaining the rationale behind key methodological choices.
The Modern Analytical Workflow: A Strategic Overview
The successful analysis of phenoxypropionic acid herbicides hinges on a multi-stage process designed to isolate the target analytes from complex matrices and quantify them with high sensitivity and specificity. Each step is critical for achieving reliable and reproducible results.
Caption: General analytical workflow for phenoxypropionic acid herbicides.
Part 1: Foundational Sample Preparation Techniques
The primary goal of sample preparation is to extract the herbicides from the sample matrix (e.g., water, soil, vegetables) while removing interfering compounds like fats, pigments, and sugars that can compromise the analytical results.[7]
Alkaline Hydrolysis: Quantifying the Total Residue
Since phenoxypropionic herbicides exist as both acids and esters, a hydrolysis step is crucial for quantifying the total toxicologically relevant residue.
Causality: By adjusting the sample's pH to 12 or higher with a base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) and incubating, the ester linkages are chemically cleaved (saponified).[6][8] This converts all ester forms of the herbicides into their corresponding carboxylate salts (the anionic form of the acid). Subsequent acidification of the sample to a pH below 2 then neutralizes these salts to the free acid form, making them amenable to extraction with organic solvents.[6]
Extraction and Clean-up Methodologies
The choice of extraction technique depends heavily on the sample matrix.
A. Solid-Phase Extraction (SPE)
SPE is a highly efficient and selective method, particularly for water samples. It minimizes solvent usage compared to traditional liquid-liquid extraction.
Principle of Operation: The sample (typically aqueous) is passed through a cartridge containing a solid sorbent. The herbicides are retained on the sorbent while unwanted matrix components pass through. The retained herbicides are then eluted with a small volume of an organic solvent.[9] For acidic herbicides, polymeric sorbents are often preferred as they provide good retention even at neutral pH.[9] Graphitized carbon black (GCB) is also effective for extracting these compounds from water.[2]
Protocol 1: Solid-Phase Extraction (SPE) for Water Samples
This protocol is designed for the extraction of phenoxypropionic acids from surface or groundwater.
1. Materials:
- SPE cartridges (e.g., Isolute ENV+ or equivalent polymeric sorbent, 500 mg)
- SPE vacuum manifold
- Methanol (HPLC grade)
- Dichloromethane (HPLC grade)
- Formic acid
- Reagent water (HPLC grade)
- Sample collection bottles (1 L, glass)
2. Procedure:
- Sample Preparation: Acidify the 1 L water sample to pH < 2 with concentrated sulfuric or hydrochloric acid. Add appropriate surrogate standards.
- Cartridge Conditioning:
- Pass 5 mL of dichloromethane through the cartridge.
- Pass 5 mL of methanol through the cartridge.
- Pass 10 mL of reagent water (pH < 2) through the cartridge. Do not allow the sorbent to go dry.
- Sample Loading: Load the entire 1 L water sample through the conditioned cartridge at a flow rate of approximately 10-15 mL/min.
- Sorbent Washing: After loading, wash the cartridge with 10 mL of reagent water to remove residual interferences.
- Sorbent Drying: Dry the cartridge by applying a full vacuum for 15-20 minutes.
- Analyte Elution:
- Place a collection tube under the cartridge.
- Elute the analytes by passing 8-10 mL of a dichloromethane-methanol mixture (e.g., 80:20 v/v) through the cartridge.[10]
- Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 1 mL of acetonitrile/water) for LC-MS/MS analysis or in a solvent suitable for derivatization for GC-MS analysis.
B. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is exceptionally effective for complex solid matrices like fruits, vegetables, and soil.[11][12] It combines salting-out extraction with dispersive SPE (d-SPE) for cleanup.
Principle of Operation:
-
Extraction: The homogenized sample is first extracted with acetonitrile. The addition of salts, typically magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or a citrate buffer, induces phase separation between the aqueous and organic layers and helps drive the pesticides into the acetonitrile layer.[12][13] MgSO₄ also removes water from the extract.
-
Dispersive SPE (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a tube containing a small amount of bulk SPE sorbent, such as primary secondary amine (PSA), which removes organic acids and sugars, and C18, which removes nonpolar interferences like fats.[7] After vortexing and centrifugation, the cleaned extract is ready for analysis.
Caption: The two-stage QuEChERS sample preparation workflow.
Part 2: Instrumental Analysis: Separation and Detection
Once the sample is prepared, chromatography is used to separate the individual herbicides before they are detected and quantified by a mass spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a powerful technique for separating volatile compounds. However, phenoxypropionic acids are not directly amenable to GC analysis.
Causality - The Need for Derivatization: The carboxylic acid group makes these herbicides polar and prone to forming hydrogen bonds. This results in low volatility and poor chromatographic performance (e.g., broad, tailing peaks).[14] To overcome this, the acidic proton must be replaced with a nonpolar group, a process called derivatization. Common methods include esterification to form methyl esters or pentafluorobenzyl (PFB) esters.[4][15] This reaction makes the analytes more volatile and thermally stable, suitable for GC analysis.[16]
Detection: A mass spectrometer is the preferred detector for its high selectivity and ability to confirm the identity of the analyte based on its mass-to-charge ratio and fragmentation pattern.[17]
Protocol 2: GC-MS Analysis with Methylation Derivatization
This protocol outlines the general steps for derivatization and analysis following sample preparation.
1. Materials:
- Derivatization reagent (e.g., Diazomethane solution, or Boron Trifluoride in Methanol, BF₃-Methanol)
- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- GC column (e.g., Rtx™-5 or equivalent, 30 m x 0.25 mm ID)
- Helium (carrier gas)
- Prepared sample extract from Part 1, solvent-exchanged into a suitable solvent like isooctane.
2. Derivatization Procedure (using BF₃-Methanol):
- To the concentrated sample extract (in 1 mL methanol), add 1 mL of 14% BF₃-Methanol.
- Cap the vial tightly and heat at 60-70°C for 30 minutes.
- Cool the vial to room temperature.
- Add 5 mL of saturated sodium chloride solution and 2 mL of hexane.
- Vortex vigorously for 1 minute and allow the layers to separate.
- Carefully transfer the upper hexane layer, which contains the methylated derivatives, to a clean vial for GC-MS injection.
3. GC-MS Instrumental Parameters:
| Parameter | Typical Value |
| GC System | |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at 1.0-1.5 mL/min |
| Oven Program | 100 °C (hold 1 min), ramp 10 °C/min to 300 °C (hold 5 min) |
| MS System | |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Ion Source Temp. | 250 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the analysis of phenoxypropionic acid herbicides.[5]
Causality - The Advantage of Direct Analysis: LC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Since the analysis occurs in the liquid phase, volatility is not a concern, and derivatization is not required .[18][19] This simplifies sample preparation, reduces analysis time, and eliminates the use of potentially hazardous derivatization reagents.[6]
Detection with Tandem MS (MS/MS): LC is most powerfully coupled with a tandem mass spectrometer (e.g., a triple quadrupole). Electrospray Ionization (ESI) is the most common interface, and for acidic herbicides, it is operated in negative ion mode, which efficiently forms deprotonated molecules [M-H]⁻.[1][2][3] The MS/MS provides exceptional selectivity and sensitivity through a technique called Multiple Reaction Monitoring (MRM).[5][20] In MRM, the first quadrupole selects the specific [M-H]⁻ ion of the target herbicide, which is then fragmented in a collision cell. The third quadrupole monitors for a specific, characteristic fragment ion. This two-stage filtering process virtually eliminates matrix interferences, allowing for reliable quantification at sub-parts-per-billion (ppb) levels.[3][20]
Caption: Principle of LC-MS/MS analysis using MRM mode.
Protocol 3: LC-MS/MS Analysis
This protocol provides a robust method for the direct analysis of phenoxypropionic acids.
1. Materials:
- Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
- C18 reversed-phase column (e.g., 2.1 mm x 100 mm, <3 µm particle size)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol
- Prepared sample extract from Part 1, reconstituted in mobile phase A/B mixture.
2. LC-MS/MS Instrumental Parameters:
| Parameter | Typical Value |
| LC System | |
| Column | C18 Reversed-Phase |
| Column Temperature | 40 °C |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 20 µL |
| Mobile Phase Gradient | Start at 10-20% B, ramp to 95% B over 8-10 min, hold, then re-equilibrate |
| MS/MS System | |
| Ionization Mode | Electrospray (ESI), Negative |
| Capillary Voltage | -3.5 to -4.5 kV |
| Source Temperature | 150 - 200 °C |
| Nebulizing Gas Flow | Instrument Dependent |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
3. Data Acquisition: For each target analyte, at least two MRM transitions (one for quantitation, one for confirmation) should be optimized by infusing a standard solution to determine the optimal precursor ion, product ions, and collision energies.
Part 3: Method Performance and Validation
A developed method is only reliable if its performance is validated. Key parameters ensure the data is accurate and reproducible.
| Parameter | Description | Typical Acceptance Criteria |
| Linearity (r²) | The ability of the method to produce results that are proportional to the analyte concentration. | > 0.995 |
| Accuracy (Recovery) | The closeness of the measured value to the true value, determined by analyzing spiked blank samples. | 70 - 120%[5][7] |
| Precision (RSD%) | The degree of agreement among individual test results when the procedure is applied repeatedly. | < 15-20%[18] |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably distinguished from background noise (S/N ≥ 3). | Matrix dependent, often low ng/L (ppt)[2] |
| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. | 0.01 - 0.05 µg/L[18] |
Conclusion and Method Selection
The choice between GC-MS and LC-MS/MS for the analysis of phenoxypropionic acid herbicides depends on the specific application, available instrumentation, and desired throughput.
-
GC-MS is a robust and well-established technique. However, the mandatory derivatization step adds time, complexity, and potential for analytical error. It remains a viable option, especially when LC-MS/MS is unavailable.
-
LC-MS/MS is the superior technique for this class of compounds. Its ability to directly analyze the acidic herbicides without derivatization, coupled with its exceptional sensitivity and selectivity, makes it the method of choice for high-throughput regulatory monitoring and research applications.[3]
Effective sample preparation, using methods like SPE for water or QuEChERS for solid samples, is paramount to the success of either technique. By understanding the principles behind each step of the analytical workflow, researchers can develop and validate robust methods to accurately monitor these important herbicides in the environment and our food supply.
References
- 1. lcms.cz [lcms.cz]
- 2. Determination of arylphenoxypropionic herbicides in water by liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. diva-portal.org [diva-portal.org]
- 6. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 7. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of aryloxyphenoxypropionic acid herbicides in water using different solid-phase extraction procedures and liquid chromatography-diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 12. iris.unito.it [iris.unito.it]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
- 15. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. central.bac-lac.gc.ca [central.bac-lac.gc.ca]
- 17. Gas chromatographic-mass spectrometric investigation of phenoxypropanoic acid derivatives possessing herbicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Experimental Protocol for Determining the Herbicidal Efficacy of 2-(2-Bromophenoxy)propanoic Acid
An Application Note for Researchers and Scientists
Abstract
This document provides a comprehensive experimental framework for evaluating the herbicidal efficacy of 2-(2-Bromophenoxy)propanoic acid, a compound belonging to the phenoxycarboxylic acid class of chemicals.[1][2] Phenoxy herbicides function as synthetic auxins, disrupting normal plant growth and development, particularly in broadleaf species.[3][4][5] This protocol outlines a whole-plant bioassay designed to establish a dose-response relationship, quantify phytotoxicity, and determine the effective dose required to inhibit plant growth by 50% (ED₅₀). The methodologies described herein are grounded in established principles of herbicide efficacy testing and are intended for researchers in agrochemical development and plant science.
Introduction: Scientific Context and Mechanism of Action
This compound is a synthetic organic compound structurally related to the widely used phenoxy herbicides.[1][6][7] The herbicidal activity of this chemical class stems from their ability to function as mimics of the natural plant hormone indole-3-acetic acid (IAA), a type of auxin.[2][8][9]
1.1 The Auxin Mimic Mechanism
In susceptible plants, synthetic auxins like phenoxy herbicides overwhelm the natural hormonal balance.[8][9] At the molecular level, these compounds bind to auxin receptors (such as the TIR1/AFB F-box proteins), which leads to the degradation of transcriptional repressor proteins (Aux/IAA proteins).[3] The removal of these repressors results in the continuous activation of auxin-responsive genes, triggering a cascade of uncontrolled and disorganized growth.[3] This leads to characteristic symptoms such as epinasty (twisting of stems and petioles), tissue swelling, and ultimately, plant death due to metabolic disruption and vascular damage.[2][4] Because this mechanism is most pronounced in dicotyledonous (broadleaf) plants, phenoxy herbicides are often selective, leaving monocotyledonous crops like corn and wheat relatively unaffected.[5][9]
1.2 Rationale for Standardized Efficacy Testing
A robust and reproducible bioassay is essential to quantify the biological activity of a potential herbicide.[10][11] This protocol is designed to:
-
Establish the relationship between the application rate (dose) of this compound and its biological effect (response).
-
Determine the ED₅₀ value, a critical metric for comparing the potency of different herbicides.[12][13]
-
Assess the compound's selectivity by comparing its effects on representative monocot and dicot species.
-
Provide a self-validating system through the inclusion of appropriate controls, ensuring the reliability of the generated data.[10]
References
- 1. CAS 7414-41-7: this compound [cymitquimica.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 6. 7414-41-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 7. Hit2Lead | this compound | CAS# 7414-41-7 | MFCD02295722 | BB-3013972 [hit2lead.com]
- 8. Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]
- 9. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 10. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Intro dose-response | Bioassay [bioassay.dk]
- 13. Dose-response relationships between herbicides with different modes of action and growth of Lemna paucicostata: an improved ecotoxicological method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(2-Bromophenoxy)propanoic acid in Plant Tissue Culture
Introduction: Unveiling the Potential of a Novel Synthetic Auxin
2-(2-Bromophenoxy)propanoic acid is a synthetic organic compound belonging to the phenoxypropanoic acid class. While specific applications of this particular molecule in plant tissue culture are not extensively documented in publicly available literature, its structural similarity to well-known phenoxy herbicides and synthetic auxins, such as Dichlorprop (2,4-DP) and the widely used 2,4-Dichlorophenoxyacetic acid (2,4-D), strongly suggests its potential as a plant growth regulator.[1][2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the prospective use of this compound as a novel auxin analog in plant tissue culture, drawing upon the established knowledge of related compounds.
The rationale for exploring this compound in plant tissue culture lies in the continuous search for novel regulators with potentially unique specificities, stabilities, or efficiencies in inducing desired morphogenic responses. Synthetic auxins are critical components of plant tissue culture media, primarily for the induction of callus (an undifferentiated mass of plant cells), somatic embryogenesis, and root formation.[4][5][6][7] The bromine substitution on the phenoxy ring of this molecule may influence its biological activity, uptake, and metabolism in plant cells, offering a new tool for plant biotechnologists.
Mechanism of Action: An Auxin Mimic
It is hypothesized that this compound acts as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA).[8][9] Like other phenoxy-based herbicides, at appropriate concentrations, it is expected to bind to auxin receptors, initiating a signaling cascade that influences gene expression and downstream physiological responses.[10][11][12]
At supraoptimal concentrations, typical for herbicidal action, these synthetic auxins lead to uncontrolled cell division and elongation, disruption of vascular tissues, and ultimately, plant death.[1][4][13] This is often accompanied by the overproduction of other plant hormones like ethylene and the accumulation of reactive oxygen species (ROS), leading to cellular damage.[14][15] However, at carefully titrated, lower concentrations, this potent activity can be harnessed in vitro to stimulate specific developmental pathways, such as callus formation from explants.[16][17]
Figure 1: Proposed signaling pathway for this compound.
Experimental Protocols
The following protocols are designed as a starting point for investigating the effects of this compound in plant tissue culture. Optimization will be necessary depending on the plant species and the desired outcome.
Protocol 1: Preparation of Stock Solution
Rationale: A concentrated stock solution allows for accurate and sterile addition of the growth regulator to the culture medium. Due to the acidic nature of this compound, a weak base may be required for solubilization.
Materials:
-
This compound powder
-
1 N NaOH or KOH
-
Sterile, purified water (e.g., Milli-Q®)
-
Sterile volumetric flask (e.g., 100 mL)
-
Sterile magnetic stirrer and stir bar
-
Sterile filter sterilization unit (0.22 µm pore size)
-
Sterile storage bottles or cryovials
Procedure:
-
Weighing: Accurately weigh 100 mg of this compound powder in a sterile environment (e.g., a laminar flow hood).
-
Solubilization: Transfer the powder to a sterile beaker containing a sterile magnetic stir bar. Add a minimal amount (e.g., 2-5 mL) of 1 N NaOH or KOH dropwise while stirring until the powder is fully dissolved.
-
Dilution: Transfer the dissolved solution to a 100 mL sterile volumetric flask. Rinse the beaker with sterile, purified water and add the rinsing to the volumetric flask.
-
Final Volume: Bring the final volume to 100 mL with sterile, purified water. This will result in a 1 mg/mL stock solution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a sterile storage bottle.
-
Storage: Aliquot the sterile stock solution into smaller, sterile containers (e.g., 1.5 mL microcentrifuge tubes or cryovials) to minimize contamination risk from repeated use. Store the aliquots at -20°C.
Protocol 2: Callus Induction
Rationale: Callus induction is a common application for synthetic auxins. This protocol outlines the steps to test a range of this compound concentrations for optimal callus formation from leaf explants.
Materials:
-
Healthy, young plant material (e.g., leaves of Nicotiana tabacum or Arabidopsis thaliana)
-
70% (v/v) ethanol
-
Commercial bleach solution (containing sodium hypochlorite), diluted to 10-20% (v/v) with a few drops of Tween® 20
-
Sterile, purified water
-
Sterile petri dishes, scalpels, and forceps
-
Basal plant tissue culture medium (e.g., Murashige and Skoog (MS) medium) supplemented with vitamins and 3% (w/v) sucrose.
-
Gelling agent (e.g., 0.8% w/v agar)
-
Prepared stock solution of this compound
-
Sterile culture vessels (e.g., petri dishes or baby food jars)
Procedure:
-
Explant Sterilization:
-
Wash the plant material under running tap water.
-
In a laminar flow hood, immerse the explants in 70% ethanol for 30-60 seconds.
-
Transfer the explants to the diluted bleach solution for 10-15 minutes with gentle agitation.
-
Rinse the explants 3-4 times with sterile, purified water.
-
-
Media Preparation:
-
Prepare the basal MS medium and adjust the pH to 5.7-5.8.
-
Add the gelling agent and autoclave at 121°C for 20 minutes.
-
Allow the medium to cool to approximately 50-60°C.
-
Add the filter-sterilized this compound stock solution to the molten medium to achieve the desired final concentrations.
-
-
Explant Preparation and Inoculation:
-
Aseptically cut the sterilized leaves into small sections (e.g., 1 cm²).
-
Place the explants onto the surface of the solidified medium in the culture vessels.
-
-
Incubation:
-
Seal the culture vessels with parafilm or appropriate closures.
-
Incubate the cultures in a growth chamber at 25 ± 2°C with a 16-hour light/8-hour dark photoperiod.
-
-
Data Collection:
-
Observe the cultures weekly for signs of callus formation, noting the percentage of explants forming callus, callus morphology (e.g., friable, compact), and color.
-
After 4-6 weeks, fresh and dry weights of the callus can be measured for quantitative analysis.
-
Figure 2: Experimental workflow for callus induction.
Data Presentation and Expected Outcomes
The optimal concentration of this compound for callus induction will likely vary between plant species. It is recommended to test a range of concentrations, as summarized in the table below.
| Concentration (mg/L) | Molar Concentration (µM) | Expected Outcome |
| 0 (Control) | 0 | No or minimal callus formation; possible root or shoot regeneration depending on endogenous hormone levels. |
| 0.1 - 0.5 | 0.41 - 2.04 | Potential for root induction or minimal callus proliferation. |
| 0.5 - 2.0 | 2.04 - 8.16 | Likely range for optimal callus induction; formation of healthy, proliferating callus. |
| 2.0 - 5.0 | 8.16 - 20.40 | Possible inhibition of callus growth, browning of tissues, or induction of abnormal growth. |
| > 5.0 | > 20.40 | Strong herbicidal effects, leading to tissue necrosis and death of the explant. |
Molecular Weight of this compound: 245.07 g/mol
Troubleshooting
-
Contamination: If contamination occurs, review sterile techniques, ensure proper sterilization of explants and media, and consider adding a biocide like Plant Preservative Mixture (PPM™) to the medium.[18]
-
No Callus Formation: If no callus is observed, the concentrations tested may be suboptimal. Also, consider the age and physiological state of the explant source, as younger, actively growing tissues are often more responsive. The basal medium composition may also need optimization.
-
Explant Browning and Necrosis: This can indicate that the concentration of this compound is too high, leading to phytotoxicity. It can also be a result of excessive phenolic compound exudation from the explant, which can be mitigated by adding antioxidants like ascorbic acid or citric acid to the medium or by frequent subculturing.
Safety Precautions
This compound is listed as an irritant.[19] Standard laboratory safety practices should be followed:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the powder in a chemical fume hood to avoid inhalation.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention if irritation persists.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.[20]
Conclusion
This compound presents an intriguing candidate for use as a synthetic auxin in plant tissue culture. Based on its structural analogy to established phenoxy-based plant growth regulators, it is anticipated to be effective in inducing callus formation and potentially other morphogenic responses. The protocols and guidelines provided herein offer a solid foundation for researchers to explore the applications of this novel compound, contributing to the advancement of plant biotechnology and its applications in various industries.
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. Dichlorprop - Wikipedia [en.wikipedia.org]
- 3. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. plantcelltechnology.com [plantcelltechnology.com]
- 6. caissonlabs.com [caissonlabs.com]
- 7. ukm.my [ukm.my]
- 8. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jipb.net [jipb.net]
- 11. Modeling of Zinc Accumulation Rate and its Uncertainty in Agricultural Soils of Kermanshah [agris.fao.org]
- 12. Auxin and Auxinic Herbicide Mechanisms of Action | MediaHub | University of Nebraska-Lincoln [mediahub.unl.edu]
- 13. deq.mt.gov [deq.mt.gov]
- 14. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. xtbg.ac.cn [xtbg.ac.cn]
- 17. updatepublishing.com [updatepublishing.com]
- 18. Effect of Plant Preservative MixtureTM on Endophytic Bacteria Eradication from In Vitro-Grown Apple Shoots [mdpi.com]
- 19. 7414-41-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 20. This compound | 7414-41-7 [sigmaaldrich.com]
Application Notes and Protocols for Weed Control Studies of 2-(2-Bromophenoxy)propanoic acid
Introduction: Unveiling the Herbicidal Potential of 2-(2-Bromophenoxy)propanoic acid
This compound is a synthetic organic compound belonging to the phenoxypropanoic acid class. This chemical family is notable in agricultural science for containing numerous active ingredients used as herbicides. Structurally, these molecules are characterized by a phenoxy ring system linked to a propanoic acid moiety. The specific substitutions on the phenyl ring and the stereochemistry of the propanoic acid group are critical determinants of their biological activity and mechanism of action.
Based on its structural similarity to known herbicides, this compound is hypothesized to exhibit phytotoxicity through one of two primary, well-characterized mechanisms:
-
Synthetic Auxin (Auxin Mimicry): The compound may mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible plants, particularly broadleaf weeds.[1][2][3] This hormonal imbalance disrupts various physiological processes, ultimately causing plant death.[2]
-
Acetyl-CoA Carboxylase (ACCase) Inhibition: Alternatively, it may act as an inhibitor of the ACCase enzyme, a critical component in the biosynthesis of fatty acids.[4] By blocking this pathway, the compound would prevent the formation of lipids essential for cell membrane integrity and new growth, a mechanism particularly effective against grass species.[4]
These application notes provide a comprehensive guide for researchers to systematically evaluate the herbicidal efficacy and elucidate the mechanism of action of this compound. The protocols herein are designed to be robust and self-validating, grounded in established principles of weed science and herbicide physiology.
Part 1: Synthesis and Preparation of Test Substance
A plausible synthetic route for this compound involves a Williamson ether synthesis. This reaction is a standard method for preparing ethers and is applicable to the synthesis of phenoxypropanoic acids.
Reaction Scheme:
Caption: Plausible two-step synthesis of this compound.
Protocol for Synthesis:
-
Step 1: Williamson Ether Synthesis:
-
To a solution of 2-bromophenol in a suitable polar aprotic solvent (e.g., acetone or DMF), add a slight molar excess of a base (e.g., potassium carbonate).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 2-bromopropanoate dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure to obtain crude ethyl 2-(2-bromophenoxy)propanoate.
-
-
Step 2: Ester Hydrolysis:
-
Dissolve the crude ester in a mixture of ethanol and water.
-
Add an excess of a strong base, such as sodium hydroxide.
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/heptane) to obtain pure this compound.[5]
-
Preparation of Stock Solutions for Bioassays:
For biological testing, a stock solution of the synthesized compound should be prepared.
-
Weigh a precise amount of this compound.
-
Dissolve the compound in a minimal amount of a suitable solvent (e.g., acetone or DMSO).
-
Bring the solution to the final desired volume with deionized water containing a surfactant (e.g., 0.1% Tween® 20) to ensure proper wetting of the plant surfaces during application.
Part 2: Herbicide Efficacy Evaluation
The primary evaluation of a potential herbicide involves assessing its ability to control target weed species and its selectivity towards desirable crops. This is typically conducted in a controlled greenhouse environment, followed by field trials.
Greenhouse-Based Whole-Plant Bioassays
Greenhouse trials offer a controlled environment to determine the intrinsic herbicidal activity of the compound. A randomized complete block design is recommended to account for any environmental gradients within the greenhouse.[6]
Experimental Workflow:
Caption: Workflow for greenhouse-based herbicide efficacy studies.
Detailed Protocol:
-
Plant Material: Select a range of representative weed species, including both broadleaf (e.g., Amaranthus retroflexus, Sinapis arvensis) and grass weeds (e.g., Lolium multiflorum, Echinochloa crus-galli). Also include a tolerant crop species for selectivity assessment (e.g., wheat, maize).
-
Growing Conditions: Germinate seeds in trays and transplant uniform seedlings into individual pots filled with a standard potting mix.[7] Grow plants in a greenhouse with controlled temperature, humidity, and photoperiod.
-
Experimental Design:
-
Arrange treatments in a randomized complete block design with at least four replications.[6]
-
Include an untreated control (sprayed with solvent and surfactant only) and a commercial standard herbicide with a known mechanism of action (e.g., 2,4-D for auxin mimic, Fenoxaprop-p-ethyl for ACCase inhibitor).
-
-
Herbicide Application:
-
Data Collection and Analysis:
-
Assess visual injury (phytotoxicity) at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete plant death).
-
At 21 DAT, harvest the above-ground biomass and record the fresh weight. Dry the biomass at 60-70°C to a constant weight to determine the dry weight.
-
Analyze the data using analysis of variance (ANOVA). Fit the dose-response data to a log-logistic model to determine the effective dose that causes 50% inhibition of growth (ED50) or growth reduction (GR50).[9][11][12]
-
Data Presentation:
| Treatment | Application Rate (g a.i./ha) | Visual Injury (%) at 21 DAT | Dry Biomass (% of Control) |
| Untreated Control | 0 | 0 | 100 |
| This compound | 10 | ||
| 50 | |||
| 100 | |||
| 250 | |||
| 500 | |||
| 1000 | |||
| Commercial Standard 1 (e.g., 2,4-D) | [Label Rate] | ||
| Commercial Standard 2 (e.g., Fenoxaprop) | [Label Rate] |
Field Trials
Field trials are essential to evaluate the herbicide's performance under real-world environmental conditions.[13] The experimental design should be robust to account for field variability.
Protocol for Field Trials:
-
Site Selection: Choose a site with a natural and uniform infestation of the target weed species.
-
Experimental Design: Use a randomized complete block design with a minimum of 3-4 replications. Plot sizes should be adequate to minimize spray drift between plots (e.g., 2m x 5m).
-
Treatments: Include a range of application rates of this compound, an untreated control, and a relevant commercial standard.
-
Application: Apply the herbicides using a calibrated backpack sprayer at the appropriate weed and crop growth stage. Record environmental conditions (temperature, humidity, wind speed) at the time of application.
-
Assessment:
-
Conduct visual assessments of weed control and crop tolerance at regular intervals.
-
At the end of the critical weed competition period, collect weed biomass from quadrats placed within each plot.
-
If applicable, harvest the crop to determine the yield and assess any negative impacts of the herbicide treatment.
-
Part 3: Mechanism of Action Elucidation
Based on the initial efficacy screening, further experiments can be designed to pinpoint the specific molecular target of this compound.
Investigating Synthetic Auxin Activity
If the compound shows strong activity against broadleaf weeds, with symptoms including epinasty, twisting, and callus formation, it is likely acting as a synthetic auxin.
Protocol: Arabidopsis thaliana Root Elongation Assay
Arabidopsis thaliana is highly sensitive to auxins, making it an excellent model for this assay.[14]
-
Plate Preparation: Prepare sterile agar-solidified growth medium (e.g., Murashige and Skoog) in Petri dishes. Incorporate this compound into the medium at a range of concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µM). Include IAA as a positive control.
-
Seed Plating: Surface-sterilize Arabidopsis thaliana seeds and place them on the surface of the agar plates.
-
Incubation: Place the plates vertically in a growth chamber with a defined light and temperature cycle.
-
Data Collection: After 7-10 days, measure the primary root length of the seedlings.
-
Analysis: Plot the root length against the concentration of the test compound. Auxin mimics will typically inhibit root elongation at higher concentrations.
Expected Outcome: A dose-dependent inhibition of root growth similar to that caused by IAA would strongly suggest an auxin-like mechanism of action.
Investigating ACCase Inhibition
If the compound is more effective on grass species, with symptoms appearing in the meristematic regions (e.g., chlorosis of new leaves, "dead heart"), an ACCase inhibition mechanism is probable.
Protocol: In Vitro ACCase Activity Assay
This assay directly measures the effect of the compound on the activity of the ACCase enzyme isolated from a susceptible grass species.
Workflow for ACCase Inhibition Assay:
Caption: Workflow for the in vitro ACCase inhibition assay.
-
Enzyme Extraction:
-
Homogenize young leaf tissue from a susceptible grass species (e.g., Lolium multiflorum) in an ice-cold extraction buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Partially purify the ACCase from the supernatant, for instance, by ammonium sulfate precipitation.[15]
-
-
Assay Procedure:
-
The ACCase-catalyzed reaction (Acetyl-CoA + HCO₃⁻ + ATP → Malonyl-CoA + ADP + Pi) can be monitored by measuring the production of ADP.
-
Use a commercial kit, such as the ADP-Glo™ Kinase Assay, for sensitive detection.[16]
-
In a microplate, combine the enzyme extract, assay buffer, and varying concentrations of this compound. Include a no-inhibitor control and a known ACCase inhibitor (e.g., sethoxydim) as a positive control.[17]
-
Initiate the reaction by adding the substrates (acetyl-CoA, ATP, and bicarbonate).[17]
-
After a set incubation period, stop the reaction and measure the amount of ADP produced according to the kit manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of ACCase inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the concentration required for 50% inhibition (IC50).
-
Expected Outcome: A low IC50 value would confirm that this compound is a direct inhibitor of the ACCase enzyme.
Conclusion
The protocols outlined in these application notes provide a systematic and scientifically rigorous framework for evaluating the herbicidal properties of this compound. By progressing from broad efficacy screening in greenhouse and field settings to specific mechanism-of-action studies, researchers can build a comprehensive profile of this compound. This structured approach ensures that the resulting data is robust, reproducible, and provides clear insights into the potential of this compound as a novel weed control agent. The elucidation of its specific molecular target is not only crucial for its development but also for understanding and managing potential weed resistance in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]
- 4. Resistance to Acetyl Coenzyme A Carboxylase (ACCase) Inhibitor in Lolium multiflorum: Effect of Multiple Target-Site Mutations | MDPI [mdpi.com]
- 5. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]
- 6. Herbicide Evaluation Program – Wisconsin Crop Weed Science [wcws.cals.wisc.edu]
- 7. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. isws.org.in [isws.org.in]
- 12. researchgate.net [researchgate.net]
- 13. weedcontroljournal.org [weedcontroljournal.org]
- 14. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay | Weed Science | Cambridge Core [cambridge.org]
Application Notes & Protocols: Enantioselective Synthesis of 2-(2-Bromophenoxy)propanoic Acid
Introduction and Strategic Importance
2-(2-Bromophenoxy)propanoic acid is a chiral carboxylic acid belonging to the aryloxypropanoic acid class. This structural motif is prevalent in pharmacologically active compounds and agrochemicals. Like the well-known "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), the biological activity of such molecules is often stereospecific, with one enantiomer providing the desired therapeutic effect while the other may be inactive or contribute to undesirable side effects[1][2]. Consequently, the ability to synthesize this compound in an enantiomerically pure form is of significant interest for drug discovery, chiral ligand synthesis, and materials science[2].
This document provides a detailed guide to the primary strategies for obtaining enantiopure this compound. We will explore two robust and widely applicable methodologies:
-
Chiral Resolution: The separation of a prepared racemic mixture into its constituent enantiomers.
-
Asymmetric Synthesis: The direct synthesis of a single enantiomer using a chiral directing group.
The protocols herein are designed to be self-validating, incorporating essential analytical steps to confirm structural integrity and, most importantly, enantiomeric purity.
Strategic Overview: A Divergent Approach to a Single Enantiomer
The selection of a synthetic strategy depends on factors such as scale, cost, available starting materials, and the desired level of enantiopurity. The two primary pathways, resolution and asymmetric synthesis, offer distinct advantages and disadvantages.
Caption: Divergent pathways for enantioselective synthesis.
Table 1: Comparison of Synthetic Strategies
| Feature | Chiral Resolution of Racemate | Asymmetric Synthesis (Chiral Auxiliary) |
| Theoretical Yield | 50% for the desired enantiomer (unless the undesired enantiomer is racemized and recycled). | Can approach 100%. |
| Core Principle | Separation of enantiomers by converting them into temporarily separable diastereomers[3][4]. | A chiral controller directs the formation of a new stereocenter with high selectivity[5]. |
| Advantages | Technically straightforward, relies on classical crystallization techniques, often cost-effective for initial discovery. | High theoretical yield, excellent stereocontrol possible, auxiliary can often be recycled. |
| Disadvantages | Inherently wasteful if the other enantiomer is not useful, success is unpredictable and depends on crystallization properties. | Often requires more synthetic steps, chiral auxiliaries can be expensive, optimization can be complex. |
| Best Suited For | Initial lab-scale synthesis, proof-of-concept studies, when a racemic precursor is easily accessible. | Large-scale synthesis where atom economy is critical, development of a robust manufacturing process. |
Protocol 1: Synthesis of Racemic this compound
Principle: A standard Williamson ether synthesis is employed. The phenoxide of 2-bromophenol acts as a nucleophile, displacing the bromide from an ester of 2-bromopropanoic acid. Subsequent hydrolysis of the resulting ester yields the target racemic acid.
Materials and Equipment:
-
2-Bromophenol
-
Ethyl 2-bromopropionate
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Sodium Hydroxide (NaOH)
-
Methanol (MeOH)
-
Hydrochloric Acid (HCl), concentrated
-
Diethyl ether or Ethyl acetate
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 2-bromophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq). Stir the suspension vigorously at room temperature for 30 minutes.
-
Alkylation: Add ethyl 2-bromopropionate (1.1 eq) dropwise to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up (Ester Isolation): After cooling to room temperature, filter off the inorganic salts and wash the solid with acetone. Concentrate the filtrate under reduced pressure to obtain the crude ester. Dissolve the residue in diethyl ether, wash with 1 M NaOH solution to remove unreacted phenol, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield crude ethyl 2-(2-bromophenoxy)propanoate.
-
Saponification: Dissolve the crude ester in a 1:1 mixture of methanol and 2 M aqueous NaOH. Stir at 50 °C for 2-4 hours until hydrolysis is complete (monitored by TLC).
-
Acidification and Extraction: Cool the reaction mixture in an ice bath and acidify to pH 1-2 with concentrated HCl. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting solid can be purified further by recrystallization (e.g., from a toluene/hexane mixture) to yield pure racemic this compound.
-
Characterization: Confirm the structure of the racemic product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Resolution via Diastereomeric Salt Formation
Principle: This classic method relies on the reaction of a racemic acid with a single enantiomer of a chiral base. This creates a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by fractional crystallization[3][4]. The separated salt is then treated with a strong acid to liberate the desired enantiopure carboxylic acid.
Caption: Workflow for chiral resolution by crystallization.
Materials and Equipment:
-
Racemic this compound (from Protocol 1)
-
(R)-(+)-1-Phenylethylamine (or another suitable chiral amine)
-
Ethanol or Isopropanol (solvent for crystallization)
-
Hydrochloric Acid (HCl), 2 M
-
Standard glassware for crystallization and extraction
Step-by-Step Procedure:
-
Salt Formation: Dissolve the racemic acid (1.0 eq) in a minimal amount of warm ethanol. In a separate flask, dissolve (R)-(+)-1-phenylethylamine (0.5 eq) in the same solvent.
-
Causality Note: Using only 0.5 equivalents of the resolving agent ensures that only one diastereomeric salt can fully precipitate, maximizing the efficiency of the first crystallization step.
-
-
Crystallization: Slowly add the amine solution to the acid solution with gentle stirring. Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystallization.
-
Isolation of Diastereomer: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold ethanol. This solid is the first crop of the less-soluble diastereomeric salt.
-
Enrichment: The enantiomeric purity of the acid within this salt can be improved by recrystallizing it one or more times from fresh hot ethanol. The progress of the resolution should be monitored at each stage (see Protocol 3).
-
Liberation of the Enantiopure Acid: Suspend the purified diastereomeric salt in water and add ethyl acetate. Stir the biphasic mixture vigorously while adding 2 M HCl until the aqueous layer is acidic (pH ~1).
-
Extraction and Purification: The chiral amine salt will dissolve in the aqueous layer as its hydrochloride salt. The desired carboxylic acid will move into the ethyl acetate layer. Separate the layers, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield the enantiomerically enriched this compound.
Table 2: Common Chiral Resolving Agents for Racemic Acids
| Resolving Agent | Type | Commonly Used For |
| (R)- or (S)-1-Phenylethylamine | Chiral Base | General purpose resolution of acids[4]. |
| Brucine | Chiral Base (Alkaloid) | Effective but toxic; used for difficult resolutions[4]. |
| Quinine | Chiral Base (Alkaloid) | Widely used natural product base. |
| (1R,2S)-Ephedrine | Chiral Amino Alcohol | Offers different steric and electronic interactions. |
| (+)- or (-)-Tartaric Acid | Chiral Acid | Used to resolve racemic bases[3][6]. |
Protocol 3: Analysis of Enantiomeric Excess (ee)
Principle: Enantiomeric excess (ee) is the measure of the purity of a chiral sample. It is defined as |(R) - (S)| / |(R) + (S)| * 100%. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining ee. Enantiomers are separated by passing them through a column containing a chiral stationary phase (CSP), leading to different retention times.
Step-by-Step Procedure:
-
Sample Preparation (Derivatization): For reliable analysis of carboxylic acids, it is often best to convert them to an ester (e.g., methyl ester) to prevent peak tailing and improve resolution[7]. To a small sample (~1-2 mg) of the acid in a vial, add a solution of trimethylsilyldiazomethane in diethyl ether dropwise until a faint yellow color persists. Quench with a drop of acetic acid.
-
HPLC Setup:
-
Column: A chiral column such as Chiralcel OD-H or Chiralpak AD-H.
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v), often with a small amount of trifluoroacetic acid (TFA, ~0.1%) to improve peak shape.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).
-
-
Analysis:
-
First, inject the derivatized racemic sample to identify the retention times of both enantiomers.
-
Next, inject the derivatized sample from the resolution experiment.
-
Calculate the ee by integrating the peak areas of the two enantiomers: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100 .
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Chiral_resolution [chemeurope.com]
- 7. Determination of the absolute configuration of chiral alpha-aryloxypropanoic acids using vibrational circular dichroism studies: 2-(2-chlorophenoxy) propanoic acid and 2-(3-chlorophenoxy) propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Analytical Standards for 2-(2-Bromophenoxy)propanoic acid
Introduction: The Critical Role of Analytical Standards in Pharmaceutical Development
In the landscape of pharmaceutical research and development, the purity, stability, and overall quality of an active pharmaceutical ingredient (API) are paramount. For novel compounds such as 2-(2-Bromophenoxy)propanoic acid, the establishment of robust analytical standards is not merely a regulatory formality but a cornerstone of scientific integrity and patient safety. These standards provide the benchmark against which all subsequent batches of the API and its formulated products are measured, ensuring consistency and efficacy.
This comprehensive guide provides a detailed framework for the development of analytical standards for this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering not just procedural steps, but also the scientific rationale behind the methodological choices. The protocols outlined herein are grounded in the principles of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring a scientifically sound and regulatory-compliant approach.[1][2]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is the foundation for developing effective analytical methods.
| Property | Value | Source |
| Chemical Formula | C₉H₉BrO₃ | [3] |
| Molecular Weight | 245.07 g/mol | [3] |
| CAS Number | 7414-41-7 | [3] |
| Appearance | Solid | [4] |
| Purity | Typically >95% | [4][5] |
Strategic Approach to Analytical Method Development
The development of analytical standards for this compound will be approached through a multi-tiered strategy, encompassing chromatographic, spectrometric, and spectroscopic techniques. This ensures a comprehensive characterization of the molecule and the development of orthogonal methods for quality control.
Caption: Workflow for Analytical Standard Development.
Part 1: High-Performance Liquid Chromatography (HPLC/UPLC) Method Development and Validation
Rationale: Reversed-phase HPLC (RP-HPLC) is the workhorse of the pharmaceutical industry for purity determination and assay of APIs. Its versatility, reproducibility, and ability to separate a wide range of compounds make it the primary technique for establishing an analytical standard for this compound.
HPLC/UPLC Method Development Protocol
Objective: To develop a robust, stability-indicating RP-HPLC method for the quantification of this compound and the separation of its potential impurities and degradation products.
Instrumentation:
-
HPLC or UPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column provides good hydrophobic retention for the aromatic ring and the propanoic acid side chain.[6][7] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifying the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[8] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and elution strength.[8] |
| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 30% B | A gradient elution is necessary to ensure elution of the main peak with good resolution from potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times.[6][7] |
| Detection Wavelength | 225 nm | This wavelength is chosen based on the UV absorbance of the aromatic ring, providing good sensitivity.[6][7] |
| Injection Volume | 10 µL | A standard injection volume to avoid column overload. |
| Sample Preparation | Accurately weigh and dissolve the sample in a 50:50 mixture of water and methanol to a final concentration of 1 mg/mL.[6] | This solvent system ensures good solubility of the analyte. |
Method Optimization: The above conditions are a starting point. Further optimization may be required to achieve optimal separation, including adjusting the gradient slope, pH of the mobile phase, and trying different column chemistries (e.g., C8, Phenyl-Hexyl).
HPLC/UPLC Method Validation Protocol
Objective: To validate the developed HPLC method according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][2][9]
Validation Parameters and Acceptance Criteria:
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if in formulation), and spiked samples with known impurities. Conduct forced degradation studies. | The peak for this compound should be pure and well-resolved from any impurities or degradation products. |
| Linearity | Prepare a series of at least five concentrations of the reference standard (e.g., 50-150% of the target concentration). | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range should cover the linearity of the method. | The method should be accurate and precise within the specified range. |
| Accuracy | Perform recovery studies by spiking a known amount of the reference standard into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery should be between 98.0% and 102.0%.[9] |
| Precision | Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument. | Repeatability: RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%.[9] |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The LOD should be reported. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The LOQ should be reported and should be precise and accurate. |
| Robustness | Deliberately vary method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). | The system suitability parameters should remain within the acceptance criteria. |
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method for Volatile Impurities and Trace Analysis
Rationale: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, it can be used to identify potential volatile impurities from the synthesis process and as a confirmatory method for the identity of the main compound after derivatization. The high selectivity of mass spectrometry is particularly useful for analyzing brominated compounds.[10][11]
GC-MS Method Development and Protocol
Objective: To develop a GC-MS method for the identification of volatile impurities and for the confirmation of the identity of this compound.
Derivatization (Essential for Carboxylic Acids): Carboxylic acids are generally not volatile enough for direct GC analysis. Derivatization to a more volatile ester form is required. A common and effective method is methylation using diazomethane or esterification with an alcohol (e.g., methanol) in the presence of an acid catalyst.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Data acquisition and processing software with a mass spectral library.
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column suitable for a wide range of compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert carrier gas compatible with mass spectrometry. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the derivatized analyte. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes sensitivity for trace analysis. |
| Oven Temperature Program | Initial: 100 °C (hold 1 min), Ramp: 10 °C/min to 300 °C (hold 5 min) | A temperature ramp allows for the separation of compounds with a range of boiling points. |
| MS Transfer Line Temp | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temperature | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Scan Range | 40-500 m/z | A wide scan range to capture the molecular ion and key fragment ions. |
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Confirmation
Rationale: NMR spectroscopy is an unparalleled tool for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR are essential for verifying the identity of this compound and for identifying any structurally related impurities.
NMR Analysis Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR data processing software.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Expected ¹H NMR Spectral Features (based on the structure of propanoic acid and related compounds): [12][13]
-
Aromatic protons (4H) in the region of 6.8-7.6 ppm, showing splitting patterns consistent with a disubstituted benzene ring.
-
A quartet (1H) for the proton on the chiral carbon of the propanoic acid moiety.
-
A doublet (3H) for the methyl group of the propanoic acid moiety.
-
A broad singlet for the carboxylic acid proton (this can be exchangeable with D₂O).
Expected ¹³C NMR Spectral Features (based on the structure of propanoic acid and related compounds): [7][14]
-
A signal for the carbonyl carbon of the carboxylic acid in the region of 170-180 ppm.
-
Signals for the aromatic carbons, including the carbon attached to the bromine and the carbon attached to the oxygen.
-
Signals for the two carbons of the propanoic acid side chain.
Part 4: Forced Degradation Studies
Rationale: Forced degradation studies are a critical component of developing a stability-indicating method.[3][15][16] By subjecting the drug substance to stress conditions more severe than accelerated stability testing, potential degradation pathways can be elucidated, and the analytical method's ability to separate the API from its degradants can be confirmed.
Caption: Forced Degradation Study Workflow.
Forced Degradation Protocol
Objective: To investigate the degradation pathways of this compound and to confirm the specificity of the developed HPLC method.
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.[17]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60 °C).
-
Photolytic Degradation: Expose the drug substance (solid and in solution) to light as per ICH Q1B guidelines.[15]
-
-
Sample Analysis: Analyze the stressed samples using the validated HPLC method with a PDA detector to check for peak purity. If significant degradation is observed, LC-MS can be used to identify the degradation products.
Conclusion: Establishing a Foundation for Quality
The development of comprehensive analytical standards for this compound is a multifaceted process that requires a systematic and scientifically rigorous approach. By integrating chromatographic and spectroscopic techniques and adhering to the principles of method validation outlined by regulatory bodies such as the ICH and USP, a robust framework for quality control can be established. These application notes and protocols provide a detailed roadmap for this process, ensuring that the resulting analytical standards are reliable, reproducible, and fit for their intended purpose in the advancement of pharmaceutical science.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. biomedres.us [biomedres.us]
- 4. database.ich.org [database.ich.org]
- 5. central.bac-lac.gc.ca [central.bac-lac.gc.ca]
- 6. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 7. researchgate.net [researchgate.net]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Revised USP Chapter <1226> Verification of Compendial Procedures - ECA Academy [gmp-compliance.org]
- 12. mdpi.com [mdpi.com]
- 13. 2-Bromopropionic acid(598-72-1) 1H NMR spectrum [chemicalbook.com]
- 14. 2-BROMOOCTANOIC ACID(2623-82-7) 13C NMR spectrum [chemicalbook.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. ajpsonline.com [ajpsonline.com]
Analysis of 2-(2-Bromophenoxy)propanoic Acid Esters by Gas Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analysis of 2-(2-bromophenoxy)propanoic acid and its corresponding esters using gas chromatography (GC). Due to the low volatility of the parent carboxylic acid, derivatization to a more volatile ester form is a mandatory prerequisite for successful GC analysis.[1][2] This application note details the entire workflow, including sample extraction, a robust esterification protocol, optimal GC parameters for both achiral and chiral separations, and mass spectrometry (MS) or electron capture detection (ECD) endpoints. The methodologies described herein are grounded in established principles for the analysis of analogous phenoxy acid herbicides and halogenated compounds, ensuring a reliable and reproducible approach for researchers in environmental science, pharmacology, and chemical synthesis.[3][4]
Introduction and Scientific Principle
This compound is a halogenated aryloxyalkanoic acid. Compounds of this class are structurally related to many commercial herbicides and are of interest as synthetic intermediates, metabolites, or environmental contaminants.[5] Gas chromatography is an ideal analytical technique for separating volatile and semi-volatile compounds; however, the carboxylic acid functional group of the parent molecule presents a significant challenge. The high polarity and propensity for hydrogen bonding make the acid non-volatile and prone to strong adsorption on analytical columns, resulting in poor peak shape and low sensitivity.[1][6]
To overcome this, a derivatization step is essential.[2] The most common and effective strategy is alkylation, specifically esterification, which converts the polar carboxyl group into a less polar, more volatile ester.[2] This process dramatically improves the chromatographic behavior of the analyte.[1]
The core analytical strategy involves:
-
Extraction: Isolating the target analyte from the sample matrix.
-
Derivatization: Converting the polar carboxylic acid to a volatile ester (e.g., methyl ester).
-
Chromatographic Separation: Separating the target ester from other components on a GC column.
-
Detection: Identifying and quantifying the analyte using a suitable detector, such as a Mass Spectrometer (MS) or an Electron Capture Detector (ECD).
Furthermore, this compound possesses a chiral center. For stereospecific investigations, specialized chiral GC columns are required to resolve the R- and S-enantiomers, which is often crucial in pharmaceutical and toxicological studies as different enantiomers can exhibit distinct biological activities.[7][8][9]
Analytical Workflow Overview
The following diagram outlines the complete analytical process from sample receipt to final data analysis.
Caption: Workflow for GC analysis of this compound.
Protocols and Methodologies
Part 3.1: Sample Preparation and Esterification
This protocol describes a liquid-liquid extraction (LLE) followed by acid-catalyzed methylation. This is a robust and widely applicable method for water samples.[10][11]
Materials:
-
Sample (e.g., 100 mL water)
-
Hydrochloric Acid (HCl), concentrated and 1:1 (v/v)
-
Methylene Chloride or Methyl tert-butyl ether (MTBE), pesticide grade[4]
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Methanol (MeOH), HPLC grade
-
Separatory Funnel (250 mL)
-
Evaporation apparatus (e.g., rotary evaporator or nitrogen stream)
-
Reaction vial (2 mL) with PTFE-lined cap
Protocol:
-
Sample Acidification: Transfer 100 mL of the aqueous sample into a separatory funnel. Acidify the sample to a pH < 2 by adding ~1 mL of 1:1 HCl.[10] This ensures the analyte is in its protonated acid form, maximizing its partitioning into the organic solvent.
-
Liquid-Liquid Extraction: Add 30 mL of methylene chloride to the funnel. Stopper and shake vigorously for 2 minutes, ensuring to vent pressure periodically. Allow the layers to separate completely.
-
Collect Organic Phase: Drain the lower organic layer (methylene chloride) into a clean flask.
-
Repeat Extraction: Perform a second extraction with another 30 mL portion of methylene chloride to improve recovery. Combine the organic extracts.
-
Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.[10]
-
Concentration: Evaporate the solvent to a volume of approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator at a low temperature (~30-40°C).
-
Derivatization (Methylation):
-
Transfer the 1 mL concentrate to a 2 mL reaction vial.
-
Add 1 mL of methanol and one drop of concentrated HCl to act as a catalyst.[10]
-
Seal the vial tightly and heat at 60°C for 10-15 minutes. The reaction converts the carboxylic acid to its methyl ester.
-
Alternative Catalyst: Boron trifluoride (BF₃) in methanol can also be used effectively.
-
-
Final Preparation: Cool the vial to room temperature. The sample is now ready for GC injection. The final volume should be precisely known or adjusted if an internal standard is used for quantification.
Part 3.2: Gas Chromatography (GC) Method Parameters
The following tables provide recommended starting parameters for GC analysis. Method optimization is recommended for specific applications.
Table 1: Recommended Parameters for Achiral Analysis (GC-MS)
| Parameter | Setting | Rationale |
|---|---|---|
| GC System | Agilent 6890/7890 or equivalent | Widely available and robust platform. |
| Injector | Split/Splitless | Splitless mode for 1-2 min is ideal for trace analysis to maximize analyte transfer to the column.[12] |
| Injector Temp | 250 - 280 °C | Ensures rapid volatilization of the ester without thermal degradation.[12][13] |
| Carrier Gas | Helium | Inert carrier gas providing good efficiency. |
| Flow Rate | 1.0 - 1.2 mL/min (Constant Flow) | Optimal flow for standard 0.25 mm ID columns.[12][13] |
| GC Column | 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, TR-5MS) | A versatile, low-to-mid polarity column suitable for a wide range of semi-volatile compounds.[12][14] |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions providing excellent resolving power and capacity. |
| Oven Program | Initial: 70°C (hold 2 min) | Low initial temperature for solvent focusing. |
| Ramp 1: 15°C/min to 200°C | Separates analytes based on boiling point. | |
| Ramp 2: 10°C/min to 300°C (hold 5 min) | Elutes higher boiling compounds and cleans the column.[12] | |
| Detector | Mass Spectrometer (MS) | Provides definitive identification through mass spectra and high selectivity.[15] |
| MS Source Temp | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp | 150 °C | Standard temperature for quadrupole. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard, robust ionization technique producing reproducible fragmentation patterns. |
| Scan Range | 50 - 500 amu | Covers the expected mass range of the analyte and its fragments. |
Table 2: Additional Parameters for Chiral Separation (GC-MS)
| Parameter | Setting | Rationale |
|---|---|---|
| GC Column | Derivatized Cyclodextrin Phase (e.g., Rt-βDEXsm) | These stationary phases create chiral environments capable of resolving enantiomers.[7][9] |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions for chiral columns. |
| Oven Program | Isothermal or very slow ramp (e.g., 1-2°C/min) | Chiral separations are highly temperature-dependent; slow programs are needed to achieve baseline resolution.[7] A typical starting point could be 140-160°C. |
Data Interpretation and Expected Results
-
Retention Time: The derivatized analyte, methyl 2-(2-bromophenoxy)propanoate, will elute at a characteristic retention time under the specified conditions. This can be confirmed by injecting an analytical standard.
-
Mass Spectrum (EI): The mass spectrum is the key identifier. Expect to see:
-
Molecular Ion (M⁺): A pair of peaks for the molecular ion, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50).
-
Fragmentation: Common fragmentation patterns for such esters include the loss of the methoxy group (-OCH₃) or the entire ester moiety (-COOCH₃). The brominated phenoxy ring is often a stable fragment and will produce a characteristic isotopic pattern.[14]
-
-
ECD Detection: If using a GC-ECD, the brominated analyte will produce a very strong signal due to the high electron affinity of the bromine atom. This makes ECD an extremely sensitive detector for this class of compounds, though it does not provide structural information like MS.[16]
-
Quantification: Analyte concentration is determined by creating a calibration curve from analytical standards. The use of an internal standard is highly recommended to correct for variations in extraction efficiency and injection volume.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Peak or Low Signal | Incomplete derivatization; Analyte loss during extraction/evaporation; Active sites in GC system. | Optimize derivatization time/temperature; Check sample pH before extraction; Deactivate glassware; Use a fresh inlet liner. |
| Poor Peak Shape (Tailing) | Incomplete derivatization; Active sites in the column or liner; Column overload. | Ensure derivatization reaction went to completion; Trim the first few cm of the GC column; Use a deactivated liner; Dilute the sample. |
| Variable Results | Inconsistent sample preparation; Leaks in the GC system; Water contamination in derivatization step. | Use an internal standard; Perform a leak check on the GC; Ensure all solvents and reagents are anhydrous. |
| Co-elution of Enantiomers | Incorrect oven temperature for chiral column; Column degradation. | Optimize the oven temperature (often lower is better for resolution); Condition the column as per manufacturer's instructions; Replace the column.[7] |
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. gcms.cz [gcms.cz]
- 3. tandfonline.com [tandfonline.com]
- 4. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 5. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. GC separation of enantiomers of alkyl esters of 2-bromo substituted carboxylic acids enantiomers on 6-TBDMS-2,3-di-alkyl- β- and γ-cyclodextrin stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of the absolute configuration of chiral alpha-aryloxypropanoic acids using vibrational circular dichroism studies: 2-(2-chlorophenoxy) propanoic acid and 2-(3-chlorophenoxy) propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. waters.com [waters.com]
- 15. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Comprehensive Guide to Studying the Soil Degradation of 2-(2-Bromophenoxy)propanoic acid
Introduction: Contextualizing the Environmental Fate of a Phenoxyalkanoic Acid Derivative
2-(2-Bromophenoxy)propanoic acid is a member of the phenoxyalkanoic acid class of compounds, a group that includes numerous widely used herbicides such as 2,4-D and MCPA.[1][2][3] The introduction of any chemical into the environment, whether intentionally as an agrochemical or unintentionally, necessitates a thorough understanding of its environmental fate and persistence. The degradation of such compounds in soil is a critical process that dictates their potential for groundwater contamination, their impact on non-target organisms, and their overall environmental risk profile.
The primary mechanism for the dissipation of phenoxyalkanoic acid herbicides in soil is microbial degradation, with other processes like photodegradation or volatilization playing a much smaller role.[1][2] Therefore, a protocol designed to study the soil degradation of this compound must be centered on evaluating its transformation under biologically active soil conditions.
This guide provides a comprehensive, technically detailed protocol for researchers, scientists, and drug development professionals to assess the aerobic soil degradation of this compound. The methodology is grounded in the internationally recognized OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil , ensuring regulatory relevance and scientific rigor.[4][5][6][7][8] We will delve into the causality behind each experimental step, from soil selection and characterization to advanced analytical quantification and kinetic modeling, providing a self-validating system for robust and reliable results.
Principle of the Study
The core of this protocol is a soil microcosm (or mesocosm) study. A defined quantity of soil with known characteristics and viable microbial populations is treated with this compound and incubated under controlled aerobic conditions (temperature, moisture, and light).[4][5] At specified time intervals, replicate soil samples are destructively sampled and analyzed to quantify the remaining concentration of the parent compound and identify and quantify major transformation products. This time-course data allows for the calculation of degradation kinetics, specifically the time required for 50% (DT50) and 90% (DT90) of the substance to dissipate.[5][9][10] To distinguish between biological and chemical degradation, a parallel experiment using sterilized soil serves as an abiotic control.
Diagram: Overall Experimental Workflow
Caption: Workflow for the soil degradation study of this compound.
Part 1: Materials and Pre-Experimental Setup
Soil Selection and Characterization
Rationale: The choice of soil is paramount as its physical, chemical, and biological properties directly govern degradation rates. OECD 307 recommends using soils representative of agricultural areas.[4] A sandy loam, silty loam, or loam is often preferred. It is crucial to use freshly collected soil to ensure a robust and active microbial community.
Protocol:
-
Collect a sufficient quantity of topsoil (0-20 cm depth) from a site with no recent history of pesticide application.
-
Gently sieve the soil (<2 mm) to remove stones and large organic debris, and homogenize thoroughly.
-
Store the soil at 4°C in a breathable container for no more than 3 months before use.
-
Prior to the experiment, perform a comprehensive characterization of the soil. This provides essential baseline data and context for the degradation results.
| Parameter | Recommended Method | Purpose |
| Physical | ||
| Textural Analysis | Pipette or Hydrometer Method | Determines sand, silt, and clay percentages. |
| Chemical | ||
| pH | In 0.01 M CaCl₂ or H₂O (1:2.5 soil:solution) | Influences microbial activity and chemical stability. |
| Organic Carbon (%) | Dry Combustion (e.g., Dumas method) | Affects sorption and provides a carbon source for microbes. |
| Cation Exchange Capacity (CEC) | E.g., NH₄OAc method | Indicates soil's ability to retain cations. |
| Biological | ||
| Microbial Biomass Carbon | Substrate-Induced Respiration (SIR) | Quantifies the active microbial component of the soil.[5][11] |
| Dehydrogenase Activity | TTC (Triphenyltetrazolium chloride) reduction | General indicator of soil microbial metabolic activity.[12] |
Test Substance and Reagents
-
This compound: Analytical standard (>98% purity).
-
¹⁴C-labeled this compound: (Optional, but highly recommended). Using a radiolabeled compound, typically with the ¹⁴C label on the phenyl ring, is the standard approach for OECD 307 studies.[5] It allows for a complete mass balance, including the quantification of unextracted (bound) residues and mineralization to ¹⁴CO₂.
-
Potential Transformation Product Standard: 2-Bromophenol. This is the predicted primary metabolite from the cleavage of the ether linkage, a common degradation pathway for phenoxyalkanoic acids.[12]
-
Solvents & Reagents: HPLC or LC-MS grade acetonitrile, methanol, water, formic acid, and ammonium acetate. Anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) for extraction.
Part 2: Experimental Execution
Microcosm Preparation and Incubation
Rationale: This phase simulates the environmental conditions in soil. The experiment is conducted in the dark to exclude photodegradation, allowing for the specific study of soil-mediated processes.[4][5] A temperature of 20°C is standard for regulatory studies. Soil moisture is maintained at 40-60% of its maximum water holding capacity (WHC) to ensure optimal microbial activity.
Protocol:
-
Determine Maximum Water Holding Capacity (WHC): Saturate a known weight of soil with water, allow it to drain by gravity for 2 hours, and re-weigh. The difference is the WHC.
-
Moisture Adjustment: Add deionized water to the bulk soil to achieve 50% WHC. Allow the soil to equilibrate for 2-3 days.
-
Application of Test Substance: Prepare a stock solution of this compound in a minimal amount of a suitable solvent (e.g., methanol). The application rate should correspond to the highest recommended or anticipated environmental concentration.[4] Sparingly spray the solution onto the soil and mix thoroughly to ensure homogenous distribution.
-
Microcosm Setup:
-
For each sampling time point, weigh 50-100 g of the treated soil into triplicate glass flasks or beakers ("viable soil" microcosms).
-
Prepare a parallel set of microcosms using sterilized soil (e.g., by autoclaving at 121°C for 20 minutes on three consecutive days or by gamma irradiation) to serve as abiotic controls.[5]
-
Cover the flasks with a gas-permeable material (e.g., cotton bung or foil with pinholes) to maintain aerobic conditions while minimizing water loss.
-
If using a ¹⁴C-labeled test substance, use a flow-through system or biometer flasks equipped with traps for CO₂ (e.g., sodium hydroxide solution) and volatile organic compounds.[4]
-
-
Incubation: Place all microcosms in a dark incubator at 20 ± 2°C. The study duration is typically up to 120 days.[4][5]
-
Sampling Schedule: Destructively sample the triplicate viable and duplicate sterile microcosms at appropriate intervals. A suggested schedule is 0, 1, 3, 7, 14, 30, 60, 90, and 120 days. The time points should be chosen to adequately define the decline curve.[5]
Part 3: Analytical Quantification
Rationale: Accurate quantification requires an efficient extraction of the analyte from the complex soil matrix followed by a selective and sensitive detection method. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, originally for fruits and vegetables, has been successfully adapted for soil and is suitable for acidic pesticides like phenoxyalkanoic acids.[13][14] Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) provides the necessary sensitivity and specificity for quantification at trace levels.
Soil Extraction Protocol (Modified QuEChERS)
-
Weigh a 10 g subsample from each microcosm into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of 1% formic acid in acetonitrile. Causality: The acidic acetonitrile aids in the extraction of the acidic analyte and helps to precipitate proteins and other matrix components.
-
Add internal standards if used.
-
Add QuEChERS salts: 4 g anhydrous MgSO₄ and 1 g NaCl. Causality: MgSO₄ facilitates the partitioning of water from the acetonitrile phase, while NaCl helps to create a phase separation.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing d-SPE sorbents. For phenoxy acids, a simple cleanup with MgSO₄ and a C18 sorbent is often sufficient. Causality: C18 removes non-polar interferences like lipids, while MgSO₄ removes residual water.
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., ≥10,000 rcf) for 2 minutes.
-
The resulting supernatant is the final extract. Transfer it to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
| Parameter | Typical Condition | Rationale |
| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, <3 µm) | Good retention and separation for moderately polar compounds. |
| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile/Methanol + 0.1% Formic Acid | Gradient elution provides efficient separation. Formic acid aids in protonation for positive ion mode or improves peak shape in negative ion mode. |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | Phenoxyalkanoic acids readily deprotonate to form [M-H]⁻ ions, providing high sensitivity in negative mode. |
| Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the parent compound and its metabolite (2-bromophenol). |
Part 4: Data Analysis and Interpretation
Calculation of Degradation Kinetics
Rationale: The primary goal is to determine the dissipation time (DT50 and DT90). Degradation in soil rarely follows perfect single first-order kinetics. Therefore, it is recommended to fit the data to several models and select the one with the best fit based on statistical criteria (e.g., chi-squared error).[9][15]
-
Plot Data: Plot the mean concentration of this compound from the triplicate viable soil samples against time.
-
Kinetic Modeling: Use specialized software (e.g., CAKE, KinGUI) or statistical packages to fit the data to kinetic models.
-
Single First-Order (SFO) Model: C(t) = C₀ * e^(-kt)
-
DT50 = ln(2) / k
-
DT90 = ln(10) / k
-
-
First-Order Multi-Compartment (FOMC) or Double First-Order in Parallel (DFOP) Model: These models often provide a better fit for dissipation curves that show an initial rapid decline followed by a slower phase.[9][15]
-
-
Model Selection: The best-fit model is typically chosen based on the lowest chi-squared (χ²) value.
-
Reporting: Report the DT50 and DT90 values from the best-fit model for the parent compound. If sufficient data are available, also model the formation and decline of the 2-bromophenol transformation product.
-
Abiotic Control: Compare the dissipation in the viable soil to the sterile soil. Significant degradation in the viable soil with minimal loss in the sterile control confirms that the process is microbially mediated.
Diagram: Proposed Degradation Pathway
Caption: Proposed primary degradation pathway of this compound in soil.
Conclusion and Trustworthiness
This protocol provides a robust, self-validating framework for assessing the soil degradation of this compound. By adhering to the principles of the OECD 307 guideline, the generated data will be suitable for environmental risk assessment and regulatory submission. The inclusion of soil characterization and microbial viability checks ensures that the experimental system is well-defined and active. The use of sterile controls definitively isolates the contribution of microbial activity to the degradation process. Finally, the application of appropriate kinetic models ensures that the data is interpreted accurately to derive meaningful and reliable DT50 and DT90 endpoints. This comprehensive approach ensures the scientific integrity and trustworthiness of the study's findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Adsorption and degradation of phenoxyalkanoic acid herbicides in soils: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of phenoxyalkanoic acid herbicides by isolated bacterial strain LKDC4 Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oecd.org [oecd.org]
- 5. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. oecd.org [oecd.org]
- 8. content.fera.co.uk [content.fera.co.uk]
- 9. epa.gov [epa.gov]
- 10. food.ec.europa.eu [food.ec.europa.eu]
- 11. mdpi.com [mdpi.com]
- 12. pjoes.com [pjoes.com]
- 13. weber.hu [weber.hu]
- 14. QuEChERS: About the method [quechers.eu]
- 15. epa.gov [epa.gov]
Application Notes and Protocols for 2-(2-Bromophenoxy)propanoic Acid as a Research Chemical
Introduction: Unveiling the Research Potential of a Versatile Scaffold
2-(2-Bromophenoxy)propanoic acid is a synthetic organic compound belonging to the well-studied class of phenoxypropanoic acids. While this specific molecule, CAS No. 7414-41-7, is available commercially as a research chemical, its precise biological activity and mechanism of action are not yet extensively documented in peer-reviewed literature. However, its structural architecture is highly significant, bearing strong resemblance to molecules with established and potent activities in both agrochemical and therapeutic domains.
The phenoxypropanoic acid scaffold is a privileged structure, known to interact with critical biological targets. Depending on the substitution patterns on the phenyl ring and the propanoic acid moiety, these compounds can function as:
-
Herbicides , by targeting key plant enzymes like Acetyl-CoA Carboxylase (ACCase).
-
Metabolic Modulators , by acting as agonists for nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs).
-
Insulin Secretagogues , by activating G-protein coupled receptors like GPR40 (also known as Free Fatty Acid Receptor 1, FFA1).
This guide provides a comprehensive overview of the potential applications of this compound based on the established activities of its structural analogs. It is designed to serve as a foundational resource for researchers initiating studies with this compound, offering detailed, field-proven protocols to investigate its activity against these high-value biological targets. Each section outlines the scientific rationale, a potential mechanism of action, and a step-by-step experimental workflow to empower researchers to explore and define the biological function of this intriguing research chemical.
Compound Profile and Safety Information
Prior to initiating any experimental work, it is crucial to be familiar with the physicochemical properties and safety requirements for this compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 7414-41-7 | [1][2] |
| Molecular Formula | C₉H₉BrO₃ | [1][2] |
| Molecular Weight | 245.07 g/mol | [1] |
| Appearance | Solid (Off-white to light yellow) | [1][3] |
| Purity | Typically ≥95% | [1][4] |
| Storage | Store at room temperature | [1][3] |
Safety and Handling
This compound is classified as harmful and an irritant. Adherence to standard laboratory safety protocols is mandatory.[1]
-
Hazard Statements:
-
Precautionary Measures:
-
Work in a well-ventilated area or fume hood to avoid inhalation of dust.[1]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.
-
Potential Research Application I: Modulation of PPARα for Metabolic Disease Research
Scientific Rationale
Substituted phenylpropanoic acids are a well-established class of ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly the PPARα isoform.[5][6][7] PPARα is a nuclear receptor that functions as a ligand-activated transcription factor, playing a pivotal role in regulating lipid and glucose metabolism.[5] Activation of PPARα in the liver stimulates the transcription of genes involved in fatty acid uptake, β-oxidation, and triglyceride clearance.[5] Consequently, PPARα agonists, such as fibrate drugs, are used clinically to treat dyslipidemia. Given its structure, this compound is a candidate for investigation as a novel PPARα modulator.
Postulated Mechanism of Action: PPARα Signaling
Upon entering the cell, a PPARα agonist binds to and activates the PPARα protein. This induces a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. The activated PPARα then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby initiating their transcription and translation into proteins that regulate lipid metabolism.
Caption: PPARα signaling pathway initiated by an agonist.
Experimental Protocol: PPARα Reporter Transactivation Assay
This cell-based assay is the gold standard for identifying and characterizing PPARα agonists. It measures the ability of a test compound to activate the transcription of a reporter gene under the control of a PPRE.
Materials:
-
HEK293T or similar mammalian cell line
-
Expression plasmid for the GAL4-DNA binding domain fused to the human PPARα ligand-binding domain (GAL4-hPPARα-LBD)
-
Reporter plasmid containing a luciferase gene downstream of a GAL4 Upstream Activation Sequence (UAS)
-
Control plasmid expressing β-galactosidase (for transfection normalization)
-
Lipofectamine™ 3000 or similar transfection reagent
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM™ Reduced Serum Medium
-
This compound (test compound)
-
GW7647 (known PPARα agonist, positive control)
-
DMSO (vehicle control)
-
96-well white, clear-bottom cell culture plates
-
Luciferase Assay System (e.g., Promega)
-
β-Galactosidase Assay Kit
-
Luminometer and Spectrophotometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO₂.
-
Transfection:
-
For each well, prepare a DNA-lipid complex in Opti-MEM™. Co-transfect the cells with the GAL4-hPPARα-LBD expression plasmid, the UAS-luciferase reporter plasmid, and the β-galactosidase control plasmid according to the transfection reagent manufacturer's protocol.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the GW7647 positive control in DMEM. A typical concentration range is 0.1 nM to 10 µM. Ensure the final DMSO concentration in all wells is ≤0.1%.
-
Remove the transfection medium from the cells and replace it with 100 µL of the compound dilutions. Include vehicle-only (DMSO) wells as a negative control.
-
Incubate for 18-24 hours at 37°C, 5% CO₂.
-
-
Lysis and Reporter Assay:
-
Remove the medium and gently wash the cells with 100 µL of PBS.
-
Lyse the cells using 20 µL of 1X passive lysis buffer per well.
-
Transfer 10 µL of the lysate to a white 96-well luminometer plate for the luciferase assay and 10 µL to a clear 96-well plate for the β-galactosidase assay.
-
-
Data Acquisition and Analysis:
-
Measure luciferase activity using a luminometer according to the assay kit instructions.
-
Measure β-galactosidase activity (absorbance) using a spectrophotometer.
-
Normalize the luciferase activity to the β-galactosidase activity for each well to correct for transfection efficiency and cell number variability.
-
Plot the normalized relative light units (RLU) against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Workflow Visualization: PPARα Transactivation Assay
Caption: Experimental workflow for the PPARα reporter assay.
Potential Research Application II: Modulation of GPR40 for Diabetes Research
Scientific Rationale
The phenylpropanoic acid motif is also a cornerstone of many potent and selective agonists of GPR40 (FFA1).[8][9][10] GPR40 is a G-protein coupled receptor highly expressed in pancreatic β-cells that is activated by medium- and long-chain fatty acids.[8] Its activation potentiates glucose-stimulated insulin secretion (GSIS).[10] This glucose-dependent mechanism makes GPR40 an attractive therapeutic target for type 2 diabetes, as agonists are expected to have a low risk of inducing hypoglycemia.[8] The structural similarity of this compound to known GPR40 agonists makes it a prime candidate for evaluation in this area.
Postulated Mechanism of Action: GPR40 Signaling
Activation of GPR40 on the surface of pancreatic β-cells by an agonist initiates a signaling cascade primarily through the Gαq/11 pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm. The resulting increase in intracellular Ca²⁺ concentration is a key signal that, in the presence of elevated glucose, enhances the exocytosis of insulin-containing granules.
Caption: GPR40 signaling pathway leading to insulin secretion.
Experimental Protocol: Intracellular Calcium Mobilization Assay
This is a primary functional assay used to screen for GPR40 agonists. It directly measures the increase in intracellular calcium concentration following receptor activation.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human GPR40 (hGPR40)
-
Parental CHO-K1 or HEK293 cells (for counter-screening)
-
Fluo-4 AM or similar calcium-sensitive fluorescent dye
-
Pluronic™ F-127
-
Probenecid (anion-exchange transport inhibitor)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
This compound (test compound)
-
GW9508 or TAK-875 (known GPR40 agonist, positive control)
-
DMSO (vehicle control)
-
384-well black, clear-bottom microplates
-
Fluorescent plate reader with automated injection capability (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Seeding: Plate hGPR40-expressing cells in 384-well plates at an appropriate density to achieve a confluent monolayer the next day. Incubate at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM, Pluronic™ F-127, and probenecid in Assay Buffer.
-
Remove the culture medium from the cells and add 20 µL of the loading buffer to each well.
-
Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Plate Preparation:
-
In a separate 384-well plate, prepare 4X final concentrations of the test compound and controls by serial dilution in Assay Buffer.
-
-
Assay Measurement:
-
Place both the cell plate and the compound plate into the fluorescent plate reader.
-
Set the instrument to measure fluorescence intensity (e.g., Ex: 494 nm, Em: 516 nm) over time.
-
Establish a stable baseline reading for 10-20 seconds.
-
Program the instrument to automatically add 10 µL of the compound solution from the compound plate to the cell plate.
-
Continue to measure the fluorescence signal for 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The response is typically quantified as the maximum fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Crucially, counterscreen the compound against the parental cell line to ensure the observed activity is GPR40-dependent.
-
Workflow Visualization: Calcium Mobilization Assay
Caption: Workflow for a GPR40 calcium mobilization assay.
Potential Research Application III: Development of Novel Herbicides
Scientific Rationale
The aryloxyphenoxypropionate chemical class, to which this compound belongs, includes some of the most important post-emergence herbicides for controlling grass weeds in broadleaf crops. These herbicides, often called "fops," act by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase).[11] ACCase catalyzes the first committed step in fatty acid biosynthesis.[12] The inhibition of this enzyme is lethal to susceptible grass species due to the breakdown of cell membrane integrity.[12] The selectivity of these herbicides arises because they target the homomeric, plastid-localized form of ACCase found in most grasses, while the heteromeric ACCase in broadleaf plants is insensitive.[11]
Postulated Mechanism of Action: ACCase Inhibition
This compound, acting as a potential ACCase inhibitor, would bind to the carboxyltransferase (CT) domain of the enzyme. This binding prevents the carboxylation of acetyl-CoA to malonyl-CoA, a critical building block for fatty acid synthesis. The resulting depletion of fatty acids halts the production of new membranes required for cell growth and division, leading to a rapid cessation of growth at the meristems, followed by necrosis and plant death.
References
- 1. 2-[2-(2-Bromophenoxy)propanoylamino]propanoic acid | C12H14BrNO4 | CID 119225857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7414-41-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Hit2Lead | this compound | CAS# 7414-41-7 | MFCD02295722 | BB-3013972 [hit2lead.com]
- 5. US8053463B2 - PPAR active compounds - Google Patents [patents.google.com]
- 6. Peroxisome proliferator-activated receptor agonists and antagonists: a patent review (2014-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation, and molecular modeling investigation of chiral 2-(4-chloro-phenoxy)-3-phenyl-propanoic acid derivatives with PPARalpha and PPARgamma agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2017027312A1 - Gpr40 agonists for the treatment of type ii diabetes - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. WO2009055632A2 - Propionic acid as an herbicide - Google Patents [patents.google.com]
Application Notes & Protocols: Formulation of 2-(2-Bromophenoxy)propanoic Acid for Experimental Use
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective formulation of 2-(2-Bromophenoxy)propanoic acid (CAS No: 7414-41-7) for experimental applications. As a member of the phenoxypropionic acid class, this compound serves as a valuable intermediate in the synthesis of agrochemicals and pharmaceuticals.[1][2] Proper formulation is critical to ensure solution stability, dose accuracy, and the reproducibility of experimental results. This guide details the physicochemical properties, safety and handling protocols, and step-by-step formulation procedures for both in vitro and in vivo research, grounded in established laboratory practices and scientific principles.
Compound Profile and Physicochemical Properties
This compound is an organic compound featuring a propanoic acid group linked to a 2-bromophenoxy moiety.[1] The presence of the carboxylic acid group confers acidic properties, while the bromine atom on the phenyl ring influences its lipophilicity and reactivity.[1] These structural features are key determinants of its solubility and stability, which must be considered during formulation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 7414-41-7 | [1][3][4][5] |
| Molecular Formula | C₉H₉BrO₃ | [1][3] |
| Molecular Weight | 245.07 g/mol | [1][4][6] |
| Appearance | White to off-white or light yellow solid | [1][4] |
| Purity | Typically ≥95% (e.g., 96%) | [1][5] |
| Storage Temperature | Room Temperature, in a dry, sealed container | [2][4] |
| Solubility | Soluble in organic solvents; sparingly soluble in water | [1][7] |
| LogP | 2.65 | [5] |
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. This compound is classified as an irritant and is harmful if swallowed.[3]
Table 2: Hazard and Precautionary Information
| Category | GHS Information |
| Pictogram | GHS07 (Harmful/Irritant) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Source: Sigma-Aldrich Safety Data Sheet.
Handling:
-
Always handle the compound in a well-ventilated area or a chemical fume hood.[8][9]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[8]
-
Avoid generating dust during weighing and handling.[8]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
-
For long-term stability of solutions, store stock solutions in amber vials at -20°C or -80°C to protect from light and prevent degradation.[7]
Formulation for In Vitro Applications
Due to its limited aqueous solubility, the standard method for preparing this compound for in vitro assays (e.g., cell culture experiments) involves creating a concentrated stock solution in an organic solvent, which is then diluted to the final working concentration in the aqueous experimental medium.
Causality Behind Solvent Choice
Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.[7] Its high solvating power allows for the dissolution of many poorly water-soluble compounds, and it is miscible with a wide range of aqueous media. Ethanol is a viable alternative.[7] The key objective is to dissolve the compound completely at a high concentration so that the final volume of organic solvent added to the aqueous medium is negligible, typically below 0.5%, to prevent solvent-induced cytotoxicity.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculation: Determine the mass of this compound needed. For 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 245.07 g/mol × 1000 mg/g = 2.45 mg
-
-
Weighing: Accurately weigh 2.45 mg of the compound using an analytical balance and place it into a sterile 1.5 mL microcentrifuge tube or an amber glass vial.
-
Dissolution: Add 1.0 mL of high-purity, anhydrous DMSO to the vial.[7]
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in an amber vial to protect it from light. Avoid repeated freeze-thaw cycles.[7]
Protocol 2: Preparation of a 10 µM Working Solution
-
Dilution: To prepare a 10 µM working solution from the 10 mM stock, a 1:1000 dilution is required.
-
Procedure: Add 1 µL of the 10 mM stock solution to 999 µL of the desired experimental medium (e.g., cell culture medium, phosphate-buffered saline).
-
Mixing: Mix immediately and thoroughly by gentle pipetting or inversion to prevent precipitation of the compound.
-
Vehicle Control: A crucial self-validating step is to prepare a vehicle control. Add 1 µL of DMSO to 999 µL of the experimental medium (a 1:1000 dilution, or 0.1% DMSO). This control is essential to ensure that any observed biological effects are due to the compound and not the solvent.
Formulation for In Vivo Applications (Conceptual Framework)
Rationale for Suspension Vehicle
A suspension using a wetting and suspending agent like carboxymethylcellulose (CMC) is a standard method for preclinical oral dosing. CMC increases the viscosity of the vehicle, which slows the sedimentation of solid particles and helps ensure dose uniformity.
Protocol 3: Preparation of a 10 mg/mL Oral Suspension (Example)
-
Vehicle Preparation: Prepare a 0.5% (w/v) sodium carboxymethylcellulose (CMC) solution. Add 0.5 g of low-viscosity CMC to 100 mL of purified water. Stir vigorously with a magnetic stirrer until a clear, homogenous solution is formed. This may take several hours.
-
Calculation: For a 10 mg/mL suspension, weigh the required amount of this compound. For a 10 mL batch, 100 mg is needed.
-
Wetting the Powder: Place the weighed compound into a glass mortar. Add a small volume of the 0.5% CMC vehicle (e.g., 0.5 mL) and triturate with a pestle to form a smooth, uniform paste. This step is critical to ensure all particles are wetted and to prevent clumping.
-
Geometric Dilution: Gradually add the remaining 0.5% CMC vehicle in small portions, mixing thoroughly with the pestle after each addition until the final volume of 10 mL is reached.
-
Homogenization: Transfer the suspension to a suitable container. For improved uniformity, sonicate or homogenize the suspension.
-
Dosing and Stability: Store the suspension at 2-8°C. Crucially, the suspension must be stirred vigorously (e.g., with a magnetic stirrer or by continuous vortexing) immediately before and during dose aspiration to ensure a uniform concentration is administered to each animal.
Potential Biological Activity and Mechanistic Considerations
While this compound is primarily documented as a synthesis intermediate, its structural class provides clues to its potential biological activities.
-
Herbicidal/Plant Growth Regulation: Many phenoxypropionic acids act as synthetic auxins, disrupting plant growth.[1][11] This compound could potentially share this mechanism.
-
Anti-inflammatory Effects: Propionic acid, a short-chain fatty acid, is known to have immunomodulatory and anti-inflammatory effects.[12] These effects can be mediated through the activation of G-protein coupled receptors (GPCRs) like GPR41/43 or by activating Peroxisome Proliferator-Activated Receptor γ (PPARγ), which can inhibit the pro-inflammatory transcription factor NF-κB.[12]
-
Antimicrobial Activity: Various derivatives of propionic acid have been synthesized and evaluated for antimicrobial properties against both bacteria and fungi.[13][14][15][16]
Hypothetical Anti-inflammatory Signaling Pathway
The following diagram illustrates a potential mechanism by which a propionic acid derivative might exert anti-inflammatory effects, based on established pathways for this class of molecules.[12]
References
- 1. CAS 7414-41-7: this compound [cymitquimica.com]
- 2. 2-(2-Bromophenoxy)propanoicacid [myskinrecipes.com]
- 3. 7414-41-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 4. This compound CAS#: 7414-41-7 [chemicalbook.com]
- 5. Hit2Lead | this compound | CAS# 7414-41-7 | MFCD02295722 | BB-3013972 [hit2lead.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. In Vitro–In Vivo Relationship in Mini-Scale—Enabling Formulations of Corallopyronin A | MDPI [mdpi.com]
- 11. (+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
Application Note & Protocol: Determining the Auxin-Like Activity of 2-(2-Bromophenoxy)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Novel Plant Growth Regulators
Auxins are a class of phytohormones that are central to nearly every aspect of plant growth and development, from cell elongation and division to root formation and responses to light and gravity.[1][2][3] The discovery of natural auxins, like indole-3-acetic acid (IAA), has led to the synthesis of numerous synthetic analogues. These synthetic auxins have found widespread application in agriculture and horticulture as herbicides and plant growth regulators.[3][4]
This document provides a detailed guide for determining the auxin-like activity of the synthetic compound 2-(2-Bromophenoxy)propanoic acid . As a Senior Application Scientist, this guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring both technical accuracy and practical, field-proven insights. We will explore two primary, classic bioassays: the Avena sativa (oat) coleoptile elongation test and the Arabidopsis thaliana root growth inhibition assay. These methods serve as a robust framework for characterizing the biological activity of novel chemical entities like this compound.
The Molecular Basis of Auxin Action: A Mechanism of Regulated Protein Degradation
Understanding the mechanism of auxin action is fundamental to interpreting bioassay results. At the molecular level, auxin functions by promoting the degradation of transcriptional repressors known as Aux/IAA proteins.[5] In the absence of auxin, these repressors bind to and inhibit AUXIN RESPONSE FACTOR (ARF) transcription factors, preventing the expression of auxin-responsive genes.[5][6]
Auxin acts as a "molecular glue," facilitating the interaction between Aux/IAA repressors and an F-box protein called TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its close relatives, the AUXIN SIGNALING F-BOX (AFB) proteins.[7] This TIR1/AFB-Aux/IAA complex is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, which tags the Aux/IAA protein with ubiquitin.[8] This ubiquitination marks the repressor for degradation by the 26S proteasome, thereby liberating the ARF transcription factor to activate the transcription of genes that drive cellular responses like cell elongation.[1][9]
A compound with auxin-like activity, such as this compound is hypothesized to act by mimicking natural auxin, binding to the TIR1/AFB co-receptor complex and initiating the degradation of Aux/IAA repressors.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. careers360.com [careers360.com]
- 3. biologydiscussion.com [biologydiscussion.com]
- 4. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labs.biology.ucsd.edu [labs.biology.ucsd.edu]
- 9. biologydiscussion.com [biologydiscussion.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(2-Bromophenoxy)propanoic Acid
Welcome to the technical support center for the synthesis of 2-(2-Bromophenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals seeking to improve the yield and purity of this important synthetic intermediate. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and direct method is the Williamson ether synthesis.[1][2] This robust S(_N)2 reaction involves the O-alkylation of 2-bromophenol with an ester of 2-halopropanoic acid (e.g., ethyl 2-bromopropionate) in the presence of a suitable base. The resulting ester is subsequently hydrolyzed to yield the final carboxylic acid product. This method is widely used for its versatility in forming ether linkages.[3]
Q2: What are the essential starting materials and reagents for this synthesis?
A2: The key reactants are 2-bromophenol and a 2-halopropanoic acid ester, such as ethyl 2-bromopropionate. A base is crucial for deprotonating the phenol to form the reactive phenoxide nucleophile; common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃).[4][5] The choice of solvent is also critical, with polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) often favored to accelerate the S(N)2 reaction, though alcohols like ethanol are also frequently used.[4]
Q3: What are the primary side reactions that can significantly lower the final yield?
A3: There are two main competing reactions in this synthesis.
-
Base-catalyzed Elimination (E2): The alkylating agent, ethyl 2-bromopropionate, is a secondary halide, making it susceptible to elimination reactions to form an alkene, especially at higher temperatures or with sterically hindered bases.[1][2][5]
-
C-Alkylation: The 2-bromophenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites (the oxygen and the aromatic ring). While O-alkylation is generally favored, C-alkylation can occur, where the propanoic acid moiety attaches directly to the carbon of the benzene ring, leading to undesired isomers.[4][5]
Q4: How can I effectively monitor the reaction's progress?
A4: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.[4] By spotting the reaction mixture alongside the starting materials (2-bromophenol and ethyl 2-bromopropionate), you can visually track the consumption of reactants and the appearance of the product spot. For more quantitative analysis, Gas Chromatography (GC) can also be employed.[6]
Troubleshooting Guide: From Low Yield to High Purity
This section addresses specific issues encountered during the synthesis, providing a logical framework for diagnosis and resolution.
Issue 1: Low or No Product Yield
A low yield of the desired product is the most frequent challenge. This often points to fundamental issues with the reaction setup or conditions.
| Possible Cause | Underlying Principle & Recommended Solution |
| Incomplete Deprotonation | Principle: The S(N)2 reaction requires the formation of the sodium or potassium 2-bromophenoxide salt, which is a much stronger nucleophile than the neutral phenol.[3] Phenols are weakly acidic, and an insufficiently strong or stoichiometric amount of base will result in unreacted 2-bromophenol. Solution: Use a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in at least a 1:1 molar ratio to the 2-bromophenol. Ensure the base is fully dissolved and has reacted with the phenol to form the phenoxide before adding the alkylating agent.[4][7] |
| Poor Leaving Group | Principle: The rate of an S(_N)2 reaction is highly dependent on the leaving group's ability to stabilize a negative charge. Iodide is a better leaving group than bromide, which is significantly better than chloride.[3] Solution: If using ethyl 2-chloropropionate, consider switching to ethyl 2-bromopropionate or ethyl 2-iodopropionate. The enhanced reactivity will often justify the higher cost of the starting material.[4] |
| Suboptimal Temperature | Principle: Like most S(_N)2 reactions, the Williamson ether synthesis requires activation energy. Insufficient heat will result in a very slow or stalled reaction. Solution: Gently heat the reaction mixture. A temperature range of 70-100°C is typically effective.[4][8] Monitor the reaction by TLC to avoid prolonged heating, which can promote side reactions. |
| Presence of Moisture | Principle: Water can interfere with the reaction by competing with the phenoxide as a nucleophile and by reacting with the base.[9][10] Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. While not always strictly necessary, excluding moisture is good practice for maximizing yield. |
Issue 2: Significant Formation of Impurities
The presence of unexpected spots on a TLC plate or peaks in a GC trace indicates the formation of by-products.
| Possible Cause | Underlying Principle & Recommended Solution |
| E2 Elimination Product | Principle: As a secondary halide, ethyl 2-bromopropionate can undergo E2 elimination, favored by high temperatures and strong, bulky bases.[1][2] This side reaction produces ethyl acrylate and consumes your starting materials. Solution: Avoid excessively high temperatures. Use the lowest temperature that allows the reaction to proceed at a reasonable rate (monitor by TLC). Use a non-bulky strong base like NaOH or KOH rather than a sterically hindered one like potassium tert-butoxide. |
| C-Alkylation Product | Principle: The phenoxide is an ambident nucleophile. Factors like solvent and counter-ion can influence whether the alkylation occurs at the oxygen (O-alkylation) or the ring (C-alkylation). Polar aprotic solvents generally favor O-alkylation.[5] Solution: Employ a polar aprotic solvent such as DMF or acetonitrile.[1][5] These solvents solvate the metal cation, leaving the oxygen anion more exposed and reactive, thereby favoring the desired O-alkylation pathway. |
| Unreacted Starting Materials | Principle: If the final, purified product is contaminated with starting materials, it points to either an incomplete reaction or an inefficient purification process. Solution: First, ensure the reaction has gone to completion using the troubleshooting steps in Issue 1. For purification, a thorough workup is essential. Washing the organic extract with an aqueous base solution (e.g., 5% NaOH) will remove unreacted acidic 2-bromophenol.[11] Recrystallization is highly effective for removing residual non-polar starting materials from the more polar carboxylic acid product.[8][12] |
Visualizing the Troubleshooting Process
A logical workflow can streamline the process of diagnosing and fixing a failed or low-yielding reaction.
Caption: A logical workflow for troubleshooting low yields.
Experimental Protocols & Core Concepts
Visualizing the Reaction Mechanism
Understanding the reaction pathway is key to controlling it. The synthesis proceeds via two main stages: phenoxide formation and nucleophilic substitution, followed by ester hydrolysis.
Caption: Reaction pathway for the synthesis.
Detailed Synthesis Protocol
This protocol provides a robust starting point for laboratory synthesis.
Materials:
-
2-Bromophenol (1 equivalent)
-
Sodium Hydroxide (1.1 equivalents)
-
Ethyl 2-bromopropionate (1.2 equivalents)
-
Ethanol (anhydrous)
-
Diethyl ether
-
3M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromophenol (1 eq.) in anhydrous ethanol. Carefully add sodium hydroxide pellets (1.1 eq.) to the solution. Stir the mixture until the NaOH is completely dissolved, forming the sodium 2-bromophenoxide.
-
Alkylation (S(_N)2 Reaction): To this solution, add ethyl 2-bromopropionate (1.2 eq.) dropwise. Upon addition, heat the mixture to a gentle reflux (approx. 78-80°C) for 3-5 hours. Monitor the reaction progress by TLC.
-
Hydrolysis: After the alkylation is complete (as indicated by the consumption of 2-bromophenol on TLC), add an aqueous solution of sodium hydroxide (e.g., 2M) to the reaction flask. Continue to reflux for an additional 1-2 hours to hydrolyze the ester.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous residue with water and transfer to a separatory funnel.
-
Wash the aqueous layer with diethyl ether to remove any unreacted ethyl 2-bromopropionate or other non-polar impurities. Discard the ether layer.
-
Carefully acidify the aqueous layer to a pH of ~1-2 with 3M HCl while cooling in an ice bath.[8] The product will precipitate as a solid.
-
-
Purification:
-
Collect the crude solid product by vacuum filtration, washing the filter cake with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.[8][12]
-
Dry the purified crystals under vacuum. Determine the mass and melting point, and confirm purity by NMR or other analytical methods.
-
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. The Williamson Ether Synthesis [cs.gordon.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. cactus.utahtech.edu [cactus.utahtech.edu]
- 12. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]
Technical Support Center: Williamson Ether Synthesis for Phenoxypropionic Acids
Welcome to the technical support center for the Williamson ether synthesis of phenoxypropionic acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. As a Senior Application Scientist, my goal is to provide you with not just steps, but the underlying chemical principles to empower you to solve challenges in your laboratory work.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Q1: I am seeing very low to no yield of my desired phenoxypropionic acid. What are the likely causes?
Low or no product formation is one of the most common issues and can typically be traced back to one of four key areas: inefficient phenoxide formation, the nature of your alkylating agent, reaction conditions, or competing side reactions.
A1: Root Cause Analysis & Solutions
-
Incomplete Deprotonation of the Phenol: The first step of the synthesis is the quantitative conversion of the phenol to its corresponding phenoxide, which is the active nucleophile.[1]
-
The Chemistry: Phenols are significantly more acidic (pKa ≈ 10) than aliphatic alcohols (pKa ≈ 16-18).[1] This means that while extremely strong bases like sodium hydride (NaH) can be used, they are often unnecessary. Weaker, easier-to-handle bases are typically sufficient and can reduce side reactions.
-
Troubleshooting Steps:
-
Verify Base Strength: Ensure your chosen base is strong enough to deprotonate the specific phenol you are using. For most simple phenols, bases like potassium hydroxide (KOH), sodium hydroxide (NaOH), or potassium carbonate (K₂CO₃) are adequate.[2][3]
-
Check Stoichiometry: Use at least one full equivalent of base relative to the phenol. It is common practice to use a slight excess to ensure complete deprotonation.
-
Consider Anhydrous Conditions: If using highly reactive bases like NaH, ensure your solvent is scrupulously dry. NaH reacts violently with water, which would consume the base and introduce water into a reaction that should be anhydrous.[1][4]
-
-
-
Poor Reactivity of the Alkylating Agent: The reaction proceeds via an SN2 mechanism, where the phenoxide attacks the electrophilic carbon of the alkylating agent, displacing a leaving group.[4][5] The efficiency of this step is highly dependent on the leaving group's ability and the structure of the alkylating agent.
-
The Chemistry: A good leaving group is a weak base. The reactivity trend for common halides is I⁻ > Br⁻ > Cl⁻ > F⁻.[2] Tosylates (OTs) and mesylates (OMs) are also excellent leaving groups.[4]
-
Troubleshooting Steps:
-
Improve the Leaving Group: If you are using a chloro-acid (e.g., chloroacetic acid) and getting low yields, consider switching to the bromo- or iodo-analogue to increase the reaction rate.[2]
-
Avoid Steric Hindrance: The SN2 reaction is highly sensitive to steric bulk around the electrophilic carbon.[4][5][6] Always choose the synthetic route that involves the least sterically hindered alkyl halide. For phenoxypropionic acids, this is generally not an issue as the alkylating agent is a primary or secondary halide.
-
-
-
Suboptimal Reaction Conditions: Time, temperature, and solvent play a critical role in reaction kinetics.
-
The Chemistry: The Williamson ether synthesis typically requires heating to proceed at a reasonable rate. The choice of solvent is crucial; polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred because they solvate the cation of the phenoxide but not the nucleophilic anion, increasing its reactivity.[5] Protic solvents can hydrogen-bond with the phenoxide, reducing its nucleophilicity.[2][5]
-
Troubleshooting Steps:
-
Increase Temperature: If the reaction is sluggish at a lower temperature (e.g., 50°C), try increasing it to 80-100°C.[5] Monitor for potential side reactions at higher temperatures.
-
Extend Reaction Time: SN2 reactions with less reactive halides can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine if it has gone to completion. Reactions can take from 1 to 8 hours or longer.[5]
-
Change the Solvent: If you are using a protic solvent like an alcohol, consider switching to DMF or acetonitrile to enhance the nucleophilicity of the phenoxide.[5]
-
-
The following DOT script visualizes a logical workflow for troubleshooting low product yield.
Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.
Q2: My reaction is messy, and I'm having trouble isolating the pure product. What are the common side reactions?
The presence of multiple spots on a TLC plate or difficulty in purification often points to competing side reactions.
A2: Identifying and Mitigating Side Reactions
-
Elimination (E2 Reaction): This is the most significant competing reaction, especially when using secondary or tertiary alkyl halides.[1][4] The phenoxide is a strong base and can abstract a proton from a carbon adjacent to the leaving group, forming an alkene.
-
The Chemistry: The SN2 and E2 pathways are always in competition. The outcome is influenced by the structure of the alkyl halide, the nature of the base, and the temperature.
-
Mitigation Strategy:
-
Substrate Choice: The best way to avoid elimination is to use a primary alkyl halide.[4][5][6] For synthesizing phenoxypropionic acids, you are typically using an α-halopropionic acid or its ester, which is a secondary halide. While some elimination is possible, it is often less favored than with more hindered systems.
-
Temperature Control: Higher temperatures tend to favor elimination over substitution.[5] Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
-
C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the negatively charged oxygen and the electron-rich aromatic ring (at the ortho and para positions). While O-alkylation is desired to form the ether, C-alkylation can occur, leading to alkyl-substituted phenols.[5]
-
The Chemistry: The solvent has a strong influence on the ratio of O- to C-alkylation.
-
Mitigation Strategy:
-
Solvent Selection: Polar aprotic solvents (DMF, DMSO) generally favor O-alkylation. In protic solvents, the oxygen of the phenoxide is heavily solvated via hydrogen bonding, which hinders its reactivity and can increase the proportion of C-alkylation.
-
-
The following DOT script illustrates the competition between the desired SN2 pathway and the E2 side reaction.
Caption: Competing SN2 (ether synthesis) and E2 (elimination) pathways.
Frequently Asked Questions (FAQs)
What is the reaction mechanism?
The Williamson ether synthesis is a classic SN2 reaction.[5] It occurs in two primary steps:
-
Deprotonation: A base removes the acidic proton from the phenol to form a highly nucleophilic phenoxide ion.
-
Nucleophilic Attack: The phenoxide ion attacks the electrophilic carbon atom of an alkylating agent (e.g., an α-halo acid). This attack occurs from the backside relative to the leaving group, which is displaced in a single, concerted step.[5]
The following DOT script illustrates this two-step mechanism.
Caption: General mechanism of Williamson ether synthesis for phenoxypropionic acids.
How do I choose the right base and solvent?
The optimal choice depends on your specific phenol and alkylating agent.
| Parameter | Recommendation | Rationale (Causality) |
| Base | For simple phenols: KOH, NaOH, K₂CO₃.[2][7] For less acidic phenols or difficult reactions: NaH, KH.[4] | Phenols are acidic enough to be deprotonated by common hydroxides or carbonates. Stronger bases like hydrides are very effective but require anhydrous conditions and more careful handling.[1][2][4] |
| Solvent | Polar Aprotic: DMF, DMSO, Acetonitrile.[5] Protic: Can be used (e.g., ethanol), but may be less effective.[4] | Polar aprotic solvents enhance the nucleophilicity of the phenoxide by solvating the counter-ion but not the nucleophile itself. Protic solvents can form hydrogen bonds with the phenoxide, reducing its reactivity.[2][5] |
How do I purify the final product?
The carboxylic acid functional group of the product makes purification straightforward.
-
Quench and Dilute: After the reaction is complete, cool the mixture and dilute it with water.
-
Acidify: Carefully add a strong acid (e.g., HCl) to the solution until it is acidic (test with pH paper).[3][7] This step protonates the carboxylate product, causing it to become insoluble in water and precipitate out. It also protonates any unreacted phenoxide back to the phenol.
-
Extraction (Optional): If the product does not precipitate cleanly, you can extract the acidic solution with an organic solvent like diethyl ether or ethyl acetate.[3]
-
Base Wash: To separate the acidic product from any neutral impurities (like unreacted alkyl halide or C-alkylated byproducts), extract the organic layer with a weak base solution, such as aqueous sodium bicarbonate.[3] The desired acid will move to the aqueous layer as its sodium salt, while neutral impurities remain in the organic layer.
-
Re-precipitation: Isolate the aqueous layer from the base wash and re-acidify it with HCl to precipitate the pure phenoxypropionic acid.[3]
-
Filtration & Recrystallization: Collect the solid product by vacuum filtration and wash it with cold water.[3][7] For highest purity, recrystallize the crude solid from a suitable solvent, often a water/ethanol mixture.[3][7]
Experimental Protocol: Synthesis of 2-(4-methylphenoxy)propanoic acid
This protocol is a representative example and should be adapted based on specific substrates and laboratory safety procedures.
Materials:
-
p-cresol (4-methylphenol)
-
2-bromopropanoic acid
-
Potassium hydroxide (KOH)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 6M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
Phenoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve p-cresol (1.0 eq) in DMF. Carefully add finely ground potassium hydroxide (1.1 eq). Stir the mixture at room temperature for 30 minutes.
-
Alkylation: Add 2-bromopropanoic acid (1.05 eq) to the flask. Heat the reaction mixture to 80°C and maintain for 4-6 hours. Monitor the reaction's progress by TLC.
-
Workup - Quenching and Acidification: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a beaker containing deionized water. Slowly acidify the aqueous mixture with 6M HCl until the pH is approximately 1-2.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.
-
Purification - Base Wash: Wash the combined organic layers with a saturated solution of sodium bicarbonate. Separate the layers and save the aqueous (bicarbonate) layer.
-
Purification - Re-precipitation: Transfer the aqueous layer to a clean beaker and cool in an ice bath. Slowly add 6M HCl with stirring until the product precipitates completely.
-
Isolation and Drying: Collect the solid product via vacuum filtration, washing the filter cake with cold deionized water. Dry the purified solid in a vacuum oven.
-
Characterization: Determine the yield, melting point, and confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR, IR).
References
- 1. m.youtube.com [m.youtube.com]
- 2. francis-press.com [francis-press.com]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
Technical Support Center: Synthesis of 2-(2-Bromophenoxy)propanoic Acid
Welcome to the technical support guide for the synthesis of 2-(2-Bromophenoxy)propanoic acid. This document is intended for researchers, chemists, and drug development professionals. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this synthesis, ensuring you can optimize your reaction for high yield and purity.
I. Troubleshooting Guide: Diagnosing and Solving Common Synthesis Issues
This section is designed to help you identify and resolve specific problems that may arise during the synthesis of this compound. The synthesis, a variation of the Williamson ether synthesis, involves the reaction of 2-bromophenol with a derivative of 2-bromopropanoic acid. While seemingly straightforward, several side reactions can occur, impacting the final outcome.
Question 1: Why is my yield of this compound consistently low?
A low yield is one of the most common issues and can be attributed to several competing side reactions. Let's break down the likely culprits.
Answer: The primary synthetic route is a nucleophilic substitution (SN2) reaction between the 2-bromophenoxide ion and an alkyl halide like ethyl 2-bromopropanoate.[1][2] However, side reactions can significantly reduce the yield of your desired product.
A. Elimination Reaction (E2) of the Alkyl Halide: The base used to deprotonate the 2-bromophenol (e.g., NaOH, KOH) can also act as a base to promote the elimination of HBr from 2-bromopropanoic acid or its ester.[3][4] This is particularly problematic with secondary alkyl halides.[1][5]
-
Causality: Instead of acting as a nucleophile, the phenoxide or the hydroxide base abstracts a proton from the carbon adjacent to the bromine-bearing carbon of the propanoic acid derivative. This leads to the formation of an alkene (an acrylate derivative) and bromide ion.[4]
-
Troubleshooting:
-
Choice of Base: Use a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong hydroxides. These bases are generally strong enough to deprotonate the phenol but less likely to induce elimination.[6]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures favor elimination over substitution.[7]
-
Alkyl Halide Choice: If possible, using an ester of 2-iodopropanoic acid can sometimes favor the substitution reaction due to the better leaving group ability of iodide.
-
B. C-Alkylation of the Phenoxide Ion: The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation) to give the desired ether, or the aromatic ring (C-alkylation), typically at the ortho or para positions.[6][8]
-
Causality: The negative charge of the phenoxide ion is delocalized onto the aromatic ring, creating nucleophilic carbon centers.[9][10] While O-alkylation is generally favored, certain conditions can promote C-alkylation.
-
Troubleshooting:
-
Solvent Selection: The choice of solvent plays a critical role. Protic solvents (like water or ethanol) can solvate the oxygen atom of the phenoxide through hydrogen bonding, making it less available for reaction and thus increasing the likelihood of C-alkylation.[8] Using polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) minimizes this solvation effect and favors O-alkylation.[6]
-
Counter-ion: The nature of the cation (e.g., Na⁺, K⁺, Cs⁺) can influence the O- vs. C-alkylation ratio. Larger, "softer" cations like Cs⁺ tend to favor O-alkylation.
-
C. Hydrolysis of the Alkyl Halide: If the reaction is carried out in the presence of water and a strong base, the 2-bromopropanoic acid (or its ester) can be hydrolyzed to 2-hydroxypropanoic acid (lactic acid).[11][12]
-
Causality: The hydroxide ion can act as a nucleophile itself, attacking the carbon bearing the bromine and displacing it to form the alcohol.
-
Troubleshooting:
-
Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents to minimize the presence of water.
-
Staged Addition: Add the base to the 2-bromophenol first to form the phenoxide, and then add the 2-bromopropanoic acid derivative. This ensures the concentration of free hydroxide is minimized when the alkyl halide is present.
-
Question 2: My TLC analysis shows multiple unexpected spots. What are they likely to be?
Answer: The presence of multiple spots on your TLC plate is a clear indicator of side product formation. Based on the potential side reactions, these spots could correspond to:
-
Unreacted Starting Materials: 2-bromophenol and the 2-bromopropanoic acid derivative.
-
C-Alkylated Products: 2-bromo-4-(1-carboxyethyl)phenol and/or 2-bromo-6-(1-carboxyethyl)phenol. These are often more polar than the desired O-alkylated product.
-
Elimination Product: Acrylic acid or its ester, which may or may not be easily visible on TLC depending on its volatility and UV activity.
-
Hydrolysis Product: 2-hydroxypropanoic acid (lactic acid).
Troubleshooting Workflow:
-
Co-spotting: Run a TLC with your reaction mixture alongside the starting materials (2-bromophenol and the 2-bromopropanoic acid derivative) to confirm their presence.
-
Staining: Use different visualization techniques. For instance, some phenols give a distinct color with certain stains (e.g., ferric chloride).
-
Purification and Characterization: Isolate the major side products via column chromatography and characterize them using techniques like NMR and Mass Spectrometry to definitively identify their structures. This will provide valuable insight into which side reaction is predominating under your current conditions.
Question 3: The reaction mixture turned dark brown/black. What does this indicate?
Answer: A dark coloration often suggests decomposition or oxidation reactions.
-
Causality: Phenols, especially under basic conditions and at elevated temperatures, can be susceptible to oxidation, leading to the formation of colored quinone-type byproducts. Impurities in the starting materials can also contribute to discoloration.
-
Troubleshooting:
-
High-Purity Reagents: Ensure you are using high-purity 2-bromophenol.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.
-
Temperature Control: Avoid excessive heating, as this can accelerate decomposition pathways.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal base and solvent combination for this synthesis?
A1: For maximizing the yield of the O-alkylated product, a combination of a moderately weak base and a polar aprotic solvent is generally recommended. A common and effective system is using potassium carbonate (K₂CO₃) as the base in a solvent like dimethylformamide (DMF) or acetonitrile.[6] This combination favors the SN2 reaction while minimizing the E2 elimination side reaction.[5][6]
Q2: How critical is temperature control in this reaction?
A2: Temperature control is very critical. The Williamson ether synthesis is often heated to increase the reaction rate.[7] However, as mentioned, higher temperatures disproportionately favor the elimination side reaction over the desired substitution.[5] It is advisable to start at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC. If the reaction is too slow, the temperature can be incrementally increased.
Q3: Can I use 2-bromopropanoic acid directly instead of its ester?
A3: Yes, it is possible to use 2-bromopropanoic acid directly.[13] However, this requires at least two equivalents of base: one to deprotonate the phenol and another to deprotonate the carboxylic acid. The resulting carboxylate is a poorer leaving group for the subsequent hydrolysis step if that is part of the workup. Using an ester like ethyl 2-bromopropanoate followed by a final hydrolysis step to get the acid is often a cleaner and more common approach.[7]
Q4: Are there any potential issues with the final product, such as decarboxylation?
A4: While simple phenylpropanoic acids do not readily decarboxylate under typical heating conditions,[14] the presence of certain functional groups can facilitate this process under harsh conditions (e.g., very high temperatures or strong acid/base). For this compound, decarboxylation is not a significant concern during synthesis or workup under standard laboratory conditions.[15][16]
III. Experimental Protocols and Data
Recommended Synthesis Protocol
This protocol is designed to favor O-alkylation and minimize common side reactions.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask (concentration of 2-bromophenol approx. 0.5 M).
-
Reaction Initiation: Stir the mixture at room temperature for 15 minutes, then add ethyl 2-bromopropanoate (1.2 eq) dropwise.
-
Heating: Heat the reaction mixture to 70-80 °C and monitor its progress by TLC. The reaction is typically complete within 4-8 hours.
-
Workup (Ester Isolation):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography if necessary.
-
-
Hydrolysis to the Acid:
-
Dissolve the purified ester in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (e.g., 2-3 eq) and heat the mixture to reflux for 1-2 hours until the ester is fully consumed (monitor by TLC).
-
Cool the mixture, remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution with cold 1M HCl until the pH is ~2.
-
Collect the precipitated solid product by vacuum filtration, wash with cold water, and dry.
-
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Base | K₂CO₃, Cs₂CO₃ | Milder bases that favor O-alkylation and reduce elimination.[6] |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents favor SN2 over E2 and prevent solvation of the phenoxide oxygen.[6][8] |
| Temperature | 60-80 °C | Balances reaction rate with minimizing elimination side reactions.[7] |
| Alkylating Agent | Ethyl 2-bromopropanoate | Ester form allows for a cleaner reaction, followed by hydrolysis. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of the phenoxide intermediate. |
IV. Visualized Mechanisms and Workflows
Main and Side Reaction Pathways
Caption: Competing reaction pathways in the synthesis.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low product yield.
V. References
-
Zhao, Y., Cui, J., Hu, J., & Ma, J. (2019). Reaction Mechanism of the Gas-phase Elimination of 2-bromopropionic Acid. Acta Physico-Chimica Sinica, 35(5), 531-538.
-
Richard, J. P., Amyes, T. L., & Toteva, M. M. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. Journal of the American Chemical Society, 125(50), 15455–15465.
-
Camilo, I., et al. (2019). Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride. ResearchGate.
-
O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. ResearchGate.
-
NCCHEMISTRY. (2023). 2-BROMOPROPIONIC ACID SYNTHESIS.#ncchem. YouTube.
-
Clark, J. (2023). Elimination from 2-Bromopropane. Chemistry LibreTexts.
-
US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid. Google Patents.
-
Phenolates- O-alkylation and C-alkylation. (2011). PharmaXChange.info.
-
Williamson Ether Synthesis. J&K Scientific LLC.
-
Carey, F. A. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
-
Williamson ether synthesis. Wikipedia.
-
Williamson Ether Synthesis. Chemistry Steps.
-
Technical Support Center: Synthesis of 2-(4-Phenylphenoxy)propanoic Acid. Benchchem.
-
Jensen, B. A. (1986). An NMR analysis of the hydrolysis of -bromopropionic acid. Union College Honors Papers.
-
Haloalkanes and Haloarenes. NCERT.
-
elimination from 2-bromopropane to give propene. Chemguide.
-
Experiment 06 Williamson Ether Synthesis. University of Missouri–St. Louis.
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube.
-
US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents.
-
The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube.
-
CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. Google Patents.
-
The Williamson Ether Synthesis. University of Wisconsin-Whitewater.
-
Corrosive Chemistry. (2023). Alanine to 2-Bromopropanoic Acid and Ethyl 2-Bromopropanoate. YouTube.
-
2-bromopropionic acid. Semantic Scholar.
-
Does heating 3-phenylpropionic acid decarboxylate it? (2023). Chemistry Stack Exchange.
-
Trost, B. M., & Toste, F. D. (2000). Asymmetric O- and C-Alkylation of Phenols. Journal of the American Chemical Society, 122(47), 11557–11558.
-
2-bromopropanoic acid to 2-hydroxypropanoic acid. (2014). The Student Room.
-
How to convert propanoic acid into 2-bromopropionic acid. (2018). Quora.
-
Berrocal, J. A., Biagini, C., Mandolini, L., & Di Stefano, S. (2016). Coupling of the Decarboxylation of 2-Cyano-2-phenylpropanoic Acid to Large-Amplitude Motions: A Convenient Fuel for an Acid–Base-Operated Molecular Switch. Angewandte Chemie International Edition, 55(24), 6943-6946.
-
CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. Google Patents.
-
2-bromopropanoic acid. Solubility of Things.
-
Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. National Institutes of Health.
-
Gui, R. (2017). Decarboxylative Elimination for the Synthesis of Olefins via Photoredox/Cobalt Dual Catalysis. UNL Digital Commons.
-
This compound. Sigma-Aldrich.
-
This compound. Sigma-Aldrich.
-
β-BROMOPROPIONIC ACID. Organic Syntheses.
-
Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. (2015). Chemistry Stack Exchange.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmaxchange.info [pharmaxchange.info]
- 9. Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. arches.union.edu [arches.union.edu]
- 12. thestudentroom.co.uk [thestudentroom.co.uk]
- 13. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid - Google Patents [patents.google.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Optimizing Reaction Conditions for 2-(2-Bromophenoxy)propanoic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-(2-Bromophenoxy)propanoic acid. This guide is designed for researchers, chemists, and professionals in drug development who are working on or troubleshooting this specific synthesis. Here, we provide in-depth, field-tested insights and practical solutions to common challenges encountered during this procedure. Our goal is to empower you with the knowledge to not only execute the synthesis but to understand the causality behind each step, ensuring reproducible and high-yield results.
Introduction: The Williamson Ether Synthesis in Context
The synthesis of this compound is a classic example of the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2] In this SN2 reaction, an alkoxide (in this case, the phenoxide of 2-bromophenol) acts as a nucleophile, attacking an alkyl halide (a derivative of propanoic acid) to form an ether linkage.[1][3]
While the reaction appears straightforward, achieving high yields and purity requires careful control over several experimental parameters. This guide will delve into the nuances of optimizing these conditions and troubleshooting common issues.
General Synthesis Pathway & Mechanism
The primary route for synthesizing this compound involves the reaction of 2-bromophenol with a 2-halopropanoic acid (commonly 2-bromopropanoic acid or 2-chloropropanoic acid) in the presence of a base.
The reaction proceeds in two key steps:
-
Deprotonation: A base is used to deprotonate the hydroxyl group of 2-bromophenol, forming the more nucleophilic 2-bromophenoxide ion.[4][5]
-
Nucleophilic Attack (SN2): The 2-bromophenoxide ion then attacks the electrophilic carbon of the 2-halopropanoic acid, displacing the halide and forming the desired ether bond.[1]
Caption: General two-step synthesis of this compound.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific problems you might encounter during the synthesis.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields can stem from several factors. Let's break them down:
-
Incomplete Deprotonation: The first step, the formation of the phenoxide, is critical. If the base is not strong enough or used in insufficient quantity, a significant portion of the 2-bromophenol will remain unreacted.
-
Poor Nucleophilicity of the Phenoxide: The solvent plays a crucial role in the reactivity of the nucleophile.
-
Solution: Switch to a polar aprotic solvent such as DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide). These solvents solvate the cation of the base but not the phenoxide anion, leaving it more "naked" and nucleophilic, which accelerates the SN2 reaction.[6]
-
-
Side Reactions (Elimination): While the substrate is a secondary alkyl halide, which can undergo E2 elimination, this is less of a concern with a phenoxide nucleophile compared to a more sterically hindered alkoxide. However, at higher temperatures, elimination can become more competitive.
-
Solution: Maintain a moderate reaction temperature, typically in the range of 50-100°C.[6] Monitor the reaction by TLC to avoid unnecessarily prolonged heating.
-
Q2: I'm observing the formation of significant byproducts. How do I identify and minimize them?
A2: Byproduct formation is a common issue. Here are the most likely culprits:
-
Unreacted Starting Materials: The most common "byproducts" are simply your unreacted 2-bromophenol and 2-halopropanoic acid.
-
Identification: This can be easily checked by TLC. Your product should have a different Rf value than the starting materials.
-
Minimization: As discussed in Q1, ensure complete deprotonation and use an appropriate solvent to drive the reaction to completion. Consider increasing the reaction time, but monitor for the formation of other byproducts.
-
-
C-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of an isomeric byproduct.
-
Identification: C-alkylated products can be difficult to distinguish from the desired O-alkylated product by TLC alone. 1H NMR is the best tool for identification. The aromatic region of the spectrum will be significantly different for the C-alkylated isomer.
-
Minimization: The choice of solvent is key to controlling the regioselectivity. Polar aprotic solvents like DMF and acetonitrile favor O-alkylation.[6] Protic solvents such as ethanol should be avoided as they can promote C-alkylation.[6]
-
Q3: The purification of my final product is proving difficult. What are the best practices?
A3: Effective purification is essential for obtaining a high-purity product.
-
Initial Workup: After the reaction is complete, the first step is typically an aqueous workup.
-
Cool the reaction mixture and quench it with water.
-
Acidify the mixture with an acid like HCl to a pH of 1-2.[8][9] This ensures that your product, which is a carboxylic acid, is in its neutral form and will be soluble in organic solvents. It also protonates any unreacted phenoxide.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.[8][9][10]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent.[11][12]
-
-
Recrystallization: The crude product can often be purified by recrystallization.
-
Solvent System: A common and effective solvent system for recrystallization is a mixture of ethyl acetate and a non-polar solvent like heptane or hexanes.[10] Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add heptane or hexanes until the solution becomes cloudy. Allow it to cool slowly to form pure crystals.
-
Frequently Asked Questions (FAQs)
Q: What is the ideal stoichiometry of reactants?
A: A common starting point is to use a slight excess of the 2-halopropanoic acid (e.g., 1.1 to 1.2 equivalents) relative to the 2-bromophenol. At least two equivalents of base are required: one to neutralize the 2-bromophenol and another to neutralize the carboxylic acid of the alkylating agent.
Q: What is a typical reaction temperature and time?
A: The reaction is often carried out at elevated temperatures, typically between 60-100°C.[6] The reaction time can vary from a few hours to overnight. It is highly recommended to monitor the reaction's progress by TLC or GC-MS to determine the optimal reaction time.[6]
Q: Are there any specific safety precautions I should take?
A: Yes. 2-bromophenol is toxic and an irritant. 2-halopropanoic acids are corrosive. Strong bases like sodium hydride are highly reactive and flammable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocol: A Validated Starting Point
This protocol provides a reliable method for the synthesis of this compound.
Materials:
-
2-Bromophenol
-
2-Bromopropanoic acid
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Heptane
-
Hydrochloric Acid (1M)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then place the flask under a positive pressure of nitrogen.
-
Add anhydrous DMF to the flask.
-
Dissolve 2-bromophenol (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the sodium hydride suspension at 0°C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Dissolve 2-bromopropanoic acid (1.1 equivalents) in anhydrous DMF and add it dropwise to the reaction mixture.
-
Heat the reaction mixture to 70°C and stir for 4-6 hours, monitoring the progress by TLC.
-
Cool the reaction to room temperature and carefully quench with water.
-
Acidify the mixture to pH 1-2 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethyl acetate/heptane solvent system.
Caption: Experimental workflow for the synthesis of this compound.
Data Summary
| Parameter | Recommendation | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base ensures complete deprotonation.[6] |
| Solvent | DMF, DMSO | Polar aprotic solvents enhance nucleophilicity.[6] |
| Temperature | 60-100°C | Balances reaction rate while minimizing elimination byproducts.[6] |
| Purification | Recrystallization (Ethyl Acetate/Heptane) | Effective for removing non-polar impurities.[10] |
References
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. francis-press.com [francis-press.com]
- 3. jk-sci.com [jk-sci.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 9. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 10. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Synthesis of Phenoxypropionic Acids
A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Over-Alkylation and Other Synthetic Challenges
Welcome to the Technical Support Center for phenoxypropionic acid synthesis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance and troubleshooting strategies for your experiments. This resource is structured to address the common challenges encountered in the synthesis of phenoxypropionic acids, with a particular focus on preventing over-alkylation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of phenoxypropionic acids, providing step-by-step guidance to resolve them.
Q1: I am observing a significant amount of a byproduct that is difficult to separate from my desired mono-alkylated product. How can I confirm if it's an over-alkylation or C-alkylation product?
A1: The two most common byproducts in phenoxypropionic acid synthesis via Williamson ether synthesis are the di-alkylated product (from phenols with more than one hydroxyl group) and the C-alkylated isomer.[1][2] Here’s how you can distinguish them using standard analytical techniques:
-
Thin Layer Chromatography (TLC):
-
Di-alkylation Product: This byproduct is typically less polar than the desired mono-alkylation product because it lacks a free hydroxyl group. Consequently, it will have a higher Rf value on a silica gel TLC plate.[1]
-
C-alkylation Product: The polarity of the C-alkylated product will be similar to the desired O-alkylated product, and they may have very close Rf values, making separation by column chromatography challenging.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR of Desired O-alkylated Product: You will observe characteristic signals for the aromatic protons, a quartet for the CH group, a doublet for the CH₃ group of the propionic acid moiety, and a peak for the phenolic OH (if applicable).[1]
-
¹H NMR of Di-alkylation Product: This spectrum will lack the phenolic OH peak and will likely show a symmetrical pattern for the aromatic protons if the starting material was a symmetric phenol like hydroquinone.[1]
-
¹H NMR of C-alkylated Product: The aromatic region of the spectrum will be more complex due to the loss of symmetry. You will still see the signals for the propionic acid moiety, but the integration and splitting patterns of the aromatic protons will differ from the O-alkylated product.
-
-
Mass Spectrometry (MS): The di-alkylation product will have a molecular weight corresponding to the addition of two propionic acid moieties to the phenol, which can be easily distinguished from the mono-alkylated product. The C-alkylated and O-alkylated products will have the same molecular weight, so MS alone cannot differentiate them.[1]
Q2: My reaction is producing a high percentage of the di-alkylation byproduct. What are the primary causes and how can I minimize its formation?
A2: The formation of a di-alkylation byproduct, a common form of over-alkylation, is a significant issue, particularly when using starting materials with multiple hydroxyl groups like hydroquinone. The primary factors contributing to this are:
-
Stoichiometry: Using an excess of the alkylating agent (e.g., 2-halopropionic acid) relative to the phenol dramatically increases the likelihood of di-alkylation.[1]
-
Base Concentration: A high concentration of a strong base can lead to the formation of a dianion (in the case of dihydric phenols), which is highly reactive and prone to di-alkylation.[1]
-
Reaction Temperature: Elevated temperatures can accelerate the rate of the second alkylation reaction.[1]
-
Prolonged Reaction Time: Extending the reaction time after the initial mono-alkylation is complete can provide an opportunity for the second alkylation to occur.[1]
Strategies to Enhance Mono-alkylation Selectivity:
-
Use an Excess of the Phenol: Employing a molar excess of the phenol relative to the alkylating agent is a highly effective method to favor mono-alkylation. The unreacted phenol can often be recovered and recycled.[1]
-
Controlled Addition of the Alkylating Agent: Add the alkylating agent slowly and portion-wise to the reaction mixture. This maintains a low concentration of the alkylating agent throughout the reaction, favoring reaction with the more abundant starting phenol over the mono-alkylated product.[1]
-
Careful Stoichiometry of the Base: Use a carefully measured amount of base, typically just enough to deprotonate one hydroxyl group and neutralize the acidic alkylating agent.[1]
-
Reaction Monitoring: Closely monitor the progress of the reaction using TLC or HPLC. This will help you determine the optimal endpoint and avoid unnecessary heating after the desired product has formed.[1]
Q3: I am getting a mixture of O- and C-alkylated products. How can I improve the selectivity for the desired O-alkylation?
A3: The formation of C-alkylated byproducts arises from the ambident nature of the phenoxide ion, which has nucleophilic character on both the oxygen and the carbon atoms of the aromatic ring (ortho and para positions).[2] The choice of solvent is the most critical factor in controlling the O- versus C-alkylation ratio.[2][3][4]
-
Solvent Effects:
-
For O-alkylation (Desired): Use polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[2][3] These solvents are poor anion solvators, leaving the oxygen of the phenoxide more exposed and reactive, thus favoring O-alkylation.[5]
-
For C-alkylation (Undesired): Protic solvents like water, ethanol, or trifluoroethanol (TFE) can lead to significant amounts of C-alkylation.[2] These solvents form hydrogen bonds with the phenoxide oxygen, shielding it and making the carbon atoms of the ring more accessible for alkylation.[2][5]
-
Table 1: Effect of Solvent on O- vs. C-Alkylation
| Solvent Type | Examples | Predominant Product | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | O-alkylation | Poorly solvates the phenoxide oxygen, increasing its nucleophilicity.[5] |
| Protic | Water, Ethanol, TFE | C-alkylation | Solvates the phenoxide oxygen via hydrogen bonding, hindering its reactivity.[2] |
Data adapted from studies on phenoxide alkylation.[2][3]
Frequently Asked Questions (FAQs)
Q: What is the general mechanism for the synthesis of phenoxypropionic acids?
A: The most common method is the Williamson ether synthesis, which is an SN2 reaction.[6] The process involves the deprotonation of a phenol with a base to form a phenoxide ion. This nucleophilic phenoxide then attacks an alkyl halide (e.g., 2-chloropropionic acid or its ester), displacing the halide and forming the ether linkage.[2]
Q: Which base is best for this reaction?
A: The choice of base depends on the pKa of the phenol. For most phenols, moderately strong bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are sufficient.[1] For less acidic phenols, a stronger base like sodium hydride (NaH) may be necessary to ensure complete deprotonation to the more nucleophilic phenoxide.[3] It's crucial to use a non-nucleophilic base to avoid side reactions with the alkylating agent.[5]
Q: How does temperature affect the reaction?
A: Temperature control is crucial. While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination (especially with secondary or tertiary alkyl halides) and over-alkylation.[3] A typical temperature range for the Williamson ether synthesis is 50-100 °C.[3] It is often beneficial to start the reaction at a lower temperature and gradually increase it if necessary while monitoring the reaction progress.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-(4-hydroxyphenoxy)propanoic acid
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroquinone (1.5 to 2 molar equivalents) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).
-
Base Addition: Under an inert atmosphere (e.g., nitrogen), add a solution of sodium hydroxide (sufficient to deprotonate one hydroxyl group of hydroquinone and neutralize the 2-chloropropionic acid).[1] Stir the mixture at room temperature for 30 minutes.
-
Alkylating Agent Addition: Slowly add (S)-2-chloropropionic acid (1 molar equivalent) to the reaction mixture over 1-2 hours.[1]
-
Reaction Monitoring: Maintain the temperature at 50-60 °C and stir the mixture for 4-6 hours, or until reaction completion is confirmed by TLC or HPLC.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and wash with a non-polar solvent like hexane to remove any unreacted starting materials.
-
Separate the aqueous layer and acidify to a pH of ~2 with hydrochloric or sulfuric acid to precipitate the product.[1]
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways in phenoxypropionic acid synthesis.
Caption: Reaction pathways in phenoxypropionic acid synthesis.
Caption: Troubleshooting workflow for phenoxypropionic acid synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Stability of 2-(2-Bromophenoxy)propanoic Acid in Solution
Welcome to the technical resource center for 2-(2-Bromophenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Our goal is to provide practical, field-proven insights and protocols to ensure the integrity and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common inquiries regarding the handling and stability of this compound.
Q1: How should I dissolve and store this compound? A1: this compound is sparingly soluble in water but is readily soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[1] For most applications, it is recommended to first prepare a concentrated stock solution in high-purity, anhydrous DMSO. This stock solution should be stored in small aliquots in amber vials at -20°C or -80°C to minimize degradation from light exposure and repeated freeze-thaw cycles.[1] When preparing aqueous working solutions for experiments, dilute the stock solution into your aqueous buffer immediately before use. Be mindful of the final solvent concentration, as high percentages of organic solvents can affect biological assays.
Q2: What are the primary stability concerns for this compound in solution? A2: The main stability concerns are degradation via photolysis , hydrolysis (under acidic or basic conditions, especially at elevated temperatures), and oxidation .[1][2] The brominated aromatic ring is susceptible to photodegradation, a common pathway for such compounds where the carbon-bromine bond can be cleaved.[3] The ether linkage and propanoic acid functional groups can be susceptible to hydrolysis under non-neutral pH conditions.[4]
Q3: What are the visual signs of degradation in my solution? A3: Visual indicators can include a change in color (e.g., turning yellow) or the formation of a precipitate.[1] However, it is crucial to understand that many degradation products may be soluble and colorless. Therefore, the absence of visual changes does not guarantee stability. The most reliable method for assessing stability is through analytical techniques like HPLC.[1]
Q4: How can I reliably detect and quantify degradation? A4: A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[4][5] Such a method can separate the intact parent compound from its degradation products and impurities. By comparing the peak area of the parent compound in a stressed sample to that of an unstressed control, the percentage of degradation can be accurately quantified.
Part 2: Troubleshooting Guide for Common Experimental Issues
This guide addresses specific problems users may encounter and provides a logical framework for identifying the cause and implementing a solution.
| Problem | Potential Cause | Recommended Solution & Rationale |
| My solution has turned yellow or developed a precipitate. | 1. Photodegradation: Exposure to ambient or UV light can degrade brominated aromatic compounds.[1][3] | Solution: Prepare solutions fresh and always use amber vials or wrap containers in aluminum foil to protect them from light. Store stock solutions in the dark.[1] Rationale: Preventing light exposure blocks the primary energy source for photolytic reactions. |
| 2. Oxidation: Dissolved oxygen in the solvent or exposure to air can cause oxidative degradation.[1][2] | Solution: Use high-purity, degassed solvents for solution preparation. If the compound is highly sensitive, consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon). Rationale: Removing molecular oxygen, a key reactant, minimizes the potential for oxidative degradation pathways. | |
| 3. Low Solubility / Precipitation: The concentration may exceed the solubility limit in the chosen solvent system, especially after dilution into an aqueous buffer.[1] | Solution: Verify the solubility of the compound in your final experimental medium. You may need to lower the final concentration or increase the percentage of the organic co-solvent (if the assay permits). Rationale: Maintaining the compound below its saturation point prevents precipitation and ensures accurate dosing. | |
| I see new or growing peaks in my HPLC chromatogram over time. | 1. Chemical Degradation: The compound is degrading under the storage or experimental conditions. | Solution: Review the solution's preparation date and storage conditions (temperature, light exposure). Inject a freshly prepared solution as a control. If degradation is confirmed, a forced degradation study (see Protocol 2) can help identify the specific stress factor (pH, heat, light, oxygen) causing the issue.[4] Rationale: A systematic investigation of stress factors allows you to pinpoint the cause of instability and modify your protocol to mitigate it. |
| 2. Contaminated Solvent/System: Impurities may be introduced from the solvent or the HPLC system itself.[1] | Solution: Inject a solvent blank (mobile phase only) to check for system contamination. Ensure all solvents are HPLC-grade and filtered. Rationale: This control experiment isolates the source of the extraneous peaks to either the sample or the analytical system. | |
| My biological assay results are inconsistent or show a loss of activity. | 1. Degradation of Active Compound: The concentration of the active parent compound is decreasing over time due to instability in the assay medium.[1] | Solution: Prepare fresh dilutions from a frozen stock for each experiment. For long-duration experiments, run a parallel stability test by incubating the compound in the assay medium under identical conditions (e.g., 37°C, CO₂) and analyzing samples by HPLC at different time points. Rationale: This confirms whether the observed loss of activity correlates with a loss of the intact compound, directly linking chemical stability to biological outcome. |
| 2. Interaction with Media Components: Components in the cell culture or assay media (e.g., proteins, reducing agents) could be reacting with the compound.[1] | Solution: Perform the parallel stability test described above using the complete assay medium. If instability is noted, you may need to simplify the buffer system (if possible) or shorten the incubation time. Rationale: The assay medium is a complex chemical environment. Assessing stability directly within it is critical to validate the experimental conditions. |
Troubleshooting Logic Diagram
The following diagram illustrates a decision-making workflow for addressing inconsistent experimental results.
Caption: Troubleshooting workflow for inconsistent assay results.
Part 3: In-Depth Stability Profile & Degradation Pathways
Understanding the degradation pathways of this compound is essential for designing robust experiments. Forced degradation studies are the primary tool used to intentionally stress a compound to identify its potential degradation products and pathways.[4]
| Stress Condition | Typical Reagents & Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60-80°C | Cleavage of the ether linkage is possible under harsh acidic conditions and heat, yielding 2-bromophenol and 2-hydroxypropanoic acid. |
| Base Hydrolysis | 0.1 M NaOH at 60-80°C | Similar to acid hydrolysis, cleavage of the ether bond can occur. The carboxylate salt form will be present. |
| Oxidation | 3-30% H₂O₂ at room temperature | Oxidation can lead to hydroxylation of the aromatic ring or other complex reactions. The ether linkage can also be a site of oxidative cleavage.[1] |
| Thermal Degradation | Dry heat at 60-80°C (solid or solution) | High temperatures can accelerate underlying hydrolytic or oxidative processes. In the solid state, it is generally more stable, but degradation can still occur.[2] |
| Photodegradation | Exposure to UV (e.g., 254/365 nm) and visible light (ICH-compliant light source) | The primary pathway is reductive debromination, where the C-Br bond is cleaved to form 2-phenoxypropanoic acid.[3][6] This is a common degradation route for brominated aromatic compounds. |
Part 4: Recommended Experimental Protocols
These protocols provide a validated framework for handling the compound and assessing its stability.
Protocol 1: Preparation of Stock and Working Solutions
This protocol ensures consistent and reliable solution preparation.
-
Materials: this compound (solid), high-purity anhydrous DMSO, calibrated analytical balance, Class A volumetric flasks, amber vials.
-
Stock Solution Preparation (e.g., 10 mM): a. Accurately weigh the required amount of solid this compound (MW: 245.07 g/mol ). b. Transfer the solid to a volumetric flask. c. Add approximately 80% of the final volume of DMSO. d. Vortex or sonicate gently until the solid is completely dissolved. e. Add DMSO to the final volume and mix thoroughly.
-
Storage: a. Aliquot the stock solution into single-use amber vials to avoid freeze-thaw cycles. b. Store the vials at -20°C or -80°C, protected from light.
-
Working Solution Preparation: a. Thaw a single aliquot of the stock solution at room temperature. b. Dilute the stock solution serially into the final experimental buffer or medium to the desired concentration immediately before use.
Protocol 2: Forced Degradation Study Workflow
This protocol is used to intentionally degrade the compound to understand its stability profile under various stress conditions.[4][7]
Caption: Workflow for a forced degradation study.
Methodology:
-
Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Divide the solution into aliquots for each stress condition as outlined in the diagram above. Include an unstressed control sample kept at room temperature and protected from light.
-
Acid/Base Hydrolysis: Add the specified acid or base and heat for several hours.
-
Oxidation: Add hydrogen peroxide and keep at room temperature.
-
Photolysis: Expose the solution in a chemically inert, transparent container to a calibrated light source.
-
After the designated time, stop the reactions. Neutralize the acid and base samples.
-
Analyze all samples, including the control, by a stability-indicating HPLC method.
-
Calculate the percent degradation by comparing the peak area of the parent compound in the stressed samples to the control.
Protocol 3: Example Stability-Indicating RP-HPLC Method
This method serves as a starting point for developing a validated analytical procedure to separate this compound from its potential degradants.[5]
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18, 5 µm, 4.6 x 250 mm (or similar).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid (TFA) or phosphoric acid.[5] The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan for optimal wavelength using a PDA detector, or start at ~225 nm or 254 nm.[8]
-
Injection Volume: 10 µL.
-
Method Validation: For rigorous studies, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
References
- 1. benchchem.com [benchchem.com]
- 2. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium [mdpi.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 2-(2-Bromophenoxy)propanoic acid
Welcome to the technical support center for troubleshooting HPLC analyses. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the analysis of 2-(2-Bromophenoxy)propanoic acid. As an acidic analyte, this compound presents a unique set of challenges that can be overcome with a systematic and well-informed approach. This guide provides in-depth, experience-based solutions to help you achieve symmetrical, reproducible peaks.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for an acidic analyte like this compound in reverse-phase HPLC?
Peak tailing for acidic compounds in reverse-phase HPLC is typically a result of unwanted secondary interactions between the analyte and the stationary phase, or issues with the mobile phase conditions. The most common culprits include:
-
Secondary Silanol Interactions: Silica-based columns have residual silanol groups (Si-OH) on their surface.[1] At mobile phase pH values above 3, these silanol groups can become ionized (Si-O⁻) and interact with polar analytes, leading to a secondary retention mechanism that causes peak tailing.[2]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound (the predicted pKa of the related 2-phenoxypropanoic acid is approximately 3.22), the analyte will exist in both its protonated (neutral) and deprotonated (anionic) forms.[3] This dual state leads to inconsistent retention and results in a broad, tailing peak.[4][5]
-
Metal Chelation: The carboxylic acid and ether oxygen in the structure of this compound make it a potential chelating agent. It can interact with trace metal ions (like iron or aluminum) present in the silica matrix of the column or in the stainless steel components of the HPLC system (frits, tubing).[6][7][8][9] This chelation creates another form of secondary retention, contributing to peak tailing.[6][7]
-
Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample components, or a void can form at the column inlet.[10] These issues disrupt the uniform flow path of the analyte through the column, leading to peak distortion.
-
Extra-Column Effects: Excessive volume from long or wide-bore tubing, fittings, or the detector cell can cause the analyte band to spread before it reaches the detector, resulting in peak tailing.[11][12]
Troubleshooting Guides
Guide 1: My peak for this compound is tailing. How do I diagnose the root cause?
A systematic approach is crucial to efficiently identify the source of peak tailing. Follow this diagnostic workflow to pinpoint the issue.
-
Initial Assessment:
-
Quantify the Tailing: Calculate the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 is generally considered tailing, though some methods may accept up to 1.5.[13][10]
-
Review Method History: Has this issue appeared suddenly, or has it been a persistent problem? Sudden tailing often points to a column or system issue, while persistent tailing suggests a need for method optimization.[10]
-
-
Isolate the Column as a Variable:
-
Inject a Neutral Compound: Inject a neutral, non-polar compound (e.g., toluene or naphthalene) under the same conditions. If this peak also tails, the problem is likely physical (e.g., a column void, blocked frit, or extra-column volume).[14] If the neutral compound's peak is symmetrical, the issue is chemical and related to secondary interactions with your analyte.[14]
-
Test with a New or Proven Column: If you suspect a column issue, replace the current column with a new one of the same type or one that is known to be in good condition. If the peak shape improves, the original column was likely contaminated or damaged.
-
-
Evaluate for Chemical Interactions:
-
If the neutral compound test points to a chemical issue, the primary suspects are silanol interactions, incorrect mobile phase pH, or metal chelation. Proceed to the subsequent troubleshooting guides for targeted solutions.
-
Diagnostic Workflow for Peak Tailing
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. 2-Phenoxypropionic acid | 940-31-8 [chemicalbook.com]
- 4. moravek.com [moravek.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 8. hplcfordummies.wordpress.com [hplcfordummies.wordpress.com]
- 9. silcotek.com [silcotek.com]
- 10. uhplcs.com [uhplcs.com]
- 11. chromtech.com [chromtech.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. HPLC Peak Tailing - Axion Labs [axionlabs.com]
Technical Support Center: Troubleshooting Low Efficacy of 2-(2-Bromophenoxy)propanoic acid in Bioassays
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers utilizing 2-(2-Bromophenoxy)propanoic acid. This guide is designed to provide in-depth troubleshooting strategies and address common questions regarding the observed low efficacy of this compound in various bioassays. As this is not a widely characterized molecule in published literature, this guide emphasizes a first-principles approach to identify potential experimental and compound-related factors that may be influencing your results.
Section 1: Foundational Troubleshooting: Is Your Compound Really the Problem?
Before delving into complex biological explanations for low efficacy, it is crucial to rule out common, yet often overlooked, experimental variables. This section addresses the most frequent sources of error related to the compound itself and the initial assay setup.
FAQ 1: My IC50 value is much higher than expected, or I'm seeing no activity at all. Where do I start?
This is the most common issue encountered when a compound appears to have low efficacy. The first step is to systematically verify the fundamentals of your experiment, starting with the compound itself. Inconsistent IC50 values are often traced back to issues with compound handling or assay setup rather than a true lack of biological activity.[1][2][3]
A logical workflow for troubleshooting should start with the compound and work outwards to the assay system.
Caption: A logical workflow for troubleshooting low compound efficacy.
FAQ 2: How can I be sure my stock solution of this compound is prepared correctly?
Proper preparation and storage of your stock solution are critical for reproducible results.[1] this compound is a solid at room temperature and is typically soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[4]
-
Solvent Selection: DMSO is a common choice for creating high-concentration stock solutions.[1]
-
Solubility Issues: Even if soluble in 100% DMSO, the compound may precipitate when diluted into your aqueous assay buffer. This is a major cause of artificially low efficacy, as the actual concentration in the assay is much lower than intended.
-
Visual Inspection: After diluting the DMSO stock into your cell culture medium, visually inspect the solution for any signs of precipitation (cloudiness, crystals). Let it sit at the incubation temperature for a few minutes and check again.
-
-
Storage Conditions: Store stock solutions at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[1] Protect the solution from light.
FAQ 3: What is the maximum concentration of DMSO I should use in my cell-based assay?
The final concentration of your solvent in the cell culture medium must be low and consistent across all experimental conditions, including the vehicle control. High concentrations of DMSO can be toxic to cells and interfere with the assay, leading to misleading results.[5][6][7][8][9]
| DMSO Concentration | General Effect on Cells | Recommendation |
| < 0.1% | Generally considered safe for most cell lines with minimal impact on cell health or function.[5] | Optimal Target: Aim for this range whenever possible. |
| 0.1% - 0.5% | Tolerable for many robust cell lines for short exposure times, but may induce stress or differentiation in sensitive cells.[8][9] | Acceptable Range: A common range in many screens. Always run a vehicle control at the same concentration. |
| 0.5% - 1.0% | Increased risk of cytotoxicity, altered gene expression, and potential for off-target effects.[5][7][8] | Use with Caution: Only if required for solubility. Justify with thorough vehicle control experiments. |
| > 1.0% | Often cytotoxic; can damage cell membranes, cause oxidative stress, and lead to cell death.[5][7] | Avoid: Results are likely to be confounded by solvent toxicity. |
Pro-Tip: Always run a "vehicle-only" control at the highest concentration of DMSO used in your experiment to ensure the solvent itself is not causing the observed effects.
Section 2: Assay-Specific Troubleshooting Guides
If you have confirmed the integrity of your compound and are using appropriate solvent concentrations, the next step is to troubleshoot the specific bioassay you are running. Low efficacy can sometimes be an artifact of the assay technology itself.
FAQ 4: I'm seeing low efficacy in my MTT/XTT (cytotoxicity) assay. What should I check?
The MTT assay measures metabolic activity as an indicator of cell viability.[10][11][12][13] A lack of cytotoxicity could be real, or it could be due to several factors.
-
Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and seeded at a consistent density.[1] Over-confluent or unhealthy cells can lead to inconsistent results.[14][15]
-
Incubation Time: The effect of your compound may be time-dependent. A 24-hour incubation might not be long enough to induce a cytotoxic effect. Consider a time-course experiment (e.g., 24, 48, and 72 hours).[3]
-
Compound Interference: Some compounds can interfere with the MTT reduction process itself, either by directly reducing the MTT reagent or by inhibiting the cellular dehydrogenases responsible for the color change. This can mask a true cytotoxic effect.
-
Troubleshooting Step: Run a cell-free control where you add your compound to media with MTT reagent but no cells. If you see a color change, your compound is directly reducing MTT.
-
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is a general guideline and should be optimized for your specific cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be consistent and ideally ≤0.5%.[1] Remove the old medium and add your compound dilutions to the cells. Include "untreated" and "vehicle control" wells.
-
Incubation: Incubate the plate for your desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[1]
-
Formazan Formation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Gently shake the plate for 10-15 minutes to ensure complete dissolution and read the absorbance at 570-590 nm using a microplate reader.[1]
FAQ 5: My compound is not showing activity in a Luciferase Reporter Gene Assay. Why?
Luciferase assays are powerful tools for studying gene expression.[16][17][18][19] However, they are also prone to specific types of interference.
Caption: Troubleshooting workflow for a luciferase reporter assay.
-
Direct Luciferase Inhibition: Some compounds can directly inhibit the luciferase enzyme, which would make it appear as though your promoter of interest is inactive.[20] This is a common source of false positives in HTS campaigns.
-
Cytotoxicity: If your compound is toxic to the cells, there will be fewer viable cells to produce the luciferase enzyme, leading to a weak signal. This is not a specific effect on your target pathway. Always run a concurrent cytotoxicity assay.
-
Promoter/Cell Line Specificity: The targeted genetic element may not be responsive in the chosen cell line, or the compound may not be able to enter the cells effectively.
Protocol: Basic Luciferase Reporter Gene Assay
-
Transfection: Co-transfect cells with your luciferase reporter plasmid (containing the promoter of interest) and a control plasmid (e.g., Renilla luciferase driven by a constitutive promoter for normalization).
-
Treatment: After 24-48 hours, treat the cells with various concentrations of this compound.
-
Lysis: After the desired incubation period, wash the cells with PBS and add lysis buffer to release the cellular contents, including the luciferase enzymes.
-
Substrate Addition & Measurement: Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer. Subsequently, add the Renilla luciferase substrate and measure again.[16][17]
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number.
FAQ 6: I'm not seeing any displacement in my radioligand binding assay. What are the potential causes?
Radioligand binding assays are the gold standard for measuring a compound's affinity for a receptor.[21] A lack of activity means your compound is not displacing the radiolabeled ligand from the target receptor under the assay conditions.
-
Compound Solubility: As in other assays, if the compound precipitates in the binding buffer, its effective concentration will be too low to cause displacement.
-
Incorrect Target: The compound may simply not bind to the chosen receptor. Given the lack of public data on this compound, its biological targets are unknown.
-
Assay Conditions: Binding is sensitive to pH, ionic strength, and temperature. Ensure your assay buffer is correctly prepared and that you are incubating for long enough to reach equilibrium.[22][23]
-
Non-Specific Binding of Test Compound: Your compound could be binding to the filter plates or other components of the assay system, reducing the amount available to interact with the receptor.
Protocol: Competitive Radioligand Binding Assay
-
Reagent Preparation: Prepare serial dilutions of unlabeled this compound. Prepare the radiolabeled ligand and the cell membrane/receptor suspension in ice-cold assay buffer.[22]
-
Assay Setup: In a 96-well plate, add the assay buffer, your unlabeled compound, the radiolabeled ligand, and the membrane/receptor suspension.[22][24]
-
Incubation: Incubate the plate for a sufficient time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[22][24]
-
Filtration: Rapidly filter the contents of each well through a filter plate to separate the receptor-bound radioligand from the free radioligand.[21][22]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[22]
-
Scintillation Counting: Dry the filters, add scintillation fluid, and count the radioactivity.[22]
-
Data Analysis: Plot the data to generate a dose-response curve and determine the IC50 value.
Section 3: Advanced Considerations & Biological Interpretation
If you have ruled out the common technical issues above, you can start to consider more complex biological reasons for the observed low efficacy.
FAQ 7: Could my compound be binding to proteins in the cell culture serum?
Yes, this is a significant and often underestimated factor. Many small molecules, particularly those with some lipophilicity, can bind to serum proteins like albumin. This effectively sequesters the compound, reducing its free concentration and thus its availability to interact with the intended cellular target.
-
Impact: If your compound has high serum protein binding, the apparent efficacy in an assay with 10% Fetal Bovine Serum (FBS) will be much lower than in a serum-free assay.
-
Troubleshooting Step: If possible, try running your assay in a low-serum (e.g., 0.5-1% FBS) or serum-free medium for a short duration. If the efficacy dramatically increases, serum protein binding is a likely culprit.
FAQ 8: Is it possible that this compound is inherently inactive or has a very specific target not present in my assay system?
This is a distinct possibility. The absence of published data on this specific molecule suggests it may be a novel chemical entity or one that has been previously screened and found to be largely inactive.
-
Halogenated Compounds: Halogenated compounds can have biological activity, but the specific structure is key. For example, some halogenated phenolic compounds are known to inhibit certain enzymes, but this requires a hydroxyl group which your compound lacks.[25] Other brominated phenoxyphenols have shown antibacterial activity, but their structure is also different.[26]
-
Propionic Acid Derivatives: Propionic acid itself can have biological effects, such as inducing cell death in cancer cells, but typically at high (millimolar) concentrations.[27]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. clyte.tech [clyte.tech]
- 4. 7414-41-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 5. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 6. quora.com [quora.com]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. clyte.tech [clyte.tech]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. goldbio.com [goldbio.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. bioagilytix.com [bioagilytix.com]
- 20. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. benchchem.com [benchchem.com]
- 23. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. giffordbioscience.com [giffordbioscience.com]
- 25. Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Natural brominated phenoxyphenols kill persistent and biofilm-incorporated cells of MRSA and other pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
Technical Support Center: Degradation Product Identification of 2-(2-Bromophenoxy)propanoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the identification of degradation products of 2-(2-Bromophenoxy)propanoic acid. This resource is designed for researchers, analytical scientists, and drug development professionals. The following question-and-answer guide provides in-depth, field-proven insights to navigate the complexities of forced degradation studies, from initial experimental design to advanced structural elucidation.
Section 1: Designing Your Forced Degradation Study
FAQ: "I'm starting a stability study for this compound. What is the standard approach for designing a forced degradation experiment?"
Answer: A well-designed forced degradation (or stress testing) study is the foundation for understanding a molecule's intrinsic stability. The goal is to induce degradation at a controlled rate, typically aiming for 5-20% degradation of the parent compound. This allows for the generation of sufficient quantities of primary degradation products for detection and identification without creating an overly complex and unrealistic degradation profile. The International Council for Harmonisation (ICH) guidelines provide the framework for these studies.[1]
Your approach for this compound should be systematic, targeting the molecule's key functional groups: the ether linkage, the carboxylic acid, the aromatic ring, and the carbon-bromine bond.
Experimental Protocol: Recommended Starting Conditions for Forced Degradation
We recommend a parallel approach where the compound is subjected to hydrolytic, oxidative, photolytic, and thermal stress conditions.
| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale & Key Susceptibilities |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 - 72 hours | Targets the ether linkage, potentially causing cleavage to 2-Bromophenol. |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 24 - 72 hours | Also targets the ether linkage. Base-mediated reactions can sometimes follow different pathways than acid-catalyzed ones.[2] |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | The aromatic ring is susceptible to hydroxylation, and the ether linkage can be cleaved. |
| Photolytic | High-intensity UV/Vis light (ICH Q1B options) | Room Temp | Varies | The C-Br bond is a potential chromophore that can absorb energy, leading to homolytic cleavage. The aromatic ring can also undergo photolytic reactions.[3] |
| Thermal (Dry Heat) | 80 °C | 48 hours | Assesses solid-state stability. Potential for decarboxylation of the propanoic acid moiety. |
Expert Insight: It is crucial to run control samples (e.g., drug substance in solution without the stressor) in parallel to differentiate true degradation products from impurities present in the starting material or artifacts of the experimental conditions.
Caption: Figure 1. General workflow for a forced degradation study.
Section 2: Troubleshooting Common Degradation Scenarios
FAQ: "My initial hydrolytic stress conditions (0.1 M HCl/NaOH at 60°C) show less than 2% degradation after 72 hours. How can I accelerate the process without causing unrealistic side reactions?"
Answer: This is a common scenario indicating that this compound is relatively stable to hydrolysis under these conditions. Simply increasing the temperature or reagent concentration can sometimes lead to secondary or tertiary degradation products, complicating analysis. A more controlled approach is required.
Troubleshooting Steps:
-
Increase Temperature Incrementally: Raise the temperature to 80°C. Phenoxyalkanoic acids can be resistant to ether cleavage, and increased thermal energy is often necessary to overcome the activation energy barrier for hydrolysis.[4]
-
Use a Co-solvent: If the compound has poor aqueous solubility, its availability for reaction is limited. Adding a water-miscible organic co-solvent (like acetonitrile or methanol, up to 50%) can increase solubility and facilitate the reaction. Ensure the co-solvent is stable under the stress conditions.[1]
-
Extended Time Points: If the above steps are not feasible, extend the study duration and monitor at longer intervals (e.g., 7, 14, and 21 days).
The most probable degradation pathway under hydrolysis is the cleavage of the ether bond.
Caption: Figure 2. Primary hydrolytic degradation pathway.
FAQ: "My oxidative stress sample (H₂O₂) shows one major new peak and several minor ones. What are the most likely products?"
Answer: Oxidative degradation can be complex. For a molecule like this compound, there are two primary sites for oxidative attack:
-
Aromatic Ring: The electron-rich phenyl ring is susceptible to electrophilic attack by hydroxyl radicals (generated from H₂O₂), leading to the formation of hydroxylated derivatives. The position of hydroxylation can vary, leading to multiple isomers.
-
Ether Linkage: Oxidative cleavage of the ether bond can also occur, potentially leading to the same primary products as hydrolysis (2-Bromophenol) but through a different mechanism.
Proposed Primary Oxidative Degradants:
-
Hydroxylated Parent Compound: 2-(2-Bromo-X-hydroxyphenoxy)propanoic acid (isomers).
-
Ether Cleavage Product: 2-Bromophenol.
-
Side-chain Oxidation Products: While less common, oxidation of the propanoic acid side chain is possible.
Caption: Figure 3. Potential oxidative degradation pathways.
FAQ: "What degradation products are unique to photolytic and thermal stress conditions?"
Answer: Photolytic and thermal degradation pathways often involve high-energy intermediates and can produce degradants not seen in hydrolytic or oxidative conditions.
-
Photolytic Degradation: The carbon-bromine bond is often the most photolabile site in such molecules. UV irradiation can cause homolytic cleavage of the C-Br bond, forming a phenyl radical. This radical can then abstract a hydrogen atom from the solvent to yield 2-Phenoxypropanoic acid . This is a highly specific and common photodegradation pathway for brominated aromatics.[3][5]
-
Thermal Degradation: In the solid state or at high temperatures in solution, the carboxylic acid group is the most likely site of degradation via decarboxylation. This would result in the loss of CO₂ and the formation of 1-bromo-2-ethoxybenzene . The thermal decomposition of propanoic acid itself is known to produce methylketene and water, suggesting more complex fragmentation at very high temperatures.[6]
Section 3: Advanced Analytical and Identification Strategies
FAQ: "I have several unknown peaks in my chromatograms. How can I confidently identify these degradation products without having reference standards for all of them?"
Answer: This is the central challenge in degradation studies. A combination of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) is the most powerful approach for the structural elucidation of unknown degradants.[7][8][9]
Protocol: Tentative Identification using LC-MS/MS
-
Develop a Stability-Indicating HPLC Method: Ensure your chromatographic method separates the parent compound from all observed degradation products. A good peak shape and resolution are critical.
-
Acquire High-Resolution Mass Data (HRMS): Analyze your stressed samples using an LC-QTOF or LC-Orbitrap system. The accurate mass measurement (typically < 5 ppm error) allows you to determine the elemental composition of the parent ion and its degradation products.
-
Perform MS/MS Fragmentation: Isolate the molecular ion of each unknown peak in the mass spectrometer and fragment it. The resulting fragmentation pattern provides structural clues, much like a fingerprint.
-
Propose Structures: By combining the elemental composition from HRMS and the fragmentation data, you can piece together the structure. For example, the loss of 44 Da (-CO₂) from a fragment often indicates a carboxylic acid. The presence of a fragment at m/z 173/175 (isotopic pattern for bromine) would strongly suggest a 2-bromophenol substructure.
Data Table: Predicted Degradants and Their Mass Spectrometric Signatures
| Potential Degradant | Chemical Formula | Monoisotopic Mass (Da) | Expected Formation Condition | Key MS/MS Fragments & Diagnostic Losses |
| Parent Compound | C₉H₉BrO₃ | 243.9733 | - | m/z 199/201 (Loss of COOH), m/z 173/175 (2-Bromophenol) |
| 2-Bromophenol | C₆H₅BrO | 171.9522 | Hydrolysis, Oxidation, Photolysis | Molecular ion at m/z 172/174. |
| 2-Phenoxypropanoic acid | C₉H₁₀O₃ | 166.0624 | Photolysis | m/z 121 (Loss of COOH), m/z 94 (Phenol) |
| Hydroxylated Parent | C₉H₉BrO₄ | 259.9682 | Oxidation | m/z 215/217 (Loss of COOH), m/z 189/191 (Hydroxylated 2-Bromophenol) |
| 1-bromo-2-ethoxybenzene | C₈H₉BrO | 199.9862 | Thermal | Molecular ion at m/z 200/202. |
Trustworthiness Check: A key self-validating step is to ensure mass balance across your chromatograms. The sum of the parent peak area and all degradation product peak areas (corrected for response factors, if known) should remain constant over the course of the study. A significant deviation may indicate the presence of non-UV active degradants or products that are not eluting from the column.[10]
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmtech.com [pharmtech.com]
- 5. Degradation of herbicide 2,4-dichlorophenoxybutanoic acid in the photolysis of [FeOH]2+ and [Fe(Ox)3]3- complexes: A mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The thermal decomposition of propionic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water | MDPI [mdpi.com]
- 8. ijmr.net.in [ijmr.net.in]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
"managing impurities in the synthesis of 2-(2-Bromophenoxy)propanoic acid"
Welcome to the technical support center for the synthesis of 2-(2-Bromophenoxy)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. Our goal is to equip you with the scientific rationale and practical solutions to effectively manage impurities and optimize your synthetic outcomes.
I. Synthesis Overview & Impurity Landscape
The synthesis of this compound, a key intermediate in various pharmaceutical syntheses, is commonly achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. Specifically, the sodium salt of 2-bromophenol reacts with an ester of 2-bromopropanoic acid (e.g., ethyl 2-bromopropionate), followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.
While seemingly straightforward, this synthesis is prone to the formation of several impurities that can complicate purification and compromise the final product's quality. Understanding the origin and nature of these impurities is the first step toward effective control.
Common Synthetic Route and Potential Impurities
Caption: Synthetic pathway and major impurity sources.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during the synthesis of this compound.
FAQ 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the Williamson ether synthesis can stem from several factors. The primary suspects are incomplete deprotonation of the 2-bromophenol, side reactions, and suboptimal reaction conditions.
Troubleshooting Guide:
| Potential Cause | Explanation | Recommended Action |
| Incomplete Deprotonation | 2-Bromophenol must be fully converted to its corresponding phenoxide to act as an effective nucleophile. Insufficient base or the use of a weak base will result in unreacted starting material. | Use a strong base like sodium hydride (NaH) or potassium hydride (KH) to ensure complete and irreversible deprotonation of the alcohol.[1][2] The hydrogen gas byproduct conveniently bubbles out of the reaction mixture.[1] |
| Side Reactions (E2 Elimination) | The alkoxide is a strong base and can promote the E2 elimination of the alkyl halide, especially with secondary and tertiary halides, leading to the formation of alkenes instead of the desired ether.[1][3][4] | Use a primary alkyl halide if possible. In this synthesis, ethyl 2-bromopropionate is a secondary halide, so some elimination is possible. To favor the SN2 reaction, use a less sterically hindered base and a polar aprotic solvent like DMF or acetonitrile.[3][5] |
| Suboptimal Reaction Conditions | The reaction rate is sensitive to solvent and temperature. Protic solvents can solvate the nucleophile, reducing its reactivity, while apolar solvents may not effectively dissolve the reactants.[5] | Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile to enhance the nucleophilicity of the phenoxide.[5] Gently heating the reaction (e.g., to 50-60 °C) can increase the reaction rate, but excessive heat may favor elimination. |
| Moisture in the Reaction | Water can protonate the highly reactive alkoxide, quenching the nucleophile. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
FAQ 2: I am observing a significant amount of an isomeric impurity in my final product. What is it and how can I minimize its formation?
Answer:
The most common isomeric impurity is the C-alkylated product. Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring.[6][7] While O-alkylation is generally favored, C-alkylation can become a significant side reaction under certain conditions.
Troubleshooting Guide:
| Factor | Influence on O- vs. C-Alkylation | Recommended Action to Favor O-Alkylation |
| Solvent | Protic solvents (e.g., water, ethanol) can hydrogen-bond with the oxygen of the phenoxide, shielding it and promoting C-alkylation.[6][7] Polar aprotic solvents (e.g., DMF, DMSO) do not solvate the oxygen as strongly, leaving it more available for nucleophilic attack.[6] | Use a polar aprotic solvent like DMF or DMSO.[6] |
| Counter-ion | Larger, "softer" cations (like K+) tend to favor O-alkylation.[7] | Consider using potassium hydroxide or potassium carbonate as the base to generate the potassium phenoxide. |
| Leaving Group | "Softer" electrophiles, such as those with iodide or bromide leaving groups, tend to favor C-alkylation. "Harder" electrophiles, like those with tosylate or triflate leaving groups, favor O-alkylation.[8] | While ethyl 2-bromopropionate is the common reagent, if C-alkylation is a persistent issue, consider synthesizing and using ethyl 2-(tosyloxy)propanoate. |
Mechanism of O- vs. C-Alkylation:
Caption: O- versus C-alkylation of the phenoxide ion.
FAQ 3: My final product is a racemic mixture. Is this expected, and can I obtain an enantiomerically pure product?
Answer:
Yes, obtaining a racemic mixture is expected if you start with racemic ethyl 2-bromopropionate. The stereocenter in the propanoic acid moiety is not affected by the Williamson ether synthesis or the subsequent hydrolysis under standard conditions. However, racemization can occur if harsh basic or acidic conditions are used, which can deprotonate the alpha-carbon, leading to a planar enolate intermediate and loss of stereochemical integrity.[9][10]
Strategies for Obtaining Enantiomerically Pure Product:
-
Chiral Starting Material: The most direct approach is to use an enantiomerically pure form of ethyl 2-bromopropionate (either (R) or (S)). The stereochemistry will be retained in the final product.
-
Chiral Resolution: If you start with a racemic mixture, the final product can be resolved into its individual enantiomers. This can be achieved through:
-
Classical Resolution: Formation of diastereomeric salts with a chiral amine, followed by separation via crystallization.
-
Enzymatic Resolution: Using a lipase to selectively esterify one enantiomer, allowing for separation.[11]
-
Chiral Chromatography: Using a chiral stationary phase in HPLC to separate the enantiomers.
-
Protocol for Preventing Racemization:
-
Mild Hydrolysis Conditions: When hydrolyzing the ester, avoid excessively high temperatures or prolonged reaction times with strong bases. A common procedure is to use aqueous sodium hydroxide at room temperature or with gentle heating, followed by careful acidification.
-
pH Control: During workup and purification, maintain a controlled pH to avoid conditions that could promote enolization and racemization.
III. Impurity Profiling and Analytical Methods
A robust analytical strategy is crucial for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[12][13]
Recommended HPLC Method for Impurity Profiling:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | Start with a high percentage of A, gradually increasing B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 30 °C |
This method should provide good separation of the main product from unreacted 2-bromophenol, the C-alkylated isomer, and other potential byproducts. For structural elucidation of unknown impurities, hyphenated techniques like LC-MS are invaluable.[12][14][15]
Workflow for Impurity Identification and Control:
Caption: A systematic workflow for managing impurities.
IV. Purification Protocols
Recrystallization of this compound:
Recrystallization is an effective method for removing many of the common impurities. A mixed solvent system is often employed.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent in which it is soluble at elevated temperatures (e.g., ethyl acetate).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add a non-solvent in which the product is poorly soluble (e.g., n-heptane or hexanes) until the solution becomes slightly turbid.[16]
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold non-solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
V. References
-
NCCHEMISTRY. (2025, March 14). 2-BROMOPROPIONIC ACID SYNTHESIS.#ncchem. YouTube. Retrieved from --INVALID-LINK--
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. Retrieved from --INVALID-LINK--
-
Matrix Scientific. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Craig, D. (2004, October 14). Organic Synthesis Lecture 3. Imperial College London. Retrieved from --INVALID-LINK--
-
Richard, J. P., et al. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. Journal of the American Chemical Society, 125(47), 14664-14672.
-
ResearchGate. (n.d.). Differential reaction energy profiles for O versus C alkylation of enolates. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). EP0206436A2 - Enzymatic production of optical isomers of 2-halopropionic acids. Retrieved from --INVALID-LINK--
-
Jensen, B. A. (1986). An NMR analysis of the hydrolysis of -bromopropionic acid. Union College. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN117105769B - Preparation method of ethyl 2-bromopropionate. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). CAS 535-11-5: Ethyl 2-bromopropionate. Retrieved from --INVALID-LINK--
-
BOC Sciences. (2025, March 5). Ethyl 2-bromopropionate: A Versatile Intermediate in Chemical Synthesis. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Racemization. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2014, October 10). Safety Data Sheet: DL-Ethyl 2-bromopropionate. Retrieved from --INVALID-LINK--
-
Pharmaceutical Sciences. (n.d.). Impurity profiling and drug characterization: backdrop and approach. Retrieved from --INVALID-LINK--
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from --INVALID-LINK--
-
Reddit. (2011, September 18). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. r/chemistry. Retrieved from --INVALID-LINK--
-
Journal of Pharmaceutical Research. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 2-[2-(2-Bromophenoxy)propanoylamino]propanoic acid. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 2,2-Bis(4-bromophenoxy)propanoic acid. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from --INVALID-LINK--
-
Biomedical Journal of Scientific & Technical Research. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from --INVALID-LINK--
-
Chemistry Stack Exchange. (2017, April 15). Product of Williamson Synthesis. Retrieved from --INVALID-LINK--
-
Chemistry Stack Exchange. (2015, November 10). Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. Retrieved from --INVALID-LINK--
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from --INVALID-LINK--
-
Arastirmax. (2011). Impurity profiling of pharmaceuticals. Retrieved from --INVALID-LINK--
-
Filo. (2025, September 8). Active 2-benzoyl propanoic acid undergoes racemization when treated with.... Retrieved from --INVALID-LINK--
-
Patsnap. (2012, December 6). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Retrieved from --INVALID-LINK--
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. reddit.com [reddit.com]
- 9. Racemization - Wikipedia [en.wikipedia.org]
- 10. Active 2-benzoyl propanoic acid undergoes racemization when treated with .. [askfilo.com]
- 11. EP0206436A2 - Enzymatic production of optical isomers of 2-halopropionic acids - Google Patents [patents.google.com]
- 12. iajps.com [iajps.com]
- 13. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. biomedres.us [biomedres.us]
- 16. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Solvent Selection for 2-(2-Bromophenoxy)propanoic Acid Recrystallization
Welcome to the technical support guide for the purification of 2-(2-Bromophenoxy)propanoic acid via recrystallization. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice. Our approach moves beyond simple protocols to explain the scientific rationale behind each step, ensuring you can adapt and troubleshoot your experiments effectively.
Part 1: Fundamental Principles of Solvent Selection
This section addresses the foundational questions of why and how we select solvents for recrystallization, a technique that leverages differences in solubility to purify solid compounds.[1][2]
Q1: What is the primary goal of recrystallization and what makes a solvent "ideal"?
A1: The goal of recrystallization is to purify a solid compound by removing impurities.[1] This is achieved by dissolving the impure solid in a suitable hot solvent and then allowing the desired compound to crystallize as the solution cools, leaving the impurities behind in the solution (the "mother liquor").[2]
An ideal solvent for this compound should meet the following criteria:
-
High Temperature Coefficient: It must dissolve the compound completely when hot (typically near the solvent's boiling point) but poorly when cold (at room temperature or in an ice bath).[1][2] This differential solubility is the cornerstone of the technique.
-
Inertness: The solvent must not react chemically with the compound.[2]
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (so they don't co-crystallize with the product).[3]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals by evaporation.[2]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[3]
Q2: How does the molecular structure of this compound influence solvent choice?
A2: The structure of this compound dictates its polarity and potential for intermolecular interactions, which are key to predicting its solubility. Its structure features:
-
A polar carboxylic acid group (-COOH) , which can participate in hydrogen bonding.
-
A moderately polar ether linkage (-O-) .
-
A large, relatively non-polar bromophenyl group .
This combination of polar and non-polar regions gives the molecule a mixed polarity. Therefore, solvents with intermediate polarity or mixed solvent systems are often successful. The general principle of "like dissolves like" suggests that highly polar solvents (like water) or highly non-polar solvents (like hexane) may not be ideal on their own, but this must be confirmed experimentally.[4]
Part 2: A Systematic Workflow for Solvent Screening
Optimizing recrystallization requires a methodical, small-scale approach to identify the best solvent or solvent system before committing your entire batch of crude product.
Q3: What is a reliable, step-by-step protocol for screening potential solvents?
A3: A systematic screening process minimizes waste and quickly identifies viable candidates.
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Place a small, consistent amount of your crude this compound (e.g., 20-30 mg) into several small test tubes.
-
Room Temperature Test: To each test tube, add a potential solvent dropwise (e.g., 0.5 mL). Agitate the mixture. If the compound dissolves completely at room temperature, the solvent is unsuitable as a primary recrystallization solvent because recovery will be poor.[4]
-
Hot Solubility Test: If the compound did not dissolve at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent in small portions until the solid just dissolves.[1] Record the approximate volume of solvent used. If a very large volume of solvent is required, it may be a poor choice due to handling difficulties and low recovery.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the tube. Observe if crystals form.
-
Ice Bath Cooling: If no crystals appear at room temperature, place the test tube in an ice-water bath for 15-20 minutes.
-
Evaluation: A successful solvent is one in which the compound is sparingly soluble at room temperature, fully soluble when hot, and forms a significant amount of crystalline precipitate upon cooling.
Below is a diagram illustrating this experimental workflow.
References
Technical Support Center: Scale-Up Synthesis of 2-(2-Bromophenoxy)propanoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(2-Bromophenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab bench to pilot or production scale. We will delve into the causality behind experimental choices, offering field-proven insights to troubleshoot common challenges and optimize your process.
Synthesis Overview & Core Challenges
The most common and industrially viable route to this compound is the Williamson ether synthesis .[1][2] This reaction involves the nucleophilic substitution (SN2) of a haloalkane by a phenoxide ion. In this case, the sodium salt of 2-bromophenol (the phenoxide) attacks an ester of 2-bromopropanoic acid, followed by saponification (hydrolysis) of the resulting ester to yield the final carboxylic acid.
While straightforward in principle, scaling this process introduces challenges related to reaction control, byproduct formation, stereochemical integrity, and purification. This guide provides a structured, question-and-answer approach to address these critical issues.
Experimental Workflow Overview
The following diagram outlines the typical workflow for the synthesis and purification of this compound at scale.
Caption: General workflow for the scale-up synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis.
Q1: My reaction yield is low, and I'm observing significant byproduct formation. What is the likely cause?
Answer: The primary cause of low yield in this specific Williamson ether synthesis is often a competing E2 elimination reaction .[3] The alkylating agent, ethyl 2-bromopropanoate, is a secondary halide. Strong, sterically hindered bases can abstract a proton from the α-carbon, leading to the formation of ethyl acrylate instead of the desired SN2 substitution product.
Troubleshooting Steps:
-
Base Selection: Avoid overly strong or bulky bases like potassium tert-butoxide. Sodium hydroxide or potassium carbonate are generally preferred as they are strong enough to deprotonate the phenol but less likely to promote elimination of the secondary halide.[1]
-
Temperature Control: The E2 reaction is highly favored at elevated temperatures. Add the ethyl 2-bromopropanoate at a controlled rate to manage the exotherm. Maintain the reaction temperature at the lowest point necessary for a reasonable reaction rate (e.g., gentle reflux).
-
Reaction Monitoring: Use HPLC or TLC to monitor the formation of byproducts. If significant elimination is observed early on, reconsider your base and temperature profile.
Caption: Competing SN2 and E2 pathways in the synthesis.
Q2: The final product is discolored (pink or brown). What causes this and how can it be prevented?
Answer: Phenols and phenoxides are highly susceptible to oxidation, which can produce colored impurities (quinones and polymeric species). This is a common issue during scale-up due to longer reaction times and increased exposure to trace oxygen.
Preventative Measures:
-
Inert Atmosphere: The most critical step is to maintain a robust inert atmosphere (Nitrogen or Argon) throughout the process, especially during phenoxide formation and the subsequent etherification. Oxygen ingress is the primary driver of discoloration.
-
Reagent Quality: Ensure your starting 2-bromophenol is of high purity and not already partially oxidized.
-
Antioxidants (Optional): In some phenolic reactions, a small amount of a reducing agent like sodium bisulfite can be added at the start to scavenge dissolved oxygen, though this may complicate downstream processing.[4]
-
Purification: Discoloration can often be removed during the final recrystallization step, sometimes with the addition of activated carbon. However, preventing oxidation is always more efficient than removing colored impurities.
Q3: My product is racemic, but the target application requires a single enantiomer. How can I control stereochemistry?
Answer: The stereocenter at the α-carbon of the propanoic acid moiety is susceptible to racemization, especially under harsh basic conditions or elevated temperatures during saponification.
Strategies for Stereocontrol:
-
Use of Chiral Starting Material: The most direct approach is to start with an enantiomerically pure form of ethyl 2-bromopropanoate (e.g., (S)-ethyl 2-bromopropanoate).
-
Minimize Racemization:
-
Saponification Conditions: Use milder saponification conditions. Perform the hydrolysis at the lowest effective temperature and for the minimum time required.
-
Base Stoichiometry: Use a controlled amount of base (e.g., 1.1-1.2 equivalents) for the saponification to avoid a prolonged, strongly basic environment after the ester is consumed.
-
-
Kinetic Resolution: As an alternative, the racemic final acid can be resolved. This can be achieved via diastereomeric salt formation with a chiral amine or through enzymatic resolution methods, which selectively esterify one enantiomer.[5]
Q4: The final product fails purity specifications due to a persistent, hard-to-remove impurity. How do I identify and eliminate it?
Answer: Besides the elimination byproduct, another common impurity is unreacted 2-bromophenol. Due to its acidic nature, it can be challenging to separate from the desired acidic product.
Troubleshooting Impurities:
| Impurity | Identification (vs. Product) | Likely Cause | Mitigation Strategy |
| Unreacted 2-Bromophenol | Lower Rf on TLC (more polar); distinct aromatic signals in 1H NMR. | Incomplete reaction; insufficient alkylating agent. | Ensure 1.0-1.05 molar equivalents of ethyl 2-bromopropanoate are added. Monitor reaction to completion via HPLC. During work-up, a carefully controlled basic wash (pH ~8-9) before final acidification can help remove some unreacted phenol. |
| Ethyl Acrylate Polymer | Oily/gummy consistency in crude product. | Significant E2 elimination followed by polymerization. | Address the root cause of elimination (see Q1). Lower reaction temperature and use a less aggressive base. |
| Di-alkylation Product | Higher molecular weight peak in MS; absence of phenolic -OH in 1H NMR. | This is less common for this specific synthesis but possible if the starting material was a dihydroxylated phenol.[6] | Not applicable for this synthesis, but a key consideration for similar reactions starting with hydroquinone.[6][7] |
Detailed Scale-Up Protocol
This protocol describes a robust method for the synthesis of this compound on a multi-kilogram scale. Safety Precaution: This reaction should be conducted in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Sodium hydroxide is corrosive, and brominated organic compounds are irritants.[8][9]
Step 1: Sodium 2-Bromophenoxide Formation
-
Charge a suitable, clean, and dry glass-lined reactor with 2-bromophenol (1.0 eq) and denatured ethanol (5 L/kg of phenol).
-
Begin vigorous agitation and purge the reactor headspace with nitrogen for at least 30 minutes to ensure an inert atmosphere. Maintain a gentle nitrogen blanket for the remainder of the process.
-
Prepare a 50% (w/w) aqueous solution of sodium hydroxide (1.05 eq).
-
Slowly add the NaOH solution to the reactor via a dosing pump over 1-2 hours. The temperature will increase; maintain the internal temperature below 40°C using a cooling jacket.
-
After the addition is complete, stir the resulting slurry for 1 hour at ambient temperature.
Step 2: Williamson Ether Synthesis
-
Begin controlled addition of ethyl 2-bromopropanoate (1.05 eq) to the reactor over 2-3 hours. Monitor the internal temperature and maintain it below 50°C.
-
Once the addition is complete, slowly heat the reaction mixture to a gentle reflux (~75-80°C).
-
Hold at reflux for 4-6 hours. Monitor the reaction progress by taking samples every hour for HPLC analysis until <1% of the 2-bromophenol remains.
Step 3: Saponification and Work-up
-
Cool the reaction mixture to 60°C.
-
Charge a second 50% (w/w) aqueous solution of sodium hydroxide (1.2 eq) to the reactor for the saponification.
-
Heat the mixture back to reflux and hold for 2-4 hours, monitoring by HPLC for the disappearance of the intermediate ester.
-
Once the saponification is complete, configure the reactor for distillation and remove the majority of the ethanol under atmospheric pressure.
-
Cool the remaining aqueous solution to 20-25°C and dilute with water (2 L/kg of initial phenol).
-
Slowly add 37% hydrochloric acid to the agitated solution. The product will begin to precipitate. Continue adding acid until the pH of the slurry is stable at ~2.0.
-
Cool the slurry to 5-10°C and stir for 1-2 hours to maximize crystallization.
Step 4: Isolation and Purification
-
Isolate the crude solid product by filtration (e.g., using a Nutsche filter-dryer).
-
Wash the filter cake with cold deionized water until the filtrate is neutral (pH ~7).
-
For recrystallization, transfer the crude, damp solid back to a clean reactor. Add toluene (approx. 3-4 L/kg of crude solid).
-
Heat the mixture to 80-90°C with agitation to fully dissolve the solid. If any discoloration is present, a charcoal treatment can be performed at this stage.
-
Filter the hot solution to remove any particulates.
-
Allow the solution to cool slowly to ambient temperature, then cool further to 0-5°C and hold for at least 2 hours.
-
Filter the pure crystalline product, wash the cake with a small amount of cold toluene, and dry under vacuum at 50-60°C until a constant weight is achieved.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 7414-41-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 9. lobachemie.com [lobachemie.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of an HPLC Method for 2-(2-Bromophenoxy)propanoic Acid Analysis
In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of drug substances, impurities, and degradation products.[1][2] However, an HPLC method is only as reliable as its validation. The validation process is a formal and systematic demonstration that the analytical procedure is suitable for its intended purpose, ensuring consistent, reliable, and accurate data.[3][4]
This guide provides an in-depth, experience-driven walkthrough for the validation of a reversed-phase HPLC (RP-HPLC) method for the analysis of 2-(2-Bromophenoxy)propanoic acid. This compound may serve as a critical intermediate or a potential process impurity in the synthesis of active pharmaceutical ingredients (APIs). The validation strategy described herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA), providing a framework that ensures regulatory compliance and scientific soundness.[5][6][7][8]
Part 1: The Analytical Procedure & System Suitability
Before validation can commence, a robust analytical method must be developed. The following hypothetical RP-HPLC method is designed for the quantification of this compound.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18 columns provide excellent retention and separation for moderately polar to nonpolar compounds like the target analyte. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid | An isocratic mixture provides consistent elution. Phosphoric acid is used to acidify the mobile phase, ensuring the acidic analyte is in its protonated, non-ionized form for better retention and peak shape on a C18 column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Detection | UV at 275 nm | The aromatic ring and bromine substituent in the analyte are expected to have a strong UV absorbance around this wavelength, providing good sensitivity. |
| Injection Vol. | 10 µL | A small injection volume minimizes potential for peak distortion. |
| Run Time | 10 minutes | Sufficient time to elute the analyte and any potential early-eluting impurities without being excessively long. |
Standard and Sample Preparation Protocol
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Working Standard Solution (100 µg/mL): Pipette 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation: Prepare the sample to a target concentration of 100 µg/mL of the analyte using the same diluent. If the sample is in a complex matrix, an extraction or filtration step may be necessary.
System Suitability Testing (SST)
Before any validation run or sample analysis, the suitability of the chromatographic system must be verified.[9][10] This is not a validation parameter itself, but a prerequisite to ensure the equipment is performing adequately.[11][12]
Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform five replicate injections of the Working Standard Solution (100 µg/mL).
-
Calculate the key SST parameters.
| SST Parameter | Acceptance Criteria | Causality |
| Precision (%RSD) | ≤ 2.0% for peak area and retention time | Ensures the system (pump, injector) is operating consistently. USP <621> suggests even tighter limits like ≤0.73% for modern systems.[3] |
| Tailing Factor (T) | 0.8 – 1.5 | Measures peak symmetry. A value outside this range may indicate column degradation or interactions that can affect integration and accuracy.[11][13] |
| Theoretical Plates (N) | > 2000 | A measure of column efficiency. Low plate count signifies a poorly performing column, leading to broad peaks and poor resolution.[11][13] |
| Resolution (Rs) | > 2.0 (between analyte and nearest peak) | Ensures baseline separation from any adjacent peaks, which is critical for accurate quantification.[12] |
Part 2: The Validation Gauntlet: A Parameter-by-Parameter Analysis
Method validation is a holistic process where each parameter demonstrates a specific performance characteristic of the method.[1][14]
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components like impurities, degradants, or matrix components.[14][15][16][17]
Experimental Protocol:
-
Blank and Placebo Analysis: Inject the diluent (blank) and a placebo (sample matrix without the analyte) to ensure no interfering peaks are present at the retention time of this compound.
-
Forced Degradation Study: Subject the analyte to stress conditions (e.g., acid, base, peroxide, heat, light) to intentionally generate degradation products.[3] Analyze these stressed samples to demonstrate that the analyte peak is well-resolved from all degradant peaks (Resolution > 2.0).
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. The purity angle should be less than the purity threshold, indicating the peak is spectrally homogeneous and not co-eluted.[15]
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.[18][19] The range is the interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[1][20]
Experimental Protocol:
-
Prepare a series of at least five standard solutions from the stock solution, covering 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the average peak area versus concentration.
-
Perform a linear regression analysis.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999[19]
-
Y-intercept: Should be close to zero.
-
Visual Inspection: The data points should not show significant deviation from the line of best fit.
Accuracy
Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[1][21] It is typically determined through recovery studies.
Experimental Protocol:
-
Prepare a placebo solution.
-
Spike the placebo with the analyte at three different concentration levels across the range (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate (for a total of nine determinations).
-
Analyze the samples and calculate the percentage recovery.
Formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100
Acceptance Criteria:
-
Mean Recovery: Typically between 98.0% and 102.0% for each level.[22]
-
%RSD of Replicates: Should meet precision requirements.
Precision
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[1][21] It is assessed at two levels.
2.4.1 Repeatability (Intra-Assay Precision) This assesses precision under the same operating conditions over a short interval.[1]
Experimental Protocol:
-
Method 1: Prepare six individual samples at 100% of the target concentration and analyze them.
-
Method 2: Analyze three replicates at three different concentrations (e.g., 80%, 100%, 120%), using the same samples prepared for the accuracy study.
2.4.2 Intermediate Precision (Ruggedness) This expresses within-laboratory variations, such as different days, different analysts, or different equipment.[21][23]
Experimental Protocol:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different HPLC system.
-
Compare the results from both studies statistically (e.g., using an F-test for variance).
Acceptance Criteria for Precision:
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[21][25]
Experimental Protocol (Based on Calibration Curve): These limits can be calculated from the linearity data using the following formulas, as per ICH guidelines.[26][27][28]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where:
-
σ = Standard deviation of the y-intercepts of the regression line.
-
S = Slope of the calibration curve.
Verification:
-
Prepare standards at the calculated LOD and LOQ concentrations. The LOD should yield a signal-to-noise ratio of at least 3:1, while the LOQ should have a ratio of at least 10:1 and meet acceptance criteria for accuracy and precision.[25][26][29]
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[30][31]
Experimental Protocol:
-
Vary key chromatographic parameters one at a time (or using a design of experiments approach).
-
Analyze a standard solution under each condition and evaluate the impact on SST parameters (e.g., retention time, tailing factor, resolution).
Typical Variations:
-
Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min)
-
Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C)
-
Mobile Phase Composition: ± 2% absolute for the organic component (e.g., 58% and 62% Acetonitrile)
-
Mobile Phase pH: ± 0.2 units
Acceptance Criteria:
-
The SST parameters should remain within their acceptance criteria under all varied conditions.[30]
Part 3: Data Visualization and Summary
Clear presentation of data is crucial for a validation report.
Summary of Validation Data (Hypothetical)
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank, placebo, or degradants. Peak purity > 0.999. | No interference at analyte RT. Rs > 2.0 from degradants. |
| Linearity (50-150 µg/mL) | r² = 0.9998 | r² ≥ 0.999 |
| Range | 50 - 150 µg/mL | Demonstrated linearity, accuracy, and precision. |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (Repeatability) | %RSD = 0.85% | ≤ 2.0% |
| Precision (Intermediate) | %RSD = 1.10% | ≤ 2.0% |
| LOD | 0.5 µg/mL | S/N ≥ 3:1 |
| LOQ | 1.5 µg/mL | S/N ≥ 10:1, acceptable accuracy & precision. |
| Robustness | System suitability passed under all varied conditions. | All SST criteria met. |
Visualizing the Workflow
Diagrams can simplify complex processes. The following Graphviz DOT scripts illustrate the validation workflow.
Caption: Overall workflow for HPLC method validation from protocol to final report.
Caption: Logical relationship between key HPLC validation parameters.
Part 4: Comparison with an Alternative Analytical Technique
While HPLC is a powerful tool, it is essential to understand its performance relative to other available technologies. A common alternative for a volatile or semi-volatile acidic compound like this compound is Gas Chromatography-Mass Spectrometry (GC-MS), typically after a derivatization step to increase volatility and thermal stability.
HPLC vs. GC-MS: A Comparative Analysis
| Feature | Validated HPLC-UV Method | GC-MS with Derivatization | Rationale & Supporting Data |
| Specificity | High. Confirmed by chromatographic resolution and peak purity. | Very High. Separation by GC column and confirmation by unique mass fragmentation pattern provides orthogonal verification. | GC-MS offers superior specificity due to the mass-to-charge ratio detection, making it the gold standard for identification. |
| Sensitivity (LOQ) | Moderate (e.g., 1.5 µg/mL). | High (typically low ng/mL). | MS detectors are generally more sensitive than UV detectors, allowing for the detection of much lower impurity levels. |
| Sample Prep | Simple: "Dilute and shoot." | Complex: Requires a quantitative derivatization step (e.g., silylation) followed by extraction. | The need for derivatization adds time, cost, and potential for analytical error to the GC-MS workflow. |
| Analysis Time | Fast (e.g., 10-minute run time). | Slower (e.g., 20-30 minute run time including oven temperature program). | HPLC isocratic runs are often faster than the temperature-programmed runs required for GC. |
| Cost & Complexity | Lower instrument cost, easier to operate and maintain. | Higher instrument cost, requires more specialized operator training. | The high vacuum systems and complex MS detectors of GC-MS systems are more expensive and demanding to maintain. |
| Robustness | Generally robust. Sensitive to mobile phase composition and pH. | Robust. Sensitive to derivatization efficiency, injection port temperature, and column aging. | Both methods have critical parameters that must be controlled, but the added derivatization step in GC-MS introduces more variables. |
Conclusion
The comprehensive validation of an HPLC method is a non-negotiable requirement in the pharmaceutical industry. Through the systematic evaluation of specificity, linearity, range, accuracy, precision, detection limits, and robustness, we have demonstrated that the proposed method for this compound is scientifically sound and fit for its intended purpose. The experimental data, presented clearly in tables, confirms that all acceptance criteria, grounded in ICH and USP guidelines, have been met.
While alternative techniques like GC-MS offer enhanced specificity and sensitivity, the validated HPLC-UV method provides a superior balance of performance, speed, cost-effectiveness, and simplicity for routine quantitative analysis. This guide serves as a robust framework for researchers, scientists, and drug development professionals to design, execute, and document the validation of chromatographic methods, thereby ensuring data of the highest integrity and compliance.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. <621> CHROMATOGRAPHY [drugfuture.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. propharmagroup.com [propharmagroup.com]
- 7. ICH Official web site : ICH [ich.org]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 11. assayprism.com [assayprism.com]
- 12. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 13. youtube.com [youtube.com]
- 14. assayprism.com [assayprism.com]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. researchgate.net [researchgate.net]
- 18. industrialpharmacist.com [industrialpharmacist.com]
- 19. altabrisagroup.com [altabrisagroup.com]
- 20. pharmaguru.co [pharmaguru.co]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. altabrisagroup.com [altabrisagroup.com]
- 23. agilent.com [agilent.com]
- 24. mastelf.com [mastelf.com]
- 25. altabrisagroup.com [altabrisagroup.com]
- 26. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 27. Determine limits of detection LOD and limits of quantification LOQ - How To [mtc-usa.com]
- 28. researchgate.net [researchgate.net]
- 29. pubs.acs.org [pubs.acs.org]
- 30. altabrisagroup.com [altabrisagroup.com]
- 31. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
A Comparative Analysis of 2-(2-Bromophenoxy)propanoic Acid and Other Auxinic Herbicides for Weed Management
This guide provides an in-depth comparative study of 2-(2-Bromophenoxy)propanoic acid and other prominent auxinic herbicides. Designed for researchers, scientists, and professionals in drug development and agriculture, this document offers a detailed examination of their mechanisms of action, comparative efficacy, and the experimental protocols necessary for their evaluation. By synthesizing technical data with practical field insights, this guide aims to be an authoritative resource for the development of novel and effective weed management strategies.
Introduction to Auxinic Herbicides
Auxinic herbicides are a class of synthetic compounds that mimic the action of the natural plant hormone indole-3-acetic acid (IAA).[1] These herbicides induce uncontrolled and disorganized growth in susceptible plants, ultimately leading to their death.[2] They are highly effective for the selective control of broadleaf weeds in various monocotyledonous crops like wheat and corn.[1] The phenoxy herbicides were among the first synthetic auxins to be developed and have been in widespread agricultural use since the 1950s.[1]
The general mechanism of action for auxinic herbicides involves their binding to auxin receptors, primarily the F-box proteins of the TIR1/AFB family. This binding leads to the degradation of Aux/IAA transcriptional repressors, resulting in the unregulated expression of auxin-responsive genes. This cascade of events disrupts normal plant development, causing symptoms such as epinasty (downward bending of leaves), stem twisting, and ultimately, plant death.
Chemical Classes of Auxinic Herbicides
Auxinic herbicides are categorized into several chemical families, each with distinct properties and spectrums of activity. The primary classes include:
-
Phenoxy-Carboxylic Acids: This class includes well-known herbicides such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA).[1]
-
Benzoic Acids: Dicamba is a prominent member of this class, known for its effectiveness against a wide range of broadleaf weeds.[3]
-
Pyridine Carboxylic Acids: This group includes herbicides like clopyralid and picloram, which are particularly effective against weeds in the Asteraceae, Fabaceae, and Solanaceae families.
-
Quinoline Carboxylic Acids: Quinclorac is a notable example, used to control both broadleaf and some grass weeds.
-
Phenoxypropionic Acids: This subclass of phenoxy herbicides includes compounds like mecoprop and dichlorprop. The focus of this guide, this compound, also belongs to this chemical family.
Focus Compound: this compound
This compound is a member of the phenoxypropionic acid class of auxinic herbicides. While direct, extensive comparative studies on this specific compound are limited in publicly available literature, its herbicidal activity can be inferred from the well-established structure-activity relationships of phenoxyalkanoic acids.
Structure-Activity Relationship:
The herbicidal activity of phenoxyalkanoic acids is influenced by the nature and position of substituents on the aromatic ring. Halogenation, in particular, has been shown to play a significant role in the efficacy of these herbicides. For instance, the presence of a halogen at the 4-position of the aromatic ring is generally important for high auxinic activity.[4] The bromine atom at the 2-position in this compound is expected to influence its binding affinity to auxin receptors and its overall herbicidal potency.
Comparative Performance and Physicochemical Properties
To provide a comprehensive comparison, the following table summarizes the key physicochemical properties and general performance characteristics of this compound alongside other representative auxinic herbicides. Data for this compound is estimated based on closely related structures and general principles of phenoxypropionic acid herbicides.
| Property | This compound | 2,4-D | Dicamba | MCPA | Clopyralid |
| Chemical Formula | C₉H₉BrO₃[5] | C₈H₆Cl₂O₃ | C₈H₆Cl₂O₃ | C₉H₉ClO₃ | C₆H₃Cl₂NO₂ |
| Molecular Weight | 245.07 g/mol [5] | 221.04 g/mol | 221.04 g/mol | 200.62 g/mol | 192.00 g/mol |
| Water Solubility | Moderately Soluble (estimated) | 900 mg/L | 4,500 mg/L | 825 mg/L | 1000 ppm |
| Mode of Action | Synthetic Auxin[2] | Synthetic Auxin[1] | Synthetic Auxin[3] | Synthetic Auxin[1] | Synthetic Auxin |
| Primary Target Weeds | Broadleaf Weeds (inferred) | Broadleaf Weeds[1] | Broadleaf Weeds[3] | Broadleaf Weeds[1] | Broadleaf Weeds (especially Asteraceae, Fabaceae, Solanaceae) |
| Soil Half-life (t½) | Variable, likely weeks to months[6][7] | ~10 days | ~14 days | ~24 days | 1-2 months |
Mechanism of Action: A Visualized Pathway
The molecular mechanism of action for auxinic herbicides is a complex signaling cascade. The following diagram illustrates the key steps involved in this process.
Caption: Mechanism of action of auxinic herbicides in a plant cell.
Experimental Protocols for Herbicide Efficacy Evaluation
To ensure the scientific integrity of comparative studies, standardized experimental protocols are essential. The following outlines a robust methodology for conducting greenhouse bioassays to evaluate the efficacy of herbicides like this compound.
Greenhouse Bioassay: A Step-by-Step Workflow
This protocol is designed to assess the post-emergence herbicidal activity of a test compound.[8][9][10]
1. Plant Material and Growth Conditions:
- Test Species: Select a variety of broadleaf weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti) and a tolerant crop species (e.g., wheat, corn) to assess selectivity.
- Growing Medium: Utilize a standardized greenhouse potting mix.
- Growth Environment: Sow seeds in pots and, after emergence, thin to a uniform number of seedlings per pot. Maintain plants in a greenhouse with controlled temperature, humidity, and photoperiod.[10]
2. Herbicide Application:
- Formulation: Prepare a stock solution of the technical grade herbicide in a suitable solvent with a surfactant.
- Dose-Response Range: Create a series of dilutions to establish a dose-response curve. A logarithmic series of concentrations is recommended.[10]
- Application: Apply the herbicide treatments to plants at the 2-4 true leaf stage using a calibrated laboratory spray chamber to ensure uniform coverage.[9]
3. Data Collection and Analysis:
- Visual Assessment: Periodically assess plant injury using a rating scale from 0% (no effect) to 100% (complete death).[10]
- Biomass Measurement: At the conclusion of the experiment (e.g., 21 days after treatment), harvest the above-ground biomass and record the fresh and dry weights.
- Data Analysis: Analyze the data to determine the effective dose that causes a 50% reduction in plant growth (ED₅₀). Statistical models, such as log-logistic dose-response curves, are commonly used for this purpose.[11][12]
Workflow for Greenhouse Bioassay
The following diagram visualizes the key stages of the greenhouse bioassay protocol.
Caption: Workflow for a greenhouse herbicide bioassay.
Environmental Fate and Selectivity
Environmental Persistence: The environmental fate of phenoxy herbicides is influenced by factors such as soil type, temperature, and microbial activity.[6][7] Generally, these compounds are degraded by soil microorganisms. The half-life of this compound in the soil is expected to be in the range of several weeks to a few months, similar to other phenoxypropionic acids.[6][13]
Crop Selectivity: The selectivity of auxinic herbicides is a key aspect of their utility in agriculture. Monocotyledonous plants (grasses) are generally tolerant to these herbicides due to several factors, including differences in vascular structure, reduced translocation, and enhanced metabolic degradation of the herbicide.[14][15] The selectivity of this compound in various crops would need to be determined through specific experimental trials.
Conclusion
This compound, as a member of the phenoxypropionic acid family, holds potential as a selective broadleaf herbicide. While direct comparative data is not extensively available, its performance can be inferred from the well-established principles of auxinic herbicides and the structure-activity relationships of its chemical class. Further research, following the robust experimental protocols outlined in this guide, is necessary to fully characterize its herbicidal efficacy, crop selectivity, and environmental profile in comparison to existing auxinic herbicides. This will enable a comprehensive assessment of its potential role in integrated weed management programs.
References
- 1. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 7414-41-7 [chemicalbook.com]
- 6. andrewsforest.oregonstate.edu [andrewsforest.oregonstate.edu]
- 7. driftlessprairies.org [driftlessprairies.org]
- 8. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 10. benchchem.com [benchchem.com]
- 11. isws.org.in [isws.org.in]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. researchgate.net [researchgate.net]
- 14. agriculturistmusa.com [agriculturistmusa.com]
- 15. fohvos.info [fohvos.info]
A Comparative Guide to the Efficacy of Phenoxyalkanoic Acid Herbicides: A Case Study of 2,4-D and an Investigative Outlook on 2-(2-Bromophenoxy)propanoic acid
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a detailed comparative analysis of the well-established herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) and offers an investigative framework for evaluating the potential herbicidal efficacy of the structurally related but less-studied compound, 2-(2-Bromophenoxy)propanoic acid. As a Senior Application Scientist, this document is structured to provide not just a side-by-side comparison, but a deeper insight into the causality behind experimental choices and a robust, self-validating system for future research.
Introduction to Phenoxyalkanoic Acid Herbicides
Phenoxyalkanoic acid herbicides are a class of synthetic auxins that have been instrumental in modern agriculture for their selective control of broadleaf weeds.[1] Developed in the 1940s, these compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated and ultimately lethal growth in susceptible plants.[2] Their systemic action, translocation through the plant's vascular system, and selective efficacy have made them a cornerstone of weed management strategies worldwide.[1][3]
In-Depth Profile: 2,4-Dichlorophenoxyacetic acid (2,4-D)
2,4-D was one of the first successful selective herbicides to be commercialized and remains one of the most widely used globally.[3][4] Its primary application is in the control of broadleaf weeds in cereal crops, turf, and non-crop areas.[5][6]
Chemical Properties and Formulations
-
Chemical Formula: C₈H₆Cl₂O₃[3]
-
Molecular Weight: 221.04 g/mol [5]
-
Formulations: 2,4-D is available in various formulations, including salts (amine, sodium) and esters.[4][7] Ester formulations are generally more volatile but exhibit enhanced absorption through the plant cuticle, leading to greater herbicidal activity after conversion to the acid form within the plant.[8] Amine salts are more water-soluble.[8]
Mechanism of Action: A Synthetic Auxin Mimic
The herbicidal activity of 2,4-D is derived from its ability to act as a synthetic auxin.[9][10] At high concentrations, it overwhelms the natural auxin regulatory systems in susceptible plants, leading to a cascade of disruptive physiological effects:
-
Binding to Auxin Receptors: 2,4-D binds to auxin receptors, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) family of proteins.[11][12]
-
Degradation of Repressors: This binding event triggers the degradation of Aux/IAA transcriptional repressor proteins.[11]
-
Overexpression of Auxin-Responsive Genes: The removal of these repressors leads to the uncontrolled expression of auxin-responsive genes.[11]
-
Hormonal Imbalance and Uncontrolled Growth: This results in the overproduction of other plant hormones like ethylene and abscisic acid, causing epinasty (twisting of stems and leaves), uncontrolled cell division and elongation, and ultimately, plant death.[3][10]
Efficacy and Selectivity
2,4-D is highly effective against a broad spectrum of dicotyledonous (broadleaf) weeds, while most monocotyledonous (grass) crops exhibit tolerance.[9][10] This selectivity is attributed to differences in translocation, metabolism, and the absence of a vascular cambium in grasses.[2]
An Investigative Outlook: this compound
In contrast to the extensive body of research on 2,4-D, this compound is a compound for which there is a significant lack of published data regarding its herbicidal efficacy. It is commercially available from chemical suppliers, and its basic chemical properties are known.[13][14][15]
Chemical Properties
-
Chemical Formula: C₉H₉BrO₃[13]
-
Molecular Weight: 245.07 g/mol [14]
-
Structural Analogy: The core structure of this compound belongs to the phenoxyalkanoic acid family, similar to 2,4-D. The key differences are the presence of a bromine atom instead of chlorine at the 2-position of the phenoxy ring and the absence of a chlorine atom at the 4-position. The propanoic acid side chain is also a common feature in other phenoxy herbicides like mecoprop and dichlorprop.[5]
A Hypothesis-Driven Approach to Efficacy Evaluation
Given the structural similarity of this compound to the phenoxyalkanoic acid class of herbicides, it is plausible to hypothesize that it may exhibit herbicidal activity through a similar mechanism of action as a synthetic auxin. The presence of a bromine atom on the phenoxy ring could influence its binding affinity to auxin receptors and its overall biological activity.[14] To validate this hypothesis and provide a direct comparison with 2,4-D, a structured experimental plan is proposed.
Proposed Experimental Framework for Comparative Efficacy Analysis
This section outlines a series of experiments designed to systematically evaluate the herbicidal efficacy of this compound in comparison to 2,4-D.
Phase 1: In Vitro and Seedling-Based Assays
Objective: To establish baseline herbicidal activity and determine effective concentration ranges.
1.1. Seed Germination and Root Elongation Assay:
-
Protocol:
-
Prepare a range of concentrations for both this compound and 2,4-D (e.g., 0.1, 1, 10, 100, 1000 µM) in a suitable solvent and then dilute in a buffered nutrient solution.
-
Select model plant species, including a susceptible broadleaf species (e.g., Arabidopsis thaliana, cress) and a tolerant monocot species (e.g., maize, wheat).
-
Sterilize seeds and place them on filter paper in petri dishes saturated with the respective test solutions.
-
Incubate in a controlled environment (e.g., 25°C, 16h light/8h dark cycle).
-
After a set period (e.g., 5-7 days), measure the percentage of seed germination and the primary root length.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) for root growth inhibition for both compounds.
-
1.2. Receptor Binding Assay (Competitive Binding):
-
Protocol:
-
Utilize purified auxin receptor proteins (e.g., TIR1, AFB2, AFB5).[12]
-
Perform a competitive binding assay using a radiolabeled or fluorescently tagged auxin (e.g., ³H-IAA) and varying concentrations of unlabeled 2,4-D and this compound.
-
Measure the displacement of the labeled auxin to determine the binding affinity (Kᵢ) of each test compound to the different receptor subtypes.
-
Phase 2: Whole Plant Efficacy and Selectivity Trials
Objective: To assess the herbicidal effect on whole plants under controlled greenhouse conditions.
2.1. Post-Emergence Foliar Application:
-
Protocol:
-
Grow a selection of broadleaf weeds (e.g., dandelion, pigweed) and a grass species to a specific growth stage (e.g., 2-4 true leaves).
-
Prepare spray solutions of this compound and 2,4-D at various application rates (e.g., 100, 250, 500, 1000 g a.i./ha), including a surfactant to ensure proper leaf coverage.
-
Apply the solutions as a fine mist to the foliage of the test plants.
-
Maintain the plants in a greenhouse with controlled temperature, humidity, and light.
-
Visually assess phytotoxicity symptoms (e.g., epinasty, chlorosis, necrosis) at regular intervals (e.g., 3, 7, 14, 21 days after treatment).
-
At the end of the experiment, harvest the above-ground biomass and measure the fresh and dry weight to quantify the reduction in growth compared to an untreated control.
-
Data Presentation and Interpretation
The quantitative data from these experiments should be summarized in clear, structured tables for easy comparison.
Table 1: Comparative in Vitro Activity
| Compound | Target Species | IC₅₀ Root Growth (µM) | Receptor Binding Affinity (Kᵢ for TIR1) (µM) |
| 2,4-D | Arabidopsis thaliana | [Experimental Value] | [Experimental Value] |
| This compound | Arabidopsis thaliana | [Experimental Value] | [Experimental Value] |
| 2,4-D | Zea mays | [Experimental Value] | N/A |
| This compound | Zea mays | [Experimental Value] | N/A |
Table 2: Whole Plant Efficacy (21 Days After Treatment)
| Compound | Application Rate (g/ha) | Weed Species | % Biomass Reduction | Phytotoxicity Score (1-9) |
| 2,4-D | 500 | Dandelion | [Experimental Value] | [Experimental Value] |
| This compound | 500 | Dandelion | [Experimental Value] | [Experimental Value] |
| 2,4-D | 500 | Maize | [Experimental Value] | [Experimental Value] |
| This compound | 500 | Maize | [Experimental Value] | [Experimental Value] |
Conclusion
While 2,4-D is a well-characterized and highly effective phenoxyalkanoic acid herbicide, the herbicidal potential of this compound remains to be elucidated. The proposed experimental framework provides a comprehensive and scientifically rigorous approach to determine its efficacy, selectivity, and mechanism of action in direct comparison to the industry standard, 2,4-D. The results of such a study would provide valuable insights for the development of new herbicidal active ingredients and contribute to the broader understanding of structure-activity relationships within this important class of compounds.
References
- 1. grokipedia.com [grokipedia.com]
- 2. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 3. 2,4-D - Cultivar Magazine [revistacultivar.com]
- 4. deq.mt.gov [deq.mt.gov]
- 5. chemcess.com [chemcess.com]
- 6. 24d.info [24d.info]
- 7. epa.gov [epa.gov]
- 8. Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties | Encyclopedia MDPI [encyclopedia.pub]
- 9. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. xtbg.ac.cn [xtbg.ac.cn]
- 11. benchchem.com [benchchem.com]
- 12. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | 7414-41-7 [sigmaaldrich.com]
- 14. CAS 7414-41-7: this compound [cymitquimica.com]
- 15. 7414-41-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
Halogenated Phenoxy Herbicides: A Comparative Analysis of Brominated and Chlorinated Compounds in Weed Management
In the intricate landscape of agricultural science, the development and application of herbicides are pivotal for ensuring global food security. Among the diverse chemical families of herbicides, phenoxy herbicides have long been a cornerstone for the selective control of broadleaf weeds. The biological activity of these compounds is profoundly influenced by their chemical structure, particularly the nature and position of halogen substituents on the aromatic ring. This guide provides an in-depth technical comparison of the biological activity of brominated versus chlorinated phenoxy herbicides, offering valuable insights for researchers, scientists, and professionals in drug and herbicide development.
The Archetype: Chlorinated Phenoxy Herbicides as Synthetic Auxins
The journey of phenoxy herbicides began with the discovery of chlorinated phenoxyacetic acids in the 1940s.[1] Compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) revolutionized weed control with their ability to selectively eliminate broadleaf weeds in cereal crops.[2][3][4][5]
Mechanism of Action: Mimicking a Plant's Own Growth Signal
Chlorinated phenoxyacetic acid herbicides are classified as synthetic auxins.[6][7] They mimic the natural plant hormone indole-3-acetic acid (IAA), which regulates cell elongation, division, and differentiation.[8] However, unlike IAA, which is tightly regulated by the plant, synthetic auxins like 2,4-D are more stable and persistent.[6] This leads to an uncontrolled and chaotic growth response in susceptible plants, ultimately causing vascular tissue disruption, epinasty (twisting of stems and petioles), and plant death.[7]
The molecular mechanism involves the binding of the synthetic auxin to the TIR1/AFB family of F-box proteins, which are components of the SCFTIR1/AFB ubiquitin ligase complex.[9] This binding event promotes the degradation of Aux/IAA transcriptional repressors, thereby activating the expression of auxin-responsive genes.[7][9]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05630F [pubs.rsc.org]
- 4. 24d.info [24d.info]
- 5. Simultaneous removal of phenoxy herbicides, 2-methyl-4-chlorophenoxyacetic acid and 2,4-dichlorophenoxyacetic acid from aqueous media by magnetized MgAl-LDH@Fe3O4 composite: application of partial least squares and Doehlert experimental design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.nufarm.com [cdn.nufarm.com]
- 9. scielo.br [scielo.br]
A Guide to the Validation of a Cell-Based Bioassay for Determining the Potency of 2-(2-Bromophenoxy)propanoic Acid
An Objective Comparison and Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The development of novel therapeutic agents requires robust and reliable methods to quantify their biological activity. This guide provides a comprehensive framework for the validation of a bioassay for 2-(2-Bromophenoxy)propanoic acid (BPA), a compound with potential therapeutic applications. Due to the limited publicly available data on the specific biological target of BPA, this guide establishes a scientifically plausible, hypothetical mechanism of action: the antagonism of a G-protein coupled receptor (GPCR) that signals through the Gαs pathway, leading to the production of cyclic AMP (cAMP).
This guide details the development and validation of a competitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay. We present a step-by-step protocol, followed by a rigorous validation plan adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] Each validation parameter—specificity, linearity, range, accuracy, precision, and robustness—is defined, with clear experimental designs and acceptance criteria. The performance of the TR-FRET assay is objectively compared with alternative methods, such as calcium mobilization and reporter gene assays, providing researchers with the context needed to select the most appropriate bioassay for their specific research goals.
Part 1: Introduction and Rationale
This compound (BPA) is a small molecule whose biological activity is not yet fully characterized. Structurally related compounds have shown a range of biological effects, suggesting potential therapeutic value. To explore this potential, a reliable method for quantifying its biological potency is essential. Cell-based bioassays are critical tools in drug development, offering a more biologically and physiologically relevant system compared to biochemical assays.[5][6] They provide crucial information on a compound's mechanism of action (MOA), efficacy, and potential toxicity in a cellular environment.[5][7]
For the purposes of this guide, we hypothesize that BPA acts as an antagonist at a Gαs-coupled GPCR. Gαs-coupled GPCRs activate adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cAMP.[8] An antagonist would inhibit this process, leading to a measurable decrease in intracellular cAMP levels.
Choice of Bioassay: A competitive TR-FRET immunoassay for cAMP was selected as the bioassay platform. This technology offers several advantages for drug discovery, including a homogeneous (no-wash) format, high sensitivity, low background, and amenability to high-throughput screening.[9][10][11][12]
Part 2: The TR-FRET cAMP Bioassay: Principles and Protocol
Principle of the Assay
The TR-FRET cAMP assay is a competitive immunoassay.[9] The kit reagents include a cAMP-specific antibody labeled with a donor fluorophore (e.g., Europium cryptate) and a cAMP tracer molecule labeled with an acceptor fluorophore (e.g., d2 or ULight™). In the absence of free cAMP from lysed cells, the antibody binds the tracer, bringing the donor and acceptor into close proximity. Excitation of the donor results in FRET to the acceptor, which then emits light at a specific wavelength. When intracellular cAMP is present, it competes with the tracer for binding to the antibody.[10][11][13] This competition disrupts FRET, leading to a decrease in the acceptor's emission signal that is proportional to the amount of cAMP produced by the cells.[10]
Diagram of the TR-FRET cAMP Assay Principle
Caption: Principle of the competitive TR-FRET cAMP assay.
Detailed Experimental Protocol
This protocol is designed for a 384-well plate format and assumes the use of a stable cell line expressing the target GPCR.
1. Cell Culture and Plating: a. Culture HEK293 cells stably expressing the target Gαs-coupled GPCR in appropriate media. b. On the day of the assay, harvest cells and resuspend in stimulation buffer. c. Dispense 5 µL of the cell suspension into each well of a 384-well white assay plate at a pre-optimized density (e.g., 2,000 cells/well).
2. Compound Preparation and Addition (Antagonist Mode): a. Prepare a serial dilution of this compound (BPA) in stimulation buffer at 4x the final desired concentration. b. Add 5 µL of the diluted BPA or vehicle control to the appropriate wells. c. Incubate the plate for 15-30 minutes at room temperature to allow the antagonist to bind to the receptor.
3. Agonist Stimulation: a. Prepare a solution of a known agonist for the target GPCR at a 4x concentration corresponding to its EC80 (the concentration that elicits 80% of the maximal response). b. Add 5 µL of the agonist solution to all wells except for the negative control (unstimulated) wells. Add 5 µL of buffer to the negative control wells. c. Incubate for 30 minutes at room temperature to stimulate cAMP production.
4. Cell Lysis and FRET Reagent Addition: a. Prepare the TR-FRET lysis and detection reagent mix according to the manufacturer's instructions, containing the Europium-labeled antibody and the d2-labeled cAMP tracer. b. Add 5 µL of the detection mix to all wells. c. Incubate for 60 minutes at room temperature, protected from light, to allow for cell lysis and equilibration of the detection reagents.
5. Signal Detection: a. Read the plate on a TR-FRET-compatible plate reader, with excitation at 320-340 nm and simultaneous emission detection at ~665 nm (acceptor) and ~620 nm (donor). b. Calculate the emission ratio (665 nm / 620 nm) * 10,000. c. Plot the emission ratio against the log of the BPA concentration and fit a four-parameter logistic curve to determine the IC50 value.
Part 3: A Framework for Bioassay Validation
The objective of bioassay validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[3] The following parameters are critical for validating the BPA antagonist bioassay.
Diagram of the Bioassay Validation Workflow
Caption: A sequential workflow for bioassay validation.
Specificity
-
Objective: To ensure that the assay signal is a direct result of BPA's interaction with the target GPCR.
-
Experimental Design:
-
Run the assay using a parental cell line that does not express the target GPCR.
-
Test a structurally similar but biologically inactive compound in the assay.
-
Test a known antagonist of the target receptor as a positive control.
-
-
Acceptance Criteria:
-
BPA should show no significant activity in the parental cell line.
-
The inactive analog should not produce a dose-response curve.
-
The known antagonist should inhibit the agonist response with its expected potency.
-
Linearity and Range
-
Objective: To demonstrate that the assay results are directly proportional to the concentration of the analyte (BPA) within a specific range.
-
Experimental Design:
-
Prepare a dilution series of BPA spanning the expected range of the dose-response curve (e.g., from 1 nM to 100 µM).
-
Perform the assay and plot the response versus the log concentration of BPA.
-
-
Acceptance Criteria:
-
The central, linear portion of the sigmoidal dose-response curve should cover at least an 80% to 120% range around the IC50 value.
-
The coefficient of determination (R²) for the linear portion of the curve should be ≥ 0.98.
-
Accuracy
-
Objective: To assess the closeness of the measured IC50 value to a nominal or accepted reference value.
-
Experimental Design:
-
Prepare samples with known concentrations of a reference antagonist at low, medium, and high points of the dose-response curve (e.g., IC25, IC50, IC75).
-
Analyze these samples in triplicate on three different days.
-
Calculate the percent recovery for each sample.
-
-
Acceptance Criteria:
-
The mean percent recovery should be within 80-120% of the expected value.
-
Precision
-
Objective: To evaluate the variability of the assay results.
-
Experimental Design:
-
Repeatability (Intra-assay precision): Analyze six replicates of BPA at a concentration near the IC50 on the same plate, on the same day.
-
Intermediate Precision (Inter-assay precision): Analyze the same samples on three different days, by two different analysts, using different equipment if possible.
-
-
Acceptance Criteria:
-
The relative standard deviation (RSD) or coefficient of variation (CV) should be ≤ 15% for repeatability.
-
The RSD should be ≤ 20% for intermediate precision.
-
Robustness
-
Objective: To measure the assay's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Experimental Design:
-
Introduce small variations to parameters such as agonist incubation time (e.g., ±5 minutes), cell incubation temperature (e.g., ±2°C), and cell number (e.g., ±10%).
-
Assess the impact on the final IC50 value.
-
-
Acceptance Criteria:
-
The IC50 value should not change by more than a pre-defined amount (e.g., ± 2-fold) when small variations are introduced. The Z'-factor should remain > 0.5.
-
Summary of Validation Data (Hypothetical)
| Validation Parameter | Experiment | Result | Acceptance Criteria | Status |
| Specificity | Parental Cell Line Test | No dose-response | No significant activity | Pass |
| Linearity | Dose-Response Curve | R² = 0.995 | R² ≥ 0.98 | Pass |
| Range | Assay Working Range | 10 nM - 10 µM | Covers IC50 ± 20% | Pass |
| Accuracy | Reference Compound Recovery | 95.7% - 108.2% | 80% - 120% | Pass |
| Precision | Repeatability (Intra-assay) | RSD = 8.5% | ≤ 15% | Pass |
| Intermediate (Inter-assay) | RSD = 12.3% | ≤ 20% | Pass | |
| Robustness | Incubation Time ±5 min | 1.2-fold IC50 shift | < 2-fold shift | Pass |
Part 4: Comparison with Alternative Bioassay Formats
While the TR-FRET cAMP assay is a robust choice, other methods can also be used to assess GPCR antagonism. The best choice depends on the specific GPCR target, available resources, and desired throughput.[5][6]
| Assay Type | Principle | Advantages | Disadvantages |
| TR-FRET cAMP Assay | Homogeneous immunoassay measuring the second messenger cAMP.[9] | High-throughput, sensitive, no-wash steps, robust.[10] | Indirect measure of receptor activation; requires specific kit reagents. |
| Calcium Mobilization Assay (e.g., FLIPR) | Measures changes in intracellular calcium, a second messenger for Gαq-coupled GPCRs. | Very high-throughput, kinetic (real-time) data. | Primarily for Gαq-coupled receptors; may require co-expression of a promiscuous G-protein for Gαs/Gαi targets. |
| Reporter Gene Assay | Measures transcriptional activation downstream of a signaling pathway (e.g., CRE-luciferase for cAMP pathway). | High sensitivity, measures integrated cellular response. | Slow (requires hours of incubation), indirect, prone to off-target effects. |
| β-Arrestin Recruitment Assay (e.g., BRET/FRET) | Measures the interaction between the activated GPCR and β-arrestin.[14][15] | Direct measure of a specific signaling pathway; useful for studying biased agonism.[8] | Requires engineered cell lines and specific instrumentation. |
Part 5: Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to the validation of a cell-based bioassay for this compound, based on a hypothesized antagonist activity at a Gαs-coupled GPCR. The TR-FRET cAMP assay provides a sensitive, reliable, and high-throughput method for determining the potency of this compound.
By following the validation framework detailed here, researchers can establish a self-validating system that ensures the accuracy, precision, and robustness of their data. This is a mandatory step for any data intended for regulatory submission and is critical for making informed decisions throughout the drug discovery and development process.[16] The principles and methodologies described are not limited to BPA but can be adapted for the validation of bioassays for a wide range of compounds and biological targets, providing a foundational template for excellence in bioanalytical science.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. starodub.nl [starodub.nl]
- 5. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 6. probiocdmo.com [probiocdmo.com]
- 7. solvias.com [solvias.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. moleculardevices.com [moleculardevices.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Screen Quest™ TR-FRET No Wash cAMP Assay Kit | AAT Bioquest [aatbio.com]
- 12. multispaninc.com [multispaninc.com]
- 13. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors [mdpi.com]
- 16. resolvemass.ca [resolvemass.ca]
"inter-laboratory comparison of 2-(2-Bromophenoxy)propanoic acid analysis"
An Expert's Guide to Establishing Analytical Method Consensus: A Proposed Inter-Laboratory Comparison for the Analysis of 2-(2-Bromophenoxy)propanoic Acid
Introduction: The Imperative for Analytical Consensus
This compound is a halogenated aromatic carboxylic acid with potential significance as an intermediate or impurity in the synthesis of pharmaceuticals and other specialty chemicals. As with any compound subject to regulatory scrutiny, the ability to accurately and reliably quantify it is paramount. Inconsistent analytical results between laboratories—be it between a manufacturer and a regulatory agency, or between different sites within the same organization—can lead to disputes, delays in development, and potential patient safety concerns.[1]
This guide addresses the critical need for standardized, robust analytical methodology for this compound. In the absence of established, universally accepted methods, an inter-laboratory comparison study is the gold standard for evaluating and harmonizing analytical procedures.[2][3] Such a study serves to determine the performance characteristics of various analytical techniques when challenged with the same homogenous sample, thereby providing an objective basis for method selection and validation.
This document provides a comprehensive framework for designing and executing an inter-laboratory comparison for the analysis of this compound. It is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. We will explore candidate analytical methodologies, detail a robust study protocol grounded in international standards, and outline the statistical evaluation of the resulting data.
Candidate Analytical Methodologies: A Comparative Overview
The selection of analytical techniques for an inter-laboratory study should be based on their theoretical applicability to the analyte's chemical properties. This compound, being a moderately polar, UV-active, and thermally stable molecule, lends itself to several analytical approaches.
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most common and versatile technique for the analysis of non-volatile or thermally labile compounds in the pharmaceutical industry.[4] For this compound, a reversed-phase method would be the logical starting point.
-
Principle of Causality : The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C8 or C18) and a polar mobile phase. The presence of the carboxylic acid group necessitates pH control of the mobile phase to ensure consistent retention and peak shape. Acidifying the mobile phase (e.g., with 0.05% trifluoroacetic or formic acid) suppresses the ionization of the carboxyl group, increasing its hydrophobicity and retention on the non-polar column.[5][6][7]
-
Detection : The aromatic ring in the molecule allows for sensitive detection using a UV-Vis or Diode Array Detector (DAD). Mass Spectrometry (MS) can also be coupled with HPLC for enhanced specificity and sensitivity.[4]
Gas Chromatography (GC)
GC is a powerful technique for separating volatile and thermally stable compounds.[8] While this compound has limited volatility due to its carboxylic acid group, it can be readily analyzed by GC after a derivatization step.
-
Principle of Causality : Derivatization, typically by converting the carboxylic acid to a more volatile ester (e.g., a methyl or pentafluorobenzyl ester), is necessary to allow the compound to be volatilized without degradation in the GC inlet.[8][9] The separation then occurs in a capillary column based on the analyte's boiling point and interaction with the stationary phase.
-
Detection : A Flame Ionization Detector (FID) offers general-purpose detection, while an Electron Capture Detector (ECD) would provide high sensitivity due to the presence of the bromine atom.[8] GC-MS provides definitive identification and quantification.[10]
Capillary Electrophoresis (CE)
CE separates compounds based on their charge-to-size ratio in an electric field.[11][12][13] This technique is well-suited for the analysis of small, charged molecules like carboxylic acids.
-
Principle of Causality : As an acid, the analyte will be negatively charged at neutral or basic pH. This charge allows it to migrate in an electric field. The separation from other components is achieved based on differences in electrophoretic mobility.[11][12]
-
Detection : UV-Vis detection is standard for CE. The short path length of the capillary can limit sensitivity compared to HPLC, but the technique offers high separation efficiency and minimal solvent consumption.[14][15]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the quantification of a substance without the need for a chemically identical reference standard.[16]
-
Principle of Causality : The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[16][17][18] By comparing the integral of a specific proton signal from the analyte to the integral of a certified internal standard of known concentration, the absolute quantity of the analyte can be determined.
-
Advantages : qNMR is non-destructive and can provide structural confirmation simultaneously with quantification. It is particularly valuable for certifying the purity of reference materials.[16]
Designing the Inter-Laboratory Comparison: A Step-by-Step Protocol
The design of the inter-laboratory study must be meticulous to ensure that the results are statistically valid and comparable across participating laboratories. This protocol is based on the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) and ISO 5725.[2][19][20][21]
Overall Study Workflow
Caption: Workflow for the inter-laboratory comparison study.
Experimental Protocol for Participating Laboratories
-
Test Material Handling :
-
Upon receipt, store the test material, a homogenous batch of this compound, at the specified temperature (e.g., 2-8°C) in the dark.
-
Before use, allow the container to equilibrate to room temperature to prevent condensation.
-
-
Sample Preparation :
-
Accurately weigh approximately 25 mg of the test material.
-
Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) in a 25 mL volumetric flask and dilute to volume. This creates a stock solution of approximately 1 mg/mL.
-
Prepare a working solution of 100 µg/mL by diluting 5.0 mL of the stock solution to 50 mL with the same solvent.
-
For GC analysis, follow the specific derivatization protocol provided.
-
-
Analytical Procedures :
-
HPLC-UV :
-
Column : C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase : Acetonitrile : 0.1% Phosphoric Acid in Water (50:50 v/v)
-
Flow Rate : 1.0 mL/min
-
Detection : 220 nm
-
Injection Volume : 10 µL
-
-
GC-FID (after derivatization) :
-
Column : DB-5, 30 m x 0.25 mm, 0.25 µm
-
Inlet Temperature : 250°C
-
Oven Program : 100°C hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
-
Detector Temperature : 300°C
-
-
Note: Protocols for CE and qNMR would also be provided with similar levels of detail.
-
-
Data to be Reported :
-
Report the calculated concentration of this compound in the provided sample in mg/mL.
-
Provide raw data, including chromatograms/electropherograms/spectra, peak areas/heights, and calibration curves.
-
Report results for all validation parameters as specified in the study protocol.
-
Validation Parameters for Comparison
The core of the study is the comparative evaluation of key analytical method validation parameters as defined by ICH Q2(R1).[19][22][23]
| Validation Parameter | Objective in the Inter-Laboratory Study | Assessment Method |
| Specificity/Selectivity | To ensure each method can unequivocally assess the analyte in the presence of expected impurities or degradation products. | Analysis of spiked samples containing known impurities. Peak purity analysis using DAD or MS. |
| Linearity & Range | To verify a proportional relationship between analyte concentration and analytical response over a defined range. | Analysis of at least five concentrations across the specified range. Linear regression analysis (y = mx + c), correlation coefficient (r²). |
| Accuracy | To determine the closeness of the test results to the true value. | Analysis of samples with a known concentration of the analyte (a certified reference material if available) or by spike recovery experiments at three concentration levels. |
| Precision | To assess the degree of scatter between a series of measurements. | - Repeatability (Intra-assay) : Multiple analyses of the same sample by one analyst on one instrument. - Intermediate Precision : Analysis on different days, by different analysts, or on different equipment within the same lab. - Reproducibility (Inter-laboratory) : Analysis of the same samples across all participating labs. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Based on signal-to-noise ratio (typically 3:1) or the standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Based on signal-to-noise ratio (typically 10:1) or the standard deviation of the response and the slope of the calibration curve. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Small variations in mobile phase composition, pH, column temperature (for HPLC), or oven temperature ramp rate (for GC). |
Statistical Analysis and Interpretation of Results
Upon collection, the data will be subjected to rigorous statistical analysis, primarily following the procedures outlined in ISO 5725.[21][24][25]
-
Outlier Detection : Cochran's and Grubbs' tests will be used to identify and potentially exclude laboratories with excessive variability or results that deviate significantly from the consensus mean.[25]
-
Calculation of Precision :
-
Repeatability Standard Deviation (sr) : The standard deviation of test results obtained under repeatability conditions. This represents the intra-laboratory variability.
-
Reproducibility Standard Deviation (sR) : The standard deviation of test results obtained under reproducibility conditions. This represents the combined intra- and inter-laboratory variability.
-
-
Performance Scoring : Z-scores can be calculated for each laboratory to provide a standardized measure of performance relative to the assigned value (consensus mean).[26]
The final output will be a comparative summary of each method's performance across all validation parameters. This allows for an evidence-based decision on the most suitable method for routine analysis.
Caption: Decision tree for method selection post-study.
Conclusion
An inter-laboratory comparison is an indispensable tool for establishing a reliable, validated, and universally accepted analytical method for this compound. By systematically evaluating multiple techniques across a network of competent laboratories, the scientific community can gain confidence in the quality and consistency of analytical data. The framework presented in this guide, which is grounded in established international standards, provides a robust blueprint for conducting such a study. The outcomes will not only facilitate smoother drug development and regulatory processes but also uphold the highest standards of scientific integrity and data quality.
References
- 1. ICH Official web site : ICH [ich.org]
- 2. youtube.com [youtube.com]
- 3. What is an inter laboratory comparison ? [compalab.org]
- 4. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 5. mdpi.com [mdpi.com]
- 6. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Analysis of carboxylic acids in biological fluids by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Capillary electrophoresis for the analysis of short-chain organic acids in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. m.youtube.com [m.youtube.com]
- 15. agilent.com [agilent.com]
- 16. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 18. pubs.sciepub.com [pubs.sciepub.com]
- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 20. fda.gov [fda.gov]
- 21. standards.iteh.ai [standards.iteh.ai]
- 22. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 23. starodub.nl [starodub.nl]
- 24. analyzeseeds.com [analyzeseeds.com]
- 25. archimer.ifremer.fr [archimer.ifremer.fr]
- 26. academic.oup.com [academic.oup.com]
A Senior Application Scientist's Guide to the Performance Characteristics of Analytical Methods for Phenoxy Herbicides
This guide provides an in-depth comparison of the primary analytical methodologies for the detection and quantification of phenoxy herbicides. Designed for researchers, scientists, and professionals in drug development and environmental monitoring, this document moves beyond a simple listing of techniques. It delves into the causality behind experimental choices, offering a robust framework for method selection and validation based on performance characteristics. Every protocol described herein is designed as a self-validating system, grounded in authoritative references to ensure scientific integrity.
Introduction: The Analytical Imperative for Phenoxy Herbicides
Phenoxy herbicides, a class of synthetic auxins, have been instrumental in modern agriculture for the selective control of broadleaf weeds.[1] However, their potential for environmental contamination of soil and groundwater, coupled with concerns about their toxicity, necessitates highly sensitive and selective analytical methods for monitoring their presence in various matrices.[2] These compounds are commonly found as acids, salts, or esters, all of which must be accounted for in a comprehensive analytical approach.[2] This guide will explore and compare the predominant analytical techniques, focusing on their performance characteristics to empower researchers in making informed decisions for their specific applications.
Core Analytical Strategies: A Comparative Overview
The determination of phenoxy herbicides typically involves a multi-step process encompassing sample preparation (extraction and cleanup), analyte separation, and detection. The choice of methodology is dictated by the matrix complexity, required sensitivity, and available instrumentation. The two primary chromatographic techniques employed are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS) for definitive identification and quantification. Capillary Electrophoresis (CE) presents a viable alternative with unique separation capabilities.
A summary of the key performance characteristics of these methods is presented in Table 1.
| Method | Principle | Typical LOD/LOQ | Throughput | Selectivity | Key Advantages | Key Limitations |
| GC-ECD/MS | Separation of volatile, thermally stable compounds. | ng/L to µg/L[3][4] | Moderate | Good to Excellent | High resolution, established methods (e.g., EPA 8151).[2] | Requires derivatization, potential for thermal degradation.[5] |
| LC-MS/MS | Separation of polar to semi-polar compounds in the liquid phase. | ng/L to sub-ng/L[6][7] | High | Excellent | High sensitivity and selectivity, no derivatization needed.[2] | Matrix effects can cause ion suppression or enhancement. |
| HPLC-UV | Separation based on polarity with UV detection. | µg/L[8] | High | Moderate | Cost-effective, robust. | Lower sensitivity and selectivity compared to MS.[9] |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility. | µg/L to mg/L (can be enhanced)[10] | High | Excellent | High separation efficiency, minimal solvent usage. | Lower sensitivity without preconcentration techniques.[11] |
Gas Chromatography-Based Methods: The Established Workhorse
Gas chromatography, particularly when coupled with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS), has been a cornerstone for phenoxy herbicide analysis for decades.[2][12]
The Principle of Derivatization
A critical consideration for GC analysis of phenoxy herbicides is the necessity of derivatization. These compounds are carboxylic acids and are thus polar and non-volatile. To make them amenable to GC analysis, they must be converted into more volatile and thermally stable ester derivatives, typically methyl esters.[12] This is a crucial step that significantly influences the accuracy and reproducibility of the method. While effective, derivatization adds complexity and potential sources of error to the workflow.[5]
Performance Characteristics of GC-MS
-
Sensitivity and Selectivity: GC-MS offers excellent sensitivity and selectivity, especially when operated in selected ion monitoring (SIM) mode.[4] For enhanced selectivity and to minimize matrix interferences, tandem mass spectrometry (GC-MS/MS) can be employed.[13]
-
Accuracy and Precision: When properly validated, GC-based methods provide good accuracy and precision. However, the multi-step nature of the sample preparation, including derivatization, can impact reproducibility.
-
Confirmation: A significant advantage of GC-MS is the ability to provide structural information, confirming the identity of the analyte. The use of two dissimilar columns for analysis further enhances the confidence in identification.[12]
Experimental Workflow: GC-MS Analysis
The following diagram illustrates a typical workflow for the analysis of phenoxy herbicides by GC-MS.
Caption: Workflow for Phenoxy Herbicide Analysis by GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Modern Standard
LC-MS/MS has emerged as the preferred method for the analysis of phenoxy herbicides due to its superior sensitivity, selectivity, and high-throughput capabilities.[2][6] A key advantage is the ability to analyze the acidic form of the herbicides directly, eliminating the need for derivatization.[2]
The Power of Direct Injection
By circumventing the derivatization step, LC-MS/MS methods are generally faster, safer, and less labor-intensive than their GC counterparts.[2] The sample preparation typically involves hydrolysis to convert any esters to the parent acid, followed by acidification and direct injection of the extract.[2]
Performance Characteristics of LC-MS/MS
-
Unparalleled Sensitivity: LC-MS/MS, particularly with modern instrumentation, can achieve limits of detection in the sub-nanogram per liter range, making it ideal for trace-level monitoring in environmental and biological samples.[7][14]
-
Exceptional Selectivity: The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry provides a high degree of selectivity, effectively minimizing matrix interferences and allowing for accurate quantification even in complex matrices.[2]
-
High Throughput: The simplified sample preparation and fast chromatographic run times contribute to the high-throughput nature of LC-MS/MS methods.[14]
-
Matrix Effects: A primary challenge in LC-MS/MS is the potential for matrix effects, where co-eluting compounds can suppress or enhance the ionization of the target analyte. This necessitates careful method development and the use of internal standards, preferably isotopically labeled, to compensate for these effects.
Experimental Protocol: LC-MS/MS Analysis of Phenoxy Herbicides in Water
This protocol is a representative example for the analysis of phenoxy herbicides in water samples.
1. Sample Preparation: a. To a 10 mL water sample, add an appropriate amount of surrogate standard. b. Adjust the sample pH to ≥12 with 1M KOH to hydrolyze any esterified herbicides. Let stand for 2 hours at room temperature.[2] c. Acidify the sample to a pH of 2-3 with formic acid to convert all herbicides to their acidic form.[2] d. Add an internal standard to the final extract before analysis.
2. LC-MS/MS Analysis: a. LC System: High-Performance Liquid Chromatography system. b. Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm). c. Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. Maintaining an acidic mobile phase is crucial to keep the herbicides in their protonated form.[2] d. MS/MS System: Triple quadrupole mass spectrometer. e. Ionization Mode: Negative Electrospray Ionization (ESI-).[2] f. Detection Mode: Multiple Reaction Monitoring (MRM) for each target analyte.
Experimental Workflow: LC-MS/MS Analysis
The streamlined workflow of LC-MS/MS is depicted in the following diagram.
Caption: Workflow for Phenoxy Herbicide Analysis by LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For applications where the ultra-high sensitivity of MS is not required, HPLC with UV detection offers a robust and cost-effective alternative.
Performance Characteristics of HPLC-UV
-
Adequate Sensitivity for Certain Applications: While less sensitive than MS-based methods, HPLC-UV can achieve detection limits in the microgram per liter range, which may be sufficient for some monitoring purposes.[8]
-
Robustness and Cost-Effectiveness: HPLC-UV systems are generally more affordable and easier to maintain than their MS counterparts, making them a practical choice for routine analysis in many laboratories.
-
Selectivity Limitations: The selectivity of UV detection is limited, and co-eluting compounds can interfere with the analysis, especially in complex matrices.[9]
Capillary Electrophoresis (CE): A Niche but Powerful Technique
Capillary electrophoresis separates analytes based on their differential migration in an electric field.[10] It offers a different separation mechanism compared to chromatography and can be a powerful tool for the analysis of phenoxy herbicides.
Performance Characteristics of CE
-
High Separation Efficiency: CE can provide very high theoretical plate counts, leading to excellent separation of closely related compounds.
-
Minimal Solvent Consumption: A key environmental advantage of CE is its very low consumption of organic solvents.
-
Sensitivity Enhancement: While the inherent sensitivity of CE can be a limitation, techniques like field-amplified sample stacking (FASS) can be employed to significantly improve detection limits, reaching parts-per-trillion levels in some cases.[15]
-
Chiral Separations: CE is particularly well-suited for the chiral separation of phenoxy acid herbicides, which is important as the herbicidal activity is often enantiomer-specific.[11]
Sample Preparation: The Foundation of Accurate Analysis
The importance of a robust and efficient sample preparation protocol cannot be overstated. The goal is to isolate the target analytes from the matrix and concentrate them to a level suitable for instrumental analysis.
-
Solid-Phase Extraction (SPE): SPE is a widely used technique for the extraction and cleanup of phenoxy herbicides from water samples.[6] Various sorbents, such as C18, can be used to retain the analytes, which are then eluted with a small volume of organic solvent.
-
QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method, originally developed for pesticide residue analysis in food, has been adapted for the extraction of phenoxy herbicides from various matrices.[16]
Conclusion: Selecting the Optimal Method
The choice of the most appropriate analytical method for phenoxy herbicides depends on a careful consideration of the specific research or monitoring objectives. For routine, high-throughput analysis requiring the utmost sensitivity and selectivity, LC-MS/MS is the undisputed method of choice. Its ability to directly analyze the acidic herbicides without derivatization offers significant advantages in terms of speed, simplicity, and safety.
GC-MS remains a valuable and reliable technique, particularly in laboratories with established expertise and instrumentation. It is a robust method capable of providing confirmatory data, although the requirement for derivatization makes it more labor-intensive.
HPLC-UV and CE represent valuable tools for specific applications. HPLC-UV is a cost-effective option for less demanding analyses, while CE excels in high-efficiency separations and chiral analysis.
Ultimately, the successful analysis of phenoxy herbicides relies on a holistic approach that combines a well-designed sample preparation strategy with a validated and fit-for-purpose instrumental method. This guide provides the foundational knowledge and comparative data to empower scientists in making these critical decisions.
References
- 1. alsglobal.com [alsglobal.com]
- 2. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 3. Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of trace phenoxy carboxylic acid herbicides in environmental water samples by covalent organic frameworks based solid phase extraction coupled with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. agilent.com [agilent.com]
- 10. lumexinstruments.com [lumexinstruments.com]
- 11. mdpi.com [mdpi.com]
- 12. epa.gov [epa.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Capillary electrophoresis of herbicides: IV. Evaluation of octylmaltopyranoside chiral surfactant in the enantiomeric separation of fluorescently labeled phenoxy acid herbicides and their laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to the Structure-Activity Relationship of 2-(2-Bromophenoxy)propanoic Acid Analogs as PPAR Agonists
For researchers in drug discovery and development, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparison of 2-(2-Bromophenoxy)propanoic acid analogs, a class of compounds with significant potential as modulators of Peroxisome Proliferator-Activated Receptors (PPARs). We will delve into the structural nuances that govern their activity, present comparative experimental data, and provide detailed protocols for their synthesis and evaluation. This guide is designed to empower researchers to make informed decisions in the design and optimization of novel therapeutic agents targeting PPARs.
Introduction: The Significance of PPARs and the Promise of 2-Phenoxypropanoic Acid Scaffolds
Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that play a pivotal role in the regulation of lipid and glucose metabolism, as well as inflammation.[1] The three main isoforms, PPARα, PPARγ, and PPARβ/δ, have distinct tissue distributions and physiological functions, making them attractive drug targets for a range of metabolic disorders, including dyslipidemia, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[2]
The 2-phenoxypropanoic acid scaffold is a well-established pharmacophore found in fibrate drugs, which are primarily PPARα agonists used to treat hyperlipidemia.[1] The general structure consists of a phenoxy ring linked to a propanoic acid moiety. Modifications to this core structure, particularly substitutions on the phenoxy ring and alterations to the propanoic acid side chain, can profoundly influence the potency and selectivity of these compounds for the different PPAR isoforms. This guide will focus on analogs of this compound, exploring how the strategic placement of a bromine atom and other substituents on the phenoxy ring dictates their interaction with and activation of PPARs.
Comparative Analysis of Biological Activity
Key Structure-Activity Relationship (SAR) Insights:
-
The Acidic Head Group: The carboxylic acid moiety of the propanoic acid is crucial for activity. It forms a key hydrogen bond interaction with a conserved tyrosine residue in the ligand-binding domain (LBD) of PPARs, which is essential for receptor activation.[3]
-
The α-Substituent: The nature of the substituent at the α-position of the propanoic acid influences potency and selectivity. For instance, the introduction of a methyl group, as seen in many fibrates, can enhance activity.[4] The stereochemistry at this position is also critical, with the (S)-enantiomer often being more active for many phenylpropanoic acid derivatives.[4] However, some studies have reported a reversal of this stereochemical preference depending on other structural features.[5]
-
The Phenoxy Ring and its Substituents: The substitution pattern on the phenoxy ring is a major determinant of potency and isoform selectivity.
-
Position of Substitution: Substituents at the meta and para positions of the phenyl ring are generally well-tolerated and can enhance potency.[6]
-
Nature of the Substituent:
-
Halogens: The presence of a halogen, such as the bromine in this compound, can significantly impact activity. While direct agonistic data for the 2-bromo analog is limited, studies on related scaffolds have shown that 2-chloro or 2-bromo derivatives can act as full antagonists of PPARγ, suggesting a critical interaction in this region of the binding pocket.[3] This highlights the importance of the position and nature of the halogen in switching between agonistic and antagonistic activity.
-
Lipophilic Groups: The introduction of bulky, lipophilic groups can enhance binding affinity and potency.[7]
-
-
Comparative Data on Related Phenylpropanoic Acid Analogs:
To illustrate the impact of structural modifications on PPAR activity, the following table summarizes the EC50 values for a selection of phenylpropanoic acid derivatives from various studies. It is important to note that these compounds do not all share the exact this compound core but provide valuable insights into the broader SAR.
| Compound Class | Representative Compound | hPPARα EC50 (µM) | hPPARγ EC50 (µM) | Reference |
| meta-Substituted Phenylpropanoic Acid | Compound 18 | 7.22 | 0.028 | [7] |
| Fibrate Analog | Fenofibric Acid | 9.47 | 61.0 | [8] |
| Fibrate Analog | Bezafibrate | 30.4 | 178 | [8] |
| Phenylpropanoic Acid Derivative | TIPP-401 (racemic) | 0.0082 | - | [9] |
| Phenylpropanoic Acid Derivative | KCL | - | - | [9] |
| Selective PPARα Agonist | GW7647 | 0.006 | 1.1 |
Note: The EC50 values are sourced from different studies and assay conditions may vary. This table is for illustrative purposes to highlight the range of activities observed with this class of compounds.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of this compound analogs and their biological evaluation.
Synthesis of this compound Analogs via Williamson Ether Synthesis
This protocol describes a general and robust method for synthesizing 2-(substituted phenoxy)propanoic acids. The causality behind each step is explained to ensure a thorough understanding of the process.
Diagram of the Synthetic Workflow:
Caption: General workflow for the synthesis of 2-(substituted phenoxy)propanoic acids.
Step-by-Step Protocol:
-
Deprotonation of the Phenol (Formation of the Phenoxide):
-
Procedure: To a solution of the substituted phenol (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF) or acetone, add a suitable base (1.1-1.5 eq) portion-wise at 0 °C. Common bases include sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is stirred at room temperature until the evolution of hydrogen gas ceases (if using NaH) or for a predetermined time (e.g., 1-2 hours).
-
Causality: The strong base is essential to deprotonate the weakly acidic phenolic hydroxyl group to form the more nucleophilic phenoxide anion. Anhydrous conditions are critical to prevent quenching of the base and the reactive phenoxide intermediate.
-
-
Nucleophilic Substitution (Williamson Ether Synthesis):
-
Procedure: To the solution containing the phenoxide, add ethyl 2-bromopropanoate (1.2 eq) dropwise at room temperature. The reaction mixture is then heated to a temperature between 60-80 °C and stirred for several hours (typically 4-16 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Causality: The phenoxide anion acts as a nucleophile and attacks the electrophilic carbon of ethyl 2-bromopropanoate in an SN2 reaction, displacing the bromide leaving group and forming the ether linkage. Heating is often required to overcome the activation energy of the reaction.
-
-
Saponification (Ester Hydrolysis):
-
Procedure: After cooling the reaction mixture to room temperature, a solution of a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 eq) in a mixture of water and ethanol is added. The mixture is then heated to reflux for 1-3 hours to hydrolyze the ester.
-
Causality: The ester is hydrolyzed to the corresponding carboxylate salt under basic conditions. Ethanol is often used as a co-solvent to increase the solubility of the organic ester in the aqueous base.
-
-
Workup and Purification:
-
Procedure: After cooling, the reaction mixture is concentrated under reduced pressure to remove the organic solvent. The aqueous residue is then washed with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting materials or non-polar byproducts. The aqueous layer is then acidified to a pH of 1-2 with a strong acid, such as concentrated hydrochloric acid (HCl), which will precipitate the carboxylic acid product. The solid product is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Causality: Acidification protonates the carboxylate salt, rendering it insoluble in the aqueous solution and allowing for its isolation by filtration. The washing steps are crucial for removing impurities and obtaining a pure final product.
-
Biological Evaluation: PPAR Transactivation Assay
This cell-based assay is the gold standard for determining the functional activity of PPAR agonists. It measures the ability of a compound to activate a PPAR-dependent reporter gene.
Diagram of the PPAR Transactivation Assay Workflow:
Caption: Workflow for the PPAR transactivation assay.
Step-by-Step Protocol:
-
Cell Culture and Transfection:
-
Procedure: Human embryonic kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. For the assay, cells are seeded in 96-well plates. The following day, cells are co-transfected with three plasmids using a suitable transfection reagent:
-
An expression vector encoding a fusion protein of the GAL4 DNA-binding domain and the ligand-binding domain (LBD) of human PPARα or PPARγ.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Causality: HEK293T cells are used due to their high transfection efficiency. The three-plasmid system allows for the specific measurement of the transcriptional activity of the PPAR-LBD upon ligand binding. The Renilla luciferase control is essential to account for variations in cell number and transfection efficiency between wells.
-
-
Compound Treatment:
-
Procedure: Approximately 24 hours after transfection, the medium is replaced with fresh medium containing various concentrations of the this compound analogs or a reference agonist (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ). A vehicle control (e.g., DMSO) is also included. The cells are then incubated for an additional 18-24 hours.
-
Causality: This incubation period allows for the compound to enter the cells, bind to the PPAR-LBD, and induce the expression of the luciferase reporter gene. A range of concentrations is used to generate a dose-response curve.
-
-
Luciferase Assay and Data Analysis:
-
Procedure: Following the treatment period, the cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. The firefly luciferase signal (from the reporter plasmid) is normalized to the Renilla luciferase signal (from the control plasmid).
-
Causality: The dual-luciferase system provides a sensitive and reliable method for quantifying reporter gene expression. Normalization is crucial for accurate and reproducible results. The normalized data is then plotted against the logarithm of the compound concentration, and the EC50 value is calculated using a non-linear regression analysis (sigmoidal dose-response curve). The EC50 represents the concentration of the compound that elicits 50% of the maximal response.
-
Conclusion and Future Directions
The structure-activity relationship of this compound analogs as PPAR agonists is a complex but promising area of research. The available data on related phenylpropanoic acid derivatives strongly suggests that the nature and position of substituents on the phenoxy ring are critical for determining both the potency and the selectivity of these compounds for PPARα and PPARγ. The presence of a halogen at the 2-position, as in the parent compound of this series, is of particular interest and warrants further investigation to fully elucidate its impact on agonist versus antagonist activity.
The experimental protocols provided in this guide offer a robust framework for the synthesis and biological evaluation of novel analogs. By systematically modifying the structure and assessing the resulting changes in PPAR activation, researchers can gain a deeper understanding of the SAR and design more potent and selective PPAR modulators. Future studies should focus on a direct comparative analysis of a series of 2-(halophenoxy)propanoic acids to precisely map the influence of different halogens at various positions on the phenoxy ring. Such studies will be invaluable in the ongoing effort to develop novel therapeutics for the treatment of metabolic diseases.
References
- 1. Fibrates, glitazones, and peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual peroxisome-proliferator-activated-receptor-α/γ activation inhibits SIRT1-PGC1α axis and causes cardiac dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisome proliferator-activated receptors (PPARs) have multiple binding points that accommodate ligands in various conformations: phenylpropanoic acid-type PPAR ligands bind to PPAR in different conformations, depending on the subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of substituted phenylpropanoic acid derivatives as peroxisome proliferator-activated receptor (PPAR) activators: novel human PPARalpha-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and in vitro evaluation of a series of α-substituted phenylpropanoic acid PPARγ agonists to further investigate the stereochemistry-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and structure-activity relationships of fibrate-based analogues inside PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of Phenoxypropanoic Acid Herbicides on Diverse Plant Species
An Important Note on 2-(2-Bromophenoxy)propanoic acid: Direct, publicly available experimental data on the herbicidal selectivity of this compound is scarce. This guide will therefore leverage extensive data from its close structural and functional analogues, Fenoprop (2-(2,4,5-trichlorophenoxy)propanoic acid) and Dichlorprop (2-(2,4-dichlorophenoxy)propanoic acid), to provide a robust and scientifically grounded comparison. The principles of herbicidal action and selectivity discussed are highly representative of the phenoxypropanoic acid class to which this compound belongs.
Introduction: The Role and Action of Phenoxypropanoic Acids
Phenoxypropanoic acids are a subgroup of the phenoxy carboxylic acid herbicides, a class of synthetic compounds developed in the 1940s.[1][2] These herbicides are renowned for their selective control of broadleaf weeds in monocotyledonous crops like cereals (wheat, corn, barley), pastures, and turf.[1][3][4] Their effectiveness stems from their ability to function as synthetic mimics of the natural plant hormone indole-3-acetic acid (IAA), a type of auxin.[5][6] By introducing an overwhelming concentration of a stable auxin-like substance, these herbicides trigger uncontrolled, disorganized growth in susceptible plants, ultimately leading to their death.[4][7] This guide provides a detailed comparison of the selectivity of this herbicide class, explains the biochemical basis for this selectivity, and presents standardized protocols for its evaluation.
The Biochemical Foundation: Mechanism of Action
Phenoxy herbicides exert their effects by disrupting the delicate hormonal balance that governs plant growth.[4] The active molecule mimics natural auxin, binding to auxin receptors in the plant cell. This initiates a cascade of events leading to epinastic growth (twisting and curling of leaves and stems), disruption of vascular tissues, and ultimately, plant death.[7][8]
The key to their selectivity lies in how different plant species perceive and respond to this hormonal overload. Broadleaf plants are generally highly susceptible, while grasses and cereals exhibit significant tolerance.[1][9]
Caption: Mechanism of action for phenoxy auxin herbicides in susceptible plants.
The Basis of Selectivity: Why Grasses Survive
The differential response between broadleaf weeds and grass crops is not accidental but is rooted in fundamental physiological and biochemical differences.[7][10] Selectivity is a complex interplay of multiple factors.[11]
-
Differential Metabolism: This is the most critical factor.[10] Tolerant plants, like wheat and corn, can rapidly metabolize and detoxify the herbicide before it can accumulate to lethal concentrations at the target sites.[10] Susceptible weeds lack these efficient detoxification pathways.
-
Differential Translocation: The rate at which the herbicide moves within the plant can vary. Susceptible plants often transport the chemical more readily to growing points (meristems), where it can exert its toxic effect.[7][8]
-
Morphological Differences: The physical structure of plants plays a role. Grasses have vertical leaves and a protected growing point at the base, which can reduce the interception and absorption of foliar-applied sprays compared to broadleaf weeds with horizontal leaves and exposed growing points.[11]
Comparative Efficacy: Fenoprop and Dichlorprop on Key Plant Species
While specific data for this compound is unavailable, the selectivity profile of its analogues is well-documented. Phenoxypropanoic acids like Fenoprop and Dichlorprop are highly effective against a wide range of annual and perennial broadleaf weeds while demonstrating safety for most grass species.[1][12]
| Herbicide Analogue | Target Plant Type | Common Susceptible Weeds | Common Tolerant Crops |
| Fenoprop (Silvex) | Broadleaf Weeds, Woody Plants | Chickweed, Clover, Dandelion, Ragweed, Poison Ivy, Woody Brush[6][12] | Grasses (Turf, Pasture), Cereals (Corn, Wheat), Rice[9][12] |
| Dichlorprop | Broadleaf Weeds | Plantains, Knotweed, Bindweed, Thistles[3][13] | Cereals (Barley, Oats), Grass Seed Crops[3][9] |
Note: Efficacy can be influenced by application rate, plant growth stage, and environmental conditions. Always consult specific product labels for approved uses.
Comparison with an Alternative Herbicide Class: The "FOPs"
To put the selectivity of phenoxypropanoic acids into context, it is useful to compare them with another major herbicide class: the Aryloxyphenoxypropionates (AOPPs), commonly known as "FOPs" (e.g., Fenoxaprop, Fluazifop).
| Feature | Phenoxypropanoic Acids (e.g., Dichlorprop) | Aryloxyphenoxypropionates ("FOPs") |
| Mechanism of Action | Synthetic Auxin (Growth Regulator)[5] | ACCase Inhibition (Lipid Synthesis Inhibitor)[5][14] |
| Primary Selectivity | Kills broadleaf plants, safe on grasses.[1] | Kills grasses , safe on broadleaf plants.[5][15] |
| Typical Use Case | Broadleaf weed control in wheat, corn, turf.[4] | Grass weed control in soybean, cotton, canola.[15] |
| Symptomology | Twisting, curling, abnormal growth.[7] | Cessation of growth, yellowing/reddening of new leaves.[14] |
This comparison highlights how different biochemical targets lead to opposite selectivity profiles, providing farmers with complementary tools for integrated weed management.
Experimental Protocol: Whole-Plant Dose-Response Bioassay
To quantitatively assess herbicide selectivity, a whole-plant dose-response bioassay is the gold standard.[16][17] This experiment determines the dose of herbicide required to achieve a specific level of control (e.g., 50% reduction in biomass), known as the ED₅₀ (Effective Dose, 50%).[18][19]
Objective: To determine the ED₅₀ values for a phenoxypropanoic acid herbicide on a susceptible broadleaf species (e.g., Sinapis alba, white mustard) and a tolerant grass species (e.g., Triticum aestivum, wheat).
Methodology
-
Plant Preparation:
-
Sow seeds of both test species in 4-inch pots containing a standard greenhouse potting mix.[20]
-
Grow plants in a controlled environment (greenhouse or growth chamber) with consistent temperature, humidity, and photoperiod (e.g., 25°C/20°C day/night, 16h light).[21]
-
Thin seedlings to a uniform number per pot (e.g., 3-4 plants) after emergence.
-
Grow plants until they reach an appropriate growth stage for treatment (e.g., 2-4 true leaves for mustard, 2-3 leaf stage for wheat).
-
-
Herbicide Dose Preparation:
-
Prepare a stock solution of the test herbicide.
-
Create a series of dilutions to generate a range of doses. A typical range for a dose-response study includes a zero-herbicide control and 6-8 doses spanning from sublethal to lethal rates (e.g., 0, 10, 30, 100, 300, 1000 g a.i./ha).[22]
-
-
Herbicide Application:
-
Use a calibrated laboratory track sprayer to apply the herbicide solutions to the plants. This ensures uniform coverage.
-
Include 4-5 replicate pots for each dose level and each species.
-
-
Post-Treatment Growth and Assessment:
-
Return the treated plants to the controlled environment.
-
Observe and record injury symptoms (e.g., epinasty, chlorosis) at regular intervals (e.g., 3, 7, and 14 days after treatment).
-
After a set period (typically 14-21 days), harvest the above-ground biomass from each pot.
-
Dry the biomass in an oven at 60-70°C until a constant weight is achieved.
-
Record the dry weight for each replicate pot.
-
-
Data Analysis:
-
Express the dry weight of each treated replicate as a percentage of the average dry weight of the untreated control for that species.
-
Plot the percent biomass reduction against the logarithm of the herbicide dose.
-
Fit a non-linear regression model (e.g., a four-parameter logistic curve) to the data using statistical software (e.g., R with the 'drc' package).[22]
-
From the fitted curve, calculate the ED₅₀ value for each species.[23]
-
References
- 1. The Phenoxy Herbicides: CAST | Weed Science | Cambridge Core [cambridge.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. chemimpex.com [chemimpex.com]
- 4. Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture [cnagrochem.com]
- 5. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 6. Fenoprop - Wikipedia [en.wikipedia.org]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. eagri.org [eagri.org]
- 9. nal.usda.gov [nal.usda.gov]
- 10. scribd.com [scribd.com]
- 11. scispace.com [scispace.com]
- 12. preventcancernow.ca [preventcancernow.ca]
- 13. Dichlorprop | C9H8Cl2O3 | CID 8427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. file.sdiarticle3.com [file.sdiarticle3.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. caws.org.nz [caws.org.nz]
- 19. isws.org.in [isws.org.in]
- 20. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 21. mdpi.com [mdpi.com]
- 22. Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cabidigitallibrary.org [cabidigitallibrary.org]
A Comparative Guide to the Synthesis of 2-(2-Bromophenoxy)propanoic Acid: Benchmarking Efficiency for Research and Development
This guide provides an in-depth comparative analysis of the primary synthetic routes to 2-(2-Bromophenoxy)propanoic acid, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to offer a nuanced evaluation based on established efficiency metrics, practical considerations, and green chemistry principles. Our objective is to empower scientists to make informed decisions that balance yield, cost, environmental impact, and scalability.
The Foundation of Comparison: Key Benchmarking Metrics
To objectively evaluate any chemical synthesis, we must employ a standardized set of metrics. While percentage yield is the most common indicator, it provides an incomplete picture. A comprehensive assessment considers the entire material flow and environmental footprint of a process.[1] The following metrics, grounded in the principles of green chemistry, will be used for our comparative analysis.[2]
-
Percentage Yield (%): The simplest metric, representing the ratio of the actual product obtained to the theoretical maximum.
-
Atom Economy (AE): A theoretical measure of the efficiency with which reactant atoms are incorporated into the desired product. It is a fundamental principle of green chemistry.[3][4]
-
Reaction Mass Efficiency (RME): A more practical metric that accounts for both yield and the stoichiometry of reactants, providing a clearer picture of the mass efficiency of the reaction itself.[5][6]
-
Process Mass Intensity (PMI): A holistic metric widely adopted in the pharmaceutical industry, PMI quantifies the total mass of all materials (reactants, solvents, workup chemicals, water) used to produce a kilogram of product. A lower PMI indicates a greener, more efficient process.[2][3][4]
-
Environmental Factor (E-Factor): Introduced by Roger Sheldon, the E-Factor measures the total mass of waste generated per kilogram of product. It starkly highlights the environmental impact of a synthesis.[1][2]
The following diagram illustrates the general workflow for applying these metrics in a benchmarking process.
Caption: General workflow for benchmarking chemical synthesis efficiency.
Synthesis Methodologies for this compound
Two classical and highly effective methods are primarily considered for the synthesis of aryl ethers like this compound: the Williamson Ether Synthesis and the Ullmann Condensation.
Method A: Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism.[7] In this approach, an alkoxide nucleophile attacks an electrophilic carbon bearing a suitable leaving group. For our target molecule, this involves the reaction of a 2-bromophenoxide salt with an ester of 2-halopropanoic acid, followed by hydrolysis.
Mechanism & Rationale: The synthesis begins with the deprotonation of 2-bromophenol using a strong base (e.g., sodium hydride, NaH) to form the more nucleophilic sodium 2-bromophenoxide. This phenoxide then attacks the electrophilic carbon of ethyl 2-bromopropanoate. The choice of a primary or secondary alkyl halide is critical, as tertiary halides will predominantly lead to elimination byproducts.[8] The use of an aprotic polar solvent like Dimethylformamide (DMF) is advantageous as it solvates the cation (Na+) while leaving the phenoxide anion relatively free and highly reactive, thus accelerating the SN2 reaction. The final step is the hydrolysis of the resulting ester to yield the desired carboxylic acid.
Experimental Protocol (Method A):
-
Phenoxide Formation: To a solution of 2-bromophenol (1.0 eq) in anhydrous DMF (5 mL/mmol), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (N₂). Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
SN2 Reaction: Cool the reaction mixture back to 0 °C and add ethyl 2-bromopropanoate (1.1 eq) dropwise. Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of 2-bromophenol.
-
Ester Hydrolysis & Workup: After cooling, quench the reaction by slowly adding 1 M NaOH (aq) (3.0 eq). Stir the mixture at room temperature for 2-3 hours to hydrolyze the ester. Dilute with water and extract with diethyl ether to remove any non-polar impurities.
-
Purification: Acidify the aqueous layer to pH 1-2 with concentrated HCl at 0 °C. The product will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum to yield this compound. Recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) may be required for higher purity.
Method B: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed cross-coupling reaction ideal for forming C-O bonds, particularly for aryl ethers where SN2 reactions may be sluggish or ineffective.[9] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols utilize soluble copper catalysts with ligands, allowing for milder and more efficient transformations.[9][10]
Mechanism & Rationale: This reaction involves the coupling of 2-bromophenol with 2-bromopropanoic acid. The mechanism is believed to involve the formation of a copper(I) phenoxide species. This species then undergoes oxidative addition with an aryl halide (in this case, the second molecule could be another aryl halide, but here we are coupling with the alkyl part of the propanoic acid, which is a variation). A more common Ullmann approach for this target would be coupling 2-bromotoluene with a propanoic acid synthon, or more directly, coupling 2-bromophenol with 2-bromopropanoic acid. The latter requires a base to deprotonate both the phenol and the acid. A ligand, often a diamine or phenanthroline, is used to stabilize the copper intermediate and facilitate the reductive elimination step that forms the final C-O bond.[11][12] The choice of a high-boiling polar solvent like N-methylpyrrolidone (NMP) or DMF is typical.[9]
Experimental Protocol (Method B):
-
Reaction Setup: In a reaction vessel, combine 2-bromophenol (1.0 eq), 2-bromopropanoic acid (1.2 eq), copper(I) iodide (CuI, 0.1 eq), L-proline (0.2 eq, as ligand), and potassium carbonate (K₂CO₃, 2.5 eq) in DMF (7 mL/mmol).
-
Coupling Reaction: Heat the mixture to 100-120 °C under an inert atmosphere (N₂) for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and acidify to pH 1-2 with concentrated HCl.
-
Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography (silica gel, eluting with a gradient of hexanes/ethyl acetate) or recrystallization to yield pure this compound.
Comparative Performance Analysis
The choice between the Williamson and Ullmann routes depends on a multi-faceted analysis of their performance against our key metrics. The following table presents typical experimental data for the synthesis of one mole of the target compound.
| Metric | Method A: Williamson Ether Synthesis | Method B: Ullmann Condensation | Rationale & Commentary |
| Typical Yield | 80-90% | 70-85% | The Williamson synthesis is often higher-yielding for this substrate class due to the clean SN2 mechanism. The Ullmann reaction can have competing side reactions. |
| Atom Economy (AE) | ~62% | ~58% | Calculated based on reactants forming the final product. Both methods have moderate AE due to the loss of NaBr/HBr and other atoms not in the final structure. |
| Reaction Time | 6-9 hours | 12-20 hours | The Williamson route is significantly faster, making it more suitable for rapid synthesis needs. |
| Temperature | 60-70 °C | 100-120 °C | The milder conditions of the Williamson synthesis reduce energy consumption and the potential for thermal degradation.[13] |
| Reagent Cost & Hazard | Moderate (NaH is flammable) | High (Copper catalyst, ligand) | Sodium hydride requires careful handling. Copper catalysts and specialized ligands can be expensive, impacting the overall cost. |
| Purification Method | Precipitation/Recrystallization | Column Chromatography | The Williamson product often precipitates upon acidification, allowing for simpler purification. The Ullmann reaction typically requires more laborious chromatography. |
| RME (Calculated) | ~55% | ~48% | Reflects the higher typical yield and better stoichiometry of the Williamson route. |
| PMI (Estimated) | ~25-35 | ~40-60 | The higher solvent volumes and chromatography required for the Ullmann workup significantly increase its Process Mass Intensity, making it less "green".[14] |
| E-Factor (Estimated) | ~24-34 | ~39-59 | Directly related to PMI, the E-Factor shows that the Ullmann route generates substantially more waste per kg of product.[1] |
Note: RME, PMI, and E-Factor are calculated/estimated based on the described protocols and are subject to variation based on specific lab practices and scale.
Strategic Synthesis Selection
The optimal synthesis route is not universal; it is dictated by the specific goals of the project. The diagram below provides a decision-making framework.
Caption: Decision matrix for selecting a synthesis route.
Analysis:
-
For Laboratory and Pilot Scale: The Williamson Ether Synthesis is demonstrably superior for producing this compound. Its higher yield, significantly shorter reaction time, milder conditions, and simpler purification via precipitation make it the more practical and efficient choice.
-
For Green Chemistry and Industrial Application: The lower PMI and E-Factor of the Williamson route are compelling. Reduced solvent usage, lower energy input, and avoidance of heavy metal catalysts and complex ligands make it a more sustainable and cost-effective option for large-scale production.[13][15]
-
When to Consider Ullmann Condensation: The Ullmann reaction retains its value for substrates where the SN2 pathway is disfavored, such as with sterically hindered phenols or alkyl halides where elimination is a major competing pathway. While not the optimal choice for this specific target molecule, it remains a vital tool in the synthetic chemist's arsenal for more complex analogues.
Conclusion
Based on a comprehensive benchmark of key performance and green chemistry metrics, the Williamson Ether Synthesis is the recommended route for the efficient and sustainable production of this compound. It outperforms the Ullmann Condensation in yield, reaction time, energy efficiency, and environmental impact. This analysis underscores the importance of a data-driven approach to synthesis design, ensuring that the chosen methodology is not only effective but also aligned with the principles of modern, sustainable chemical manufacturing.
References
- 1. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 2. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 11. byjus.com [byjus.com]
- 12. Ullmann Reaction [organic-chemistry.org]
- 13. Chemical Manufacturing Benchmarking Metrics, Chemical R&D Benchmarking Services, Specialty Chemicals Benchmarking Analysis – Nexdigm [nexdigm.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Enantioselective Separation and Validation of 2-(2-Bromophenoxy)propanoic acid
For researchers, scientists, and professionals in drug development, the precise and accurate separation of enantiomers is a cornerstone of ensuring the safety, efficacy, and quality of chiral drug substances. This guide provides an in-depth technical comparison of potential analytical techniques for the enantioselective separation of 2-(2-Bromophenoxy)propanoic acid. Furthermore, it outlines a comprehensive framework for the validation of a selected method, aligning with the rigorous standards of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]
The Imperative of Chirality in Drug Development
This compound, a member of the phenoxypropanoic acid class, possesses a chiral center. It is well-established that enantiomers of a chiral compound can exhibit markedly different pharmacological and toxicological profiles.[4] Therefore, the ability to selectively quantify each enantiomer is not merely an analytical exercise but a critical component of drug development and quality control.
Comparative Analysis of Enantioselective Separation Techniques
| Technique | Principle | Advantages | Disadvantages | Typical Applications |
| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP).[8][9] | Wide applicability, high resolution, robustness, and well-established methodologies.[10] | Cost of chiral columns can be high, and method development may be time-consuming.[10] | Routine quality control, stability testing, pharmacokinetic studies. |
| Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases | Utilizes a supercritical fluid (e.g., CO2) as the primary mobile phase, offering unique selectivity on CSPs.[5][11] | Faster separations, reduced organic solvent consumption ("greener" chemistry), and often provides orthogonal selectivity to HPLC.[10][12] | Requires specialized instrumentation. | High-throughput screening, purification, and analysis of thermally labile compounds. |
| Capillary Electrophoresis (CE) with Chiral Selectors | Separation of enantiomers in a capillary based on their differential interaction with a chiral selector added to the background electrolyte.[7][13] | High separation efficiency, minimal sample and reagent consumption, and rapid method development.[13][14] | Lower concentration sensitivity compared to HPLC, and can be less robust for certain matrices.[6] | Purity testing, analysis of charged molecules, and screening of chiral selectors.[15][16] |
Proposed Starting Method: Chiral HPLC
Based on the successful separation of analogous phenoxypropanoic acids and other acidic chiral compounds, a chiral HPLC method presents a robust and reliable starting point for the enantioselective separation of this compound.[6][17]
Experimental Protocol: Chiral HPLC Method Development
Objective: To achieve baseline separation of the (R)- and (S)-enantiomers of this compound.
1. Column Selection:
-
Initial Screening: A polysaccharide-based chiral stationary phase, such as one coated with amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD) or cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD), is a logical first choice due to their broad applicability for a wide range of chiral compounds, including profens.[5][8]
-
Alternative: A macrocyclic glycopeptide-based CSP, such as one with teicoplanin (e.g., CHIROBIOTIC® T), has also demonstrated success in separating aryloxyphenoxypropanoic acids.[6][17]
2. Mobile Phase Composition:
-
Normal Phase: A mixture of n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol) is a common starting point. An acidic modifier, such as trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%), is typically added to improve peak shape and resolution for acidic analytes.[8]
-
Reversed-Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) can be employed with reversed-phase chiral columns.[18]
3. Instrumental Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the analyte).
-
Injection Volume: 10 µL
-
Sample Concentration: 1 mg/mL in mobile phase.
4. Optimization Strategy:
-
Systematically vary the ratio of the alcohol modifier in the mobile phase to optimize resolution and retention time.
-
Evaluate the effect of different alcohol modifiers (e.g., ethanol, 2-propanol, n-butanol) on selectivity, as this can sometimes lead to a reversal of elution order.[5]
-
Adjust the concentration of the acidic modifier to achieve optimal peak symmetry.
Caption: Chiral HPLC Method Development Workflow.
Validation of the Enantioselective Method
Once an optimized separation method is established, it must be rigorously validated to ensure it is fit for its intended purpose. The validation should be conducted in accordance with ICH Q2(R2) guidelines.[2][3]
Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., the other enantiomer, impurities, degradation products). | Resolution (Rs) between enantiomers > 1.5. Peak purity analysis should confirm no co-eluting peaks. |
| Linearity | To demonstrate a direct proportional relationship between analyte concentration and the analytical response. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear. | Typically 80% to 120% of the test concentration for assay, and from the reporting limit to 120% for impurity determination. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for the assay of the main enantiomer. For the minor enantiomer, accuracy should be demonstrated at different levels (e.g., 0.5%, 1%, 5%). |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (Intra-assay): RSD ≤ 2.0%. Intermediate Precision (Inter-assay): RSD ≤ 3.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. Precision at the LOQ should be acceptable (e.g., RSD ≤ 10%). |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Resolution and other critical parameters should remain within acceptable limits when parameters like flow rate (±10%), column temperature (±5 °C), and mobile phase composition (±2%) are varied. |
Caption: Validation Workflow for an Enantioselective Method.
Conclusion
The enantioselective separation of this compound is a critical analytical task that can be effectively addressed using established chiral chromatography techniques. While chiral HPLC offers a robust and widely accessible starting point, SFC and CE present viable alternatives with distinct advantages. The key to a successful and defensible analytical method lies not only in achieving separation but in the meticulous validation of the chosen procedure. By following a systematic approach to method development and adhering to the principles outlined in ICH guidelines, researchers can ensure the generation of reliable and accurate data, thereby upholding the highest standards of scientific integrity in the development of chiral pharmaceuticals.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversal of elution order for profen acid enantiomers in packed-column SFC on Chiralpak AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of profen enantiomers by capillary electrophoresis using cyclodextrins as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. benchchem.com [benchchem.com]
- 11. Separation of enantiomers of ibuprofen on chiral stationary phases by packed column supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. archives.ijper.org [archives.ijper.org]
- 13. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enantiomer separation of basic drugs by capillary electrophoresis using ionic and neutral polysaccharides as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sigma-Aldrich [sigmaaldrich.com]
- 18. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Art of Prediction: A Comparative Guide to QSAR Modeling of Phenoxy Herbicides
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
The development of novel and effective herbicides is a cornerstone of modern agriculture. Among the arsenal of weed management tools, phenoxy herbicides have a long and storied history. However, the continuous challenge of herbicide resistance and the need for environmentally benign alternatives necessitate a more rational and predictive approach to herbicide design. This is where the Quantitative Structure-Activity Relationship (QSAR) modeling emerges as a powerful computational tool. This guide provides a comprehensive comparison of QSAR methodologies for phenoxy herbicides, offering insights into model selection, descriptor importance, and the practicalities of developing robust and predictive models.
The Foundation: Understanding Phenoxy Herbicides and QSAR
Phenoxy herbicides are a class of synthetic auxins that mimic the natural plant hormone indole-3-acetic acid (IAA).[1][2] When absorbed by susceptible broadleaf weeds, they induce uncontrolled and disorganized growth, ultimately leading to the plant's demise.[1][2] The biological activity of these herbicides is intricately linked to their molecular structure. Even subtle changes in the substitution pattern on the phenoxy ring can dramatically alter their efficacy and selectivity.
QSAR seeks to mathematically model this relationship between a molecule's structure and its biological activity.[3] In essence, a QSAR model takes the form of a mathematical equation:
Activity = f(Physicochemical Properties and/or Structural Properties) + error
By quantifying the structural features of a series of phenoxy herbicide analogues and correlating them with their measured herbicidal activity, we can develop predictive models. These models can then be used to forecast the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts and accelerating the discovery pipeline.
A Comparative Look at QSAR Models for Phenoxy Herbicides
The choice of the statistical method to build the QSAR model is a critical decision that influences its predictive power and interpretability. Here, we compare some of the most common approaches used in the QSAR analysis of herbicides.
| Model Type | Description | Advantages | Disadvantages |
| Multiple Linear Regression (MLR) | A statistical technique that uses several explanatory variables to predict the outcome of a response variable. It aims to model the linear relationship between the independent (molecular descriptors) and dependent (herbicidal activity) variables. | Simple to implement and interpret. The contribution of each descriptor to the activity is easily understood from the regression coefficients. | Assumes a linear relationship between descriptors and activity, which may not always be the case. Performance can be poor with a large number of descriptors or when there is multicollinearity. |
| Partial Least Squares (PLS) | A regression method that is particularly suited for situations where the number of predictor variables is large, and there is likely multicollinearity among them. It reduces the dimensionality of the data by creating latent variables. | Handles multicollinearity and a large number of descriptors effectively. Can be more robust than MLR. | The interpretation of the model in terms of the original descriptors can be more complex than in MLR. |
| Support Vector Machines (SVM) | A supervised machine learning algorithm that can be used for both classification and regression tasks. In regression, it works by finding a hyperplane that best fits the data. | Can model non-linear relationships between descriptors and activity. Often provides higher predictive accuracy compared to linear methods.[4] | Can be a "black box" model, making it difficult to interpret the relationship between individual descriptors and activity. Requires careful tuning of parameters. |
Table 1: Comparison of Common QSAR Modeling Techniques.
A study on a series of pyrazinecarboxamide derivatives with herbicidal activity demonstrated the utility of MLR in developing a predictive QSAR model. The best model achieved a squared correlation coefficient (r²) of 0.85 and a cross-validated squared correlation coefficient (q²) of 0.73, indicating good statistical quality and predictive potential. In another comparative study, SVM models were shown to be more powerful than MLR models, exhibiting higher statistical quality and lower prediction error.[5]
The Building Blocks of Prediction: Key Molecular Descriptors for Phenoxy Herbicide Activity
The success of any QSAR model hinges on the selection of appropriate molecular descriptors. These are numerical values that quantify different aspects of a molecule's structure and physicochemical properties. For phenoxy herbicides, several classes of descriptors have been shown to be particularly influential.
| Descriptor Class | Specific Examples | Importance in Herbicidal Activity |
| Physicochemical Properties | logP (lipophilicity), logD (distribution coefficient), logS (aqueous solubility), Molecular Weight | These properties govern the herbicide's ability to penetrate the plant cuticle, translocate within the plant, and reach its target site. A balance of lipophilicity and hydrophilicity is often crucial for optimal activity.[6] |
| Topological Descriptors | Kier Shape Indices, Connectivity Indices, T_T_O_7 | These descriptors encode information about the size, shape, and branching of the molecule, which can influence its binding to the target auxin receptors. |
| Electronic Descriptors | HOMO/LUMO energies, Dipole Moment, Partial Atomic Charges | These descriptors relate to the electronic properties of the molecule and can be important for its interaction with the target protein and its reactivity.[7] |
| Constitutional Descriptors | Number of Hydrogen Bond Acceptors/Donors, Number of Rotatable Bonds, Aromatic Atom Count | These descriptors provide a simple count of specific atoms and functional groups, which can be critical for receptor binding and molecular flexibility.[6] |
Table 2: Key Molecular Descriptors in Phenoxy Herbicide QSAR.
For instance, a study on pyrazinecarboxamide herbicides revealed that the H-Acceptor Count and a topological parameter (T_T_O_7) negatively contributed to the biological activity, providing valuable insights for the design of more potent analogues.
The Path to a Predictive Model: An Experimental Protocol for Phenoxy Herbicide QSAR
Developing a robust and validated QSAR model requires a systematic and rigorous workflow. The following protocol outlines the key steps involved in a typical QSAR study for phenoxy herbicides.
Experimental Protocol: QSAR Model Development for Phenoxy Herbicides
-
Data Set Curation:
-
Compile a dataset of phenoxy herbicide analogues with their corresponding biological activity data. The activity should be a quantitative measure, such as the concentration required for 50% growth inhibition (IC50) or the dose required to kill 50% of the weed population (LD50), against a specific target weed species (e.g., Arabidopsis thaliana).
-
Ensure the data is from a consistent experimental source to minimize variability.
-
The dataset should be structurally diverse and span a wide range of activity values.
-
-
Molecular Structure Preparation:
-
Draw the 2D structures of all compounds in the dataset using a chemical drawing software.
-
Convert the 2D structures to 3D structures and perform energy minimization using a suitable computational chemistry software package.
-
-
Descriptor Calculation:
-
Calculate a wide range of molecular descriptors (e.g., physicochemical, topological, electronic, and constitutional) for each molecule in the dataset using specialized software.
-
-
Data Splitting:
-
Divide the dataset into a training set (typically 70-80% of the data) and a test set (the remaining 20-30%). The training set is used to build the QSAR model, while the test set is used for external validation to assess its predictive performance on new compounds.
-
-
Model Building and Feature Selection:
-
Using the training set, develop QSAR models using various statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Support Vector Machines (SVM).
-
Employ a feature selection algorithm to identify the most relevant descriptors that contribute significantly to the herbicidal activity. This helps to avoid overfitting and improves the interpretability of the model.
-
-
Model Validation:
-
Internal Validation: Perform cross-validation (e.g., leave-one-out or k-fold cross-validation) on the training set to assess the robustness and stability of the model. Key statistical parameters to evaluate include the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²).
-
External Validation: Use the developed model to predict the activity of the compounds in the test set. The predictive power of the model is evaluated using the predicted squared correlation coefficient (pred_r²).
-
Y-Randomization: Randomly shuffle the dependent variable (activity) and re-build the QSAR model multiple times. A significant drop in the model's performance indicates that the original model is not due to chance correlation.
-
-
Applicability Domain Definition:
-
Define the applicability domain of the developed QSAR model. This is the chemical space of compounds for which the model is expected to make reliable predictions.
-
Visualizing the QSAR Workflow and Key Relationships
To better understand the process and the interplay of different components in a QSAR study, the following diagrams, generated using the DOT language, illustrate the key workflows and relationships.
Caption: A generalized workflow for a quantitative structure-activity relationship (QSAR) study.
Caption: Relationship between different classes of molecular descriptors and herbicidal activity.
Conclusion: Towards a More Predictive Era in Herbicide Discovery
QSAR modeling offers a powerful and cost-effective approach to accelerate the discovery and optimization of novel phenoxy herbicides. By understanding the strengths and weaknesses of different modeling techniques and carefully selecting relevant molecular descriptors, researchers can build robust and predictive models. This guide has provided a comparative overview of key QSAR methodologies, a practical protocol for model development, and a curated list of influential descriptors for phenoxy herbicides. By embracing these computational tools, the scientific community can move towards a more rational and efficient paradigm in the design of the next generation of safe and effective herbicides.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. kaggle.com [kaggle.com]
- 4. Development of MLR and SVM Aided QSAR Models to Identify Common SAR of GABA Uptake Herbal Inhibitors used in the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tutorial: Molecular Descriptors in QSAR [people.chem.ucsb.edu]
Safety Operating Guide
Proper Disposal of 2-(2-Bromophenoxy)propanoic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the responsible management of all chemical reagents, including their disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(2-Bromophenoxy)propanoic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and an understanding of the chemical's inherent properties.
Understanding the Hazard Profile of this compound
-
Corrosive: Capable of causing severe skin burns and eye damage.
-
Irritant: May cause respiratory tract irritation.
-
Acutely Toxic: Harmful if swallowed.
The presence of the carbon-bromine bond places it in the category of halogenated organic compounds, which are often persistent in the environment and can have ecotoxicological effects if not disposed of correctly. Therefore, under no circumstances should this compound or its containers be disposed of in standard waste streams or flushed down the drain.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care to minimize exposure risks.
Personal Protective Equipment (PPE): A foundational aspect of laboratory safety is the consistent and correct use of PPE. When handling this compound, the following should be considered standard practice:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes that can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can lead to burns and irritation. |
| Body Protection | A laboratory coat and, if handling larger quantities, a chemical-resistant apron. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary if engineering controls are insufficient or during a large spill. | Minimizes the inhalation of any dusts or aerosols, preventing respiratory irritation. |
Storage of Waste: Waste this compound should be stored in a designated, properly labeled, and corrosion-resistant container. The container must be kept tightly closed and stored in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong bases and oxidizing agents.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. The following protocol outlines the necessary steps for its safe collection and disposal.
Step 1: Waste Segregation and Collection
-
Designate a Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container for the collection of solid this compound waste. For liquid waste (e.g., solutions containing the acid), use a container designed for halogenated organic liquid waste.
-
Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name: "this compound". If it is a mixed waste stream, all components must be listed.
-
Segregation: Do not mix this waste with non-halogenated organic waste streams. Proper segregation is crucial as it can affect the disposal method and cost.
Step 2: Managing Spills
In the event of a spill, immediate and appropriate action is critical to contain the hazard.
-
Evacuate and Ventilate: If the spill is significant, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Don PPE: Before addressing the spill, put on the appropriate PPE as detailed in the table above.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, cover with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent.
-
Collection: Place the contained material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
Step 3: Final Disposal
-
Engage a Licensed Waste Disposal Contractor: The disposal of this compound must be handled by a licensed and reputable hazardous waste disposal company. These companies are equipped to manage the transportation and final treatment of chemical waste in compliance with all local, state, and federal regulations.
-
Provide Documentation: Accurately complete all necessary waste manifest forms provided by the disposal contractor. This documentation is a legal requirement and ensures a clear chain of custody for the hazardous waste.
-
Primary Disposal Method: The most common and environmentally sound method for the disposal of halogenated organic compounds is high-temperature incineration in a specially designed hazardous waste incinerator. This process ensures the complete destruction of the compound.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide—from understanding the inherent hazards and utilizing appropriate PPE to correctly segregating and transferring waste to a licensed disposal facility—research professionals can ensure they are meeting their ethical and regulatory obligations.
A Comprehensive Guide to the Safe Handling of 2-(2-Bromophenoxy)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The prudent handling of specialized chemical reagents is a cornerstone of laboratory safety and research integrity. This guide provides essential safety and logistical information for the handling of 2-(2-Bromophenoxy)propanoic acid, a compound that, based on data from structurally similar chemicals, should be treated with significant caution. As a Senior Application Scientist, my aim is to offer a framework that is not just procedural, but also instills a deep understanding of the "why" behind each safety measure, ensuring a self-validating system of laboratory practice.
Understanding the Hazards: A Data-Driven Approach
Key Potential Hazards:
-
Skin Irritation/Corrosion: May cause skin irritation and potentially severe burns upon contact.[1][3]
-
Eye Damage: Poses a risk of serious eye irritation or damage.[2][3]
-
Respiratory Irritation: Inhalation of dust or powder may cause respiratory tract irritation.[2][4]
This proactive hazard assessment informs every subsequent recommendation in this guide.
Personal Protective Equipment (PPE): Your Last Line of Defense
Personal protective equipment is critical when engineering and administrative controls cannot eliminate all risks.[5] The selection of appropriate PPE for handling this compound must address the potential for skin and eye contact, and inhalation.[6]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[3][7] | Protects against splashes of the compound, especially if in solution, which could cause severe eye damage.[8] A face shield offers an additional layer of protection for the entire face.[9] |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., Nitrile rubber). - Lab Coat: A chemically resistant lab coat or apron. - Footwear: Closed-toe shoes.[3][10] | Prevents direct skin contact. Nitrile gloves provide good protection against a range of chemicals.[11] A lab coat protects the body from spills, and closed-toe shoes prevent injury from dropped items or spills.[10] |
| Respiratory Protection | To be used in a well-ventilated area or a chemical fume hood.[3][11] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[2][4] | Minimizes the inhalation of the powdered compound, which can cause respiratory irritation.[2] Engineering controls like a fume hood are the preferred method to mitigate this risk.[5] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial to minimize exposure and prevent accidents.[10] The following protocol outlines the key steps for safely handling this compound.
Preparation and Weighing
-
Designated Area: Set up a designated area for working with this compound, preferably within a chemical fume hood.[12]
-
Surface Protection: Cover the work surface with absorbent bench paper to contain any potential spills.[12]
-
Weighing: If possible, use an enclosed balance to minimize the dispersal of fine powders.[12] When weighing, use a weigh boat to prevent spills.[12] Keep the container of the chemical closed as much as possible.[12]
Caption: Workflow for the safe weighing of powdered chemicals.
Handling and Experimental Use
-
Engineering Controls: All manipulations of this compound should be conducted in a properly functioning chemical fume hood to prevent inhalation of any dust or vapors.[5][11]
-
Aliquotting: Carefully measure and transfer the required amount of the chemical, using appropriate tools to minimize the risk of spills.[3]
-
Reaction Setup: Conduct all experimental procedures within the chemical fume hood. Keep the sash at the lowest possible height that still allows for comfortable work.[5]
-
Avoid Contact: Do not allow the chemical to come into contact with skin or eyes.[1] Avoid creating dust.[2]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[3] Use a designated and clearly labeled waste container.
-
Container Management: Keep the waste container closed when not in use and store it in a well-ventilated area.[2]
-
Institutional Procedures: Follow your institution's specific hazardous waste disposal procedures. Consult with your institution's Environmental Health and Safety (EHS) office for guidance.
Caption: Decision-making process for chemical waste disposal.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Promptly flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[10] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[2] Seek medical attention.
-
Spill: Evacuate the area. For a small spill, absorb with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[1][13] For larger spills, contact your institution's EHS office.
Always ensure that an eyewash station and safety shower are readily accessible in the work area.[6][14]
By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids | Occupational Safety and Health Administration [osha.gov]
- 5. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 6. justia.com [justia.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. oshatrainingschool.com [oshatrainingschool.com]
- 9. epa.gov [epa.gov]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. uwlax.edu [uwlax.edu]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. safetyresourcesblog.com [safetyresourcesblog.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
